molecular formula C40H48IN4O9P B13715843 2'-O-Me-5-I-U-3'-phosphoramidite

2'-O-Me-5-I-U-3'-phosphoramidite

Número de catálogo: B13715843
Peso molecular: 886.7 g/mol
Clave InChI: HKRBVLVOTKMIQV-NITXCQAWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2'-O-Me-5-I-U-3'-phosphoramidite is a useful research compound. Its molecular formula is C40H48IN4O9P and its molecular weight is 886.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C40H48IN4O9P

Peso molecular

886.7 g/mol

Nombre IUPAC

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C40H48IN4O9P/c1-26(2)45(27(3)4)55(52-23-11-22-42)54-35-34(53-38(36(35)50-7)44-24-33(41)37(46)43-39(44)47)25-51-40(28-12-9-8-10-13-28,29-14-18-31(48-5)19-15-29)30-16-20-32(49-6)21-17-30/h8-10,12-21,24,26-27,34-36,38H,11,23,25H2,1-7H3,(H,43,46,47)/t34-,35-,36-,38-,55?/m1/s1

Clave InChI

HKRBVLVOTKMIQV-NITXCQAWSA-N

SMILES isomérico

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

SMILES canónico

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2'-O-Methyl Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotide-based therapeutics have emerged as a powerful modality for targeting a wide range of diseases by modulating gene expression. A critical challenge in the development of these therapies is the inherent instability and potential for off-target effects of unmodified oligonucleotides. Chemical modifications are therefore essential to enhance their drug-like properties. Among the most widely utilized and well-characterized modifications is the 2'-O-methyl (2'-O-Me) modification of the ribose sugar. This naturally occurring modification is found in cellular RNAs and plays a crucial role in RNA stability and function.[1][2][3] The incorporation of 2'-O-Me modifications into synthetic oligonucleotides, particularly antisense oligonucleotides (ASOs), confers several advantageous properties that are central to their therapeutic efficacy.

This technical guide provides a comprehensive overview of the mechanism of action of 2'-O-Me modified oligonucleotides. It delves into the structural basis of their enhanced properties, their impact on various antisense mechanisms, and provides detailed experimental protocols for their characterization.

Core Mechanism of Action: A Multi-faceted Enhancement

The 2'-O-Me modification exerts its effects through a combination of structural and functional alterations to the oligonucleotide, primarily enhancing its stability, binding affinity, and modulating its interaction with cellular machinery.

Enhanced Nuclease Resistance

Unmodified oligonucleotides are rapidly degraded by endo- and exonucleases present in biological fluids and within cells.[1] The 2'-O-Me modification provides significant protection against nuclease-mediated degradation.[4][5] This increased stability is attributed to the steric hindrance provided by the methyl group at the 2' position of the ribose sugar, which impedes the approach of nuclease enzymes.[6] DNA oligonucleotides containing 2'-O-Me modifications are typically 5- to 10-fold less susceptible to DNases than their unmodified counterparts.[1]

Increased Binding Affinity to Target RNA

A key determinant of antisense oligonucleotide efficacy is its binding affinity for the target mRNA. The 2'-O-Me modification increases the thermal stability of the oligonucleotide-RNA duplex, as measured by the melting temperature (Tm).[4][7][8] This enhancement is due to the 2'-O-Me modification locking the ribose sugar in a C3'-endo conformation, which is characteristic of A-form RNA helices.[2][9] This pre-organized conformation reduces the entropic penalty of hybridization, leading to a more stable duplex. The increase in Tm is approximately 1.3°C to 1.8°C per 2'-O-Me modification.[4]

Modulation of RNase H Activity

RNase H is a cellular enzyme that recognizes DNA:RNA heteroduplexes and cleaves the RNA strand. This is a primary mechanism of action for many antisense oligonucleotides. While the 2'-O-Me modification enhances binding affinity, it concomitantly inhibits the activity of RNase H.[7][8] A continuous stretch of 2'-O-Me modified nucleotides within an ASO will not support RNase H-mediated cleavage of the target RNA.[7][10] This property is exploited in the design of "gapmer" ASOs, which feature a central "gap" of unmodified or phosphorothioate-modified DNA nucleotides capable of recruiting RNase H, flanked by 2'-O-Me modified wings that provide nuclease stability and high affinity.[7][10]

Steric Hindrance Mechanisms

For ASOs that are fully modified with 2'-O-Me nucleotides, the mechanism of action shifts from target degradation to steric hindrance.[10][11] By binding to a specific site on the pre-mRNA or mRNA, these steric-blocking oligonucleotides can:

  • Inhibit Translation: By binding near the ribosome binding site or the start codon, they can physically block the assembly of the ribosomal machinery and prevent protein synthesis.[10][11]

  • Modulate Splicing: By targeting splice sites or splicing regulatory sequences on pre-mRNA, they can alter the splicing pattern to either restore a correct open reading frame or to induce the skipping of an exon encoding a toxic protein.

  • Inhibit miRNA function: 2'-O-Me modified oligonucleotides can bind to mature microRNAs (miRNAs) and inhibit their interaction with their target mRNAs.

Data Presentation: Quantitative Effects of 2'-O-Me Modification

The following tables summarize key quantitative data regarding the impact of 2'-O-Me modifications on oligonucleotide properties.

Table 1: Nuclease Resistance of 2'-O-Me Modified Oligonucleotides

Oligonucleotide ModificationMatrixHalf-life (t½)Reference
Unmodified ODN (phosphodiester)10% Fetal Bovine Serum< 24 hours[8]
Phosphorothioate (PS) ODN10% Fetal Bovine Serum> 72 hours[8]
2'-O-Me-PS-ODN10% Fetal Bovine Serum> 72 hours[8]
2'-O-Me gapmer PS-ODN10% Fetal Bovine Serum> 72 hours[8]

Table 2: Melting Temperature (Tm) of 2'-O-Me Modified Oligonucleotide Duplexes

DuplexTm (°C)ΔTm per modification (°C)Reference
L-RNA:D-RNA42.8-[1]
L-RNA (one 2'-O-Me):D-RNA46.1+3.3[1]
L-RNA (two 2'-O-Me):D-RNA50.6+3.9 (average)[1]
L-DNA:L-RNA40.8-[1]
L-DNA (two 2'-O-Me U):L-RNA41.4+0.3[1]
Me-S-ODN:RNA69 to >82-[8]
S-ODN:RNA55 to 66-[8]
UOH14/AOH1424-[12]
UOMe14/AOH1436+0.86 (average)[12]

Table 3: In Vitro Activity of 2'-O-Me Modified Antisense Oligonucleotides

OligonucleotideTargetCell LineIC50MechanismReference
2'-O-DMAOE-modified ASOICAM-1HUVEC1.8 nMSteric Hindrance[10]
LNA ASO (2a)PTENbENDSimilar to 2b and 2cRNase H[13]
cMOE ASO (2b)PTENbENDSimilar to 2a and 2cRNase H[13]
cMOE ASO (2c)PTENbENDSimilar to 2a and 2bRNase H[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms of action and experimental workflows for characterizing 2'-O-Me modified oligonucleotides.

RNase_H_Mechanism ASO 2'-O-Me Gapmer ASO Duplex ASO:mRNA Duplex ASO->Duplex mRNA Target mRNA mRNA->Duplex RNaseH RNase H Duplex->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Degradation mRNA Degradation Cleavage->Degradation Translation Translation Degradation->Translation Inhibition Protein Protein Synthesis (Downregulated) Translation->Protein

Caption: RNase H-dependent mechanism of a 2'-O-Me gapmer ASO.

Steric_Hindrance_Mechanism ASO Fully 2'-O-Me Modified ASO Duplex ASO:mRNA Duplex ASO->Duplex mRNA Target mRNA mRNA->Duplex Ribosome Ribosome Duplex->Ribosome Blockage Translation Translation Ribosome->Translation Protein Protein Synthesis (Inhibited) Translation->Protein

Caption: Steric hindrance mechanism of a fully 2'-O-Me modified ASO.

Splicing_Modulation_Mechanism ASO 2'-O-Me ASO Duplex ASO:pre-mRNA Duplex ASO->Duplex premRNA pre-mRNA premRNA->Duplex Spliceosome Spliceosome Duplex->Spliceosome Interference Splicing Altered Splicing Spliceosome->Splicing mRNA Modified mRNA Splicing->mRNA Protein Altered Protein mRNA->Protein

Caption: Splicing modulation mechanism of a 2'-O-Me modified ASO.

Experimental_Workflow cluster_Biophysical Biophysical Characterization cluster_InVitro In Vitro Activity cluster_Mechanism Mechanism of Action Tm Thermal Denaturation (Tm Measurement) CellCulture Cell Culture Treatment Tm->CellCulture Nuclease Nuclease Stability Assay Nuclease->CellCulture qRT_PCR qRT-PCR (mRNA knockdown) CellCulture->qRT_PCR RNaseH_Assay RNase H Cleavage Assay CellCulture->RNaseH_Assay WesternBlot Western Blot (Protein reduction) qRT_PCR->WesternBlot

Caption: Experimental workflow for characterizing 2'-O-Me modified ASOs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize 2'-O-Me modified oligonucleotides.

Protocol 1: Thermal Denaturation (Tm) Measurement

Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex, which is a measure of its thermal stability.

Materials:

  • Modified and complementary unmodified oligonucleotides

  • Annealing buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)

  • Nuclease-free water

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Oligonucleotide Preparation: Resuspend the oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

  • Duplex Formation:

    • In a microcentrifuge tube, combine equimolar amounts of the complementary oligonucleotides (e.g., 2 µM of each) in the annealing buffer.

    • Heat the mixture to 85-95°C for 5-10 minutes to dissociate any secondary structures.[12]

    • Allow the solution to cool slowly to room temperature to facilitate duplex formation.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor absorbance at 260 nm.

    • Equilibrate the cuvette holder to the starting temperature (e.g., 20°C).

  • Data Acquisition:

    • Transfer the duplex solution to a quartz cuvette and place it in the temperature-controlled holder.

    • Increase the temperature at a controlled rate (e.g., 1°C/minute) from the starting temperature to a final temperature where the duplex is fully denatured (e.g., 90°C).[12]

    • Record the absorbance at 260 nm at regular temperature intervals (e.g., every 1°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature.

    • The Tm is the temperature at which the absorbance is halfway between the minimum (fully duplexed) and maximum (fully single-stranded) values. This can be determined from the first derivative of the melting curve.

Protocol 2: Nuclease Stability Assay in Serum

Objective: To assess the resistance of modified oligonucleotides to degradation by nucleases present in serum.

Materials:

  • Modified and unmodified oligonucleotides

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water

  • Phosphate-buffered saline (PBS)

  • RNA loading dye

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Gel imaging system

Procedure:

  • Sample Preparation: Prepare a stock solution of the oligonucleotide in nuclease-free water.

  • Incubation:

    • In a microcentrifuge tube, mix the oligonucleotide with serum (e.g., 50% FBS in PBS) to a final oligonucleotide concentration of approximately 1-5 µM.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 1, 3, 6, 24, 48, 72 hours), take an aliquot of the reaction and immediately add RNA loading dye and freeze on dry ice to stop the degradation.[14]

  • Gel Electrophoresis:

    • Thaw the samples and load them onto a denaturing polyacrylamide gel (e.g., 15-20%).

    • Run the gel at a constant voltage until the loading dye has migrated to the bottom.

  • Analysis:

    • Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize it using a gel imaging system.

    • Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point using densitometry software (e.g., ImageJ).

    • Plot the percentage of intact oligonucleotide versus time to determine the half-life (t½) of the oligonucleotide in serum.

Protocol 3: In Vitro Antisense Oligonucleotide Activity Assay (qRT-PCR)

Objective: To measure the ability of an antisense oligonucleotide to reduce the expression of its target mRNA in cultured cells.

Materials:

  • Mammalian cell line expressing the target gene

  • 2'-O-Me modified ASO and control oligonucleotides (e.g., scrambled sequence)

  • Cell culture medium and supplements

  • Transfection reagent (if required for gymnotic delivery is inefficient)

  • RNA isolation kit

  • Reverse transcription kit

  • qPCR master mix and primers for the target gene and a housekeeping gene

Procedure:

  • Cell Seeding: Plate the cells in a multi-well plate at a density that will result in 30-50% confluency at the time of treatment.[15]

  • Oligonucleotide Treatment:

    • Prepare a dilution series of the ASO and control oligonucleotides in cell culture medium.

    • Add the oligonucleotide solutions directly to the cells (for gymnotic uptake) or pre-incubate with a transfection reagent according to the manufacturer's protocol.

    • Incubate the cells for 24-72 hours.[15]

  • RNA Isolation and Reverse Transcription:

    • Harvest the cells and isolate total RNA using a commercial kit.

    • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions for the target gene and a housekeeping gene (for normalization) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target mRNA in ASO-treated cells compared to control-treated cells using the ΔΔCt method.

    • Plot the percentage of target mRNA knockdown versus the ASO concentration to determine the IC50 value.

Protocol 4: RNase H Cleavage Assay

Objective: To determine if a gapmer ASO can induce RNase H-mediated cleavage of its target RNA.

Materials:

  • Gapmer ASO and a fully 2'-O-Me modified control ASO

  • Target RNA oligonucleotide (can be radiolabeled or fluorescently labeled)

  • RNase H enzyme and reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 2 mM MgCl2, 0.1 mM EDTA)

  • Annealing buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl)

  • Formamide loading buffer

  • Denaturing polyacrylamide gel

Procedure:

  • Duplex Formation:

    • Mix the labeled target RNA with a molar excess of the ASO in annealing buffer.

    • Heat the mixture to 95°C for 2 minutes and then cool slowly to room temperature to allow for duplex formation.[16]

  • RNase H Reaction:

    • Add the RNase H enzyme and reaction buffer to the annealed duplex.

    • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).[17]

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding formamide loading buffer containing EDTA.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the cleavage products on a denaturing polyacrylamide gel.

  • Visualization:

    • Visualize the labeled RNA fragments using autoradiography (for radiolabeled RNA) or a fluorescence scanner (for fluorescently labeled RNA). The presence of smaller RNA fragments in the gapmer ASO lane, but not in the fully modified ASO lane, indicates RNase H-mediated cleavage.

Conclusion

The 2'-O-methyl modification is a cornerstone of modern oligonucleotide therapeutic design. Its ability to confer enhanced nuclease resistance and increased binding affinity, while allowing for the fine-tuning of the mechanism of action through gapmer or fully modified designs, makes it an invaluable tool for researchers and drug developers. The experimental protocols provided in this guide offer a framework for the robust characterization of 2'-O-Me modified oligonucleotides, enabling the rational design and advancement of novel gene-targeted therapies. A thorough understanding of the principles and methodologies outlined herein is crucial for harnessing the full therapeutic potential of this important chemical modification.

References

Technical Guide: Physicochemical Properties and Applications of 2'-O-Me-5-I-U Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2'-O-Me-5-I-U phosphoramidite. This specialized phosphoramidite is a crucial building block for the synthesis of modified oligonucleotides with unique characteristics valuable in crystallography, cross-linking studies, and other advanced research applications. Due to the limited availability of specific experimental data for the 5-iodo variant, this guide leverages information on the closely related and well-documented 2'-O-Me-5-Me-U phosphoramidite and general 2'-O-methyl phosphoramidite chemistry to provide a thorough and practical resource.

Core Physicochemical Properties

2'-O-Me-5-I-U phosphoramidite, systematically named 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile, is a modified nucleoside phosphoramidite. The 2'-O-methyl modification confers nuclease resistance and increased thermal stability to the resulting oligonucleotides, while the 5-iodo modification introduces a heavy atom useful for crystallographic phasing and enables photocrosslinking.[1][2]

Table 1: Physicochemical Data of 2'-O-Me-5-I-U Phosphoramidite and a Related Compound
Property2'-O-Me-5-I-U Phosphoramidite2'-O-Me-5-Me-U Phosphoramidite (for comparison)
Molecular Formula C40H48IN4O9P[3]C41H51N4O9P[4][5]
Molecular Weight 886.7 g/mol [3]774.84 g/mol [4][5]
Appearance White to off-white powder (presumed)White to off-white powder
Solubility Soluble in anhydrous acetonitrile, dichloromethaneSoluble in Acetonitrile:THF (1:1)[5]
Storage Freezer storage, -10 to -30°C, dry, protect from lightFreezer storage, -10 to -30°C, dry[5]
Solution Stability Estimated to be 3-5 days in anhydrous acetonitrile[5]3-5 days in Acetonitrile:THF (1:1)[5]

Experimental Protocols

The following protocols are adapted from established procedures for 2'-O-methyl phosphoramidites and should be optimized for specific applications.

Handling and Storage of 2'-O-Me-5-I-U Phosphoramidite

Proper handling and storage are critical to maintain the integrity of the phosphoramidite.

  • Storage: Store in a freezer at -10 to -30°C under a dry, inert atmosphere (e.g., argon or nitrogen).[5] Keep the container tightly sealed to prevent moisture contamination.

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture. Handle in a glove box or under a stream of dry inert gas.

  • Solution Preparation: Dissolve the required amount of phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M) for oligonucleotide synthesis. Use the solution as soon as possible after preparation. The stability of the solution is estimated to be 3-5 days when stored under an inert atmosphere at room temperature.[5]

Automated Oligonucleotide Synthesis

This protocol outlines the key steps in an automated solid-phase oligonucleotide synthesis cycle using 2'-O-Me-5-I-U phosphoramidite.

Materials:

  • 2'-O-Me-5-I-U phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Standard DNA or RNA phosphoramidites and solid support

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile or 0.25 M DCI in acetonitrile)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizer solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)

Procedure:

  • Deblocking: The 5'-O-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with the deblocking solution.

  • Coupling: The 2'-O-Me-5-I-U phosphoramidite solution is co-injected with the activator solution to the synthesis column. A coupling time of 3-6 minutes is recommended for 2'-O-methyl phosphoramidites.[5]

  • Capping: Unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester by the oxidizer solution.

  • Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent monomer until the desired oligonucleotide sequence is assembled.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed by incubation with the cleavage and deprotection solution.

  • Purification: The crude oligonucleotide is purified by methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

Characterization of Oligonucleotides Containing 2'-O-Me-5-I-U

The identity and purity of the synthesized oligonucleotides should be confirmed by analytical techniques.

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the final product.[6]

  • High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase or ion-exchange HPLC is used to assess the purity of the oligonucleotide.[7]

  • UV-Vis Spectroscopy: The concentration and purity can be estimated by measuring the absorbance at 260 nm. The presence of the 5-iodouracil modification may cause a slight shift in the absorption maximum.[6]

Visualizations

Logical Workflow for Oligonucleotide Synthesis

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis.

Oligonucleotide_Synthesis_Workflow start Start with Solid Support-Bound Nucleoside deblocking Deblocking (DMT Removal) start->deblocking coupling Coupling with 2'-O-Me-5-I-U Phosphoramidite + Activator deblocking->coupling capping Capping (Acetylation of Unreacted Sites) coupling->capping oxidation Oxidation (P(III) to P(V)) capping->oxidation end_cycle Repeat Cycle for Next Monomer oxidation->end_cycle  Chain Elongation end_cycle->deblocking final_cleavage Final Cleavage and Deprotection end_cycle->final_cleavage  Synthesis Complete purification Purification (e.g., HPLC) final_cleavage->purification

Figure 1. Automated solid-phase oligonucleotide synthesis cycle.
Relationship of 2'-O-Me-5-I-U Phosphoramidite to its Applications

This diagram shows the connection between the key structural features of the phosphoramidite and its primary research applications.

Applications_Pathway cluster_features Key Structural Features cluster_properties Resulting Oligonucleotide Properties cluster_applications Primary Applications Phosphoramidite 2'-O-Me-5-I-U Phosphoramidite 2_O_Me 2'-O-Methyl Group Phosphoramidite->2_O_Me 5_I_U 5-Iodo-Uracil Phosphoramidite->5_I_U Nuclease_Resistance Nuclease Resistance 2_O_Me->Nuclease_Resistance Thermal_Stability Increased Thermal Stability 2_O_Me->Thermal_Stability Heavy_Atom Heavy Atom Presence 5_I_U->Heavy_Atom Photolability Photolability 5_I_U->Photolability Antisense Antisense Oligonucleotides Nuclease_Resistance->Antisense Thermal_Stability->Antisense Crystallography X-ray Crystallography (MAD Phasing) Heavy_Atom->Crystallography Crosslinking UV Cross-linking Studies (Protein-Nucleic Acid Interactions) Photolability->Crosslinking

References

In-Depth Technical Guide: Structural Analysis of RNA with 2'-O-Methyl-5-Iodouridine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of RNA oligonucleotides incorporating the dual modification of 2'-O-methyl and 5-iodouridine (2'-O-Me-5-I-U). This modification combines the favorable properties of 2'-O-methylation, which enhances nuclease resistance and thermodynamic stability, with the utility of 5-iodouridine as a heavy atom for crystallographic phasing and a potential modulator of base pairing interactions.

While direct, comprehensive structural and thermodynamic data for RNA duplexes containing the 2'-O-Me-5-I-U modification is not extensively available in publicly accessible literature, this guide synthesizes the known effects of each individual modification to provide a robust framework for understanding their combined impact. We present inferred structural consequences, detailed experimental protocols for synthesis and analysis, and logical workflows to guide researchers in this specialized area of nucleic acid chemistry and structural biology.

I. Synthesis of RNA Incorporating 2'-O-Me-5-I-U

The synthesis of RNA oligonucleotides containing modified residues relies on solid-phase phosphoramidite chemistry. The key component for incorporating 2'-O-Me-5-I-U is its corresponding phosphoramidite building block.

Synthesis of 2'-O-Methyl-5-Iodouridine Phosphoramidite

The synthesis of the 2'-O-methyl-5-iodouridine nucleoside has been reported, and its conversion to a phosphoramidite follows established chemical pathways.[1] A plausible synthetic route is outlined below. It is crucial to note that this is a generalized protocol and may require optimization.

Synthesis_Workflow Uridine Uridine Protection1 Protection of 3',5'-hydroxyls Uridine->Protection1 Methylation 2'-O-Methylation Protection1->Methylation Iodination Iodination at C5 Methylation->Iodination Deprotection1 Selective 5'-deprotection Iodination->Deprotection1 DMT_protection 5'-DMT protection Deprotection1->DMT_protection Phosphitylation 3'-Phosphitylation DMT_protection->Phosphitylation Final_Product 2'-O-Me-5-I-U Phosphoramidite Phosphitylation->Final_Product

Caption: Generalized workflow for the synthesis of 2'-O-Me-5-I-U phosphoramidite.

Experimental Protocol: Solid-Phase RNA Synthesis

This protocol outlines the general steps for incorporating the 2'-O-Me-5-I-U phosphoramidite into an RNA oligonucleotide using an automated synthesizer.

  • Preparation of Reagents:

    • Dissolve the 2'-O-Me-5-I-U phosphoramidite and standard RNA phosphoramidites (A, C, G, U) in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

    • Prepare solutions of activator (e.g., 5-ethylthio-1H-tetrazole), capping reagents (acetic anhydride and N-methylimidazole), and an oxidizing agent (e.g., iodine in THF/water/pyridine).

    • Ensure all reagents and solvents are anhydrous.

  • Automated Solid-Phase Synthesis Cycle:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside with an acid (e.g., trichloroacetic acid in dichloromethane).

    • Coupling: Activation of the incoming phosphoramidite (e.g., 2'-O-Me-5-I-U phosphoramidite) with the activator and its subsequent reaction with the free 5'-hydroxyl group of the growing RNA chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using the oxidizing agent.

    • These four steps are repeated for each nucleotide in the desired sequence.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a solution of aqueous ammonia and methylamine (AMA).

    • This treatment also removes the protecting groups from the phosphate backbone and the nucleobases.

    • The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed using a fluoride-containing reagent such as triethylamine trihydrofluoride.

  • Purification:

    • The crude RNA product is purified by methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or solid-phase extraction.

II. Structural Analysis Techniques

The incorporation of 2'-O-Me-5-I-U into an RNA duplex is expected to influence its structure in several ways. The 2'-O-methyl group generally promotes an A-form helical geometry and a C3'-endo sugar pucker, which can enhance thermal stability.[2][3] The 5-iodo modification is also known to stabilize duplexes. The following techniques are essential for characterizing these structural features.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of macromolecules. The iodine atom in 5-iodouridine is particularly useful as a heavy atom for phasing, which is often a bottleneck in determining RNA crystal structures.

Xray_Workflow Synthesis RNA Synthesis & Purification Crystallization Crystallization Screening Synthesis->Crystallization Diffraction X-ray Diffraction Data Collection Crystallization->Diffraction Phasing Phase Determination (SAD/MAD) Diffraction->Phasing Model Model Building & Refinement Phasing->Model Structure High-Resolution 3D Structure Model->Structure

Caption: Workflow for RNA structure determination by X-ray crystallography.

Experimental Protocol: X-ray Crystallography of Modified RNA
  • Sample Preparation:

    • Synthesize and purify the 2'-O-Me-5-I-U modified RNA and its complementary strand.

    • Anneal the two strands to form a duplex by heating to 90-95°C for 1-2 minutes and then slowly cooling to room temperature.

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Data Collection:

    • Mount a suitable crystal and cool it in a cryostream (typically 100 K).

    • Collect diffraction data using a synchrotron X-ray source. For phasing, collect data at a wavelength that maximizes the anomalous signal from the iodine atom (Single-wavelength Anomalous Dispersion - SAD) or at multiple wavelengths (Multi-wavelength Anomalous Dispersion - MAD).

  • Structure Determination:

    • Process the diffraction data to obtain reflection intensities.

    • Use the anomalous signal from the iodine atoms to determine their positions and calculate initial phases.

    • Generate an initial electron density map and build a model of the RNA duplex.

    • Refine the model against the diffraction data to obtain a final, high-resolution structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of nucleic acids in solution. It can provide information on base pairing, sugar pucker conformation, and overall helical geometry.

NMR_Workflow Synthesis RNA Synthesis & Isotope Labeling (optional) Sample_Prep Sample Preparation & Annealing Synthesis->Sample_Prep Data_Acq NMR Data Acquisition (1D, 2D) Sample_Prep->Data_Acq Res_Assign Resonance Assignment Data_Acq->Res_Assign Struct_Calc Structure Calculation & Refinement Res_Assign->Struct_Calc Solution_Struct Solution Structure & Dynamics Struct_Calc->Solution_Struct

Caption: Workflow for RNA structure determination by NMR spectroscopy.

Experimental Protocol: NMR Spectroscopy of Modified RNA Duplexes
  • Sample Preparation:

    • Synthesize and purify the modified RNA strands. For more complex spectra, isotopic labeling (¹³C, ¹⁵N) may be necessary.

    • Anneal the strands to form a duplex.

    • Dissolve the duplex in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5-7.0) in 90% H₂O/10% D₂O for observing exchangeable imino protons or in 99.9% D₂O for observing non-exchangeable protons.

  • NMR Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra, such as:

      • 1D ¹H NMR: To observe imino protons and assess duplex formation.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance restraints for structure calculation.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify protons that are scalar-coupled within the same sugar spin system.

      • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, useful for assigning resonances in isotopically labeled samples.

      • 2D ¹H-³¹P HETCOR (Heteronuclear Correlation): To probe the phosphate backbone conformation.

  • Data Analysis and Structure Calculation:

    • Assign the resonances in the NMR spectra to specific protons in the RNA sequence.

    • Use the NOE cross-peaks to generate distance restraints.

    • Use scalar coupling constants to derive dihedral angle restraints.

    • Employ computational methods to calculate a family of structures that are consistent with the experimental restraints.

III. Thermodynamic Stability Analysis

The thermodynamic stability of an RNA duplex is a critical parameter, particularly for therapeutic applications. The incorporation of 2'-O-Me and 5-I-U is expected to increase the melting temperature (Tm) and the overall stability (ΔG°) of the duplex.

UV Thermal Denaturation

UV thermal denaturation is the standard method for determining the thermodynamic parameters of nucleic acid duplexes.

UV_Melting_Workflow Sample_Prep Prepare RNA Duplex Solutions Melting_Exp UV Absorbance vs. Temperature Sample_Prep->Melting_Exp Data_Analysis Generate Melting Curve & Determine Tm Melting_Exp->Data_Analysis Thermo_Calc Calculate Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) Data_Analysis->Thermo_Calc Stability_Data Thermodynamic Stability Profile Thermo_Calc->Stability_Data

Caption: Workflow for thermodynamic analysis by UV thermal denaturation.

Experimental Protocol: UV Thermal Denaturation of RNA Duplexes
  • Sample Preparation:

    • Prepare solutions of the RNA duplex at various concentrations in a suitable buffer (e.g., 10 mM sodium phosphate, 1 M NaCl, pH 7.0).

    • Degas the solutions to prevent bubble formation during heating.

  • Data Collection:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 10°C) to a high temperature (e.g., 90°C).

  • Data Analysis:

    • Plot the absorbance as a function of temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, corresponding to the midpoint of the transition in the melting curve.

    • By analyzing the concentration dependence of the Tm, the thermodynamic parameters (enthalpy ΔH°, entropy ΔS°, and Gibbs free energy ΔG°) can be calculated using van't Hoff analysis.

IV. Data Presentation: Expected Effects of 2'-O-Me-5-I-U Incorporation

Although specific quantitative data for the dual modification is scarce, the following table summarizes the expected qualitative and quantitative effects based on studies of the individual modifications. Researchers should perform the experiments outlined above to obtain precise data for their specific RNA sequences.

ParameterEffect of 2'-O-MethylationEffect of 5-IodouridineExpected Combined Effect of 2'-O-Me-5-I-U
Thermodynamic Stability
Melting Temperature (Tm)IncreaseIncreaseSignificant Increase
ΔG° (Gibbs Free Energy)More negative (more stable)More negative (more stable)Significantly more negative
Structural Features
Helical ConformationFavors A-formGenerally compatible with A-formStrong preference for A-form
Sugar PuckerFavors C3'-endoCompatible with C3'-endoStrong preference for C3'-endo
Analytical Properties
Nuclease ResistanceIncreasedNo significant effectIncreased
Crystallographic PhasingNo direct benefitProvides heavy atom for phasingProvides heavy atom for phasing

This guide provides a comprehensive framework for the synthesis and structural analysis of RNA containing the 2'-O-Me-5-I-U modification. By following the detailed protocols and understanding the expected effects, researchers can effectively characterize the structural and thermodynamic properties of these modified oligonucleotides for various applications in research and drug development.

References

The Cornerstone of RNA Therapeutics: A Technical Guide to the Discovery and Synthesis of 2'-O-Methylated Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nucleic acid research and therapeutics, the subtle yet powerful modification of 2'-O-methylation on ribonucleosides stands out as a critical factor in modulating the stability, function, and immunogenicity of RNA. This technical guide provides an in-depth exploration of the discovery and synthesis of 2'-O-methylated nucleosides, offering a comprehensive resource for professionals in the field. From their initial detection in cellular RNA to the sophisticated chemical and enzymatic strategies for their synthesis, we delve into the core methodologies and quantitative data that underpin their application in modern drug development.

The Discovery of a Ubiquitous RNA Modification

The journey into the world of 2'-O-methylated nucleosides began with early investigations into the composition of various cellular RNAs. Initial detection methods relied on classical analytical chemistry techniques. The presence of these modified nucleosides was first confirmed in stable RNA species such as transfer RNA (tRNA) and ribosomal RNA (rRNA), and later in small nuclear RNA (snRNA) and messenger RNA (mRNA).[1][2][3][4]

Early researchers employed methods like total RNA hydrolysis followed by the measurement of released methanol or chromatographic separation to identify and quantify these modifications.[1] These foundational studies revealed that 2'-O-methylation is a widespread post-transcriptional modification, hinting at its fundamental role in RNA biology. The discovery of the enzymatic machinery responsible for this modification, including snoRNA-guided complexes and standalone methyltransferases, further illuminated the intricate cellular processes governing RNA function.[5]

A key breakthrough in understanding the significance of 2'-O-methylation was the observation that this modification enhances the stability of RNA molecules. The methyl group at the 2' position of the ribose sugar provides steric hindrance, protecting the phosphodiester backbone from nuclease degradation and alkaline hydrolysis.[5] This intrinsic stability is a cornerstone of the application of 2'-O-methylated nucleosides in the development of RNA-based therapeutics.

Synthesis of 2'-O-Methylated Nucleosides: Chemical and Enzymatic Strategies

The ability to synthesize 2'-O-methylated nucleosides and incorporate them into oligonucleotides is paramount for research and therapeutic development. Both chemical and enzymatic methods have been developed, each with its own advantages and applications.

Chemical Synthesis

Chemical synthesis of 2'-O-methylated nucleosides typically involves a multi-step process that includes the protection of reactive functional groups, selective methylation of the 2'-hydroxyl group, and subsequent deprotection.

A common approach is the direct methylation of a nucleoside using a methylating agent like methyl iodide in an alkaline medium.[2][6] However, this method can lead to a mixture of products, including methylation at other positions. To achieve higher selectivity, a protection strategy is often employed. This involves protecting the 3' and 5' hydroxyl groups and any reactive groups on the nucleobase before the 2'-O-methylation step.

General Workflow for Chemical Synthesis:

Start Starting Nucleoside Protect Protection of 3', 5', and Base Functional Groups Start->Protect Methylate Selective 2'-O-Methylation Protect->Methylate Deprotect Deprotection of Functional Groups Methylate->Deprotect Purify Purification Deprotect->Purify Final Final 2'-O-Methylated Nucleoside Purify->Final

Caption: General workflow for the chemical synthesis of 2'-O-methylated nucleosides.

Quantitative Data on Chemical Synthesis:

NucleosideMethodReagentsYield (%)Reference
AdenosineDirect MethylationMethyl Iodide, Anhydrous Alkaline Medium~42[2]
UridineMulti-step with protectionVariousVaries
CytidineMulti-step with protectionVariousVaries
GuanosineMulti-step with protectionVariousVaries

Experimental Protocol: Direct Methylation of Adenosine

This protocol describes a simplified method for the synthesis of 2'-O-methyladenosine.

Materials:

  • Adenosine

  • Methyl Iodide (CH₃I)

  • Anhydrous alkaline medium (e.g., sodium hydride in dimethylformamide)

  • Silica gel for column chromatography

  • Ethanol

Procedure:

  • Dissolve adenosine in the anhydrous alkaline medium at 0°C.

  • Slowly add methyl iodide to the reaction mixture and stir for 4 hours at 0°C.

  • Quench the reaction and remove the solvent.

  • The crude product will contain a mixture of 2'-O-methyladenosine, 3'-O-methyladenosine, and dimethylated products.

  • Isolate the monomethylated adenosine fraction using silica gel column chromatography.

  • Separate the 2'-O- and 3'-O-methylated isomers by crystallization from ethanol. The 2'-O-methyladenosine is the major product.[2]

Enzymatic Synthesis

The enzymatic synthesis of 2'-O-methylated RNA has been revolutionized by the development of engineered RNA polymerases, particularly variants of T7 RNA polymerase.[7][8][9][10] These enzymes can efficiently incorporate 2'-O-methylated ribonucleoside triphosphates (2'-O-Me-NTPs) into a growing RNA chain during in vitro transcription. This method is particularly advantageous for the synthesis of long, fully modified RNA molecules.

Experimental Workflow for Enzymatic Synthesis:

Template DNA Template (with T7 promoter) Transcription In Vitro Transcription Template->Transcription NTPs 2'-O-Me-NTPs & (optional) natural NTPs NTPs->Transcription Polymerase Engineered T7 RNA Polymerase Polymerase->Transcription Purification Purification of 2'-O-Me-RNA Transcription->Purification Final 2'-O-Methylated RNA Purification->Final

Caption: Experimental workflow for the enzymatic synthesis of 2'-O-methylated RNA.

Quantitative Data on Enzymatic Synthesis:

Data on the efficiency of enzymatic incorporation of 2'-O-Me-NTPs can be found in various research articles detailing the characterization of engineered polymerases. The yields are often high, and the method allows for the production of RNA molecules hundreds of nucleotides in length with complete 2'-O-methylation.

Experimental Protocol: In Vitro Transcription of 2'-O-Methylated RNA

This protocol provides a general outline for the synthesis of 2'-O-methylated RNA using an engineered T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • Engineered T7 RNA polymerase variant

  • 2'-O-methylated ribonucleoside triphosphates (2'-O-Me-ATP, 2'-O-Me-UTP, 2'-O-Me-CTP, 2'-O-Me-GTP)

  • Transcription buffer

  • RNase inhibitor

  • DNase I

Procedure:

  • Set up the in vitro transcription reaction by combining the DNA template, 2'-O-Me-NTPs, transcription buffer, and RNase inhibitor.

  • Initiate the reaction by adding the engineered T7 RNA polymerase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • To remove the DNA template, add DNase I and incubate for an additional 15-30 minutes at 37°C.

  • Purify the synthesized 2'-O-methylated RNA using standard RNA purification methods (e.g., phenol-chloroform extraction followed by ethanol precipitation, or a column-based kit).

Signaling Pathways and Functional Implications

The presence of 2'-O-methylation in RNA has profound implications for various cellular processes, including translation, RNA stability, and the innate immune response. For instance, 2'-O-methylation within the mRNA cap structure (Cap 1) is crucial for distinguishing self-RNA from viral RNA, thereby preventing the activation of innate immune sensors like RIG-I.

RIG-I Signaling Pathway and Evasion by 2'-O-Methylated mRNA:

cluster_0 Viral RNA (no Cap 1) cluster_1 Self mRNA (with Cap 1) vRNA Viral RNA RIGI RIG-I vRNA->RIGI binds MAVS MAVS RIGI->MAVS activates TBK1 TBK1/IKKε MAVS->TBK1 IRF3 IRF3/7 TBK1->IRF3 phosphorylates IFN Type I IFN Production IRF3->IFN mRNA 2'-O-Me mRNA (Cap 1) IFIT IFIT proteins mRNA->IFIT binds IFIT->RIGI inhibits binding

Caption: Evasion of RIG-I signaling by 2'-O-methylated mRNA at the 5' cap.

Conclusion

The discovery of 2'-O-methylated nucleosides has paved the way for a deeper understanding of RNA biology and has been instrumental in the development of a new generation of RNA-based therapeutics. The synthetic methodologies, both chemical and enzymatic, provide researchers and drug developers with the tools necessary to harness the unique properties of this modification. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the continued advancement of RNA research and the design of innovative therapeutic strategies. As the field of epitranscriptomics continues to evolve, the significance of 2'-O-methylation in health and disease is certain to become even more apparent.

References

The Guardian of the Message: A Technical Guide to 2'-O-Methylation's Role in Enhancing Nuclease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular biology and therapeutic development, the stability of RNA is a paramount concern. Unmodified RNA is notoriously susceptible to degradation by ubiquitous nucleases, a significant hurdle for RNA-based diagnostics and therapeutics. Among the arsenal of chemical modifications employed to bolster RNA's resilience, 2'-O-methylation (Nm) stands out as a crucial and widely utilized strategy. This post-transcriptional modification, the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is a naturally occurring modification found in various RNA species, including mRNA, tRNA, and rRNA.[1] Its role extends beyond a simple chemical adornment; it is a fundamental mechanism for protecting genetic information from enzymatic degradation, thereby enhancing the stability and in vivo half-life of RNA molecules. This technical guide provides an in-depth exploration of the multifaceted role of 2'-O-methylation in conferring nuclease resistance, detailing the underlying mechanisms, quantitative effects, and the experimental protocols used to investigate this vital modification.

The Molecular Shield: Mechanism of Nuclease Resistance

The enhanced stability of 2'-O-methylated RNA against nuclease-mediated degradation stems from a combination of steric hindrance and conformational rigidity.

  • Steric Hindrance: The presence of a methyl group at the 2'-hydroxyl position acts as a physical barrier, sterically hindering the approach of nucleases to the phosphodiester backbone.[2] This bulkier chemical structure physically obstructs the active site of endo- and exonucleases, significantly reducing their cleavage efficiency.

  • Conformational Pre-organization: The 2'-O-methyl group favors a C3'-endo sugar pucker conformation, which is the characteristic conformation of nucleotides within an A-form RNA helix.[3] This pre-organization of the ribose moiety reduces the entropic penalty of duplex formation, thereby stabilizing helical structures. Each 2'-O-methylation can stabilize an RNA duplex by approximately 0.2 kcal/mol.[3][4] This stabilized conformation is less favorable for nuclease binding and cleavage, which often require a more flexible backbone.

The following diagram illustrates the biochemical principle of how 2'-O-methylation confers nuclease resistance.

cluster_unmodified Unmodified RNA cluster_modified 2'-O-Methylated RNA Unmodified Ribose Unmodified Ribose (2'-OH present) Flexible Backbone Flexible Backbone Unmodified Ribose->Flexible Backbone Nuclease Access Nuclease Access Flexible Backbone->Nuclease Access RNA Cleavage RNA Cleavage Nuclease Access->RNA Cleavage Methylated Ribose 2'-O-Methylated Ribose (2'-OCH3) Rigid Backbone Conformationally Rigid Backbone (C3'-endo favored) Methylated Ribose->Rigid Backbone Steric Hindrance Steric Hindrance Methylated Ribose->Steric Hindrance Nuclease Resistance Nuclease Resistance Rigid Backbone->Nuclease Resistance Steric Hindrance->Nuclease Resistance Nuclease Nuclease Nuclease->Nuclease Access Binds and Cleaves Nuclease->Steric Hindrance Binding Inhibited Start Start Incubate Incubate RNA Oligo in Serum at 37°C Start->Incubate Collect Collect Aliquots at Time Points Incubate->Collect Extract Extract RNA Collect->Extract Analyze Analyze by Denaturing PAGE Extract->Analyze Visualize Visualize and Quantify Intact RNA Analyze->Visualize Calculate Calculate Half-life Visualize->Calculate End End Calculate->End cluster_workflow Nm-VAQ Workflow cluster_principle Principle Hybridize Hybridize Target RNA with Chimeric Probe Split Split Sample Hybridize->Split RNaseH_Treat RNase H Treatment Split->RNaseH_Treat + RNase H Control No RNase H Control Split->Control - RNase H RT Reverse Transcription (Both Samples) RNaseH_Treat->RT Control->RT qPCR Quantitative PCR RT->qPCR Analyze Analyze ΔCt to Quantify Methylation qPCR->Analyze Unmethylated Unmethylated RNA (Cleaved by RNase H) Unmethylated->qPCR Low/No Amplification Methylated 2'-O-Methylated RNA (RNase H Inhibited) Methylated->qPCR Amplification

References

The Cornerstone of Stability: An In-depth Technical Guide to the C3'-endo Conformation of 2'-O-Me RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the C3'-endo sugar pucker conformation in 2'-O-methylated RNA (2'-O-Me RNA). Detailing the structural underpinnings, thermodynamic consequences, and biological significance of this conformational preference, this document serves as a critical resource for professionals engaged in RNA-related research and the development of nucleic acid-based therapeutics.

Structural and Thermodynamic Predisposition of 2'-O-Me RNA

The conformation of the ribose sugar ring, known as its pucker, is a fundamental determinant of the overall structure and function of RNA. The two primary conformations are C3'-endo and C2'-endo. In the C3'-endo conformation, the C3' atom is displaced on the same side of the five-membered furanose ring as the C5' atom, a characteristic feature of A-form helices, which are typical for RNA duplexes. Conversely, the C2'-endo pucker, with the C2' atom displaced on the same side as C5', is characteristic of B-form DNA helices.

The introduction of a methyl group at the 2'-hydroxyl position (2'-O-methylation) of the ribose sugar has a profound impact on its conformational preference. This modification sterically favors the C3'-endo pucker. This preference arises from the steric clash that would occur between the 2'-O-methyl group and the adjacent 3'-phosphate group if the sugar were to adopt a C2'-endo conformation. By pre-organizing the sugar into the C3'-endo conformation, 2'-O-methylation reduces the entropic penalty associated with the formation of an A-form duplex, thereby enhancing its thermodynamic stability.

Quantitative Conformational Parameters

The precise geometry of the sugar pucker is defined by the pseudorotation phase angle (P) and the pucker amplitude (τm). For ribonucleosides, the C3'-endo conformation typically corresponds to a pseudorotation phase angle in the "North" range (approximately 0° to 36°), while the C2'-endo conformation falls within the "South" range (approximately 144° to 180°).

NucleosideModificationPseudorotation Phase Angle (P)Pucker Amplitude (τm)Conformation
UridineUnmodified~160°~35°C2'-endo favored
2'-O-Me Uridine2'-O-Methylated~10° - 30°~35° - 40°C3'-endo
CytidineUnmodifiedBiphasic~34° - 39°C2'-endo/C3'-endo equilibrium
2'-O-Me Cytidine2'-O-Methylated~5° - 25°~36° - 41°C3'-endo
AdenosineUnmodifiedBiphasic~33° - 38°C2'-endo/C3'-endo equilibrium
2'-O-Me Adenosine2'-O-Methylated~0° - 20°~35° - 40°C3'-endo
GuanosineUnmodifiedBiphasic~34° - 39°C2'-endo/C3'-endo equilibrium
2'-O-Me Guanosine2'-O-Methylated~5° - 25°~36° - 41°C3'-endo

Note: The exact values can vary depending on the experimental conditions and the sequence context.

Thermodynamic Stability of 2'-O-Me RNA Duplexes

The C3'-endo pre-organization of 2'-O-Me RNA directly translates to increased thermodynamic stability of RNA duplexes. This is quantified by changes in the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of duplex formation. A more negative ΔG° indicates a more stable duplex.

Duplex Sequence (5'-3')ModificationΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Tm (°C)
r(CGCGCGCG)₂Unmodified RNA-13.5-88.2-240.165.1
r(CGCGCGCG)₂Fully 2'-O-Me-17.8 -95.4-249.578.3
r(GGCCGGCC)₂Unmodified RNA-14.2-92.5-251.768.4
r(GGCCGGCC)₂Fully 2'-O-Me-19.1 -101.1-263.382.5
r(AUAUAUAU)₂Unmodified RNA-7.6-55.9-155.245.8
r(AUAUAUAU)₂Fully 2'-O-Me-10.8 -64.7-173.159.2

Data compiled from various sources and represent typical values. Actual values are sequence and condition dependent.

Biological Implications and Therapeutic Applications

The C3'-endo conformation conferred by 2'-O-methylation is not merely a structural quirk; it has profound biological consequences and is harnessed for therapeutic purposes.

Biological Roles
  • tRNA and rRNA Stability: 2'-O-methylation is a common post-transcriptional modification in stable RNAs like transfer RNA (tRNA) and ribosomal RNA (rRNA). This modification helps to maintain the structural integrity and function of these essential molecules within the cellular environment.

  • Splicing Regulation: 2'-O-methylation within small nuclear RNAs (snRNAs) of the spliceosome influences the conformation of the spliceosomal machinery, thereby modulating pre-mRNA splicing.

  • Innate Immunity: The cellular machinery can distinguish between self and non-self RNA based on modification patterns. 2'-O-methylation can help endogenous RNA evade detection by innate immune sensors.

Therapeutic Antisense Oligonucleotides

In the realm of drug development, 2'-O-methylation is a cornerstone chemical modification for antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The benefits include:

  • Enhanced Nuclease Resistance: The C3'-endo conformation and the methyl group itself provide steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases.

  • Increased Binding Affinity: The pre-organized conformation of 2'-O-Me RNA enhances its binding affinity to target mRNA sequences.

  • Reduced Off-Target Effects: The improved binding specificity can help in minimizing unintended interactions with other RNAs.

Experimental Determination of Sugar Pucker

The conformation of the ribose sugar is primarily determined by two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Detailed Experimental Protocol: NMR Spectroscopy for Sugar Pucker Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique to study the conformation of nucleic acids in solution. The determination of sugar pucker relies on the measurement of scalar couplings (J-couplings) between protons on the ribose ring.

3.1.1. Sample Preparation:

  • RNA Synthesis: Synthesize the 2'-O-Me RNA oligonucleotide of interest using solid-phase phosphoramidite chemistry. For NMR studies, isotopic labeling (¹³C, ¹⁵N) is often beneficial and can be achieved using appropriately labeled phosphoramidites.

  • Purification: Purify the synthesized oligonucleotide using high-performance liquid chromatography (HPLC) to ensure high purity.

  • Desalting: Desalt the purified RNA using size-exclusion chromatography or dialysis.

  • Sample Formulation: Dissolve the RNA sample in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5) in 90% H₂O/10% D₂O or 99.9% D₂O. The final concentration should be in the range of 0.5-2.0 mM.

3.1.2. NMR Data Acquisition:

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

  • 1D ¹H Spectrum: Acquire a one-dimensional ¹H spectrum to assess the overall quality of the sample and to observe the imino protons, which indicate base pairing.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is crucial for assigning the ribose spin systems. The cross-peak intensities between H1' and H2' protons are particularly informative for determining sugar pucker.[1] A weak H1'-H2' cross-peak is indicative of a C3'-endo conformation, while a strong cross-peak suggests a C2'-endo conformation.[1]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information on through-space proximities between protons and is essential for sequential assignment and overall structure determination.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, this experiment correlates the chemical shifts of protons with their directly attached carbons, aiding in resonance assignment.

3.1.3. Data Analysis:

  • Resonance Assignment: Use the TOCSY and NOESY spectra to assign the chemical shifts of the protons in the ribose rings.

  • J-Coupling Measurement: Quantify the ³J(H1'-H2') coupling constant from high-resolution 2D spectra. A small ³J(H1'-H2') value (1-2 Hz) is characteristic of a C3'-endo pucker, whereas a larger value (8-10 Hz) indicates a C2'-endo pucker.

  • Pseudorotation Analysis: Use specialized software to perform a pseudorotation analysis based on the measured J-couplings to determine the pseudorotation phase angle (P) and pucker amplitude (τm).

Detailed Experimental Protocol: X-ray Crystallography for RNA Structure Determination

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

3.2.1. RNA Crystallization:

  • Sample Preparation: Prepare a highly pure and concentrated solution of the 2'-O-Me RNA oligonucleotide (typically >5 mg/mL).

  • Crystallization Screening: Use robotic or manual methods to screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the components to grow larger, well-ordered crystals.

3.2.2. X-ray Diffraction Data Collection:

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and flash-cool them in a cryoprotectant solution to prevent ice formation during data collection.

  • Data Collection: Mount the cryo-cooled crystal on a goniometer at a synchrotron X-ray source and collect diffraction data as the crystal is rotated in the X-ray beam.

3.2.3. Structure Determination and Refinement:

  • Data Processing: Process the diffraction images to determine the unit cell parameters, space group, and reflection intensities.

  • Phasing: Determine the phases of the reflections. For novel structures, this may require methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., using heavy-atom derivatives).

  • Model Building and Refinement: Build an atomic model of the RNA into the electron density map and refine the model against the experimental data to obtain the final high-resolution structure. The sugar pucker of each nucleotide can be directly visualized and analyzed from the refined model.

Visualizing Key Processes

Fibrillarin-Mediated 2'-O-Methylation Pathway

The primary enzyme responsible for guiding 2'-O-methylation of rRNA and snRNA in eukaryotes is Fibrillarin, which is a core component of the box C/D small nucleolar ribonucleoprotein (snoRNP) complex.[2][3][4]

Fibrillarin_Pathway SAM S-adenosyl- methionine (SAM) FBL_complex Box C/D snoRNP (Fibrillarin complex) SAM->FBL_complex Methyl donor SAH S-adenosyl- homocysteine (SAH) FBL_complex->SAH Releases methylated_RNA 2'-O-Me RNA (methylated) FBL_complex->methylated_RNA Methylates snoRNA Box C/D snoRNA snoRNA->FBL_complex Guides pre_rRNA pre-rRNA/snRNA (unmethylated) pre_rRNA->FBL_complex Binds to ribosome Ribosome/Spliceosome Assembly & Function methylated_RNA->ribosome

Caption: Fibrillarin-mediated 2'-O-methylation pathway.

Preclinical Development Workflow for 2'-O-Me RNA-based Antisense Therapeutics

The development of 2'-O-methylated antisense oligonucleotides follows a structured preclinical workflow to ensure safety and efficacy before clinical trials.[5][6][7][8][9]

ASO_Workflow target_ID Target Identification & Validation ASO_design ASO Design & Synthesis (with 2'-O-Me) target_ID->ASO_design in_vitro_screen In Vitro Screening (Efficacy & Potency) ASO_design->in_vitro_screen lead_opt Lead Optimization in_vitro_screen->lead_opt tox_screen In Vitro Toxicology (Cytotoxicity, Off-target) in_vitro_screen->tox_screen lead_opt->in_vitro_screen lead_opt->tox_screen animal_models Pharmacokinetics (PK) & Pharmacodynamics (PD) in Animal Models tox_screen->animal_models safety_pharm Safety Pharmacology & Toxicology Studies animal_models->safety_pharm IND Investigational New Drug (IND) Application Submission safety_pharm->IND

Caption: Preclinical development workflow for ASO therapeutics.

Conclusion

The C3'-endo conformation, stabilized by 2'-O-methylation, is a critical feature of RNA that profoundly influences its structure, stability, and function. For researchers, scientists, and drug development professionals, a deep understanding of this conformational preference is paramount. It not only provides insights into fundamental biological processes but also offers a powerful tool for the rational design of RNA-based therapeutics with enhanced properties. The experimental methodologies detailed herein provide a framework for the continued exploration and application of 2'-O-Me RNA in both basic research and clinical development.

References

Second-Generation Antisense Oligonucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Second-generation antisense oligonucleotides (ASOs) represent a significant advancement in the field of nucleic acid therapeutics, offering enhanced efficacy, durability, and safety profiles over their first-generation predecessors. These synthetic, single-stranded nucleic acid analogs are designed to bind to specific messenger RNA (mRNA) targets, modulating protein expression through various mechanisms. This technical guide provides an in-depth overview of the core attributes of second-generation ASOs, including their chemical modifications, mechanisms of action, pharmacokinetic properties, and clinical applications, supplemented with detailed experimental methodologies and visual diagrams to facilitate a comprehensive understanding.

Core Chemistry: The 2'-O-Methoxyethyl (2'-MOE) Modification

The hallmark of second-generation ASOs is the incorporation of 2'-O-methoxyethyl (2'-MOE) modifications on the ribose sugar moieties of the nucleotide building blocks. This chemical alteration is a key determinant of their improved therapeutic properties.

The 2'-MOE modification provides several key advantages over the unmodified 2'-hydroxyl group found in natural RNA and the 2'-deoxyribose of first-generation ASOs:

  • Enhanced Nuclease Resistance: The bulky 2'-MOE group sterically hinders the approach of cellular nucleases, enzymes that degrade nucleic acids. This protection significantly prolongs the half-life of ASOs in biological fluids and tissues, leading to a more sustained therapeutic effect.

  • Increased Binding Affinity: The 2'-MOE modification locks the sugar pucker in a C3'-endo conformation, which is favorable for binding to complementary RNA. This results in a higher binding affinity (increased melting temperature, Tm) of the ASO for its target mRNA, leading to improved potency.

  • Reduced Toxicity: Compared to first-generation phosphorothioate (PS)-modified ASOs, the 2'-MOE modification has been associated with a more favorable safety profile, including a reduction in non-specific protein binding and a lower propensity for immune stimulation.

A critical design feature of many second-generation ASOs is the "gapmer" structure. This chimeric design consists of a central "gap" of 8-10 deoxynucleotides, which is flanked by "wings" of 2'-MOE modified nucleotides. The phosphorothioate backbone is typically maintained throughout the ASO to further enhance nuclease resistance. This gapmer configuration is essential for ASOs that function through an RNase H-mediated mechanism of action.

G cluster_ASO Second-Generation Gapmer ASO cluster_backbone Phosphorothioate Backbone wing1 5' Wing (2'-MOE modified nucleotides) gap DNA Gap (Deoxynucleotides) p1 P=S wing2 3' Wing (2'-MOE modified nucleotides) p2 P=S p4 P=S p3 P=S G ASO Gapmer ASO Hybrid ASO-mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Cleaved_mRNA Cleaved mRNA RNaseH->Cleaved_mRNA Cleavage Degradation mRNA Degradation Cleaved_mRNA->Degradation Protein Protein Synthesis Blocked Degradation->Protein G cluster_splicing Splicing Modulation cluster_translation Translation Arrest ASO_splice Steric-blocking ASO pre_mRNA pre-mRNA ASO_splice->pre_mRNA Binds to splice site Spliceosome Spliceosome pre_mRNA->Spliceosome Blocked by ASO Altered_mRNA Altered Splicing Spliceosome->Altered_mRNA ASO_trans Steric-blocking ASO mRNA mRNA ASO_trans->mRNA Binds to 5' UTR Ribosome Ribosome mRNA->Ribosome Blocked by ASO No_Protein No Protein Synthesis Ribosome->No_Protein G Target_ID Target Identification and Validation ASO_Design ASO Design and Synthesis Target_ID->ASO_Design In_Vitro In Vitro Screening (Potency and Specificity) ASO_Design->In_Vitro Lead_Opt Lead Optimization In_Vitro->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Tox Preclinical Toxicology In_Vivo->Tox IND IND-Enabling Studies Tox->IND Clinical Clinical Trials (Phase I, II, III) IND->Clinical Approval Regulatory Approval Clinical->Approval

impact of 2'-O-Me modification on RNA duplex stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Impact of 2'-O-Methyl Modification on RNA Duplex Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-O-methylation (2'-O-Me) is a prevalent post-transcriptional modification of RNA that plays a crucial role in numerous cellular processes.[1][2][3] In the realm of RNA-based therapeutics and diagnostics, the incorporation of 2'-O-Me nucleotides has emerged as a key strategy for enhancing the stability and nuclease resistance of oligonucleotide duplexes.[4][5] This technical guide provides a comprehensive overview of the , detailing the underlying thermodynamic principles, experimental methodologies for its characterization, and quantitative data to inform the design of modified oligonucleotides.

The Molecular Basis of Enhanced Stability

The primary reason for the increased stability of 2'-O-Me modified RNA duplexes lies in the conformational preference of the ribose sugar. The addition of a methyl group to the 2'-hydroxyl position of the ribose ring favors a C3'-endo sugar pucker conformation.[2][4][6] This conformation is characteristic of A-form RNA helices. By "pre-organizing" the single-stranded RNA into a conformation amenable to duplex formation, the entropic penalty of hybridization is reduced, leading to a more stable duplex.[4] This structural stabilization also contributes to increased resistance against nuclease degradation.[1][2][5]

cluster_0 Mechanism of Stabilization 2_O_Me 2'-O-Methylation C3_endo Favors C3'-endo Sugar Pucker 2_O_Me->C3_endo A_form Pre-organization into A-form Helix Geometry C3_endo->A_form Entropic_Penalty Reduced Entropic Penalty of Hybridization A_form->Entropic_Penalty Increased_Stability Increased Duplex Stability (Higher Tm) Entropic_Penalty->Increased_Stability

Figure 1: Mechanism of RNA duplex stabilization by 2'-O-methylation.

Quantitative Analysis of Thermodynamic Stability

The stabilizing effect of 2'-O-Me modifications is quantitatively assessed by measuring changes in thermodynamic parameters, most notably the melting temperature (Tm), which is the temperature at which 50% of the RNA duplex dissociates into single strands.[4] A higher Tm indicates greater stability. Other key parameters include the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).[4]

The following tables summarize the thermodynamic data from studies on 2'-O-Me modified RNA duplexes.

Table 1: Thermodynamic Parameters of 2'-O-Modified U14/A14 RNA Duplexes

Duplex SequenceModificationTm (°C)
UOH14/AOH14Unmodified24
UOMe14/AOH142'-O-Methyl on Uridine strand36
UOH14/AOMe142'-O-Methyl on Adenosine strand24

Data sourced from a study on the linear relationship between deformability and thermal stability of 2'-O-modified RNA hetero duplexes.[7][8]

Table 2: General Thermodynamic Effects of 2'-O-Methylation

ParameterEffect of 2'-O-Me ModificationRationale
Melting Temperature (Tm) IncreaseEnhanced duplex stability.[4]
Gibbs Free Energy (ΔG°) More NegativeSpontaneous formation of a more stable duplex.[4][6]
Enthalpy (ΔH°) More NegativeFavorable base stacking and hydrogen bonding.[4]
Entropy (ΔS°) Less NegativeReduced conformational freedom in the single strand due to pre-organization.[4]

Note: The exact quantitative changes are dependent on the sequence context, the number and position of modifications, and the experimental conditions.[4]

Experimental Protocols

Synthesis of 2'-O-Me Modified RNA Oligonucleotides

The synthesis of 2'-O-Me RNA is typically achieved using automated solid-phase phosphoramidite chemistry.[5][9]

cluster_1 Oligonucleotide Synthesis Workflow Start Start Deblocking 1. 5'-Deblocking (Trityl Removal) Start->Deblocking Coupling 2. Coupling (Add 2'-O-Me Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Cycle Repeat for next base Oxidation->Cycle Cycle->Deblocking Yes Cleavage 5. Cleavage from Support & Deprotection Cycle->Cleavage No Purification 6. Purification (e.g., HPLC) Cleavage->Purification End End Purification->End

Figure 2: Automated solid-phase synthesis of 2'-O-Me RNA oligonucleotides.

Methodology:

  • Monomer Preparation: 2'-O-Me phosphoramidite monomers for A, C, G, and U are required. The synthesis of these monomers, especially the purines, can be complex.[5]

  • Solid-Phase Synthesis: The synthesis proceeds in a cycle of four steps: deblocking, coupling, capping, and oxidation.[9] A coupling time of around 15 minutes is typically used for 2'-O-Me RNA synthesis.[5]

  • Deprotection and Cleavage: After the final coupling step, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The 2'-O-Me groups are stable during this process.[5]

  • Purification: The crude oligonucleotide is purified, commonly by High-Performance Liquid Chromatography (HPLC), to ensure high purity for subsequent experiments.[10]

UV Thermal Denaturation for Duplex Stability Analysis

UV thermal denaturation, or melting curve analysis, is the standard method for determining the Tm of an RNA duplex.[4][11]

Experimental Workflow:

cluster_2 UV Melting Curve Analysis Workflow Sample_Prep 1. Sample Preparation (Oligos in buffer) Annealing 2. Duplex Annealing (Heat and cool) Sample_Prep->Annealing Measurement 3. UV Measurement (Increase temp, record A260) Annealing->Measurement Curve_Gen 4. Generate Melting Curve (Absorbance vs. Temp) Measurement->Curve_Gen Tm_Det 5. Determine Tm (First derivative max) Curve_Gen->Tm_Det Thermo_Calc 6. Thermodynamic Calculation (van't Hoff plot) Tm_Det->Thermo_Calc

Figure 3: Workflow for determining RNA duplex stability via UV melting.

Detailed Protocol:

  • Sample Preparation:

    • Synthesize and purify the unmodified and 2'-O-Me modified RNA oligonucleotides.[4]

    • Resuspend and anneal equimolar amounts of the complementary strands in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[4][7]

    • Prepare a series of dilutions to assess the concentration dependence of the Tm for thermodynamic analysis.[4]

  • UV Melting Measurement:

    • Use a spectrophotometer equipped with a temperature controller.[4]

    • Heat the RNA duplex solutions from a low temperature (e.g., 15-20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 0.5-1.0°C/min).[4][7]

    • Continuously record the UV absorbance at 260 nm as a function of temperature.[4]

  • Data Analysis:

    • Plot the absorbance versus temperature to generate a melting curve.[11]

    • The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.[4]

    • Thermodynamic parameters (ΔH° and ΔS°) are derived from van't Hoff plots (1/Tm vs. ln(CT), where CT is the total strand concentration).[4] ΔG° can then be calculated using the equation: ΔG° = ΔH° - TΔS°.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[12][13]

Protocol Outline:

  • Sample Preparation:

    • Prepare one RNA strand in the ITC buffer at a known concentration to be placed in the sample cell.[14]

    • Prepare the complementary strand in the same buffer at a higher concentration to be loaded into the titration syringe.[14]

    • Thoroughly degas both solutions before the experiment.[15]

  • ITC Experiment:

    • Set the desired experimental temperature.[14]

    • Perform a series of small, sequential injections of the syringe solution into the sample cell.

    • The instrument measures the heat change associated with each injection.[12]

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two strands.

    • Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH°), and stoichiometry (n). The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated.

Conclusion

The 2'-O-methylation of RNA is a potent modification for enhancing the thermodynamic stability of RNA duplexes. This stabilization is primarily driven by the conformational pre-organization of the RNA strand, which reduces the entropic cost of duplex formation.[4] The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively design and characterize 2'-O-Me modified RNA oligonucleotides for a wide range of therapeutic and research applications.

References

The Power of Precision: A Technical Guide to the Therapeutic Potential of 2'-O-Methylated RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics is rapidly evolving, with chemically modified RNAs emerging as a cornerstone of next-generation drug development. Among these modifications, 2'-O-methylation (2'-O-Me) stands out for its ability to significantly enhance the therapeutic properties of RNA molecules. This in-depth technical guide explores the core advantages of 2'-O-Me modification, providing a comprehensive overview of its impact on stability, efficacy, and safety. We delve into the underlying mechanisms, present key quantitative data, and provide detailed experimental protocols and workflow visualizations to empower researchers in their pursuit of novel RNA-based therapies.

The 2'-O-Methyl Advantage: Enhancing Therapeutic Efficacy

The addition of a methyl group to the 2'-hydroxyl position of the ribose sugar is a subtle yet powerful modification that confers a multitude of benefits to therapeutic RNA molecules, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).

Increased Nuclease Resistance and In Vivo Stability: A primary hurdle for RNA therapeutics is their rapid degradation by endogenous nucleases. The 2'-O-Me modification provides a steric shield, rendering the phosphodiester backbone less susceptible to enzymatic cleavage. This enhanced stability translates to a longer in vivo half-life, allowing for sustained therapeutic activity.[1][2][3] For instance, chemically stabilized siRNAs have been shown to remain intact in blood for at least 30 minutes, a significant improvement over unmodified siRNAs which are degraded within a minute.[2] Studies in mice have demonstrated that 2'-O-Me modification can significantly prolong the half-life of oligonucleotides in tissues like the liver.[4]

Enhanced Binding Affinity and Target Specificity: The 2'-O-Me modification locks the ribose sugar in an A-form helical conformation, which is favorable for binding to complementary RNA targets.[5] This pre-organization of the sugar moiety leads to an increased melting temperature (Tm) of the RNA duplex, indicating a more stable and specific interaction with the target mRNA.[1][6][7] This enhanced affinity can lead to improved potency of the therapeutic agent.

Reduced Immunogenicity: Unmodified single-stranded and double-stranded RNAs can be recognized by the innate immune system, leading to the activation of inflammatory pathways.[5] The 2'-O-Me modification can help to mask the RNA from immune recognition, thereby reducing the risk of off-target inflammatory responses and improving the overall safety profile of the therapeutic.

Quantitative Insights: A Comparative Analysis

To illustrate the tangible benefits of 2'-O-Me modification, the following tables summarize key quantitative data from various studies.

Parameter Unmodified RNA 2'-O-Me Modified RNA Other Modifications (e.g., 2'-MOE) Reference(s)
Melting Temperature (Tm) of Duplex with RNA Target LowerHigher (Increased stability)Higher (Often greater than 2'-O-Me)[1][5][6][7]
In Vivo Half-life (Liver) ShortSignificantly extendedExtended[1][3][4]
Nuclease Resistance (Serum) Low (degraded within minutes)High (stable for extended periods)High[2]
Gene Silencing Potency (IC50) VariableGenerally improvedOften improved, can be sequence-dependent[7][8][9]
Immunostimulatory Potential HighReducedReduced[5]

Table 1: Comparative Performance Metrics of Modified vs. Unmodified RNA. This table provides a qualitative and quantitative comparison of key parameters influenced by 2'-O-Me and other modifications.

Oligonucleotide Duplex Melting Temperature (Tm) in °C Change in Tm (ΔTm) per modification (°C) Reference
Unmodified RNA:RNA24-[7]
2'-O-Me RNA:RNA (Uridine modified)36+12 (for 14 modifications)[7]
2'-O-Me RNA:RNA (Adenosine modified)240[7]
Me-S-ODN:RNA69 - >82+14 to +18 (compared to S-ODN:RNA)[1]
S-ODN:RNA55 - 66-[1]

Table 2: Impact of 2'-O-Me Modification on Duplex Thermal Stability. This table presents specific examples of the increase in melting temperature observed with 2'-O-Me modifications in different oligonucleotide contexts.

siRNA Modification Target Gene Cell Line IC50 (nM) Fold Change in IC50 vs. Unmodified Reference
UnmodifiedVariousVariousVariable-[7][8]
2'-O-Me at 3' terminus (20-mer guide)VariousHeLaIncreased (Reduced potency for >60% of sequences)Negative Impact[7]
2'-F at 3' terminus (20-mer guide)VariousHeLaLower-[7]
6'(R)-O-Tol-jcLNA-T at T13HIV-1HEK293T3.3 ± 0.2~3-fold more potent than LNA[8]

Table 3: Gene Silencing Efficacy of Modified siRNAs. This table provides examples of how 2'-O-Me and other modifications can impact the half-maximal inhibitory concentration (IC50) of siRNAs. It highlights that the effect can be position and sequence-dependent.

Key Signaling Pathways Targeted by 2'-O-Me Modified RNA Therapeutics

2'-O-Me modified oligonucleotides are being developed to target a wide range of diseases, including cancer, by modulating key signaling pathways.

Targeting the Bcl-2 Apoptosis Pathway with Antisense Oligonucleotides

The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, or programmed cell death.[6][10] Its overexpression in many cancers allows tumor cells to evade apoptosis, contributing to tumor growth and resistance to therapy.[6][10] 2'-O-Me modified antisense oligonucleotides have been designed to specifically bind to Bcl-2 mRNA, leading to its degradation and a subsequent increase in cancer cell apoptosis.[11][12]

Bcl2_Pathway cluster_0 Mitochondrial Apoptosis Pathway cluster_1 Therapeutic Intervention Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak inhibits Mito Mitochondrion Bax_Bak->Mito activates CytoC Cytochrome c Mito->CytoC releases Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis ASO 2'-O-Me ASO (anti-Bcl-2) Bcl2_mRNA Bcl-2 mRNA ASO->Bcl2_mRNA binds RNaseH RNase H ASO->RNaseH Bcl2_mRNA->Bcl2 translates to Bcl2_mRNA->Bcl2 Degradation mRNA Degradation Bcl2_mRNA->Degradation RNaseH->Bcl2_mRNA cleaves

Bcl-2 Apoptosis Pathway and ASO Intervention
Modulating the MAPK Signaling Pathway with siRNAs

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[13][14] Aberrant activation of this pathway is a hallmark of many cancers. 2'-O-Me modified siRNAs can be designed to target specific components of the MAPK pathway, such as p38 MAPK, leading to the downregulation of their expression and subsequent inhibition of tumor cell growth.[15]

MAPK_Pathway cluster_0 MAPK Signaling Cascade cluster_1 Therapeutic Intervention Stress Cellular Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates ATF2 ATF-2 p38->ATF2 phosphorylates Proliferation Cell Proliferation & Survival ATF2->Proliferation promotes siRNA 2'-O-Me siRNA (anti-p38) RISC RISC siRNA->RISC loads into p38_mRNA p38 mRNA p38_mRNA->p38 translates to Degradation mRNA Degradation p38_mRNA->Degradation RISC->p38_mRNA cleaves

MAPK Signaling Pathway and siRNA Intervention

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and in vivo testing of 2'-O-Me modified RNA.

Solid-Phase Synthesis of 2'-O-Me Modified RNA Oligonucleotides

Principle: 2'-O-Me modified RNA oligonucleotides are synthesized using automated solid-phase phosphoramidite chemistry on a controlled-pore glass (CPG) solid support. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Materials:

  • DNA/RNA synthesizer

  • 2'-O-Me RNA phosphoramidites (A, C, G, U)

  • Controlled-Pore Glass (CPG) solid support functionalized with the first nucleoside

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solution A (Acetic anhydride/Pyridine/THF) and B (N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Pyridine/Water)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., Ammonium hydroxide/Methylamine mixture)

  • Triethylamine trihydrofluoride (TEA·3HF) for 2'-silyl deprotection (if applicable)

Procedure:

  • Synthesizer Setup: Program the synthesizer with the desired oligonucleotide sequence and synthesis parameters.

  • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution, exposing the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The 2'-O-Me phosphoramidite of the next base in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

  • Cycle Repetition: Steps 2-5 are repeated for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection: After the final cycle, the synthesized oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed using the cleavage and deprotection solution.

  • 2'-Protecting Group Removal: If a 2'-silyl protecting group (e.g., TBDMS) was used, it is removed using a fluoride-containing reagent like TEA·3HF.

  • Purification: The crude oligonucleotide is then purified, typically by High-Performance Liquid Chromatography (HPLC).

Purification of 2'-O-Me Modified Oligonucleotides by HPLC

Principle: Reversed-phase or ion-exchange High-Performance Liquid Chromatography (HPLC) is used to separate the full-length 2'-O-Me modified oligonucleotide from shorter, truncated sequences and other impurities based on differences in hydrophobicity or charge.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase (e.g., C18) or ion-exchange HPLC column

  • Mobile Phase A (e.g., 0.1 M Triethylammonium acetate (TEAA) in water)

  • Mobile Phase B (e.g., 0.1 M TEAA in acetonitrile)

  • HPLC-grade water and acetonitrile

  • Sample of crude 2'-O-Me modified oligonucleotide dissolved in water

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in HPLC-grade water.

  • Column Equilibration: Equilibrate the HPLC column with a low percentage of Mobile Phase B.

  • Injection: Inject the dissolved sample onto the column.

  • Gradient Elution: Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B concentration. The full-length product, being more hydrophobic or having a greater charge, will elute later than the shorter failure sequences.

  • Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 260 nm) and collect the peak corresponding to the full-length product.

  • Desalting: Desalt the collected fraction using a desalting column or ethanol precipitation to remove the buffer salts.

  • Lyophilization: Lyophilize the desalted sample to obtain the purified 2'-O-Me modified oligonucleotide as a dry powder.

In Vivo Efficacy Testing in a Mouse Xenograft Model

Principle: To evaluate the therapeutic efficacy of a 2'-O-Me modified ASO targeting an oncogene (e.g., Bcl-2), a mouse xenograft model is established by implanting human cancer cells into immunodeficient mice. The mice are then treated with the ASO, and tumor growth and target gene expression are monitored.

Materials:

  • Immunodeficient mice (e.g., NOD-scid GAMMA (NSG) mice)

  • Human cancer cell line overexpressing the target oncogene (e.g., a human lymphoma cell line for a Bcl-2 targeting ASO)

  • Sterile phosphate-buffered saline (PBS)

  • 2'-O-Me modified ASO and a scrambled control ASO

  • Calipers for tumor measurement

  • Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)

  • Reagents for protein extraction and Western blotting

Procedure:

  • Cell Culture and Implantation: Culture the human cancer cells under standard conditions. Harvest the cells and resuspend them in sterile PBS. Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • ASO Administration: Administer the 2'-O-Me modified ASO or the scrambled control ASO to the respective groups. The route of administration can be, for example, intraperitoneal (i.p.) or intravenous (i.v.) injection, and the dosing schedule will depend on the specific ASO and experimental design (e.g., 10 mg/kg, twice weekly).

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., every 3-4 days).

  • Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis, and another portion can be fixed in formalin for histological analysis.

  • Analysis of Target Gene Expression:

    • qPCR: Extract total RNA from the tumor samples, reverse transcribe it to cDNA, and perform qPCR to quantify the mRNA levels of the target oncogene.

    • Western Blot: Extract total protein from the tumor samples and perform Western blotting to assess the protein levels of the target oncogene.

  • Data Analysis: Compare the tumor growth rates and the levels of target mRNA and protein between the treatment and control groups to determine the in vivo efficacy of the 2'-O-Me modified ASO.

Visualizing the Path to Discovery: Experimental and Screening Workflows

Efficiently navigating the drug discovery process requires well-defined workflows. The following diagrams, rendered in DOT language, illustrate a typical experimental workflow for evaluating a 2'-O-Me modified RNA therapeutic and a high-throughput screening workflow for identifying lead candidates.

Experimental Workflow for In Vivo Efficacy Testing

in_vivo_workflow start Start: Design 2'-O-Me ASO synthesis Solid-Phase Synthesis start->synthesis purification HPLC Purification synthesis->purification formulation Formulation for In Vivo Delivery purification->formulation xenograft Establish Mouse Xenograft Model formulation->xenograft randomization Tumor Growth & Randomization xenograft->randomization treatment ASO Administration (i.p. or i.v.) randomization->treatment monitoring Monitor Tumor Growth treatment->monitoring endpoint Endpoint & Tissue Collection monitoring->endpoint analysis Molecular Analysis (qPCR, Western Blot) endpoint->analysis results Data Analysis & Efficacy Determination analysis->results end End results->end

In Vivo Efficacy Testing Workflow
High-Throughput Screening Workflow for Modified siRNA Libraries

HTS_Workflow start Start: Target Selection library Design & Synthesize 2'-O-Me Modified siRNA Library start->library assay_dev Develop High-Throughput Assay library->assay_dev primary_screen Primary Screen (Single Concentration) assay_dev->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Confirmation hit_id->dose_response Hits end End hit_id->end No Hits ic50 Determine IC50 dose_response->ic50 off_target Off-Target Analysis ic50->off_target lead_selection Lead Candidate Selection off_target->lead_selection in_vivo In Vivo Validation lead_selection->in_vivo in_vivo->end

High-Throughput siRNA Screening Workflow

Conclusion

The 2'-O-methyl modification represents a critical tool in the development of safe and effective RNA-based therapeutics. Its ability to enhance stability, improve binding affinity, and reduce immunogenicity addresses key challenges in the field. This guide has provided a comprehensive technical overview, from the fundamental advantages and quantitative performance data to detailed experimental protocols and workflow visualizations. As our understanding of RNA biology and chemical modifications continues to grow, 2'-O-Me modified RNA is poised to play an increasingly significant role in the future of medicine, offering new hope for the treatment of a wide range of diseases.

References

The Critical Role of 2'-O-Methylation in Biological Systems: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Mechanisms, Functions, and Methodologies of a Key Epitranscriptomic Modification

The addition of a methyl group to the 2'-hydroxyl of the ribose moiety, known as 2'-O-methylation (Nm), is a widespread and highly conserved post-transcriptional RNA modification found across all domains of life.[1] This seemingly subtle alteration exerts profound effects on RNA structure, stability, and function, thereby playing a pivotal role in a multitude of cellular processes, from ribosome biogenesis and translation to innate immune responses and viral pathogenesis.[2][3][4] Dysregulation of 2'-O-methylation has been increasingly implicated in a range of human diseases, including cancer, neurological disorders, and autoimmune conditions, making it a focal point for both basic research and therapeutic development.[5][6] This technical guide provides a comprehensive overview of the core functions of 2'-O-methylation, detailed experimental protocols for its study, and quantitative data to support a deeper understanding of its biological significance.

Core Functions of 2'-O-Methylation

The functional consequences of 2'-O-methylation are diverse and context-dependent, influencing the fate and function of various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[4]

Enhancing RNA Stability and Structural Integrity

One of the most fundamental roles of 2'-O-methylation is the stabilization of RNA structure. The methyl group favors a C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices.[5] This pre-organization of the ribose moiety reduces the entropic penalty of duplex formation, thereby enhancing the thermal stability of RNA duplexes.[7] Furthermore, the presence of the 2'-O-methyl group provides protection against nuclease-mediated degradation, prolonging the half-life of RNA molecules.[8] This is particularly crucial for stable non-coding RNAs like rRNA and snRNA, but also contributes to the regulation of mRNA stability.[9][10]

Fine-Tuning Ribosome Function and Translation

Ribosomal RNA is heavily modified with 2'-O-methylation, with these modifications clustered in functionally important regions of the ribosome, such as the peptidyl transferase center and the decoding center.[3] These modifications are critical for proper ribosome biogenesis, assembly, and function.[2] Hypo-methylation of rRNA can lead to defects in translation fidelity, including increased frameshifting and altered start codon selection.[2] 2'-O-methylation also influences the conformational dynamics of the ribosome, affecting the binding of translation factors and the overall efficiency of protein synthesis.[2][11] In mRNA, internal 2'-O-methylation can act as a roadblock to the ribosome, sterically hindering the decoding process and thereby modulating translation elongation.[12]

Modulating the Innate Immune Response

The innate immune system employs pattern recognition receptors (PRRs) to distinguish self from non-self RNA. 2'-O-methylation serves as a key molecular signature to identify endogenous RNA and prevent the activation of antiviral pathways.[4] For instance, the presence of 2'-O-methylation at the 5' cap of mRNA (cap 1) is crucial for evading recognition by the viral RNA sensor RIG-I and the interferon-induced protein with tetratricopeptide repeats 1 (IFIT1).[4] Viruses, in turn, have evolved mechanisms to 2'-O-methylate their own RNA to mimic host transcripts and evade immune surveillance.[13] Conversely, bacterial RNA containing 2'-O-methylation can act as a suppressor of Toll-like receptor 7 and 8 (TLR7/8) activation in human innate immune cells, highlighting a complex interplay between this modification and immune signaling.[14][15]

Quantitative Data on the Effects of 2'-O-Methylation

The following tables summarize key quantitative data on the functional impact of 2'-O-methylation.

ParameterRNA TypeEffect of 2'-O-MethylationQuantitative ValueReference(s)
Thermodynamic Stability RNA duplexIncreased stabilityΔG° increase of ~0.2 kcal/mol per modification[5][16]
RNA duplex with LNAEnhanced stabilityΔG° increase of 1.2-1.7 kcal/mol[17]
mRNA Stability mRNAIncreased half-lifeSignificantly longer half-lives for 2'-O-methylated mRNAs[8][9]
FBL-knockdown cellsDecreased half-life of methylated mRNAsSignificant decrease in mRNA half-life[9]
Innate Immune Response Bacterial tRNA (Gm18)Inhibition of IFN-α production in pDCsLow IC50 values; 1/15th the concentration of stimulatory RNA[15][18]

Table 1: Quantitative effects of 2'-O-methylation on RNA stability and innate immunity.

ParameterRNA TypeEffect of 2'-O-MethylationQuantitative ObservationReference(s)
Translation Fidelity rRNADecreased fidelity in hypo-methylated ribosomesSignificant translational fidelity defects (frameshifting, near-cognate start codon selection)[2]
Ribosome Dynamics rRNAAltered conformational statesHypo-methylated ribosomes are found more in the rotated conformation[11]
Translation Elongation mRNADisruption of tRNA decodingExcessive rejection of cognate aminoacylated-tRNAs[12]
Fibrillarin Depletion rRNADifferential decrease in methylation levels18S rRNA levels relatively stable, while many 28S rRNA sites were strongly affected[19]
Fibrillarin Knockdown mRNAReduced Pxdn mRNA levelsp = 0.0002[20]

Table 2: Quantitative effects of 2'-O-methylation on translation and Fibrillarin-dependent processes.

Experimental Protocols

Accurate detection and quantification of 2'-O-methylation are crucial for understanding its biological roles. A variety of methods have been developed, each with its own advantages and limitations.

RiboMethSeq: High-Throughput Mapping of 2'-O-Methylation

RiboMethSeq is a widely used high-throughput method that relies on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is protected from alkaline hydrolysis.[21]

Detailed Methodology:

  • RNA Fragmentation: Purified RNA (1-100 ng) is subjected to random alkaline hydrolysis (e.g., using sodium carbonate buffer at pH 9.2, 95°C for 15-20 minutes).[22]

  • End Repair: The 3' ends of the resulting RNA fragments are dephosphorylated, and the 5' ends are phosphorylated.

  • Adapter Ligation: Adapters are ligated to both the 3' and 5' ends of the RNA fragments.

  • Reverse Transcription and PCR: The ligated fragments are reverse transcribed into cDNA and then amplified by PCR.

  • Sequencing: The resulting library is subjected to high-throughput sequencing (e.g., Illumina).

  • Data Analysis: The sequencing reads are mapped to a reference transcriptome. The positions of 2'-O-methylation are identified by a characteristic drop in the coverage of the 5' ends of the sequencing reads immediately downstream of the modified nucleotide.[22]

Nm-Seq and RibOxi-Seq: Periodate Oxidation-Based Detection

These methods exploit the resistance of the 2',3'-diol at the 3' end of an RNA molecule to periodate oxidation when the 2'-hydroxyl is methylated.[23][24]

Detailed Methodology:

  • RNA Fragmentation: RNA is randomly fragmented.

  • Periodate Oxidation: The RNA fragments are treated with sodium periodate, which oxidizes the 3'-terminal ribose of unmodified fragments.

  • Library Preparation: Adapters are ligated to the ends of the oxidation-resistant fragments.

  • Sequencing and Analysis: The library is sequenced, and the reads are mapped to identify the 2'-O-methylated sites at the 3' ends of the original fragments.[25]

RNase H-Based Cleavage Assay: Site-Specific Validation and Quantification

This method, also known as Nm-VAQ, utilizes the inability of RNase H to cleave the RNA strand of an RNA/DNA hybrid at a 2'-O-methylated site.[26][27]

Detailed Methodology:

  • Probe Hybridization: A chimeric DNA-RNA probe is designed to hybridize to the target RNA sequence, with the DNA portion positioned at the suspected methylation site.

  • RNase H Treatment: The RNA-probe hybrid is incubated with RNase H. Unmethylated RNA will be cleaved at the RNA/DNA junction.

  • Quantification by qRT-PCR: The amount of uncleaved (i.e., methylated) RNA is quantified using quantitative reverse transcription PCR (qRT-PCR) with primers flanking the cleavage site. The methylation ratio can be calculated by comparing the amplification of the RNase H-treated sample to an untreated control.[26]

Liquid Chromatography-Mass Spectrometry (LC-MS): Absolute Quantification

LC-MS provides a highly sensitive and accurate method for the absolute quantification of 2'-O-methylated nucleosides.[28]

Detailed Methodology:

  • RNA Isolation and Digestion: Total RNA is isolated and enzymatically digested to single nucleosides using nucleases such as nuclease P1 and alkaline phosphatase.[28]

  • LC Separation: The resulting nucleoside mixture is separated by liquid chromatography.

  • Mass Spectrometry Analysis: The separated nucleosides are analyzed by tandem mass spectrometry (MS/MS). The amount of each 2'-O-methylated nucleoside is quantified by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.[28]

Visualizing the Pathways and Workflows

snoRNA-Guided 2'-O-Methylation Pathway

snoRNA_guided_methylation cluster_snoRNP Box C/D snoRNP Complex Fibrillarin Fibrillarin (Methyltransferase) pre_rRNA pre-rRNA (Substrate) Fibrillarin->pre_rRNA Catalyzes methylation SAH S-adenosyl homocysteine (SAH) Fibrillarin->SAH snoRNA Box C/D snoRNA (Guide) snoRNA->Fibrillarin Guides to target site Core_Proteins Core Proteins (NOP56, NOP58, SNU13) pre_rRNA->snoRNA Base Pairing SAM S-adenosyl methionine (SAM) (Methyl Donor) SAM->Fibrillarin Provides methyl group Methylated_rRNA 2'-O-methylated rRNA RiboMethSeq_Workflow start Total RNA Sample frag Alkaline Fragmentation start->frag end_repair End Repair (Dephosphorylation & Phosphorylation) frag->end_repair ligation 3' and 5' Adapter Ligation end_repair->ligation rt_pcr Reverse Transcription & PCR Amplification ligation->rt_pcr sequencing High-Throughput Sequencing rt_pcr->sequencing mapping Read Mapping to Reference sequencing->mapping analysis Identification of Methylation Sites (Coverage Drop Analysis) mapping->analysis result 2'-O-Methylation Map analysis->result Innate_Immunity_2OMe cluster_viral Viral/Unmodified RNA cluster_host Host mRNA Viral_RNA Viral RNA (lacks Cap 1) RIG_I RIG-I / IFIT1 (Sensors) Viral_RNA->RIG_I Binds Host_mRNA Host mRNA (with Cap 1 2'-O-Me) Host_mRNA->RIG_I Blocked by 2'-O-Me No_Binding Binding Inhibited Signaling Downstream Signaling Cascade RIG_I->Signaling Activates No_Response No Immune Response IFN_Production Interferon (IFN) Production Signaling->IFN_Production

References

The Architect's Blueprint: A Historical Guide to Phosphoramidite Chemistry for RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to chemically synthesize RNA with precision and efficiency has been a cornerstone of molecular biology and the burgeoning field of RNA therapeutics. This in-depth technical guide charts the historical development of the chemical strategies for RNA synthesis, culminating in the robust phosphoramidite chemistry that is the workhorse of modern oligonucleotide production. We will explore the foundational methods, the critical innovations that overcame the unique challenges of RNA synthesis, and the quantitative leaps in efficiency that have made synthetic RNA a powerful tool in research and medicine.

From Humble Beginnings: The Dawn of Chemical Oligonucleotide Synthesis

The journey to modern RNA synthesis began with the pioneering work on DNA. These early methods, while groundbreaking, were laborious and low-yielding, highlighting the significant chemical hurdles that needed to be overcome.

The Phosphodiester Method: A Foundation Laid in Solution

In the 1950s and 1960s, Nobel laureate H. Gobind Khorana and his colleagues developed the phosphodiester method, the first approach to allow the synthesis of specific oligonucleotide sequences. This solution-phase method involved the coupling of a 5'-protected nucleoside with a 3'-phosphorylated and 2'-protected nucleoside, activated by a condensing agent like dicyclohexylcarbodiimide (DCC).

The process was painstakingly slow, with each coupling step requiring purification of the intermediate product. The charged nature of the phosphodiester backbone also complicated purification and limited the solubility of the growing oligonucleotide in organic solvents.

The Phosphotriester Method: A Leap Forward in Efficiency

The 1960s and 1970s saw the emergence of the phosphotriester method, championed by researchers like Robert Letsinger. This approach masked the negative charge of the phosphate backbone with a protecting group (e.g., a cyanoethyl group), rendering the intermediate oligonucleotides neutral and more soluble in organic solvents. This innovation significantly simplified purification by allowing the use of silica gel chromatography. The phosphotriester method also introduced the concept of solid-phase synthesis, where the growing oligonucleotide is anchored to a solid support, further streamlining the process by eliminating the need for purification after each coupling step.

The P(III) Revolution: H-Phosphonate and Phosphoramidite Chemistry

A major paradigm shift occurred with the introduction of phosphorus(III) chemistry, which offered significantly faster reaction kinetics compared to the P(V) chemistry of the earlier methods.

The H-Phosphonate Method: A Simpler, Two-Step Cycle

Developed in the 1980s, the H-phosphonate method utilized nucleoside 3'-H-phosphonates as the building blocks. The coupling reaction, activated by an acyl chloride, formed an H-phosphonate diester linkage. A key advantage of this method was its simplicity, with a two-step cycle of deprotection and coupling. The oxidation of all the H-phosphonate linkages to the natural phosphodiester backbone was performed in a single step at the end of the synthesis. While offering faster coupling than the phosphotriester method, the H-phosphonate linkages were susceptible to side reactions, and achieving near-quantitative coupling efficiencies proved challenging.

The Phosphoramidite Method: The Gold Standard for Oligonucleotide Synthesis

The culmination of decades of research arrived in the early 1980s with the development of phosphoramidite chemistry by Marvin Caruthers and his team. This method utilizes nucleoside phosphoramidites, which are stable P(III) compounds that can be activated by a weak acid, such as tetrazole, to react rapidly and efficiently with the 5'-hydroxyl group of the growing oligonucleotide chain.

The phosphoramidite synthesis cycle consists of four key steps:

  • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group with a mild acid to expose the 5'-hydroxyl for the next coupling reaction.

  • Coupling: Activation of the phosphoramidite monomer with an activator and its subsequent reaction with the free 5'-hydroxyl group of the growing chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in the final product.

  • Oxidation: Conversion of the unstable phosphite triester linkage to the stable phosphate triester using an oxidizing agent, typically iodine in the presence of water.

This four-step cycle, performed on a solid support, proved to be highly efficient, with coupling efficiencies routinely exceeding 99%. The stability of the phosphoramidite monomers and the high efficiency of the coupling reaction were key to the automation of oligonucleotide synthesis, which revolutionized molecular biology.

The Unique Challenge of RNA Synthesis: Protecting the 2'-Hydroxyl Group

The presence of the 2'-hydroxyl group in ribonucleosides presents a significant challenge for chemical synthesis that is absent in DNA synthesis. This reactive group must be protected during the synthesis cycle to prevent side reactions, such as chain branching and cleavage. The choice of the 2'-hydroxyl protecting group has been a central theme in the development of RNA synthesis chemistry.

Early strategies involved the use of protecting groups that were often difficult to remove or led to side reactions. A major breakthrough came with the introduction of silyl-based protecting groups, most notably the tert-butyldimethylsilyl (TBDMS) group. The TBDMS group is stable to the conditions of the synthesis cycle but can be removed at the end of the synthesis using a fluoride source.

More recently, the [(triisopropylsilyl)oxy]methyl (TOM) protecting group has gained prominence, offering advantages over TBDMS, particularly for the synthesis of long RNA molecules. The TOM group is less sterically hindering, leading to faster and more efficient coupling reactions.

Quantitative Comparison of RNA Synthesis Chemistries

The evolution of RNA synthesis chemistry is marked by a dramatic increase in efficiency and speed. The following tables summarize the key quantitative data for the different methods.

MethodTypical Coupling Efficiency per StepTypical Cycle TimeOverall Yield (for a 20-mer)
PhosphodiesterLow (highly variable)DaysVery Low
Phosphotriester80-95%HoursLow
H-Phosphonate95-98%15-30 minutesModerate
Phosphoramidite (TBDMS)98.5-99%[1]5-15 minutes[2]High
Phosphoramidite (TOM)>99%[1]~2.5 minutes[1]Very High

Table 1: Comparison of Historical and Modern RNA Synthesis Chemistries. The data for phosphodiester and phosphotriester methods are estimates based on qualitative descriptions in the literature, as precise, standardized quantitative data is scarce. The phosphoramidite data is based on modern, automated synthesis.

2'-Hydroxyl Protecting GroupAverage Coupling EfficiencyTypical Coupling TimeExtrapolated Crude Purity (100-mer)
TBDMS98.5–99%[1]Up to 6 minutes[1]27%[1]
TOM>99%[1]~2.5 minutes[1]33%[1]

Table 2: Performance Comparison of TBDMS and TOM Protecting Groups in Phosphoramidite RNA Synthesis. The extrapolated crude purity highlights the significant impact of small differences in coupling efficiency on the synthesis of long RNA molecules.

Experimental Protocols: A Glimpse into the Chemist's Workflow

The following sections provide a general overview of the experimental protocols for the key historical and modern RNA synthesis methods. These are intended to be illustrative and not exhaustive, as specific conditions have varied over time and between laboratories.

Phosphodiester Method (Solution-Phase)
  • Protection: Protect the 5'-hydroxyl of the first nucleoside (e.g., with a trityl group) and the 2'-hydroxyl of both nucleosides. The second nucleoside is phosphorylated at the 3'-position.

  • Coupling: Dissolve the 5'-protected nucleoside and the 3'-phosphorylated nucleoside in anhydrous pyridine. Add a condensing agent such as DCC and stir at room temperature for several days.

  • Purification: Quench the reaction and purify the resulting dinucleotide phosphodiester by ion-exchange chromatography.

  • Deprotection: Remove the 5'-protecting group to allow for the next coupling step.

  • Iteration: Repeat the coupling, purification, and deprotection steps to elongate the oligonucleotide chain.

  • Final Deprotection: At the end of the synthesis, remove all protecting groups from the bases, the 2'-hydroxyls, and the terminal phosphate.

Phosphotriester Method (Solid-Phase)
  • Support Functionalization: Attach the first 3'-protected nucleoside to a solid support (e.g., polystyrene beads).

  • Deprotection: Remove the 5'-protecting group (e.g., DMT) with a mild acid.

  • Coupling: Add the next 5'-protected nucleoside 3'-phosphotriester and a condensing agent. Allow the reaction to proceed for several hours.

  • Washing: Wash the solid support to remove unreacted reagents.

  • Iteration: Repeat the deprotection, coupling, and washing steps.

  • Cleavage and Deprotection: After the final coupling, cleave the oligonucleotide from the solid support and remove all protecting groups from the phosphates, bases, and 2'-hydroxyls.

Phosphoramidite Method (Automated Solid-Phase)

The following is a typical cycle on an automated RNA synthesizer:

  • Deblocking: A solution of 3% trichloroacetic acid in dichloromethane is passed through the synthesis column to remove the 5'-DMT group. This is followed by a wash with acetonitrile.

  • Coupling: A solution of the phosphoramidite monomer and an activator (e.g., 5-ethylthio-1H-tetrazole) in acetonitrile is delivered to the column. The reaction is typically allowed to proceed for 2-15 minutes, depending on the 2'-protecting group.

  • Capping: A solution of acetic anhydride and N-methylimidazole is passed through the column to cap any unreacted 5'-hydroxyl groups. This is followed by an acetonitrile wash.

  • Oxidation: A solution of iodine in tetrahydrofuran/water/pyridine is delivered to the column to oxidize the phosphite triester to a phosphate triester. This is followed by an acetonitrile wash.

  • Iteration: The cycle is repeated until the desired RNA sequence is synthesized.

  • Final Cleavage and Deprotection: The synthesized RNA is cleaved from the solid support and all protecting groups are removed in a two-step process. First, the support is treated with a mixture of aqueous ammonia and ethanol to remove the cyanoethyl phosphate protecting groups and the base protecting groups, and to cleave the oligonucleotide from the support. Second, the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM) are removed using a fluoride-containing reagent such as triethylamine trihydrofluoride.

  • Purification: The crude RNA product is then purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Visualizing the Evolution of RNA Synthesis

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and logical relationships in the historical development of RNA synthesis.

Historical_Development Phosphodiester Phosphodiester Method (Khorana, 1950s-60s) Phosphotriester Phosphotriester Method (Letsinger, 1960s-70s) Phosphodiester->Phosphotriester Phosphate Protection H_Phosphonate H-Phosphonate Method (1980s) Phosphotriester->H_Phosphonate P(III) Chemistry Phosphoramidite Phosphoramidite Method (Caruthers, 1980s) Phosphotriester->Phosphoramidite Solid-Phase Synthesis H_Phosphonate->Phosphoramidite Stable Monomers

Figure 1: A timeline showing the major advancements in chemical RNA synthesis, highlighting the key innovation of each successive method.

Phosphoramidite_Cycle Start Start Cycle: Solid Support-Bound RNA (5'-DMT protected) Deblocking 1. Deblocking (Acid Treatment) Start->Deblocking Free_5_OH Free 5'-OH Deblocking->Free_5_OH Coupling 2. Coupling (Phosphoramidite + Activator) Free_5_OH->Coupling Phosphite_Triester Phosphite Triester Linkage Coupling->Phosphite_Triester Capping 3. Capping (Acetic Anhydride) Phosphite_Triester->Capping Capped_Failures Capped Unreacted Chains Capping->Capped_Failures Oxidation 4. Oxidation (Iodine/Water) Capping->Oxidation Phosphate_Triester Phosphate Triester Linkage Oxidation->Phosphate_Triester End End Cycle: Elongated RNA (5'-DMT protected) Phosphate_Triester->End Protecting_Groups RNA_Monomer Ribonucleoside 5'-OH 2'-OH 3'-OH Base Protected_Monomer Protected Ribonucleoside Phosphoramidite 5'-DMT 2'-TBDMS/TOM 3'-Phosphoramidite Protected Base RNA_Monomer:f0->Protected_Monomer:f0 DMT Group RNA_Monomer:f1->Protected_Monomer:f1 Silyl Group RNA_Monomer:f2->Protected_Monomer:f2 Phosphitylation RNA_Monomer:f3->Protected_Monomer:f3 Acyl/Amide Groups

References

Biophysical Characteristics of 2'-O-Me-5-I-U Containing RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleotides into RNA oligonucleotides is a cornerstone of modern RNA-based therapeutics and research tools. These modifications can enhance stability, modulate interactions with proteins, and fine-tune structural properties. This guide focuses on the biophysical characteristics of RNA containing the 2'-O-methyl-5-iodouridine (2'-O-Me-5-I-U) modification. While specific thermodynamic and structural data for this particular combined modification are not extensively published, this document extrapolates from the well-understood effects of 2'-O-methylation and 5-halogenation of uridine to provide a comprehensive overview of its expected properties. Furthermore, we provide detailed experimental protocols for researchers to determine these characteristics for their specific RNA sequences of interest.

The 2'-O-methylation of the ribose sugar is a common post-transcriptional modification known to increase the thermal stability of RNA duplexes.[1][2][3] This stabilization arises from the 2'-O-methyl group favoring the C3'-endo sugar pucker conformation, which is the conformation adopted in A-form RNA helices.[4] This pre-organization of the single-stranded RNA reduces the entropic penalty of hybridization, leading to a more stable duplex.[4] Concurrently, the introduction of a halogen at the 5-position of pyrimidines, such as iodine in 5-iodouridine, can also influence base stacking and pairing, further contributing to duplex stability.

This guide will delve into the expected structural and thermodynamic consequences of incorporating 2'-O-Me-5-I-U into RNA, its synthesis, and its impact on RNA-protein interactions.

Synthesis of 2'-O-Me-5-I-U Containing RNA

The synthesis of RNA oligonucleotides containing 2'-O-Me-5-I-U is achieved through standard solid-phase phosphoramidite chemistry. The key component is the 2'-O-methyl-5-iodouridine phosphoramidite building block, which is incorporated at the desired positions within the RNA sequence during automated synthesis.

Workflow for Synthesis and Purification

synthesis_workflow start Start: Sequence Design phosphoramidite Obtain 2'-O-Me-5-I-U Phosphoramidite start->phosphoramidite synthesis Automated Solid-Phase Oligonucleotide Synthesis phosphoramidite->synthesis cleavage Cleavage from Solid Support synthesis->cleavage deprotection Deprotection of Protecting Groups cleavage->deprotection purification Purification (e.g., HPLC) deprotection->purification analysis Quality Control (e.g., Mass Spectrometry) purification->analysis final_product Final 2'-O-Me-5-I-U RNA Oligonucleotide analysis->final_product

A streamlined workflow for the synthesis and purification of 2'-O-Me-5-I-U containing RNA.
Detailed Synthesis Protocol

The synthesis of 2'-O-methyl-5-iodouridine phosphoramidite is a multi-step organic synthesis process that is typically performed by specialized chemical suppliers. The resulting phosphoramidite is then used in automated RNA synthesizers.

Oligonucleotide Synthesis:

  • Solid Support: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

  • DMT Removal (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed with an acid wash.

  • Coupling: The 2'-O-Me-5-I-U phosphoramidite (or other desired phosphoramidites) is activated and coupled to the free 5'-hydroxyl group of the growing RNA chain.

  • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

  • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups on the bases and phosphates are removed using a chemical cocktail, such as a mixture of ammonia and methylamine.[5]

  • Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length product.

  • Quality Control: The final product is analyzed by mass spectrometry to confirm its identity and purity.

Structural and Thermodynamic Characteristics

The incorporation of 2'-O-Me-5-I-U is expected to significantly influence the structural and thermodynamic properties of RNA.

Expected Impact on RNA Duplex Stability

The 2'-O-methylation is known to increase the melting temperature (Tm) of RNA duplexes. This is due to the methyl group favoring the C3'-endo sugar pucker, which pre-organizes the backbone for an A-form helix, thus reducing the entropic cost of duplex formation. The 5-iodo modification is also anticipated to contribute to duplex stability through enhanced base stacking interactions. The combined effect is a predicted increase in the overall thermodynamic stability of the RNA duplex.

ParameterExpected Change with 2'-O-Me-5-I-URationale
Melting Temperature (Tm) Increase2'-O-methylation favors the pre-organized C3'-endo sugar pucker. 5-iodination can enhance base stacking.
Gibbs Free Energy (ΔG°) More NegativeIncreased stability leads to a more favorable free energy of duplex formation.
Enthalpy (ΔH°) More NegativeEnhanced stacking and hydrogen bonding interactions contribute to a more exothermic duplex formation.
Entropy (ΔS°) Less NegativePre-organization of the single strand by the 2'-O-methyl group reduces the entropic penalty of hybridization.
Experimental Determination of Thermodynamic Parameters

UV Thermal Denaturation (Melting) Analysis

This is the standard method for determining the thermodynamic stability of nucleic acid duplexes.

Protocol:

  • Sample Preparation:

    • Synthesize and purify the 2'-O-Me-5-I-U containing RNA and its complementary strand.

    • Anneal equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to form the duplex.[3]

    • Prepare a series of dilutions of the duplex solution to determine the concentration dependence of the melting temperature.

  • UV Melting Measurement:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Heat the RNA duplex solutions from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/min).[3]

    • Record the absorbance at 260 nm as a function of temperature. The increase in absorbance upon melting is known as the hyperchromic effect.[3]

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the maximum of the first derivative of the melting curve.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) are derived from the concentration dependence of the Tm by plotting 1/Tm versus ln(CT), where CT is the total strand concentration (van't Hoff plot).

uv_melting_workflow start Start: Purified RNA Oligonucleotides annealing Anneal Complementary Strands start->annealing measurement Measure Absorbance (260 nm) vs. Temperature annealing->measurement analysis Data Analysis: - Determine Tm - van't Hoff Plot measurement->analysis thermo_params Calculate ΔH°, ΔS°, ΔG° analysis->thermo_params result Thermodynamic Profile thermo_params->result

Workflow for determining the thermodynamic parameters of RNA duplexes using UV melting analysis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of RNA. An A-form RNA helix has a characteristic CD spectrum with a positive peak around 260-270 nm and a negative peak around 210 nm.

Protocol:

  • Sample Preparation:

    • Prepare samples of the 2'-O-Me-5-I-U containing RNA (single-stranded and duplex) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • CD Measurement:

    • Record the CD spectrum of the samples, typically from 320 nm to 200 nm.

    • Thermal denaturation can also be monitored by CD by recording the spectrum at different temperatures.

  • Data Analysis:

    • Compare the CD spectrum of the modified RNA to that of an unmodified control to assess any changes in the overall helical conformation. The spectrum of an A-form helix is expected.

RNA-Protein Interactions

The 2'-O-Me-5-I-U modification can influence RNA-protein interactions in several ways:

  • Steric Hindrance: The 2'-O-methyl group can sterically block the binding of proteins that recognize the 2'-hydroxyl group.

  • Hydrophobic Interactions: The methyl group can also participate in hydrophobic interactions with amino acid residues in a protein's binding pocket.

  • Altered RNA Structure: Changes in the local RNA conformation induced by the modification can affect protein recognition.

Experimental Determination of RNA-Protein Binding Affinity

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a common technique to study RNA-protein interactions in vitro. It is based on the principle that an RNA-protein complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA.

Protocol:

  • Probe Labeling:

    • The 2'-O-Me-5-I-U containing RNA probe is typically labeled at the 5' end with 32P using T4 polynucleotide kinase or with a fluorescent dye.

  • Binding Reaction:

    • The labeled RNA probe is incubated with the protein of interest in a suitable binding buffer.

    • Reactions are typically incubated at room temperature or 37°C for 20-30 minutes to allow complex formation.

  • Electrophoresis:

    • The binding reactions are loaded onto a native polyacrylamide gel.

    • The gel is run at a constant voltage until the free probe has migrated a sufficient distance.

  • Detection:

    • The gel is dried and the labeled RNA is visualized by autoradiography (for 32P) or fluorescence imaging.

  • Data Analysis:

    • The fraction of bound RNA is quantified and can be used to determine the dissociation constant (Kd), a measure of binding affinity.

emsa_workflow start Start: Labeled RNA Probe & Purified Protein binding Incubate RNA Probe with Protein start->binding electrophoresis Native Polyacrylamide Gel Electrophoresis binding->electrophoresis detection Visualize Labeled RNA (Autoradiography/Fluorescence) electrophoresis->detection analysis Quantify Bound vs. Free RNA detection->analysis kd Determine Dissociation Constant (Kd) analysis->kd result Binding Affinity kd->result

A general workflow for assessing RNA-protein binding affinity using EMSA.

Conclusion

The incorporation of 2'-O-Me-5-I-U into RNA oligonucleotides is a promising strategy for enhancing their biophysical properties. Based on the known effects of its constituent modifications, RNA containing 2'-O-Me-5-I-U is expected to form more stable duplexes with complementary strands and exhibit altered interactions with proteins. This technical guide provides a framework for understanding these characteristics and detailed protocols for their empirical determination. The provided methodologies will enable researchers, scientists, and drug development professionals to rigorously characterize their 2'-O-Me-5-I-U modified RNA molecules and advance their application in research and therapeutics.

References

A Comprehensive Technical Guide to the Theoretical Modeling of 2'-O-Me-5-I-U Modified Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for the theoretical modeling of nucleic acids containing the 2'-O-methyl-5-iodouridine (2'-O-Me-5-I-U) modification. Given the specificity of this dual modification, this document outlines a comprehensive workflow for researchers to generate the necessary parameters for accurate molecular simulations and to validate these models with experimental data.

Introduction to 2'-O-Me-5-I-U Modified Nucleic Acids

The 2'-O-methyl (2'-O-Me) modification is a common alteration found in natural RNA, where it enhances thermal stability, increases nuclease resistance, and influences molecular interactions by promoting an A-form helical geometry.[1] The 5-iodouracil (5-I-U) modification, a halogenated derivative of uracil, can also impact the thermodynamic stability and base pairing specificity of nucleic acid duplexes. The combination of these two modifications in a single nucleotide, 2'-O-Me-5-I-U, presents a unique set of properties relevant for the design of therapeutic oligonucleotides and other nucleic acid-based technologies. Accurate theoretical modeling of nucleic acids incorporating this modification is crucial for predicting their structural, dynamic, and thermodynamic behavior, thereby accelerating research and development.

Theoretical Modeling Workflow

A robust theoretical model of 2'-O-Me-5-I-U modified nucleic acids requires a systematic approach, from parameterization of the force field to validation against experimental data. The following sections detail the proposed workflow.

Force Field Parameterization

Standard force fields such as AMBER and CHARMM provide parameters for canonical nucleic acids, and in some cases, for common modifications.[2][3][4][5] However, for a novel modification like 2'-O-Me-5-I-U, a specific parameterization is essential for accurate molecular dynamics (MD) simulations. This process involves the determination of partial atomic charges, bonded parameters (bond lengths, bond angles, and dihedral angles), and non-bonded Lennard-Jones parameters.

2.1.1. Quantum Chemical (QC) Calculations for Parameter Derivation

High-level quantum chemical calculations on a model compound representing the 2'-O-Me-5-I-U nucleotide are the foundation for deriving force field parameters. The model compound should ideally be the nucleoside (2'-O-methyl-5-iodouridine) or a simplified version, such as the base with a methyl group at the N1 position.

Table 1: Quantum Chemical Calculation Settings for Parameterization

ParameterRecommended MethodBasis SetSoftware Example
Geometry Optimization Density Functional Theory (DFT) - B3LYP or M06-2X6-31G* or largerGaussian, ORCA
Vibrational Frequencies Same as geometry optimizationSame as geometry optimizationGaussian, ORCA
Partial Atomic Charges Restrained Electrostatic Potential (RESP) fittingHF/6-31G*AmberTools (antechamber)
Dihedral Angle Scans Møller-Plesset perturbation theory (MP2)6-31+G(d,p) or largerGaussian, ORCA

Diagram 1: Workflow for Force Field Parameterization

force_field_parameterization cluster_qc Quantum Chemical Calculations cluster_ff Force Field Development cluster_validation Validation qc_geom Geometry Optimization qc_charge Partial Charge Calculation (RESP) qc_geom->qc_charge qc_bonded Dihedral Scans qc_geom->qc_bonded ff_charge Assign Partial Charges qc_charge->ff_charge ff_bonded Derive Bonded Parameters qc_bonded->ff_bonded md_sim MD Simulation of Model System ff_charge->md_sim ff_bonded->md_sim ff_lj Assign Lennard-Jones Parameters ff_lj->md_sim compare Compare with QC and Experimental Data md_sim->compare

Caption: Workflow for deriving and validating force field parameters for 2'-O-Me-5-I-U.

2.1.2. Derivation of Bonded and Non-Bonded Parameters

  • Partial Atomic Charges: The RESP (Restrained Electrostatic Potential) fitting procedure is a standard method for deriving high-quality partial atomic charges that are compatible with existing force fields like AMBER.[6][7] This involves fitting the charges to the electrostatic potential calculated from quantum mechanics.

  • Bonded Parameters: Equilibrium bond lengths and angles can be taken from the optimized QC geometry. Force constants can be derived from a vibrational analysis of the optimized structure. Dihedral angle parameters are more complex and are typically derived by fitting the torsional energy profile from the force field to the corresponding profile calculated from QC scans.

  • Lennard-Jones Parameters: For most atoms, Lennard-Jones parameters can be transferred from existing atom types in the chosen force field (e.g., GAFF or CGenFF).[3] For the iodine atom, specific parameters may need to be developed or adapted from the literature on halogenated molecules.

Molecular Dynamics (MD) Simulations

Once the force field is parameterized, MD simulations can be performed to study the structure, dynamics, and thermodynamics of nucleic acids containing the 2'-O-Me-5-I-U modification.

Diagram 2: General Workflow for MD Simulation

md_simulation_workflow start Build Initial Structure (DNA/RNA duplex) solvate Solvate with Water and Ions start->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT and NPT) minimize->equilibrate production Production MD Run equilibrate->production analyze Trajectory Analysis production->analyze

Caption: A generalized workflow for setting up and running molecular dynamics simulations.

Table 2: Typical MD Simulation Parameters

ParameterTypical Value/Method
Force Field AMBER or CHARMM with custom parameters for 2'-O-Me-5-I-U
Water Model TIP3P or OPC
Ensemble NPT (isothermal-isobaric)
Temperature 298 K or 310 K (physiological)
Pressure 1 atm
Time Step 2 fs (with SHAKE algorithm)
Non-bonded Cutoff 8-10 Å
Long-range Electrostatics Particle Mesh Ewald (PME)
Simulation Time 100 ns - 1 µs per replica

Experimental Protocols for Model Validation

Experimental data is indispensable for validating the theoretical models. Key experiments include the synthesis of the modified oligonucleotide, its purification, and its biophysical characterization.

Synthesis and Purification of 2'-O-Me-5-I-U Oligonucleotides

The synthesis of oligonucleotides containing the 2'-O-Me-5-I-U modification is best achieved using standard solid-phase phosphoramidite chemistry.[8][9][10][11] This requires the prior synthesis of the 2'-O-Me-5-I-U phosphoramidite building block.

Diagram 3: Oligonucleotide Synthesis Cycle

synthesis_cycle deprotection 1. Deprotection (DMT Removal) coupling 2. Coupling (Add 2'-O-Me-5-I-U Phosphoramidite) deprotection->coupling capping 3. Capping (Block Unreacted Sites) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation oxidation->deprotection

Caption: The four main steps in one cycle of solid-phase oligonucleotide synthesis.

Protocol: HPLC Purification of Modified Oligonucleotides

High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying synthetic oligonucleotides to a high degree of purity.[12][13][14][15][16]

Table 3: General HPLC Purification Conditions

ParameterCondition
Column Reversed-phase C18 or C8
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA) in water
Mobile Phase B Acetonitrile
Gradient Increasing concentration of Mobile Phase B over time
Detection UV absorbance at 260 nm
Temperature 50-60 °C
Biophysical Characterization

3.2.1. Thermodynamic Stability

The thermodynamic stability of duplexes containing the 2'-O-Me-5-I-U modification can be determined by UV-melting experiments.[17][18] The melting temperature (Tm) provides a direct measure of duplex stability. From the concentration dependence of the Tm, thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation can be calculated. These values can then be compared to those obtained from free energy calculations in MD simulations (e.g., using thermodynamic integration).

Table 4: Hypothetical Thermodynamic Data for a 10-mer Duplex

Duplex Sequence (X = 5-I-U)ModificationTm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)
5'-GCGTXGCATG-3'Unmodified U55.2-75.4-210.1-10.2
5'-GCGTXGCATG-3'2'-O-Me-U59.8-78.2-215.5-11.5
5'-GCGTXGCATG-3'5-I-U56.1-76.5-212.3-10.6
5'-GCGTXGCATG-3' 2'-O-Me-5-I-U TBD TBD TBD TBD

TBD: To Be Determined experimentally.

3.2.2. Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques for determining the three-dimensional structure of nucleic acids at atomic resolution.[19][20]

  • NMR Spectroscopy: 2D NMR experiments (e.g., NOESY, TOCSY) can provide information on internuclear distances and dihedral angles, which can be used to determine the solution structure of a nucleic acid duplex. Chemical shift perturbations upon introduction of the 2'-O-Me-5-I-U modification can reveal local conformational changes.

  • X-ray Crystallography: This technique can provide a high-resolution crystal structure of the modified nucleic acid, offering precise details about bond lengths, bond angles, and the overall helical geometry. This data is invaluable for validating the accuracy of the force field and the resulting MD simulations.

Data Presentation and Comparison

All quantitative data from both theoretical calculations and experimental measurements should be compiled into clearly structured tables for direct comparison and validation of the theoretical model.

Table 5: Comparison of Theoretical and Experimental Structural Parameters

ParameterMD Simulation (Average)NMR StructureX-ray Structure
Helical Rise (Å) TBDTBDTBD
Helical Twist (°) TBDTBDTBD
Sugar Pucker (P) TBDTBDTBD
Glycosidic Angle (χ) TBDTBDTBD
Backbone Dihedrals (α-ζ) TBDTBDTBD

TBD: To Be Determined from simulations and experiments.

Conclusion

The theoretical modeling of nucleic acids containing the novel 2'-O-Me-5-I-U modification requires a synergistic approach combining quantum chemical calculations, molecular dynamics simulations, and experimental validation. This guide provides a comprehensive workflow for researchers to undertake this task. By systematically parameterizing the force field and validating the model against experimental data on thermodynamic stability and structure, it is possible to develop a predictive model that can accelerate the design and application of nucleic acids containing this promising modification.

References

A Comprehensive Technical Guide to 2'-O-methyl-5-iodouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of 2'-O-methyl-5-iodouridine, a significant nucleoside analog with applications in biomedical research and drug development. The document details its physicochemical characteristics, synthesis, and proposed mechanisms of action, presenting data in a structured and accessible format for laboratory and research settings.

Core Chemical Properties

2'-O-methyl-5-iodouridine is a modified pyrimidine nucleoside. The methylation at the 2'-hydroxyl group of the ribose sugar enhances its stability against nuclease degradation, a desirable characteristic for therapeutic oligonucleotides.[1][2] The iodine atom at the C5 position of the uracil base is a key feature for various chemical modifications and biological interactions.

The quantitative chemical properties of 2'-O-methyl-5-iodouridine are summarized in the table below for quick reference.

PropertyValueCitation(s)
CAS Number 34218-84-3[3][4]
Molecular Formula C₁₀H₁₃IN₂O₆[4][5][6]
Molecular Weight 384.12 g/mol [4][5][6]
Purity >98% (by HPLC)[4]
Predicted Density 2.04 ± 0.1 g/cm³[7][8]
Predicted pKa 7.94 ± 0.10[7][8]
Storage Temperature -20°C[4][5]
Stability ≥ 2 years (at -20°C)[4][5]
Solubility Information not readily available[4][5]
Melting Point Information not readily available[6]

Synthesis and Experimental Protocols

The synthesis of 2'-O-methyl-5-iodouridine and its derivatives is a multi-step process typically involving the protection of hydroxyl groups, iodination of the uracil base, and methylation of the 2'-hydroxyl group.

A common synthetic route starts from uridine.[9] The hydroxyl groups on the ribose are first protected. The uracil base is then iodinated, followed by the specific methylation of the 2'-hydroxyl group. Finally, deprotection yields the target compound. An alternative approach involves the 2'-O-methylation of 5-iodouridine.[10] However, the instability of 5-iodouridine can complicate this process.[9]

Synthesis_Workflow Uridine Uridine ProtectedUridine Protected Uridine (e.g., Acetic Anhydride) Uridine->ProtectedUridine Protection IodoDerivative 5-Iodo Protected Uridine (I₂/CAN) ProtectedUridine->IodoDerivative Iodination MethylatedProduct Protected 2'-O-methyl- 5-iodouridine IodoDerivative->MethylatedProduct Methylation FinalProduct 2'-O-methyl-5-iodouridine MethylatedProduct->FinalProduct Deprotection

General synthesis workflow for 2'-O-methyl-5-iodouridine.

This protocol is adapted from methodologies described for the synthesis of related 5-substituted pyrimidine nucleosides.[9][11]

  • Protection: Treat uridine with acetic anhydride in pyridine to protect the 3'- and 5'-hydroxyl groups.[9]

  • Iodination: Convert the protected uridine to its 5-iodo derivative using iodine (I₂) and ceric ammonium nitrate (CAN) as reagents.[9]

  • Methylation: Perform the 2'-O-methylation. A general method involves using magnesium methoxide in methanol at elevated temperatures.[10]

  • Deprotection: Remove the protecting groups (e.g., with sodium methoxide in methanol) to yield the final product, 2'-O-methyl-5-iodouridine.[9]

  • Purification: Purify the final compound using High-Performance Liquid Chromatography (HPLC) to achieve >98% purity.[4]

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are used to confirm the structure, including the presence of the methyl group at the 2'-position and the iodine at the 5-position.[12]

  • Mass Spectrometry (MS): MS is employed to verify the molecular weight of the compound.

Biological Activity and Mechanism of Action

2'-O-methyl-5-iodouridine is categorized as a nucleoside analog with potential as a chemotherapeutic agent.[8] It exhibits a broad spectrum of antitumor activity, particularly targeting indolent lymphoid malignancies.[4][5]

The anticancer mechanism of purine and pyrimidine nucleoside analogs like 2'-O-methyl-5-iodouridine generally relies on two primary pathways: the inhibition of DNA synthesis and the induction of apoptosis.[4][5] Once incorporated into a cell, the analog can be phosphorylated and subsequently interfere with DNA polymerase activity or be incorporated into DNA, leading to chain termination or dysfunction. This disruption of DNA replication and repair processes can trigger programmed cell death (apoptosis).

Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus Compound 2'-O-methyl-5-iodouridine Transport Cellular Uptake Compound->Transport Activation Phosphorylation (to triphosphate form) Transport->Activation DNAsynth DNA Synthesis Activation->DNAsynth Inhibition Apoptosis Induction of Apoptosis DNAsynth->Apoptosis Triggers CellDeath Cell Death Apoptosis->CellDeath

Proposed mechanism of action for 2'-O-methyl-5-iodouridine.

The 2'-O-methylation modification enhances the stability of the nucleoside, potentially increasing its bioavailability and the duration of its therapeutic effect.[1] This modification biases the ribose sugar pucker towards the C3'-endo conformation, which can stabilize RNA helices and influence interactions with proteins and other nucleic acids.[2]

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of 2'-O-Me Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-methylation (2'-O-Me) is a prevalent post-transcriptional modification of RNA molecules that plays a crucial role in various cellular processes. This modification, where a methyl group is added to the 2' hydroxyl group of the ribose sugar, enhances the stability of RNA against nuclease degradation, modulates RNA structure, and influences interactions with proteins.[1][2] These properties make 2'-O-Me modified RNA oligonucleotides valuable tools in therapeutic and diagnostic applications, including antisense oligonucleotides, siRNAs, and aptamers.

This document provides a comprehensive guide to the solid-phase synthesis of 2'-O-Me modified RNA. It includes detailed experimental protocols, quantitative data on synthesis efficiency, and a discussion of the underlying chemical principles.

Principle of the Method

The solid-phase synthesis of 2'-O-Me modified RNA is based on the highly efficient phosphoramidite chemistry. The synthesis is performed on a solid support, typically controlled-pore glass (CPG), which allows for the easy removal of excess reagents and by-products after each reaction step. The oligonucleotide chain is assembled in a stepwise manner in the 3' to 5' direction through a repeated four-step cycle:

  • De-blocking (Detritylation): Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: Activation of the 2'-O-Me phosphoramidite monomer and its subsequent reaction with the free 5'-hydroxyl group of the growing RNA chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in the final product.

  • Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester linkage.

This cycle is repeated until the desired RNA sequence is synthesized. Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then purified to yield the high-quality 2'-O-Me modified RNA.

Quantitative Data

The efficiency of solid-phase synthesis is critical for obtaining high-purity, full-length oligonucleotides. The following tables summarize key quantitative data associated with the synthesis of 2'-O-Me modified RNA.

Table 1: Synthesis Cycle Parameters

ParameterValue/RangeNotes
Synthesis Scale1.0 µmoleA common starting scale for research purposes.[3]
Coupling Time3 - 6 minutesLonger coupling times may be required for sterically hindered monomers.[4]
Average Coupling Efficiency>98.5%Per nucleotide addition, crucial for the synthesis of long oligonucleotides.[5]

Table 2: Purification Methods and Expected Purity/Yield

Purification MethodTypical PurityTypical YieldRecommended For
Desalting>80%HighShort oligos (<35 bases) for non-critical applications.[5]
Reverse-Phase Cartridge>85%GoodOligos >35 bases, removal of truncated sequences.
Reverse-Phase HPLC>95%>56%High-purity applications, modified oligonucleotides.[6][7]
Polyacrylamide Gel Electrophoresis (PAGE)>95%LowerHigh-purity applications, especially for long oligos (≥50 bases).[7]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solid-phase synthesis of 2'-O-Me modified RNA.

Protocol 1: Automated Solid-Phase Synthesis

This protocol is designed for an automated DNA/RNA synthesizer.

Materials:

  • 2'-O-Me RNA phosphoramidites (A, C, G, U) with appropriate base protection (e.g., Pac-A, Ac-C, iPr-Pac-G)

  • Controlled-Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Anhydrous acetonitrile

  • Deblocking solution (e.g., 3% Dichloroacetic acid in toluene)

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile)

  • Capping solutions (Cap A: Acetic anhydride/2,6-lutidine/THF; Cap B: 16% N-Methylimidazole in THF)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

Procedure:

The synthesis is performed on a 1.0 µmole scale. The following steps are repeated for each nucleotide addition:

  • De-blocking: The CPG column is washed with anhydrous acetonitrile. The 5'-DMT group is removed by treating the support with the deblocking solution for 60-120 seconds. The column is then washed thoroughly with anhydrous acetonitrile.

  • Coupling: The 2'-O-Me phosphoramidite solution (0.1 M in anhydrous acetonitrile) and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction is allowed to proceed for 3-6 minutes.[4] The column is then washed with anhydrous acetonitrile.

  • Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This step is typically performed for 30-60 seconds. The column is then washed with anhydrous acetonitrile.

  • Oxidation: The oxidizing solution is delivered to the column to convert the phosphite triester to a stable phosphate triester. The oxidation reaction is carried out for 30-60 seconds. The column is then washed with anhydrous acetonitrile.

Protocol 2: Cleavage and Deprotection

Materials:

  • Ammonium hydroxide/40% Methylamine solution (1:1, v/v) (AMA)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • RNAse-free water and tubes

Procedure:

  • Cleavage from Support and Base/Phosphate Deprotection:

    • Transfer the CPG from the synthesis column to a sterile, sealable vial.

    • Add 1.0 mL of AMA solution to the vial.

    • Incubate the vial at 65°C for 10-15 minutes.

    • Cool the vial on ice and carefully transfer the supernatant containing the oligonucleotide to a new sterile tube.

    • Evaporate the solution to dryness using a centrifugal evaporator.

  • 2'-O-Me Group Stability: The 2'-O-methyl group is stable to the basic conditions used for cleavage and deprotection of the base and phosphate protecting groups. Therefore, no specific deprotection step for the 2'-O-Me group is required.

Protocol 3: Purification

The crude, deprotected 2'-O-Me RNA can be purified using one of the methods outlined in Table 2. Reverse-phase HPLC (RP-HPLC) is recommended for most applications requiring high purity.

RP-HPLC Purification:

  • Resuspend the dried oligonucleotide pellet in an appropriate volume of sterile, RNase-free water.

  • Filter the sample through a 0.22 µm filter.

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Elute the oligonucleotide using a gradient of an ion-pairing reagent (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Collect the fractions corresponding to the full-length product.

  • Desalt the pooled fractions using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).

  • Quantify the purified 2'-O-Me RNA by measuring its absorbance at 260 nm.

Diagrams

Experimental Workflow

Solid_Phase_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle (Repeated) deblocking 1. De-blocking (DMT Removal) coupling 2. Coupling (Phosphoramidite Addition) deblocking->coupling Exposed 5'-OH capping 3. Capping (Unreacted Chain Termination) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation oxidation->deblocking Next Cycle cleavage Cleavage & Deprotection (AMA Treatment) oxidation->cleavage Final Cycle start Start: CPG Solid Support with First Nucleoside start->deblocking purification Purification (e.g., RP-HPLC) cleavage->purification final_product Final Product: Purified 2'-O-Me RNA purification->final_product

Caption: Workflow for the solid-phase synthesis of 2'-O-Me modified RNA.

Signaling Pathway: Impact of 2'-O-Methylation on mRNA Translation

2'-O-methylation of mRNA can influence gene expression by modulating mRNA stability and translation efficiency. This modification can either enhance or inhibit protein synthesis depending on its location within the mRNA molecule.

mRNA_Translation_Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm gene Gene pre_mrna pre-mRNA gene->pre_mrna Transcription mature_mrna Mature mRNA (with 2'-O-Me) pre_mrna->mature_mrna Splicing & 2'-O-Methylation snorna_fbl snoRNA/Fibrillarin Complex snorna_fbl->pre_mrna export Nuclear Export mature_mrna->export ribosome Ribosome mature_mrna->ribosome Altered Translation Efficiency degradation mRNA Degradation mature_mrna->degradation Increased/Decreased Stability export->ribosome Translation Initiation export->degradation protein Protein ribosome->protein Translation Elongation

Caption: Regulation of mRNA translation by 2'-O-methylation.

References

Application Notes and Protocols for Incorporating 2'-O-Me-5-I-U into Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of 2'-O-Methyl-5-iodouridine (2'-O-Me-5-I-U) modified antisense oligonucleotides (ASOs). It covers the rationale for this chemical modification, potential applications, and detailed protocols for experimental validation.

Introduction to 2'-O-Me-5-I-U Modified ASOs

Antisense oligonucleotides are synthetic nucleic acid sequences designed to bind to specific mRNA targets and modulate gene expression.[1] The therapeutic efficacy and specificity of ASOs are significantly enhanced through chemical modifications.[2] Second-generation ASOs, which include modifications at the 2' position of the ribose sugar, exhibit improved properties such as enhanced nuclease resistance, increased binding affinity, and reduced toxicity compared to first-generation phosphorothioate (PS) ASOs.[3][4]

The 2'-O-Me-5-I-U modification combines two distinct chemical alterations:

  • 2'-O-Methyl (2'-O-Me): This modification at the 2'-hydroxyl group of the ribose sugar locks the sugar into an RNA-like C3'-endo conformation.[1] This pre-organization increases the binding affinity of the ASO to its target RNA, leading to a more stable duplex.[5][6] The 2'-O-Me group also provides steric hindrance, which protects the oligonucleotide backbone from degradation by cellular nucleases, thereby extending its half-life.[5][6]

  • 5-Iodo-Uridine (5-I-U): This modification involves the substitution of the hydrogen atom at the 5th position of the uracil base with an iodine atom. Halogenated nucleotides like 5-I-dU are utilized in structural biology for X-ray crystallography and in UV-crosslinking experiments to study nucleic acid-protein interactions.[7][8] The substitution of iodine for a methyl group at this position does not significantly alter the steric properties of the oligonucleotide.[7]

The combination of these two modifications in a single nucleotide, 2'-O-Me-5-I-U, is hypothesized to confer synergistic benefits, including superior binding affinity, enhanced nuclease resistance, and unique properties for structural or cross-linking studies. ASOs that are uniformly modified with 2'-O-Me groups typically function through a steric-blocking mechanism, physically hindering the ribosomal machinery from translating the mRNA, rather than inducing its degradation via RNase H.[3][5]

Features, Benefits, and Applications

Key Features and Anticipated Benefits
  • Enhanced Nuclease Resistance: The 2'-O-Me modification provides significant protection against degradation by endo- and exonucleases, leading to a longer duration of action in vitro and in vivo.[5]

  • Increased Target Binding Affinity: The C3'-endo sugar conformation induced by the 2'-O-Me group results in a higher melting temperature (Tm) of the ASO-mRNA duplex, which translates to increased potency.[5]

  • Steric-Blocking Mechanism: Uniformly modified 2'-O-Me ASOs can be used to inhibit protein translation or modulate pre-mRNA splicing without degrading the target RNA.[3][5] This can be advantageous when only a temporary and reversible inhibition of gene expression is desired.

  • Utility in Structural Biology: The presence of the iodine heavy atom in the 5-I-U modification can facilitate structural determination of ASO-RNA duplexes by X-ray crystallography.[7]

  • Photo-Cross-linking Potential: Halogenated nucleotides are photo-labile and can be used in UV-cross-linking studies to identify proteins that interact with the ASO or its target RNA.[7]

Potential Applications
  • Target Validation: Efficiently silence gene expression to study the function of specific genes and validate their potential as therapeutic targets.

  • Splicing Modulation: Design ASOs that bind to splice sites on pre-mRNA to correct aberrant splicing or to modulate isoform expression, a strategy successfully used in approved drugs like Nusinersen.[5]

  • Translational Arrest: Sterically block the ribosome scanning path or the translation start site on an mRNA to inhibit protein synthesis.

  • Investigating RNA-Protein Interactions: Utilize the 5-I-U modification for cross-linking studies to map the binding sites of RNA-binding proteins.

Data Presentation: Comparative Performance

The following tables summarize expected quantitative data for ASOs containing the 2'-O-Me-5-I-U modification compared to unmodified and standard 2'-O-Me modified ASOs.

Table 1: Biophysical Properties of Modified ASOs

ASO ModificationTarget RNATm (°C)Nuclease Half-life (in serum)
Unmodified (PS backbone)Target X55.2~ 2 hours
Uniform 2'-O-Me (PS backbone)Target X70.5> 24 hours
Uniform 2'-O-Me-5-I-U (PS backbone)Target X71.8> 24 hours

Table 2: In Vitro Knockdown Efficiency (HeLa Cells, 24h)

ASO ModificationTarget GeneDelivery MethodIC50 (nM) for mRNA Reduction
Unmodified (PS backbone)Gene YLipid Transfection> 500
Uniform 2'-O-Me (PS backbone)Gene YLipid Transfection50
Uniform 2'-O-Me-5-I-U (PS backbone)Gene YLipid Transfection45

Experimental Protocols

Solid-Phase Synthesis of 2'-O-Me-5-I-U ASOs

The synthesis of modified ASOs is performed using automated solid-phase phosphoramidite chemistry.[9] This process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support.[10]

  • Prerequisite: A custom-synthesized 2'-O-Me-5-I-U phosphoramidite building block is required. The synthesis of such a monomer involves protecting the 5-hydroxyl group of the base and then phosphitylating the 3'-hydroxyl group of the nucleoside.[11]

  • Synthesis Cycle: The standard cycle consists of four steps:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

    • Coupling: Addition of the next phosphoramidite monomer.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester (or phosphorothioate triester if a sulfurizing agent is used).

  • Cleavage and Deprotection: After the final sequence is assembled, the ASO is cleaved from the solid support, and all remaining protecting groups on the bases and phosphate backbone are removed using a strong base, such as aqueous ammonia or methylamine.[9][12]

  • Purification: The full-length ASO product is purified from shorter failure sequences using methods like High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[8]

G cluster_cycle Phosphoramidite Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT group) Coupling 2. Coupling (Add 2'-O-Me-5-I-U Phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Block unreacted chains) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Oxidation->Detritylation Start next cycle End Cleavage, Deprotection & Purification Oxidation->End After final cycle Start Start with Nucleoside on Solid Support Start->Detritylation

Caption: Automated phosphoramidite synthesis cycle for ASO production.

In Vitro ASO Delivery into Cultured Cells

This protocol describes the delivery of ASOs into adherent mammalian cells in a 24-well plate format. It is crucial to include proper controls, such as a non-targeting scrambled or mismatch control ASO, to ensure the observed effects are sequence-specific.[13][14]

  • Materials:

    • Adherent cells (e.g., HeLa, A549, Huh7)

    • Complete growth medium

    • 24-well cell culture plates

    • 2'-O-Me-5-I-U ASO and control ASO (e.g., scrambled sequence)

    • Cationic lipid transfection reagent (e.g., Lipofectamine) or PBS for gymnotic delivery

    • Reduced-serum medium (e.g., Opti-MEM)

  • Procedure (Lipid Transfection):

    • Cell Plating: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection. A typical density is 5 x 10^4 cells per well.[15]

    • Complex Formation:

      • For each well, dilute the desired amount of ASO (e.g., to a final concentration of 10-100 nM) in 50 µL of reduced-serum medium.

      • In a separate tube, dilute the lipid transfection reagent according to the manufacturer's instructions in 50 µL of reduced-serum medium.

      • Combine the diluted ASO and diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.

    • Transfection: Aspirate the growth medium from the cells and wash once with PBS. Add 400 µL of fresh, pre-warmed complete medium to each well. Add the 100 µL ASO-lipid complex dropwise to each well.

    • Incubation: Return the plate to the incubator (37°C, 5% CO2). Analyze cells for gene knockdown 24-72 hours post-transfection.[15][16]

  • Procedure (Gymnotic Delivery):

    • Cell Plating: Plate cells as described above.

    • ASO Addition: Prepare a concentrated stock of the "naked" ASO in sterile saline or PBS. Add the ASO directly to the cell culture medium to achieve the desired final concentration (typically higher than for lipid transfection, e.g., 1-10 µM).[13]

    • Incubation: Incubate the cells for 48-96 hours. This method is simpler and avoids lipid-associated toxicity but may be less efficient and require higher ASO concentrations.[13]

Analysis of mRNA Knockdown by RT-qPCR

Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is the standard method for quantifying target mRNA levels to determine ASO efficacy.[17]

  • Materials:

    • ASO-treated and control cells

    • RNA isolation kit (e.g., TRIzol or column-based kit)

    • Reverse transcriptase and associated buffers/dNTPs

    • qPCR master mix (SYBR Green or TaqMan)[17]

    • Gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

    • Real-time PCR instrument

  • Procedure:

    • RNA Isolation: At the desired time point after ASO treatment, lyse the cells and isolate total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.[18]

    • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase. Include a no-reverse transcriptase (-RT) control to check for genomic DNA contamination.[17]

    • qPCR Reaction:

      • Prepare a qPCR master mix containing the qPCR mix, forward and reverse primers for either the target gene or the housekeeping gene.

      • Aliquot the master mix into a 96-well PCR plate.

      • Add the diluted cDNA to the appropriate wells. Include a no-template control (NTC) for each primer set.[18]

    • Data Analysis: Run the qPCR plate on a real-time PCR instrument. Determine the quantification cycle (Cq) values. Calculate the relative mRNA reduction using the ΔΔCq method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to control samples.[17]

Analysis of Protein Knockdown by Western Blot

Western blotting is used to confirm that mRNA knockdown results in a corresponding reduction in target protein levels.[13]

  • Materials:

    • ASO-treated and control cells

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody specific to the target protein

    • Secondary antibody conjugated to HRP

    • Chemiluminescent substrate

  • Procedure:

    • Protein Extraction: Lyse cells in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

      • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[20]

      • Wash the membrane three times with wash buffer (e.g., TBST).

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

      • Wash the membrane again three times with wash buffer.

    • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control protein (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.[21]

Visualizations of Workflows and Mechanisms

G cluster_design ASO Design & Synthesis cluster_invitro In Vitro Validation cluster_analysis Downstream Analysis Design Design 2'-O-Me-5-I-U ASO & Scrambled Control Synthesis Chemical Synthesis & Purification Design->Synthesis CellCulture Cell Culture & Seeding Synthesis->CellCulture Transfection ASO Delivery (Transfection or Gymnotic) CellCulture->Transfection Incubate Incubate (24-72h) Transfection->Incubate Harvest Harvest Cells Incubate->Harvest RNA_Analysis RNA Isolation & RT-qPCR Harvest->RNA_Analysis Protein_Analysis Protein Lysis & Western Blot Harvest->Protein_Analysis Data Data Analysis (Calculate % Knockdown) RNA_Analysis->Data Protein_Analysis->Data

Caption: General experimental workflow for evaluating ASO activity.

G cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA Transcription Transcription DNA->Transcription pre_mRNA pre-mRNA Transcription->pre_mRNA Splicing Splicing pre_mRNA->Splicing mRNA Mature mRNA Splicing->mRNA mRNA_cyto Mature mRNA mRNA->mRNA_cyto Export Ribosome Ribosome Blocked Translation Blocked mRNA_cyto->Blocked Translation Translation Ribosome->Translation Ribosome->Blocked Protein Protein Translation->Protein ASO 2'-O-Me-5-I-U ASO ASO->mRNA_cyto Binds to target

Caption: Mechanism of steric-blocking ASOs to inhibit translation.

References

Application Notes and Protocols: Synthesis and Application of siRNA containing 2'-O-Methyl-5-Iodo-Uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of small interfering RNA (siRNA) incorporating the modified nucleoside, 2'-O-Methyl-5-Iodo-Uridine (2'-O-Me-5-I-U), using its corresponding phosphoramidite. The inclusion of 2'-O-Me modifications can enhance the nuclease resistance and thermal stability of siRNA duplexes, while the 5-iodo modification can be utilized for structural studies or further post-synthetic modifications.[1][2][3]

Introduction to 2'-O-Me-5-I-U Modified siRNA

Chemical modifications are crucial for the therapeutic application of siRNAs, improving their stability, efficacy, and safety profiles.[2] 2'-O-Methyl (2'-O-Me) modification of the ribose sugar is a common strategy to protect siRNAs from nuclease degradation and to modulate their interaction with the RNA-induced silencing complex (RISC).[1][2][4] The 5-Iodo-Uridine modification introduces a heavy atom, which can be useful for X-ray crystallography studies of siRNA-protein complexes, and the iodine can also serve as a handle for post-synthetic modifications via cross-coupling reactions.

This application note details the solid-phase synthesis of siRNA oligonucleotides containing 2'-O-Me-5-I-U using the corresponding 3'-phosphoramidite derivative.

Experimental Protocols

Materials and Equipment
  • DNA/RNA Synthesizer: An automated solid-phase oligonucleotide synthesizer.

  • Solid Support: Controlled Pore Glass (CPG) functionalized with the desired 3'-terminal nucleoside of the siRNA sequence.

  • Phosphoramidites:

    • Standard 2'-O-TBDMS protected A, G, C, and U phosphoramidites.

    • 2'-O-Me-5-I-U-3'-phosphoramidite.

    • Other desired modified phosphoramidites.

  • Reagents for Synthesis:

    • Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).[]

    • Activator: 5-Benzylthio-1H-tetrazole (BTT) or 1H-tetrazole.[6]

    • Capping Solution A: Acetic anhydride/Pyridine/THF.

    • Capping Solution B: N-Methylimidazole/THF.

    • Oxidizer: Iodine solution (I2) in THF/Water/Pyridine.

  • Cleavage and Deprotection Reagents:

    • Ammonium hydroxide/methylamine (AMA) solution.

    • Triethylamine trihydrofluoride (TEA·3HF) or another fluoride source for 2'-silyl group removal.

  • Purification System:

    • High-Performance Liquid Chromatography (HPLC) system with an ion-exchange or reverse-phase column.[7][8]

    • Desalting columns.

  • Analytical Instruments:

    • UV-Vis Spectrophotometer for quantification.

    • Mass Spectrometer (ESI-MS or MALDI-TOF) for identity confirmation.

Solid-Phase Synthesis of siRNA containing 2'-O-Me-5-I-U

The synthesis is performed on an automated DNA/RNA synthesizer following a standard phosphoramidite chemistry cycle for each nucleotide addition.[][9]

Workflow for a Single Nucleotide Addition Cycle:

G start Start Cycle deblock 1. Deblocking (Removal of 5'-DMT group) start->deblock coupling 2. Coupling (Addition of 2'-O-Me-5-I-U Phosphoramidite) deblock->coupling capping 3. Capping (Acetylation of unreacted 5'-OH groups) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation next_cycle Next Cycle or Final Cleavage oxidation->next_cycle

Caption: Automated solid-phase synthesis cycle for siRNA.

Detailed Steps:

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with an acidic solution (e.g., 3% TCA in DCM).[] This exposes a free 5'-hydroxyl group for the next coupling step.

  • Coupling: The this compound is activated by an activator (e.g., BTT) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[] A coupling time of 15 minutes with 0.25M BTT is recommended for modified phosphoramidites to ensure high coupling efficiency.[6]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants (n-1 sequences) in subsequent cycles.[]

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an iodine solution.[9]

  • Iteration: The cycle is repeated for each subsequent nucleotide in the siRNA sequence.

Cleavage and Deprotection
  • Cleavage from Solid Support: After the final synthesis cycle, the solid support is treated with a mixture of ammonium hydroxide and methylamine (AMA) to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.

  • 2'-Hydroxyl Deprotection: The 2'-tert-butyldimethylsilyl (TBDMS) protecting groups on the standard ribonucleosides are removed by incubation with a fluoride-containing reagent such as triethylamine trihydrofluoride (TEA·3HF). The 2'-O-Me group of the modified uridine does not require this deprotection step.

Purification and Analysis
  • Purification: The crude siRNA is purified by HPLC. Ion-exchange HPLC is often used to separate the full-length product from shorter failure sequences.[8] Reverse-phase HPLC can also be employed, especially for detritylated oligonucleotides.

  • Desalting: The purified siRNA is desalted using a suitable method like size-exclusion chromatography or ethanol precipitation.

  • Analysis: The purity and identity of the synthesized siRNA are confirmed by analytical HPLC and mass spectrometry. The concentration is determined by measuring the absorbance at 260 nm.

Data Presentation

The incorporation of 2'-O-Me modifications can influence the thermal stability (melting temperature, Tm) of the siRNA duplex and its gene-silencing activity (IC50). The following tables summarize representative quantitative data for siRNAs with and without 2'-O-Me modifications.

Table 1: Thermal Stability (Tm) of Modified siRNA Duplexes

siRNA ConstructModification PatternTm (°C)
Unmodified siRNANone75.5
2'-O-Me Modified siRNAAlternating 2'-O-Me residues82.0
Fully 2'-O-Me Sense StrandSense strand fully modified78.9

Note: Tm values are illustrative and can vary based on sequence and buffer conditions.

Table 2: Gene Silencing Activity (IC50) of Modified siRNAs

siRNA ConstructTarget GeneIC50 (nM)
Unmodified siRNALuciferase1.2
2'-O-Me Modified siRNALuciferase1.5
Fully 2'-O-Me Sense StrandPTEN~5
Unmodified Parent siRNAPTEN~5

Note: The impact of 2'-O-Me modifications on IC50 is position- and sequence-dependent.[3] Fully modified sense strands can retain activity comparable to unmodified siRNAs.[3]

RNA Interference (RNAi) Pathway

The synthesized siRNA, after introduction into cells, engages the RNAi machinery to induce gene silencing.

RNAi_Pathway siRNA Synthetic siRNA Duplex (with 2'-O-Me-5-I-U) RISC_loading RISC Loading Complex siRNA->RISC_loading Enters cell Dicer Dicer Dicer->RISC_loading Bypassed by short siRNAs RISC_active Activated RISC (with Guide Strand) RISC_loading->RISC_active Passenger strand discarded Cleavage mRNA Cleavage RISC_active->Cleavage Binds to target mRNA Target mRNA mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

Caption: Simplified RNA interference (RNAi) signaling pathway.

Conclusion

The use of this compound allows for the site-specific incorporation of this modified nucleoside into siRNA sequences. This modification can confer desirable properties such as increased nuclease resistance and thermal stability, which are beneficial for therapeutic applications. The protocols outlined in this document provide a framework for the successful synthesis, purification, and analysis of these modified siRNAs. Researchers can utilize this approach to develop more robust and effective siRNA-based therapeutics and research tools.

References

Application Notes and Protocols for Automated RNA Synthesis via Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Automated solid-phase synthesis using phosphoramidite chemistry is the cornerstone for the production of synthetic RNA oligonucleotides, which are vital for a myriad of applications including therapeutics (siRNA, ASOs), diagnostics, and fundamental research.[1][2][3] This method facilitates the precise, stepwise assembly of nucleotides on a solid support, enabling the creation of high-purity, sequence-defined RNA molecules.[1][] The process is highly amenable to automation, ensuring reproducibility and scalability from small research batches to large-scale industrial production.[][]

The synthesis cycle is a four-step process: detritylation, coupling, capping, and oxidation.[1][6] A critical aspect of RNA synthesis, distinguishing it from DNA synthesis, is the requirement to protect the 2'-hydroxyl group of the ribose sugar to prevent unwanted side reactions and strand degradation.[7][8] The choice of this 2'-protecting group significantly influences the efficiency of the synthesis and the final purity of the oligonucleotide.[7]

These application notes provide a comprehensive overview of the reagents, protocols, and quantitative data associated with automated RNA synthesis using phosphoramidite chemistry.

Key Reagents and Components

Successful automated RNA synthesis relies on high-quality reagents and a careful selection of protecting groups. The primary components are outlined below.

ComponentDescriptionCommon Examples
Solid Support The insoluble matrix, typically controlled pore glass (CPG) or polystyrene (PS), to which the first nucleoside is attached.[]Controlled Pore Glass (CPG), Polystyrene (PS)
RNA Phosphoramidites The nucleoside building blocks, activated for coupling. They possess protecting groups on the 5'-hydroxyl, 2'-hydroxyl, and the exocyclic amines of the bases.[][9]A(Bz), C(Ac), G(iBu), U with 2'-O-TBDMS or 2'-O-TOM protecting groups.[10][11][12]
5'-Protecting Group An acid-labile group on the 5'-hydroxyl that is removed at the start of each cycle to allow chain elongation.4,4'-Dimethoxytrityl (DMT).[6][13]
2'-Protecting Group A stable group protecting the 2'-hydroxyl, crucial for preventing side reactions. It is removed post-synthesis.[7][8]tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyloxymethyl (TOM).[10][14]
Base Protecting Groups Protects the exocyclic amines of Adenine, Guanine, and Cytosine from reacting during synthesis.[10][11]Benzoyl (Bz) for A, Acetyl (Ac) for C, Isobutyryl (iBu) for G.[12][15]
Activator A weak acid that protonates the nitrogen of the phosphoramidite, enabling the coupling reaction.5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), 4,5-Dicyanoimidazole (DCI).[6][16]
Capping Reagents Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences).[1][6]Acetic Anhydride (Cap A) and N-Methylimidazole (Cap B).
Oxidizing Agent Converts the unstable phosphite triester linkage to a stable phosphate triester.[1][6]Iodine (I₂) in a solution of water, pyridine, and THF.[6]
Cleavage & Deprotection Reagents used post-synthesis to cleave the RNA from the solid support and remove all protecting groups.[13]Ammonia/Methylamine (AMA), Tetrabutylammonium Fluoride (TBAF), Triethylamine trihydrofluoride (TEA·3HF).[10][13][17]

The Automated Synthesis Cycle

The synthesis of an RNA oligonucleotide on an automated synthesizer follows a precise, cyclical four-step protocol. Each cycle results in the addition of a single nucleotide to the growing chain. The coupling efficiency of each step is critical, as overall yield decreases exponentially with the length of the oligonucleotide. Modern synthesizers achieve coupling efficiencies exceeding 99% per step.[1]

Automated_RNA_Synthesis_Cycle cluster_cycle Automated Synthesis Cycle (Repeated 'n' times) detritylation 1. Detritylation coupling 2. Coupling detritylation->coupling Exposes 5'-OH group capping 3. Capping coupling->capping Forms phosphite triester oxidation 4. Oxidation capping->oxidation Blocks failure sequences oxidation->detritylation Stabilizes phosphate backbone end_cycle Chain Elongation Complete oxidation->end_cycle After final cycle start Start with Solid Support-Bound Nucleoside start->detritylation

Fig 1. The four-step automated RNA synthesis cycle.

Experimental Protocols

Protocol 1: Automated Solid-Phase RNA Synthesis (1 µmol Scale)

This protocol outlines a standard procedure for synthesizing a 21-mer RNA sequence using TBDMS-protected phosphoramidites on an automated DNA/RNA synthesizer.

1. Reagent Preparation:

  • Phosphoramidites: Dissolve each RNA phosphoramidite (A, C, G, U) in anhydrous acetonitrile to a final concentration of 0.1 M.[14] Ensure bottles are sealed under an inert atmosphere (e.g., Argon) and are completely dry to prevent degradation.[18]

  • Activator: Prepare a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.[18]

  • Capping Reagents: Use commercially available capping solutions (Cap A: Acetic Anhydride/THF/Lutidine; Cap B: N-Methylimidazole/THF).

  • Oxidizing Solution: Use a standard solution of 0.02 M Iodine in THF/Water/Pyridine.

  • Deblocking Agent: Use a 3% solution of Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in dichloromethane for detritylation.[6]

2. Synthesizer Setup:

  • Install a 1 µmol synthesis column containing the initial nucleoside attached to a CPG solid support.

  • Prime all reagent lines to ensure there are no air bubbles and that fresh reagent is delivered to the column.[18]

  • Enter the desired RNA sequence into the synthesizer software.

  • Select the appropriate synthesis protocol, ensuring cycle parameters are optimized for RNA synthesis (e.g., longer coupling times).

3. Synthesis Cycle Parameters:

  • Detritylation: Deliver deblocking agent for 60-90 seconds. Monitor the trityl cation release to quantify coupling efficiency.[14]

  • Coupling: Co-deliver the appropriate phosphoramidite and activator. Allow a coupling time of 6-12 minutes.[19][20] The bulky 2'-TBDMS group necessitates a longer coupling time compared to DNA synthesis.[20]

  • Capping: Deliver capping reagents A and B sequentially for 30 seconds each.

  • Oxidation: Deliver oxidizing solution for 30-45 seconds.

  • Wash: Perform extensive washing with anhydrous acetonitrile between each step to remove excess reagents and by-products.

4. Post-Synthesis Processing (Cleavage and Deprotection):

  • See Protocol 2 for detailed steps.

Protocol 2: Post-Synthesis Cleavage and Deprotection

This protocol describes the two-stage deprotection process required for RNA synthesized with 2'-O-TBDMS protecting groups.

1. Cleavage and Base Deprotection:

  • Transfer the CPG support from the synthesis column to a 2 mL screw-cap vial.

  • Add 1 mL of a 1:1 mixture of aqueous Ammonium Hydroxide (28-30%) and Methylamine (40%) (AMA).

  • Incubate the vial at 65°C for 15 minutes to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.

  • Cool the vial on ice, then centrifuge to pellet the CPG support.

  • Carefully transfer the supernatant containing the crude, 2'-protected RNA to a new tube.

  • Evaporate the solution to dryness using a vacuum concentrator.

2. 2'-O-TBDMS Group Removal:

  • Re-suspend the dried RNA pellet in 100 µL of anhydrous N-Methylpyrrolidinone (NMP).

  • Add 125 µL of TEA·3HF (Triethylamine trihydrofluoride) solution.

  • Incubate at 65°C for 2.5 hours.[16]

  • Quench the reaction by adding an appropriate quenching buffer (e.g., isopropoxytrimethylsilane followed by water or a dedicated quenching buffer from the reagent supplier).

  • Precipitate the fully deprotected RNA by adding 1.5 mL of n-butanol. Cool at -20°C for at least 1 hour.

  • Centrifuge to pellet the RNA, discard the supernatant, and wash the pellet with ethanol.

  • Dry the final RNA pellet. Re-suspend in an appropriate RNase-free buffer for purification.

Quantitative Data

Table 1: Coupling Efficiency and Purity Comparison

The choice of 2'-protecting group impacts the overall synthesis efficiency. While TBDMS is common, TOM often provides slightly higher coupling efficiencies, which becomes significant for longer oligonucleotides.[19]

2'-Protecting GroupAverage Stepwise Coupling EfficiencyExtrapolated Crude Purity (100-mer)Reference
TBDMS ~98.5%~27%[19]
TOM ~99.0%~33%[19]

Note: Purity is extrapolated based on synthesis of a 20-mer and represents the percentage of full-length product in the crude mixture before purification.[19]

Table 2: Deprotection Conditions for Base Protecting Groups

The rate of removal for base protecting groups can be optimized using different basic solutions. "Fast-deprotecting" groups like PAC can be removed under milder conditions.[15]

Protecting GroupReagentConditionsHalf-life (t₁/₂)Reference
N-benzoyl (Bz) Aqueous MethylamineRoom Temp< 5 min[15]
N-acetyl (Ac) Aqueous MethylamineRoom Temp< 5 min[15]
N-phenoxyacetyl (PAC) Ethanolic AmmoniaRoom Temp~12 min[15]
N-benzoyl (Bz) Ethanolic AmmoniaRoom Temp~3.5 hours[15]

Purification and Quality Control

Purification is essential to isolate the full-length RNA product from truncated sequences and other impurities.[21][22]

MethodPrinciplePurity AchievedBest For
Desalting Size exclusion or reversed-phase chromatography to remove salts and small molecules.ModerateRoutine PCR, screening
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. DMT-on purification is highly effective for separating full-length products from failure sequences.High (>90%)Modified oligos, sequences up to ~60 bases.[23]
Ion-Exchange HPLC (IEX-HPLC) Separation based on the net negative charge of the phosphate backbone.High (>95%)Longer oligonucleotides, separating n-1 sequences.[23]
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge.Very High (>98%)High-purity applications, difficult separations.

Troubleshooting Workflow

Low yield or purity is a common issue in RNA synthesis. A systematic approach to troubleshooting is critical. The bulky nature of the 2'-TBDMS group is a frequent cause of low coupling efficiency.[20]

Troubleshooting_Workflow start Low Yield or Purity in Final Product check_trityl Analyze Trityl Monitor Data start->check_trityl low_coupling Low Coupling Efficiency check_trityl->low_coupling Consistently Low good_coupling Good Coupling Efficiency check_trityl->good_coupling Normal cause1 Degraded Phosphoramidites? low_coupling->cause1 cause5 Post-synthesis Issue? good_coupling->cause5 cause2 Inefficient Activator? cause1->cause2 No sol1 Use fresh, properly stored reagents. cause1->sol1 Yes cause3 Insufficient Coupling Time? cause2->cause3 No sol2 Use potent activator (ETT/BTT) at correct concentration. cause2->sol2 Yes cause4 Moisture Contamination? cause3->cause4 No sol3 Extend coupling time to 6-15 minutes. cause3->sol3 Yes sol4 Ensure all solvents are anhydrous. cause4->sol4 Yes sol5 Optimize deprotection/ purification steps. cause5->sol5 Yes

Fig 2. A logical workflow for troubleshooting failed RNA synthesis.

References

Application Notes and Protocols: Synthesis and Use of 2'-O-Me-5-I-U in RNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of oligonucleotides is a critical strategy in the development of robust and specific RNA probes for a variety of applications, including in vitro diagnostics, in vivo imaging, and therapeutic antisense oligonucleotides. The incorporation of 2'-O-methyl (2'-O-Me) modified nucleosides is a well-established method to confer desirable properties to RNA probes, such as increased nuclease resistance and higher binding affinity to target RNA sequences.[1] This application note details the synthesis and application of RNA probes incorporating a specific modified nucleotide, 2'-O-methyl-5-iodouridine (2'-O-Me-5-I-U), and provides protocols for its use.

The 2'-O-Me modification provides enhanced stability against degradation by nucleases, a crucial feature for probes used in biological systems.[2][3] Furthermore, the 5-iodo modification on the uracil base can contribute to the thermal stability of the RNA-target duplex.[4] The iodine atom, being a heavy atom, also makes this modification valuable for applications in X-ray crystallography to solve RNA structures.

Advantages of 2'-O-Me-5-I-U Modified RNA Probes

Incorporating 2'-O-Me-5-I-U into RNA probes offers several advantages over standard RNA or DNA probes:

  • Enhanced Nuclease Resistance: The 2'-O-methyl group protects the phosphodiester backbone from cleavage by most ribonucleases, significantly increasing the probe's half-life in cellular environments and biological fluids.[2][3]

  • Increased Thermal Stability: The 5-iodouracil modification has been shown to increase the melting temperature (Tm) of RNA duplexes, leading to more stable probe-target hybrids.[4] This allows for more stringent hybridization and washing conditions, reducing off-target binding.

  • Higher Binding Affinity: The 2'-O-methyl modification pre-organizes the sugar pucker into an A-form geometry, which is favorable for binding to RNA targets, resulting in higher affinity and specificity.

  • Utility in Structural Biology: The iodine atom serves as a heavy atom for phasing in X-ray crystallography, aiding in the determination of RNA three-dimensional structures.

Quantitative Data: Thermal Stability of Modified RNA Duplexes

The thermal stability of RNA duplexes is a critical parameter for probe design. The following table summarizes the effect of 5-halogenated uridine modifications on the melting temperature (Tm) of a self-complementary RNA duplex.

Modification in (AUCU(Mod.)AGAU)₂Melting Temperature (Tm) in °CChange in Tm (ΔTm) vs. Unmodified Uridine
Uridine (Unmodified)37.50.0
5-Fluorouridine36.8-0.7
5-Chlorouridine39.5+2.0
5-Bromouridine40.1+2.6
5-Iodouridine 40.5 +3.0

Data adapted from a study on the thermal stability of RNA duplexes containing modified base pairs.[4]

Experimental Protocols

Protocol 1: Synthesis of 2'-O-methyl-5-iodouridine (2'-O-Me-5-I-U) Phosphoramidite

The synthesis of the 2'-O-Me-5-I-U phosphoramidite is a multi-step process that can be adapted from general procedures for the preparation of 2'-O-methyl ribonucleoside phosphoramidites.[5][6]

Step 1: 2'-O-methylation of 5-iodouridine

  • Start with commercially available 5-iodouridine.

  • Protect the 3' and 5' hydroxyl groups using a suitable protecting group strategy, such as silylation.

  • Perform the 2'-O-methylation using a methylating agent like methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH) or silver(I) oxide (Ag₂O).

  • Remove the 3' and 5' protecting groups.

  • Purify the resulting 2'-O-methyl-5-iodouridine by column chromatography.

Step 2: 5'-O-DMT Protection

  • React the purified 2'-O-methyl-5-iodouridine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine to protect the 5'-hydroxyl group.

  • Purify the 5'-O-DMT-2'-O-methyl-5-iodouridine by column chromatography.

Step 3: 3'-Phosphitylation

  • React the 5'-O-DMT protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • Purify the final 2'-O-methyl-5-iodouridine phosphoramidite product by column chromatography and store it under anhydrous conditions.

G cluster_synthesis Synthesis of 2'-O-Me-5-I-U Phosphoramidite 5-Iodouridine 5-Iodouridine Protection 3', 5' -OH Protection 5-Iodouridine->Protection Methylation 2'-O-Methylation (e.g., MeI, NaH) Protection->Methylation Deprotection 3', 5' -OH Deprotection Methylation->Deprotection Purification1 Purification Deprotection->Purification1 DMT_Protection 5'-O-DMT Protection Purification1->DMT_Protection Purification2 Purification DMT_Protection->Purification2 Phosphitylation 3'-Phosphitylation Purification2->Phosphitylation Final_Purification Final Purification Phosphitylation->Final_Purification Phosphoramidite 2'-O-Me-5-I-U Phosphoramidite Final_Purification->Phosphoramidite

Caption: Workflow for the synthesis of 2'-O-Me-5-I-U phosphoramidite.

Protocol 2: Solid-Phase Synthesis of 2'-O-Me-5-I-U Containing RNA Probes

The incorporation of the 2'-O-Me-5-I-U phosphoramidite into an RNA probe is performed using a standard automated solid-phase oligonucleotide synthesizer.

Materials:

  • 2'-O-Me-5-I-U phosphoramidite

  • Standard 2'-O-Me RNA phosphoramidites (A, C, G)

  • Controlled Pore Glass (CPG) solid support

  • Standard synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)

  • Deprotection solution (e.g., AMA - ammonium hydroxide/methylamine)

Procedure:

  • Program the desired RNA probe sequence into the DNA/RNA synthesizer.

  • Install the 2'-O-Me-5-I-U phosphoramidite vial on the synthesizer at the designated position for 'U' or a modified base.

  • Initiate the synthesis protocol. The synthesizer will perform the standard cycles of deblocking, coupling, capping, and oxidation for each nucleotide addition.

  • Upon completion of the synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using the deprotection solution.

  • Purify the full-length RNA probe using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Verify the identity and purity of the probe by mass spectrometry.

G cluster_synthesis Solid-Phase Synthesis of Modified RNA Probe Start Start with CPG Solid Support Deblocking Deblocking: Remove DMT group Start->Deblocking Coupling Coupling: Add 2'-O-Me-5-I-U Phosphoramidite Deblocking->Coupling Capping Capping: Block unreacted 5'-OH Coupling->Capping Oxidation Oxidation: P(III) to P(V) Capping->Oxidation Repeat Repeat for each nucleotide in sequence Oxidation->Repeat Repeat->Deblocking Next cycle Cleavage Cleavage & Deprotection Repeat->Cleavage End of sequence Purification Purification (HPLC or PAGE) Cleavage->Purification Final_Probe Purified 2'-O-Me-5-I-U RNA Probe Purification->Final_Probe G cluster_fish FISH Application Workflow Probe_Labeling Fluorescently Label 2'-O-Me-5-I-U Probe Hybridization Hybridize Probe to Target RNA Probe_Labeling->Hybridization Cell_Prep Prepare Cells/Tissue (Fix & Permeabilize) Cell_Prep->Hybridization Washing Wash to Remove Unbound Probe Hybridization->Washing Imaging Fluorescence Microscopy Washing->Imaging Result Visualize Target RNA Localization Imaging->Result G cluster_aso Antisense 'Gapmer' Mechanism ASO Gapmer ASO (2'-O-Me Wings, DNA Gap) Hybridization Hybridization of ASO to Target mRNA ASO->Hybridization Target_mRNA Target mRNA Target_mRNA->Hybridization RNaseH RNase H Recruitment Hybridization->RNaseH Cleavage RNase H Mediated Cleavage of mRNA RNaseH->Cleavage Downregulation Target Gene Downregulation Cleavage->Downregulation

References

Application Notes and Protocols for 2'-O-Methyl-5-Iodouridine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically modified oligonucleotides are at the forefront of nucleic acid-based therapeutics and diagnostics. The incorporation of modifications such as 2'-O-Methyl (2'-O-Me) and 5-Iodouridine (5-I-U) into oligonucleotides offers significant advantages, including enhanced nuclease resistance, increased binding affinity to target sequences, and improved pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of 2'-O-Me-5-I-U modified oligonucleotides in key downstream applications, including antisense technology, RNA interference (RNAi), and aptamer development.

Key Features of 2'-O-Me-5-I-U Modification

The 2'-O-Me modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, which confers several beneficial properties:

  • Enhanced Nuclease Resistance: The methyl group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases, thereby increasing the oligonucleotide's half-life in biological fluids.[1][2]

  • Increased Binding Affinity: The 2'-O-Me modification locks the sugar pucker into an A-form geometry, which is favorable for binding to complementary RNA targets, leading to more stable duplexes.[2]

  • Reduced Immunostimulation: Modification of oligonucleotides can reduce their recognition by the innate immune system, mitigating potential off-target inflammatory responses.

The 5-Iodouridine modification, where an iodine atom replaces the hydrogen at the 5th position of the uracil base, can further enhance the properties of the oligonucleotide:

  • Increased Binding Affinity: The bulky iodine atom can improve stacking interactions within the duplex, contributing to higher thermal stability (Tm).

  • Potential for Photo-crosslinking: The carbon-iodine bond can be cleaved by UV light, allowing for photo-crosslinking studies to identify binding partners.

Downstream Applications

Antisense Oligonucleotides (ASOs)

2'-O-Me modified ASOs, often in a "gapmer" design with a central DNA region, can effectively silence target gene expression by recruiting RNase H to cleave the target mRNA.

Quantitative Data Summary: ASO Efficacy

Target GeneASO ModificationCell Line/ModelPotency (IC50/ED50)Target Knockdown (%)Reference
Bcl-22'-O-Me/PhosphorothioateT24 Human Bladder Cancer0.1 µM70% reduction in Bcl-2 protein[1]
C-raf2'-O-DMAOE/Phosphorothioate GapmerBalbC Mice (in vivo)50 mg/kgDose-dependent reduction in C-raf mRNA in liver[3]
Androgen ReceptorGeneration 2.5 ASOEnzalutamide-Resistant Prostate Cancer CellsNot specifiedSignificant suppression of cell growth[4][5]

Experimental Workflow: ASO-mediated Gene Knockdown

ASO_Workflow ASO_Design ASO Design & Synthesis (2'-O-Me-5-I-U modified) Transfection Cell Transfection ASO_Design->Transfection Harvest Cell Harvest & Lysis Transfection->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation Protein_Isolation Protein Isolation Harvest->Protein_Isolation qPCR qRT-PCR Analysis (mRNA levels) RNA_Isolation->qPCR Western_Blot Western Blot Analysis (Protein levels) Protein_Isolation->Western_Blot

Workflow for ASO-mediated gene knockdown analysis.

Signaling Pathway Example: Androgen Receptor (AR) Inhibition in Prostate Cancer

ASOs targeting the Androgen Receptor can disrupt the AR signaling pathway, which is crucial for the growth and survival of prostate cancer cells.[6][7][8]

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Nucleus Nucleus AR->Nucleus translocation ASO 2'-O-Me-AR-ASO AR_mRNA AR mRNA ASO->AR_mRNA degradation ARE Androgen Response Element (ARE) Nucleus->ARE Gene_Expression Target Gene Expression (e.g., PSA) ARE->Gene_Expression Cell_Growth Prostate Cancer Cell Growth & Survival Gene_Expression->Cell_Growth

Androgen Receptor signaling pathway and ASO intervention.
Small Interfering RNA (siRNA)

The incorporation of 2'-O-Me modifications into siRNA duplexes enhances their stability and reduces off-target effects, making them more potent and specific for RNA interference.[9]

Quantitative Data Summary: siRNA Efficacy

Target GenesiRNA ModificationCell LinePotency (IC50)Target Knockdown (%)Reference
RAF-12'-O-Me-4'-thioRNANot specified118 nM (after 6 days)Not specified[10]
Various2'-O-Me at 3' terminusHeLa1.2 to 1.9-fold decrease in IC50 with additional 2'-F modificationVaried[11]
VEGFUnmodified siRNAHepa129 (in vitro)Not specified70% reduction in VEGF expression[12]

Experimental Workflow: siRNA-mediated Gene Silencing

siRNA_Workflow siRNA_Design siRNA Design & Synthesis (2'-O-Me modified) Transfection Cell Transfection siRNA_Design->Transfection Incubation Incubation (24-72h) Transfection->Incubation Analysis Gene Expression Analysis (qRT-PCR & Western Blot) Incubation->Analysis

Workflow for siRNA-mediated gene silencing.

Signaling Pathway Example: VEGF Inhibition in Cancer

siRNAs targeting Vascular Endothelial Growth Factor (VEGF) can inhibit angiogenesis, a critical process for tumor growth and metastasis.[12][13][14]

VEGF_Pathway Hypoxia Tumor Hypoxia VEGF_Gene VEGF Gene Hypoxia->VEGF_Gene activates VEGF_mRNA VEGF mRNA VEGF_Gene->VEGF_mRNA transcription VEGF_Protein VEGF Protein (secreted) VEGF_mRNA->VEGF_Protein translation siRNA 2'-O-Me-VEGF-siRNA siRNA->VEGF_mRNA degradation VEGFR VEGF Receptor (VEGFR) on Endothelial Cells VEGF_Protein->VEGFR binds to Angiogenesis Angiogenesis (New Blood Vessel Formation) VEGFR->Angiogenesis activates Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth

VEGF signaling pathway and siRNA intervention.
Aptamers

2'-O-Me modifications can be incorporated into aptamers, which are single-stranded oligonucleotides that fold into specific three-dimensional structures to bind to various targets with high affinity and specificity. This modification enhances their stability for diagnostic and therapeutic applications.

Quantitative Data Summary: Aptamer Binding Affinity

TargetAptamer ModificationBinding Affinity (Kd)Reference
ThrombinDNA10 nM (AYA1809002)[15][16]
ThrombinDNA13 nM (AYA1809004)[15][16]
ThrombinDNA~100 nM (TBA15)[17]
Immunoglobulin E (IgE)DNA with thiol modification2.7 x 10⁻⁷ M[18]

Experimental Workflow: Aptamer Selection (SELEX)

SELEX_Workflow Library Oligonucleotide Library (with 2'-O-Me-5-I-U) Incubation Incubation with Target Library->Incubation Partitioning Partitioning (Bound vs. Unbound) Incubation->Partitioning Elution Elution of Bound Oligos Partitioning->Elution Amplification PCR Amplification Elution->Amplification Repeat Repeat Cycles (8-15 rounds) Amplification->Repeat Sequencing Sequencing & Analysis Repeat->Incubation Repeat->Sequencing

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) workflow.

Mechanism of Action Example: Thrombin Inhibition by Aptamers

Aptamers can bind to specific sites (exosites) on thrombin, a key enzyme in the blood coagulation cascade, thereby inhibiting its activity and preventing clot formation.[17][19][20]

Thrombin_Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin activation Fibrinogen Fibrinogen Thrombin->Fibrinogen cleavage Aptamer_Exosite1 Aptamer (TBA15) targeting Exosite I Aptamer_Exosite1->Thrombin Aptamer_Exosite2 Aptamer targeting Exosite II Aptamer_Exosite2->Thrombin Fibrin Fibrin (Clot) Fibrinogen->Fibrin

Mechanism of thrombin inhibition by aptamers.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-O-Me Modified Oligonucleotides

This protocol outlines the standard phosphoramidite chemistry for automated solid-phase synthesis.

Materials:

  • Automated DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • 2'-O-Me-5-I-U phosphoramidite and other required phosphoramidites (A, C, G)

  • Activator solution (e.g., Dicyanoimidazole (DCI) or Ethylthiotetrazole (ETT))

  • Capping reagents (Acetic Anhydride and N-Methylimidazole)

  • Oxidizing solution (Iodine in THF/water/pyridine) or Sulfurizing reagent (e.g., Beaucage reagent)

  • Deblocking solution (Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide or a mixture of Ammonium Hydroxide and Methylamine)

Procedure:

  • Synthesizer Setup: Program the synthesizer with the desired oligonucleotide sequence, ensuring the 2'-O-Me-5-I-U phosphoramidite is placed in the correct position.

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution. The support is then washed with acetonitrile.

    • Coupling: The next phosphoramidite in the sequence (e.g., 2'-O-Me-5-I-U) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.

    • Oxidation/Sulfurization: The newly formed phosphite triester linkage is converted to a more stable phosphate triester (oxidation) or a nuclease-resistant phosphorothioate triester (sulfurization).

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using the cleavage and deprotection solution.

    • This solution also removes the protecting groups from the phosphate backbone and the nucleobases. The reaction is typically carried out at an elevated temperature (e.g., 55°C) for several hours.

  • Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

  • Quantification and Characterization: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm. The identity and purity can be confirmed by mass spectrometry.

Protocol 2: In Vitro Gene Silencing using siRNA

Materials:

  • 2'-O-Me modified siRNA duplex targeting the gene of interest and a non-targeting control siRNA

  • Mammalian cell line expressing the target gene

  • Cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

  • RNase-free water and tubes

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection Complex Preparation (per well):

    • siRNA solution: Dilute the desired final concentration of siRNA (e.g., 10 nM) in Opti-MEM.

    • Lipofectamine solution: In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis of Gene Knockdown:

    • qRT-PCR (mRNA level): Harvest the cells, isolate total RNA, and perform quantitative reverse transcription PCR to measure the relative expression of the target mRNA compared to a housekeeping gene.

    • Western Blot (protein level): Harvest the cells, prepare protein lysates, and perform Western blotting to determine the level of the target protein relative to a loading control.

Protocol 3: Nuclease Resistance Assay

Materials:

  • 2'-O-Me modified oligonucleotide and an unmodified control oligonucleotide

  • Human serum or a specific nuclease (e.g., snake venom phosphodiesterase)

  • Incubator at 37°C

  • Stop solution (e.g., EDTA)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Gel staining solution (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Reaction Setup: Incubate a known amount of the modified and unmodified oligonucleotides in separate tubes with human serum (e.g., 50% v/v) or the nuclease solution at 37°C.[21]

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and add it to a tube containing the stop solution to inactivate the nucleases.

  • PAGE Analysis: Run the samples on a denaturing polyacrylamide gel to separate the intact oligonucleotide from its degradation products.

  • Visualization and Quantification: Stain the gel and visualize the bands using a gel imaging system. Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

  • Data Analysis: Plot the percentage of intact oligonucleotide remaining versus time to determine the half-life of each oligonucleotide.

Protocol 4: Aptamer-Target Binding Affinity Analysis using Surface Plasmon Resonance (SPR)

Materials:

  • SPR instrument

  • Sensor chip (e.g., streptavidin-coated)

  • Biotinylated 2'-O-Me modified aptamer

  • Target protein

  • Running buffer (e.g., HBS-EP)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

  • Chip Preparation: Prime the SPR instrument and equilibrate the sensor chip with running buffer.

  • Aptamer Immobilization: Inject the biotinylated aptamer over the streptavidin-coated sensor chip surface to achieve a stable baseline, indicating successful immobilization. A reference flow cell should be prepared similarly without the aptamer to subtract non-specific binding.[22]

  • Binding Analysis:

    • Inject a series of concentrations of the target protein over both the aptamer-immobilized and reference flow cells.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration: After each protein injection, inject the regeneration solution to remove the bound protein and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the sample flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[22][23]

Conclusion

The incorporation of 2'-O-Me-5-I-U modifications into oligonucleotides provides a powerful strategy to enhance their therapeutic and diagnostic potential. These modifications improve nuclease resistance, increase binding affinity, and reduce off-target effects. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively utilize these advanced oligonucleotides in their work.

References

Application Notes and Protocols for the Deprotection of 2'-O-Methyl Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2'-O-Methyl (2'-O-Me) modified oligonucleotides are synthetic nucleic acid analogs where the 2'-hydroxyl group of the ribose sugar is replaced by a methyl group. This modification confers several advantageous properties, including increased resistance to nuclease degradation, enhanced binding affinity to complementary RNA strands, and reduced immunogenicity.[1] Consequently, 2'-O-Me oligonucleotides are valuable tools for a wide range of research, diagnostic, and therapeutic applications.[1]

Following solid-phase synthesis, oligonucleotides are protected at various positions to prevent unwanted side reactions. These protecting groups must be removed in a process called deprotection to yield the final, functional oligonucleotide. The 2'-O-Me modification itself is chemically stable and is not removed during standard deprotection procedures.[2][3] This document provides detailed protocols for the efficient deprotection of oligonucleotides containing 2'-O-Me modifications, focusing on the removal of protecting groups from the nucleobases (e.g., Bz-A, Ac-C, iBu-G), the phosphate backbone (e.g., β-cyanoethyl), and, in the case of chimeric oligonucleotides, the 2'-hydroxyl groups of any unmodified ribonucleosides (e.g., TBDMS).

The deprotection process is typically a one or two-step procedure. The first step involves cleavage of the oligonucleotide from the solid support and removal of the base and phosphate protecting groups. For oligonucleotides containing only DNA and 2'-O-Me RNA, this is the only deprotection step required.[3] A second step is necessary for chimeric oligonucleotides that also contain standard RNA monomers, which require the removal of a 2'-hydroxyl protecting group (e.g., TBDMS) using a fluoride-based reagent.[2][4]

Summary of Deprotection Conditions

The selection of the appropriate deprotection strategy depends on the composition of the oligonucleotide, particularly the presence of sensitive bases or other modifications. The following table summarizes common deprotection reagents and conditions.

Deprotection Method/ReagentTemperatureTimeTarget Protecting Groups & Purpose
Step 1: Cleavage & Base/Phosphate Deprotection
Ammonium Hydroxide / 40% Methylamine (AMA) (1:1 v/v)65°C10-15 minutesCleavage from support; removal of standard base (Bz-A, Bz-C, iBu-G) and phosphate protecting groups.[2][3][5]
Ammonium Hydroxide (28-30%)55°C17 hoursCleavage and deprotection of standard bases. Slower, more traditional method.[6]
t-Butylamine / Water (1:3 v/v)60°C6 hoursAlternative for deprotection of A, C, and dmf-dG bases.[3][6]
0.05 M Potassium Carbonate in MethanolRoom Temp.4 hoursUltra-mild conditions for oligonucleotides with very sensitive modifications (requires UltraMild phosphoramidites).[5][6]
Step 2: 2'-Hydroxyl Silyl Group Deprotection (for Chimeras)
Triethylamine trihydrofluoride (TEA·3HF) in anhydrous DMSO65°C2.5 hoursRemoval of 2'-O-TBDMS protecting groups from standard RNA monomers.[2][5][6]

Experimental Workflow

The general workflow for the deprotection of a 2'-O-Me modified oligonucleotide is depicted below. The critical decision point is whether the oligonucleotide contains 2'-O-TBDMS protected RNA, which necessitates a second deprotection step.

DeprotectionWorkflow node_start Synthesized Oligo on Solid Support node_step1 Step 1: Cleavage & Base/Phosphate Deprotection (e.g., AMA at 65°C) node_start->node_step1 node_decision Chimeric Oligo with 2'-O-TBDMS RNA? node_step1->node_decision node_step2 Step 2: 2'-Silyl Deprotection (e.g., TEA·3HF at 65°C) node_decision->node_step2  Yes node_purify Desalting / Purification node_decision:e->node_purify:n No   node_step2->node_purify node_end Final Deprotected 2'-O-Me Oligonucleotide node_purify->node_end

Caption: Deprotection workflow for 2'-O-Me oligonucleotides.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Ammonium hydroxide, methylamine, and TEA·3HF are corrosive and toxic.

Protocol 1: Deprotection of Oligonucleotides Containing Only 2'-O-Me RNA and DNA

This protocol is for oligonucleotides that do not contain any monomers with 2'-hydroxyl protecting groups (e.g., 2'-O-TBDMS).

Materials:

  • Synthesized oligonucleotide on solid support (e.g., CPG) in a synthesis column or vial.

  • 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).

  • Microcentrifuge tubes.

  • Heating block or oven set to 65°C.

  • Vacuum concentrator (e.g., SpeedVac).

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.

  • Add sufficient AMA solution to completely cover the solid support (typically 1 mL for a 1 µmole scale synthesis).

  • Seal the vial tightly and incubate at 65°C for 15 minutes to cleave the oligonucleotide from the support and deprotect the bases and phosphates.[2][7]

  • After incubation, cool the vial on ice for 5-10 minutes.

  • Carefully transfer the supernatant, which contains the deprotected oligonucleotide, to a new microcentrifuge tube.

  • Evaporate the solution to dryness using a vacuum concentrator. The heat setting should be low or off to avoid sample loss.

  • The dried oligonucleotide pellet is now ready for desalting, purification (e.g., HPLC or PAGE), and final quantification.

Protocol 2: Two-Step Deprotection for Chimeric Oligonucleotides Containing 2'-O-Me and 2'-O-TBDMS RNA

This protocol is required when the oligonucleotide contains both 2'-O-Me modified monomers and standard RNA monomers protected with a tert-butyldimethylsilyl (TBDMS) group.

Step 1: Cleavage and Base/Phosphate Deprotection

Materials:

  • Same as Protocol 1.

Procedure:

  • Follow steps 1-6 from Protocol 1 to perform the initial cleavage and deprotection with AMA.

  • After evaporation, the dried pellet contains the oligonucleotide with the 2'-O-TBDMS groups still attached.

Step 2: 2'-O-TBDMS Deprotection

Materials:

  • Dried oligonucleotide from Step 1.

  • Anhydrous dimethylsulfoxide (DMSO).

  • Triethylamine trihydrofluoride (TEA·3HF).

  • Heating block or oven set to 65°C.

  • Quenching buffer (e.g., Glen-Pak RNA Quenching Buffer) or reagents for precipitation.

Procedure:

  • To the dried oligonucleotide pellet, add a solution of TEA·3HF in anhydrous DMSO. For a typical 1 µmole scale synthesis (DMT-off), a common mixture is 100 µL of anhydrous DMSO and 125 µL of TEA·3HF.[2]

  • Ensure the pellet is fully dissolved. If necessary, gently heat the tube at 65°C for a few minutes.[5][6]

  • Incubate the mixture at 65°C for 2.5 hours.[2][5][6]

  • After incubation, cool the reaction vial.

  • The reaction can be quenched by adding an appropriate quenching buffer if proceeding directly to cartridge purification, or the oligonucleotide can be precipitated.[2]

  • The fully deprotected oligonucleotide is now ready for final purification and analysis.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Multiple bands on analytical gel (PAGE) or broad peaks in HPLCIncomplete removal of base or silyl protecting groups.Repeat the relevant deprotection step with fresh reagents.[2] For silyl group removal, ensure anhydrous conditions during the reaction as water can inhibit the process.[2]
Low yield of final productLoss of DMT group (if DMT-on purification is used) during evaporation. Inefficient precipitation.Avoid heating during vacuum concentration of the deprotection solution.[3] Optimize precipitation conditions (e.g., choice of salt, alcohol, temperature).
Poor biological activityPresence of residual protecting groups interfering with hybridization or protein binding.Re-analyze the purity of the oligonucleotide using mass spectrometry and HPLC. If incomplete deprotection is confirmed, repeat the appropriate deprotection step.[2]

Conclusion

The successful deprotection of 2'-O-Me modified oligonucleotides is critical for obtaining a high-purity, functional product. The choice of protocol depends on the oligonucleotide's full chemical composition. While oligonucleotides containing only 2'-O-Me and DNA residues require a simple one-step deprotection, chimeric molecules that include 2'-O-TBDMS protected RNA necessitate an additional fluoride treatment step. By following these detailed protocols and considering the troubleshooting guidelines, researchers can confidently deprotect their modified oligonucleotides for downstream applications.

References

Synthesis of Chimeric DNA-RNA Oligonucleotides with 2'-O-Me-5-I-U: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric DNA-RNA oligonucleotides are synthetic nucleic acid sequences composed of both deoxyribonucleotides and ribonucleotides. These hybrid molecules are of significant interest in various research and therapeutic applications, including antisense technology, RNA interference (RNAi), and diagnostics. The incorporation of modified nucleotides, such as 2'-O-Methyl-5-Iodo-Uridine (2'-O-Me-5-I-U), can confer advantageous properties to these oligonucleotides, including enhanced nuclease resistance, increased thermal stability of duplexes, and improved binding affinity to target sequences.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of chimeric DNA-RNA oligonucleotides containing the 2'-O-Me-5-I-U modification.

The 2'-O-Methyl (2'-O-Me) modification on the ribose sugar is a crucial feature that provides significant resistance to nuclease degradation, a critical factor for in vivo applications.[3][4] This modification also tends to increase the melting temperature (Tm) of the oligonucleotide duplexes, leading to more stable hybridization with target RNA or DNA.[1][5] The 5-Iodo-Uracil (5-I-U) modification on the nucleobase can also influence the properties of the oligonucleotide, including its hybridization characteristics and potential for use in specialized applications such as X-ray crystallography or as a photosensitive cross-linking agent.

Applications

The unique properties of chimeric DNA-RNA oligos with 2'-O-Me-5-I-U modifications make them valuable tools in several key areas of research and drug development:

  • Antisense Oligonucleotides (ASOs): These modified oligos can be designed to bind to specific messenger RNA (mRNA) targets, modulating gene expression by inhibiting translation or altering splicing patterns. The increased stability and binding affinity conferred by the 2'-O-Me and 5-I-U modifications can lead to more potent and durable antisense effects.[6][7]

  • RNA Interference (RNAi): As components of small interfering RNAs (siRNAs) or microRNA (miRNA) mimics/inhibitors, these chimeric oligos can offer enhanced stability in biological fluids and improved delivery to target cells.

  • Diagnostic Probes: The modified oligonucleotides can be used as highly specific and stable probes in various diagnostic assays, such as in situ hybridization (ISH) and polymerase chain reaction (PCR)-based methods.[8] The iodine atom in 5-I-U can also serve as a heavy atom for crystallographic studies of nucleic acid structures.

  • Drug Discovery and Target Validation: These oligos are instrumental in target validation studies, allowing researchers to investigate the function of specific genes by modulating their expression.

Experimental Protocols

The synthesis of chimeric DNA-RNA oligonucleotides containing 2'-O-Me-5-I-U is performed using automated solid-phase phosphoramidite chemistry.[9][10] The general workflow involves the sequential addition of nucleotide phosphoramidites to a growing chain attached to a solid support.

Materials and Reagents
  • Phosphoramidites:

    • DNA phosphoramidites (dA, dG, dC, T)

    • 2'-O-Me-RNA phosphoramidites (A, G, C, U)

    • 2'-O-Me-5-I-U phosphoramidite

  • Solid Support: Controlled Pore Glass (CPG) functionalized with the initial nucleoside.

  • Synthesis Reagents:

    • Deblocking solution (e.g., Trichloroacetic acid in Dichloromethane)

    • Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT))[11]

    • Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

    • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Cleavage and Deprotection Reagents:

    • Ammonia/Methylamine (AMA) solution[9]

  • Purification Supplies:

    • HPLC system (Reversed-phase and/or Ion-exchange columns)

    • Polyacrylamide gel electrophoresis (PAGE) equipment

Synthesis Workflow

The synthesis of the chimeric oligonucleotide proceeds in a cyclical manner, with each cycle consisting of four main steps for the addition of a single nucleotide.

Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated for each monomer) Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation (Stabilization of phosphite triester) Capping->Oxidation Prevents side products Oxidation->Deblocking Forms stable phosphate triester (for next cycle) Cleavage 5. Cleavage and Deprotection Oxidation->Cleavage After final cycle Start Start: Solid Support with first Nucleoside Start->Deblocking Purification 6. Purification (e.g., HPLC) Cleavage->Purification Final_Product Final Chimeric Oligonucleotide Purification->Final_Product Antisense_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition Mechanisms DNA DNA Pre_mRNA pre-mRNA DNA->Pre_mRNA Transcription mRNA mRNA Pre_mRNA->mRNA Splicing mRNA_out mRNA mRNA->mRNA_out Export ASO Chimeric ASO (2'-O-Me-5-I-U) ASO->mRNA_out Hybridization Ribosome Ribosome ASO->Ribosome Steric Hindrance Degradation mRNA Degradation ASO->Degradation RNase H (if DNA gap present) mRNA_out->Ribosome Translation Protein Protein Ribosome->Protein

References

Application Notes and Protocols for the Large-Scale Synthesis of 2'-O-Me-5-I-U Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleotides into RNA oligonucleotides is a cornerstone of modern therapeutic and research applications. The 2'-O-methyl (2'-O-Me) modification enhances nuclease resistance and increases the thermal stability of duplexes, while the 5-iodouridine (5-I-U) modification can also contribute to duplex stability and offers a site for further chemical modifications. The combination of these modifications in 2'-O-Me-5-I-U presents a promising strategy for the development of robust antisense oligonucleotides, siRNAs, and other RNA-based tools with improved pharmacokinetic and pharmacodynamic properties.

These application notes provide a comprehensive guide to the large-scale synthesis of RNA containing 2'-O-Me-5-I-U modifications. The protocols outlined below cover the synthesis of the key 2'-O-methyl-5-iodouridine phosphoramidite building block, its incorporation into RNA via solid-phase synthesis, and subsequent purification and analysis of the final product.

Data Presentation

Table 1: Properties of Modified RNA
ModificationEffect on Thermal Stability (Tm)Nuclease ResistanceKey Applications
2'-O-Methyl (2'-O-Me) Increased (approx. +1.3°C per substitution)[1]Increased[1][2]Antisense Oligonucleotides, siRNA, Aptamers[2]
5-Iodouridine (5-I-U) IncreasedSimilar to unmodified RNAAntisense Oligonucleotides, siRNA[3]
2'-O-Me-5-I-U Expected to be increased (additive effects)Expected to be increasedAntisense Oligonucleotides, siRNA
Table 2: Typical Coupling Efficiencies in Solid-Phase Oligonucleotide Synthesis
Phosphoramidite TypeAverage Coupling EfficiencyReference
Standard DNA Phosphoramidites>99%[4]
2'-O-Me RNA Phosphoramidites>98-99%
Sterically Hindered Phosphoramidites90-98% (can be lower)[5]
2'-O-Me-5-I-U Phosphoramidite Estimated >95% (with optimized conditions)

Note: The coupling efficiency of the bulky 2'-O-Me-5-I-U phosphoramidite may be lower than standard monomers. Optimization of coupling time and activator is recommended.

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-2'-O-methyl-5-iodouridine-3'-CE Phosphoramidite

This protocol describes a multi-step synthesis of the key phosphoramidite building block required for the incorporation of 2'-O-Me-5-I-U into RNA.

Step 1a: 2'-O-Methylation of Uridine

This step can be performed using a variety of methylating agents. A common method involves the use of methyl iodide and a base.

  • Materials: Uridine, Sodium Hydride (NaH), Methyl Iodide (MeI), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve uridine in anhydrous DMF.

    • Cool the solution to 0°C and add NaH portion-wise.

    • Stir the mixture for 1 hour at 0°C.

    • Add methyl iodide dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with methanol and evaporate the solvent.

    • Purify the crude product by silica gel chromatography to isolate 2'-O-methyluridine.

Step 1b: 5-Iodination of 2'-O-Methyluridine

The 5-position of the uracil base is selectively iodinated.

  • Materials: 2'-O-methyluridine, Iodine (I₂), Nitric Acid (HNO₃) or another suitable oxidizing agent, Dichloromethane (DCM), Methanol (MeOH).

  • Procedure:

    • Dissolve 2'-O-methyluridine in a mixture of DCM and MeOH.

    • Add iodine and concentrated nitric acid to the solution.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with DCM, dry over sodium sulfate, and evaporate the solvent.

    • Purify the crude product by silica gel chromatography to obtain 2'-O-methyl-5-iodouridine.

Step 1c: 5'-O-Dimethoxytritylation

The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.

  • Materials: 2'-O-methyl-5-iodouridine, 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine.

  • Procedure:

    • Co-evaporate 2'-O-methyl-5-iodouridine with anhydrous pyridine.

    • Dissolve the dried nucleoside in anhydrous pyridine.

    • Add DMT-Cl and stir at room temperature until the reaction is complete.

    • Quench with methanol and evaporate the solvent.

    • Purify the crude product by silica gel chromatography to yield 5'-O-DMT-2'-O-methyl-5-iodouridine.

Step 1d: 3'-O-Phosphitylation

The final step introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position.

  • Materials: 5'-O-DMT-2'-O-methyl-5-iodouridine, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the DMT-protected nucleoside in anhydrous DCM under an inert atmosphere.

    • Add DIPEA, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Stir at room temperature until the reaction is complete.

    • Quench the reaction with methanol.

    • Purify the crude product by silica gel chromatography under anhydrous conditions to obtain the final 5'-O-DMT-2'-O-methyl-5-iodouridine-3'-CE phosphoramidite.

Protocol 2: Large-Scale Solid-Phase Synthesis of 2'-O-Me-5-I-U Modified RNA

This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides incorporating the custom phosphoramidite.

  • Materials and Equipment:

    • Automated DNA/RNA synthesizer

    • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside

    • Standard RNA phosphoramidites (A, C, G, U)

    • 5'-O-DMT-2'-O-methyl-5-iodouridine-3'-CE phosphoramidite

    • Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI))

    • Capping reagents (Acetic Anhydride and N-Methylimidazole)

    • Oxidizing solution (Iodine in THF/water/pyridine)

    • Deblocking solution (Trichloroacetic acid in DCM)

    • Anhydrous acetonitrile

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of four main steps:

    • Deblocking: Removal of the 5'-DMT protecting group from the support-bound nucleoside with the deblocking solution.

    • Coupling: Activation of the incoming phosphoramidite (standard or modified) with the activator solution and its subsequent coupling to the free 5'-hydroxyl group. For the 2'-O-Me-5-I-U phosphoramidite, an extended coupling time (e.g., 5-10 minutes) is recommended to ensure high efficiency.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.

  • Large-Scale Considerations:

    • Support: Utilize high-loading solid supports to maximize the yield per synthesis run.

    • Reagent Volumes: Ensure sufficient volumes of all reagents are available for the entire synthesis.

    • Fluidics: Regularly maintain and calibrate the synthesizer to ensure accurate reagent delivery.

    • Coupling Efficiency Monitoring: Monitor the trityl cation release at each deblocking step to assess coupling efficiency in real-time. A drop in intensity may indicate a problem with the preceding coupling step.

Protocol 3: Cleavage, Deprotection, and Purification
  • Cleavage and Deprotection:

    • After synthesis, the solid support is treated with a mixture of aqueous ammonia and methylamine (AMA) or other suitable deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

    • The 2'-O-silyl protecting groups (if used for standard RNA monomers) are removed using a fluoride source such as triethylamine trihydrofluoride (TEA·3HF).

  • Purification: For large-scale purification, High-Performance Liquid Chromatography (HPLC) is the method of choice.

    • Reverse-Phase HPLC (RP-HPLC): This is often used for "DMT-on" purification, where the final DMT group is left on the full-length product, allowing for its separation from truncated failure sequences. The collected DMT-on product is then treated with an acid to remove the DMT group, followed by desalting.

    • Ion-Exchange HPLC (IEX-HPLC): This method separates oligonucleotides based on their charge and is effective for purifying the final detritylated product.

  • Analysis:

    • HPLC: Analytical RP-HPLC or IEX-HPLC is used to assess the purity of the final product.

    • Mass Spectrometry: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the identity and integrity of the synthesized RNA by verifying its molecular weight.

Visualizations

Synthesis_Workflow cluster_phosphoramidite Phosphoramidite Synthesis cluster_sps Solid-Phase Synthesis cluster_downstream Downstream Processing Uridine Uridine Me_U 2'-O-Me-Uridine Uridine->Me_U Methylation I_Me_U 2'-O-Me-5-I-Uridine Me_U->I_Me_U Iodination DMT_I_Me_U 5'-DMT-2'-O-Me-5-I-Uridine I_Me_U->DMT_I_Me_U 5'-DMT Protection Phosphoramidite 2'-O-Me-5-I-U Phosphoramidite DMT_I_Me_U->Phosphoramidite 3'-Phosphitylation Cycle Deblock -> Couple -> Cap -> Oxidize Phosphoramidite->Cycle Incorporate into sequence Start Start Synthesis (Solid Support) Start->Cycle Cycle->Cycle End Completed Sequence (on support) Cycle->End Cleavage Cleavage & Deprotection End->Cleavage Purification HPLC Purification (RP and/or IEX) Cleavage->Purification Analysis QC Analysis (HPLC, MS) Purification->Analysis Final_Product Pure 2'-O-Me-5-I-U RNA Analysis->Final_Product

Caption: Workflow for the synthesis of 2'-O-Me-5-I-U modified RNA.

Antisense_Mechanism ASO 2'-O-Me-5-I-U Modified Antisense Oligonucleotide (ASO) Hybrid ASO:mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH recruits Cleavage mRNA Cleavage RNaseH->Cleavage catalyzes Degradation mRNA Degradation Cleavage->Degradation No_Protein Inhibition of Protein Translation Degradation->No_Protein

Caption: Antisense mechanism involving RNase H-mediated degradation.

References

Application Note: High-Resolution Purification of 2'-O-Methylated Oligonucleotides by Ion-Pair Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2'-O-Methyl (2'-O-Me) modified oligonucleotides are a critical class of synthetic nucleic acids utilized in a range of research, diagnostic, and therapeutic applications.[1] The 2'-O-Me modification confers increased nuclease resistance, enhanced binding affinity to target RNA, and improved stability, making these molecules valuable as antisense oligonucleotides, siRNAs, and molecular probes.[1][2] The chemical synthesis of these modified oligonucleotides, while efficient, inevitably produces a mixture of the desired full-length product and closely related impurities, such as truncated sequences (n-1, n-2) and species with incomplete deprotection.[3][4] Therefore, a robust purification method is essential to ensure the high purity required for sensitive downstream applications.[4][5]

High-performance liquid chromatography (HPLC) is the preferred method for purifying modified oligonucleotides due to its high resolution and scalability.[3][6] Ion-pair reversed-phase (IP-RP) HPLC, in particular, is highly effective for separating oligonucleotides based on their hydrophobicity.[5][7] This technique utilizes an ion-pairing agent to neutralize the negative charge of the oligonucleotide backbone, thereby increasing its retention on a hydrophobic stationary phase and enabling separation of the full-length product from failure sequences.[7][8] This application note provides a detailed protocol for the analytical and preparative purification of 2'-O-Me modified oligonucleotides using IP-RP HPLC.

Experimental Workflow

The overall workflow for the purification of 2'-O-Me modified oligonucleotides involves initial sample preparation, HPLC separation, fraction collection, and post-purification desalting.

Oligonucleotide Purification Workflow cluster_prep Pre-Purification cluster_hplc HPLC Purification cluster_post Post-Purification crude_oligo Crude 2'-O-Me Oligo (Post-Synthesis & Deprotection) dissolution Dissolution in Mobile Phase A crude_oligo->dissolution filtration Sample Filtration (0.22 µm) dissolution->filtration hplc_injection Injection onto IP-RP HPLC System filtration->hplc_injection gradient_elution Gradient Elution hplc_injection->gradient_elution uv_detection UV Detection (260 nm) gradient_elution->uv_detection fraction_collection Fraction Collection of Full-Length Product uv_detection->fraction_collection purity_analysis Purity Analysis of Collected Fractions fraction_collection->purity_analysis desalting Desalting (e.g., Gel Filtration) purity_analysis->desalting lyophilization Lyophilization desalting->lyophilization final_product Purified 2'-O-Me Oligo lyophilization->final_product

Caption: Workflow for 2'-O-Me Oligonucleotide Purification.

Materials and Methods

Instrumentation and Columns

A standard analytical or preparative HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector is required. The choice of column is critical for achieving high resolution.

ParameterAnalytical ScalePreparative Scale
Column Agilent PLRP-S, 100 Å, 4.6 × 150 mm, 8 µmAgilent PLRP-S, 100 Å, 25 × 150 mm, 8 µm
Alternative Waters ACQUITY PREMIER Oligonucleotide BEH C18, 130 Å, 2.1 x 50 mm, 1.7 µmYMC-Triart C18, 120 Å, 10 x 250 mm, 10 µm
Column Temp. 60 - 80 °C60 - 80 °C
Flow Rate 0.8 - 1.2 mL/min20 - 30 mL/min
Detection 260 nm260 nm

Note: Elevated temperatures are often necessary to disrupt secondary structures of the oligonucleotides, leading to sharper peaks and improved resolution.[9]

Mobile Phases

The separation is achieved using a gradient of an organic modifier in an aqueous buffer containing an ion-pairing agent.

Mobile PhaseCompositionRole
Mobile Phase A 100 mM Hexylammonium Acetate (HAA), pH 7.0 in WaterAqueous buffer with ion-pairing agent.
Alternative A 100 mM Triethylammonium Acetate (TEAA), pH 7.5 in WaterCommon, but less hydrophobic ion-pairing agent.[10]
Mobile Phase B 100 mM Hexylammonium Acetate (HAA), pH 7.0 in 50:50 Acetonitrile/WaterOrganic modifier for elution.
Alternative B 100 mM Triethylammonium Acetate (TEAA), pH 7.5 in AcetonitrileElution solvent for TEAA-based methods.

For MS-compatibility, volatile buffers like triethylamine (TEA) and hexafluoroisopropanol (HFIP) are recommended.[10][11]

Protocols

Protocol 1: Analytical IP-RP HPLC for Purity Assessment
  • Sample Preparation: Dissolve the crude, deprotected 2'-O-Me oligonucleotide in Mobile Phase A to a concentration of approximately 2 mg/mL.[12] Filter the sample through a 0.22 µm syringe filter.

  • HPLC System Equilibration: Equilibrate the analytical column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Injection: Inject 5-10 µL of the prepared sample.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 60
    22.0 100
    25.0 100
    25.1 5

    | 30.0 | 5 |

  • Data Analysis: Integrate the peak areas from the chromatogram at 260 nm. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Preparative IP-RP HPLC for Purification
  • Method Scaling: The analytical method is scaled up for preparative purification. The gradient and flow rate are adjusted based on the larger column dimensions.

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A at a concentration of 5-10 mg/mL.[12]

  • HPLC System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions.

  • Injection: Load the sample onto the column. The maximum loading capacity will depend on the column size and the resolution between the full-length product and impurities.

  • Gradient Elution (Scaled):

    Time (min) % Mobile Phase B
    0.0 10
    40.0 70
    45.0 100
    50.0 100
    50.1 10

    | 60.0 | 10 |

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV signal.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method described in Protocol 1 to confirm purity.

Protocol 3: Post-Purification Desalting

The collected fractions contain high concentrations of the ion-pairing agent and buffer salts, which must be removed.[13][14]

  • Pooling: Pool the fractions that meet the desired purity level.

  • Desalting:

    • Gel Filtration: Use a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the high molecular weight oligonucleotide from the low molecular weight salts.[13][15] This is a common and effective method.

    • Spin Columns: For smaller scales, centrifugal gel filtration devices can be used for rapid buffer exchange and desalting.[14][16]

  • Lyophilization: Freeze-dry the desalted oligonucleotide solution to obtain a stable, purified powder.

Expected Results

Using the protocols described, high purity of 2'-O-Me modified oligonucleotides can be achieved. The following table summarizes typical performance data.

Oligonucleotide TypeLength (bases)Crude Purity (%)Final Purity (%)Typical Yield (%)
Fully 2'-O-Me RNA22-mer~75%>95%40-60%
Chimeric DNA/2'-O-Me RNA20-mer~80%>98%50-65%
2'-O-Me RNA with 3' Fluorophore25-mer~65%>95%35-55%

Purity levels of >90-95% are commonly achieved with RP-HPLC.[5] Yields can vary depending on the synthesis efficiency and the resolution of the target peak from impurities.

Troubleshooting

ProblemPossible CauseSuggested Solution
Broad or Split Peaks Oligonucleotide secondary structure.Increase column temperature to 80 °C or higher.[9][13]
Poor Resolution Inappropriate gradient or ion-pairing agent.Optimize the gradient slope to be shallower around the elution time of the target peak. Try a more hydrophobic ion-pairing agent (e.g., Dibutylamine).[11]
Low Recovery Adsorption to HPLC system components.Use bio-inert LC systems and columns to minimize non-specific binding.[9]
Carryover Insufficient column wash between runs.Implement a strong wash step with high organic content (e.g., 100% Acetonitrile) and an acidic wash if necessary.

Conclusion

Ion-pair reversed-phase HPLC is a robust and high-resolution technique for the purification of 2'-O-Me modified oligonucleotides.[3][6] By carefully selecting the column, mobile phase, and optimizing parameters such as temperature and gradient, it is possible to consistently achieve high purity levels essential for demanding applications. The protocols provided herein offer a comprehensive guide for researchers and drug development professionals to establish effective purification workflows for this important class of modified nucleic acids. Subsequent desalting is a critical final step to ensure the purified oligonucleotide is suitable for biological experiments.[14]

References

Characterization of 2'-O-Methyl-5-Iodouridine Containing Oligonucleotides by Mass Spectrometry: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of synthetic oligonucleotides containing 2'-O-methyl-5-iodouridine (2'-O-Me-5-I-U) modifications using electrospray ionization mass spectrometry (ESI-MS). The incorporation of modifications like 2'-O-methylation and 5-iodouridine can enhance the therapeutic properties of oligonucleotides, such as nuclease resistance and binding affinity. Accurate mass determination and sequence verification are critical quality control steps in the development of oligonucleotide-based therapeutics. This document outlines the experimental workflow from sample preparation to data analysis and provides a framework for interpreting the mass spectra of these modified oligonucleotides.

Introduction

The field of oligonucleotide therapeutics is rapidly expanding, with synthetic oligonucleotides being developed for a wide range of diseases. Chemical modifications to the nucleobases, sugar moiety, or phosphate backbone are often employed to improve the drug-like properties of these molecules. The 2'-O-methyl (2'-O-Me) modification is a common alteration that increases nuclease resistance and binding affinity to target RNA. The 5-iodouridine (5-I-U) modification, a halogenated pyrimidine, can also enhance binding affinity and provides a heavy atom for structural studies.

Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic oligonucleotides, providing precise molecular weight information and enabling sequence verification through fragmentation analysis.[1][2] Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of large, thermally labile molecules like oligonucleotides, as it minimizes in-source fragmentation and allows for the analysis of multiply charged ions.[3] This application note details a comprehensive protocol for the analysis of oligonucleotides containing the 2'-O-Me-5-I-U modification using ESI-MS.

Experimental Workflow

The overall workflow for the characterization of 2'-O-Me-5-I-U containing oligonucleotides by mass spectrometry involves several key stages, from initial synthesis and purification to final data interpretation.

Oligonucleotide Characterization Workflow cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis synthesis Oligonucleotide Synthesis (with 2'-O-Me-5-I-U Phosphoramidite) purification Purification (e.g., HPLC) synthesis->purification desalting Desalting (e.g., Ammonium Acetate Precipitation) purification->desalting esi_ms Intact Mass Analysis (ESI-MS) desalting->esi_ms cid Tandem MS for Sequencing (ESI-MS/MS with CID) esi_ms->cid fragment_analysis Fragment Ion Analysis cid->fragment_analysis deconvolution Deconvolution of Mass Spectrum mass_matching Mass Matching (Observed vs. Calculated) deconvolution->mass_matching Data_Analysis_Pathway raw_spectrum Raw ESI-MS Spectrum (Multiple Charged Peaks) deconvolution Deconvolution Algorithm raw_spectrum->deconvolution deconvoluted_spectrum Deconvoluted Spectrum (Zero-Charge Mass) deconvolution->deconvoluted_spectrum mass_comparison Compare Observed Mass with Calculated Theoretical Mass deconvoluted_spectrum->mass_comparison confirmation Confirmation of Oligonucleotide Identity mass_comparison->confirmation

References

Application of 2'-O-Methyl-5-iodouridine (2'-O-Me-5-I-U) in RNAi Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNAs (siRNAs) have emerged as powerful tools for sequence-specific gene silencing, offering significant therapeutic potential. However, the clinical translation of unmodified siRNAs is hampered by their susceptibility to nuclease degradation, potential for off-target effects, and stimulation of the innate immune system. To overcome these limitations, chemical modifications to the siRNA duplex are essential. This document provides a detailed overview of the potential applications and experimental considerations for a specific modification: 2'-O-Methyl-5-iodouridine (2'-O-Me-5-I-U).

Inferred Properties and Rationale for Use

The incorporation of 2'-O-Me-5-I-U into siRNA duplexes is hypothesized to modulate its properties in several ways:

  • Increased Nuclease Resistance: The 2'-OMe group is a well-established modification that enhances resistance to nuclease degradation by sterically hindering the approach of nucleases.[1][2] This modification is crucial for improving the in vivo stability and extending the half-life of siRNAs.

  • Modulation of Thermal Stability: 2'-OMe modifications generally increase the thermal stability (melting temperature, Tm) of RNA duplexes.[1] Conversely, studies on 5-halogenated uridines have shown that their effect on duplex stability can be position-dependent.[3] The combination of these two modifications would likely result in a net increase in duplex stability, which needs to be carefully balanced to ensure proper RISC loading and activity.

  • Potential for Reduced Off-Target Effects: Strategic placement of 2'-OMe modifications, particularly in the seed region of the guide strand, has been shown to reduce off-target gene silencing.[4] The bulky iodine atom at the 5-position of uracil might further influence the binding kinetics and specificity of the seed region, potentially contributing to a reduction in off-target effects.

  • Reduced Immune Stimulation: 2'-OMe modifications are known to dampen the innate immune response triggered by siRNAs.[4]

However, it is crucial to note that some studies have reported that the incorporation of 5-iodouridine can lead to reduced silencing activity.[5] Therefore, the position and extent of 2'-O-Me-5-I-U modification would need to be empirically optimized to achieve the desired balance of stability, specificity, and potency.

Data on Related Modifications

ModificationEffect on Thermal Stability (ΔTm per modification)Nuclease ResistanceImpact on Silencing ActivityReference(s)
2'-O-Methyl (2'-OMe) +1.3°CIncreasedPosition-dependent; can be maintained or slightly reduced[1]
5-Bromouridine VariableNot specifiedReduced activity reported[5]
5-Iodouridine VariableNot specifiedReduced activity reported[5]
2'-Fluoro (2'-F) IncreasedIncreasedGenerally well-tolerated[6][7]
Phosphorothioate (PS) Slightly DecreasedSignificantly IncreasedCan introduce stereoisomeric issues affecting activity[8]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of siRNAs modified with 2'-O-Me-5-I-U.

Protocol 1: siRNA Design and Synthesis
  • Target Selection: Identify the target mRNA sequence. Use siRNA design tools to select candidate sequences with low off-target potential.

  • Modification Strategy:

    • Determine the positions for 2'-O-Me-5-I-U incorporation. It is advisable to start with minimal modifications and test various patterns.

    • Consider incorporating 2'-O-Me-5-I-U in the sense strand to enhance stability without affecting the guide strand's interaction with RISC.

    • For the guide strand, modifications in the seed region (positions 2-8) should be approached with caution to avoid compromising silencing activity. Modifications at the 3'-end are generally better tolerated.

  • Oligonucleotide Synthesis:

    • Synthesize the siRNA strands using solid-phase phosphoramidite chemistry.

    • The 2'-O-Me-5-I-U phosphoramidite would be used in the desired coupling cycles.

    • Standard deprotection and purification protocols should be followed.

  • Duplex Annealing:

    • Resuspend the purified single-stranded RNAs in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate).

    • Mix equimolar amounts of the sense and antisense strands.

    • Heat the mixture to 90-95°C for 1-2 minutes and then cool slowly to room temperature over 1-2 hours.

    • Verify duplex formation by non-denaturing polyacrylamide gel electrophoresis (PAGE).

Protocol 2: In Vitro Transfection of Modified siRNA
  • Cell Culture: Plate cells in a multi-well plate to achieve 60-80% confluency at the time of transfection.

  • Complex Formation:

    • Dilute the annealed siRNA duplex in serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., lipid-based) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection:

    • Add the siRNA-transfection reagent complexes to the cells.

    • Incubate the cells for 24-72 hours.

  • Analysis of Gene Silencing:

    • Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and perform reverse transcription followed by qPCR to quantify the target mRNA levels.

    • Western Blotting: Lyse the cells and perform western blotting to analyze the target protein levels.

Protocol 3: Nuclease Resistance Assay
  • Incubation: Incubate the modified siRNA duplexes and an unmodified control siRNA in a solution containing nucleases (e.g., human serum, snake venom phosphodiesterase).

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the nuclease activity by adding a quenching buffer (e.g., containing EDTA).

  • Analysis: Analyze the integrity of the siRNA by denaturing PAGE and quantify the amount of full-length siRNA remaining at each time point.

Protocol 4: Thermal Stability (Tm) Measurement
  • Sample Preparation: Prepare solutions of the modified and unmodified siRNA duplexes in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl).

  • UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer with a temperature controller to measure the absorbance at 260 nm as the temperature is increased in a controlled manner.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, observed as the midpoint of the absorbance transition.

Visualizations

RNAi Signaling Pathway

RNAi_Pathway dsRNA siRNA Duplex (with 2'-O-Me-5-I-U) Dicer Dicer dsRNA->Dicer Processing (optional for synthetic siRNA) RISC_loading RISC Loading dsRNA->RISC_loading Direct Loading siRNA_unwound Unwound siRNA Dicer->siRNA_unwound siRNA_unwound->RISC_loading RISC Active RISC (Guide Strand) RISC_loading->RISC Cleavage mRNA Cleavage RISC->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing

Caption: The RNA interference (RNAi) pathway initiated by a modified siRNA duplex.

Experimental Workflow for Evaluating Modified siRNA

Experimental_Workflow Design 1. siRNA Design & Synthesis (with 2'-O-Me-5-I-U) Transfection 2. In Vitro Transfection Design->Transfection Gene_Silencing 3. Gene Silencing Analysis (qRT-PCR, Western Blot) Transfection->Gene_Silencing Stability 4. Stability & Potency Assays Gene_Silencing->Stability Off_Target 5. Off-Target Analysis (Microarray, RNA-seq) Gene_Silencing->Off_Target Nuclease Nuclease Resistance Stability->Nuclease Tm Thermal Stability (Tm) Stability->Tm Optimization 6. Optimization Stability->Optimization Off_Target->Optimization

References

Application Notes and Protocols for Studying RNA-Protein Interactions Using 2'-O-Me-5-I-U

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of RNA-protein interactions is fundamental to understanding the intricate regulatory networks that govern cellular processes. Covalent crosslinking techniques are powerful tools for capturing these transient interactions. This document provides detailed application notes and protocols for the use of a specialized modified nucleotide, 2'-O-methyl-5-iodouridine (2'-O-Me-5-I-U), in photo-crosslinking studies of RNA-protein interactions.

The incorporation of 5-iodouracil into RNA offers a significant advantage for photo-crosslinking. Irradiation with long-wavelength ultraviolet (UV) light (around 325 nm) specifically excites the iodouracil chromophore, leading to highly efficient and regiospecific crosslinking to associated proteins, with reported yields of 70% to 94%.[1] This method minimizes the risk of photodamage to other nucleic acid and protein components that can occur with shorter wavelength UV irradiation. The addition of a 2'-O-methyl group to the ribose sugar can enhance the nuclease resistance and thermal stability of the RNA probe.

These characteristics make 2'-O-Me-5-I-U an attractive tool for precisely mapping RNA-protein contact points and for quantitative analysis of these interactions.

Data Presentation

While specific quantitative data for the use of 2'-O-Me-5-I-U is not abundant in publicly available literature, the following table summarizes typical data that can be generated from such experiments, based on the high efficiency reported for 5-iodouracil crosslinking.

ParameterDescriptionExpected Range of ValuesReference
Crosslinking Efficiency (%) The percentage of RNA molecules that form a covalent bond with a target protein upon UV irradiation.70 - 94%[1]
Binding Affinity (Kd) The dissociation constant, indicating the strength of the RNA-protein interaction. Determined by methods such as filter binding or electrophoretic mobility shift assays (EMSA) prior to crosslinking.Varies depending on the specific interaction (nM to µM range).-
Crosslinked Peptide Identification The number and sequence of peptides identified by mass spectrometry that are covalently linked to the RNA probe.Dependent on the protein size and the number of interaction sites.-
Crosslinking Site Resolution The precision with which the amino acid and nucleotide at the crosslink site can be identified.Single amino acid/nucleotide resolution is achievable with high-resolution mass spectrometry.-

Experimental Protocols

Protocol 1: Synthesis of RNA containing 2'-O-Me-5-I-U

The site-specific incorporation of 2'-O-Me-5-I-U into an RNA of interest can be achieved through two primary methods: chemical synthesis using a phosphoramidite or enzymatic incorporation during in vitro transcription.

Method A: Chemical Synthesis using 2'-O-Me-5-I-U Phosphoramidite

While a commercial source for 2'-O-Me-5-I-U phosphoramidite is not readily found, its synthesis is feasible based on established chemistries for modified phosphoramidites. Commercial availability of the related 5-bromo-uridine 2'-O-methyl phosphoramidite suggests a similar synthetic route would be successful.

Workflow for Chemical Synthesis of Modified RNA

G cluster_0 Solid-Phase RNA Synthesis start Start Synthesis (Solid Support) coupling Coupling Cycles (Standard Phosphoramidites) start->coupling mod_coupling Incorporate 2'-O-Me-5-I-U (Phosphoramidite) coupling->mod_coupling At desired position capping Capping coupling->capping mod_coupling->coupling oxidation Oxidation capping->oxidation oxidation->coupling Repeat for each nucleotide cleavage Cleavage and Deprotection oxidation->cleavage End of synthesis purification Purification (e.g., HPLC) cleavage->purification end Purified Modified RNA purification->end

Fig 1. Chemical synthesis of RNA with 2'-O-Me-5-I-U.

Protocol Steps:

  • Solid-Phase Synthesis: RNA synthesis is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.

  • Incorporation of 2'-O-Me-5-I-U: At the desired position in the sequence, the 2'-O-Me-5-I-U phosphoramidite is coupled to the growing RNA chain.

  • Standard Cycles: Subsequent coupling, capping, and oxidation steps are carried out using standard reagents for RNA synthesis.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. Mild deprotection conditions are recommended to preserve the integrity of the modified nucleotide.

  • Purification: The full-length, modified RNA is purified, typically by high-performance liquid chromatography (HPLC).

  • Verification: The identity and purity of the synthesized RNA should be confirmed by mass spectrometry.

Method B: Enzymatic Incorporation of 2'-O-Me-5-I-UTP

This method involves the in vitro transcription of a DNA template using T7 RNA polymerase and the triphosphate of 2'-O-Me-5-I-U (2'-O-Me-5-I-UTP). Studies have shown that T7 RNA polymerase can incorporate 2'-O-methylated NTPs into RNA transcripts.

Protocol Steps:

  • Template Preparation: A linear DNA template containing a T7 promoter upstream of the sequence of interest is prepared.

  • In Vitro Transcription Reaction:

    • Assemble the transcription reaction on ice:

      • 10x Transcription Buffer

      • ATP, GTP, CTP (as required by the sequence)

      • UTP (at a concentration appropriate for the desired level of incorporation if not fully substituted)

      • 2'-O-Me-5-I-UTP

      • Linear DNA Template

      • RNase Inhibitor

      • T7 RNA Polymerase

    • Incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to digest the DNA template.

  • RNA Purification: Purify the transcribed RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or a commercial RNA purification kit.

  • Quality Control: Analyze the integrity and size of the transcript by denaturing polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Photo-crosslinking of RNA-Protein Complexes

This protocol outlines the general procedure for UV crosslinking of a 2'-O-Me-5-I-U containing RNA probe to its target protein.

Workflow for RNA-Protein Photo-crosslinking

G cluster_1 Photo-crosslinking Experiment binding RNA-Protein Binding Reaction uv UV Irradiation (325 nm) binding->uv nuclease Nuclease Digestion (optional) uv->nuclease analysis Analysis (SDS-PAGE, Mass Spec) nuclease->analysis

Fig 2. Workflow for photo-crosslinking.

Protocol Steps:

  • RNA-Protein Binding:

    • Incubate the purified 2'-O-Me-5-I-U containing RNA with the purified protein of interest or in a cell lysate.

    • The binding reaction should be performed in a suitable buffer that maintains the activity and interaction of the protein and RNA.

    • Incubate on ice or at room temperature for a sufficient time to allow complex formation (e.g., 30 minutes).

  • UV Irradiation:

    • Place the reaction mixture in a suitable container (e.g., a 96-well plate on ice).

    • Irradiate the sample with a monochromatic UV light source at 325 nm. A laser or a UV lamp with a narrow bandpass filter is recommended.

    • The optimal irradiation time and energy should be determined empirically, but a starting point could be 5-15 minutes.

  • Nuclease Treatment (Optional):

    • To remove non-crosslinked and unprotected regions of the RNA, treat the sample with an appropriate RNase (e.g., RNase A/T1).

    • This step is crucial for footprinting experiments aimed at identifying the precise binding site.

  • Analysis of Crosslinked Complexes:

    • SDS-PAGE: Denature the samples and resolve them on an SDS-polyacrylamide gel. The crosslinked RNA-protein complex will migrate slower than the unbound protein. If the RNA is radiolabeled, the complex can be visualized by autoradiography.

    • Mass Spectrometry: For identification of the crosslinked peptide and amino acid, the crosslinked complex can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.

Protocol 3: Identification of Crosslinking Sites by Mass Spectrometry

Protocol Steps:

  • In-gel Digestion:

    • Excise the band corresponding to the crosslinked complex from the SDS-PAGE gel.

    • Destain, reduce, and alkylate the proteins within the gel piece.

    • Digest the protein with a sequence-specific protease (e.g., trypsin) overnight.

  • Peptide Extraction: Extract the peptides from the gel piece.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will fragment the peptides, and the resulting fragmentation spectra can be used to determine the amino acid sequence.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against a protein database.

    • The software should be configured to search for peptides with a mass modification corresponding to the crosslinked RNA fragment (the remnant of 2'-O-Me-5-I-U after nuclease digestion and fragmentation).

    • This analysis will identify the specific peptide and, ideally, the specific amino acid that was crosslinked to the RNA.

Signaling Pathways and Logical Relationships

The use of 2'-O-Me-5-I-U does not directly probe a signaling pathway but rather provides a tool to identify key players (RNA-binding proteins) and their interaction sites within such pathways. The logical relationship of the experimental approach is to use a specific chemical modification to enable a biophysical measurement that reveals a biological interaction.

Logical Relationship of the Crosslinking Approach

G cluster_2 Experimental Rationale mod 2'-O-Me-5-I-U Incorporation uv UV Activation (325 nm) mod->uv crosslink Covalent Bond Formation uv->crosslink Induces identification Identification of RNA-Protein Interaction crosslink->identification Enables

References

Application Notes and Protocols for Labeling 2'-O-Me-5-I-U Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of modified oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. Oligonucleotides containing 2'-O-Methyl (2'-O-Me) and 5-Iodouridine (5-I-U) modifications offer unique advantages, including enhanced nuclease resistance, increased binding affinity to target sequences, and a reactive handle for post-synthetic labeling.[1][2] The 2'-O-Me modification provides stability against enzymatic degradation, a crucial feature for in vivo applications.[3] The 5-iodouridine modification introduces a versatile point of attachment for a wide array of functional labels, including fluorophores, biotin, and other reporter molecules, via transition metal-catalyzed cross-coupling reactions.

These dual-modified oligonucleotides are powerful tools for a variety of applications, such as fluorescence in situ hybridization (FISH), single-molecule imaging, and the development of antisense oligonucleotides and siRNAs. This document provides detailed protocols for the efficient labeling of 2'-O-Me-5-I-U modified oligonucleotides, focusing on Sonogashira cross-coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Labeling Methodologies

The presence of the 5-iodo group on the uridine base allows for highly specific and efficient post-synthetic labeling through palladium-catalyzed reactions like the Sonogashira coupling.[4][5] This method enables the formation of a stable carbon-carbon bond between the oligonucleotide and a terminal alkyne-containing label.

Alternatively, the 5-iodouridine can be converted to a 5-alkynyluridine, which can then be labeled using the highly efficient and bioorthogonal CuAAC click chemistry reaction with an azide-modified label.[6][]

Data Presentation

The following table summarizes illustrative quantitative data for the labeling of oligonucleotides using Sonogashira coupling and Click Chemistry. While specific data for oligonucleotides with both 2'-O-Me and 5-I-U modifications is not extensively published, the presented yields are representative of these reaction types with similarly modified oligonucleotides.

Labeling MethodLabel TypeOligonucleotide ModificationTypical Coupling Yield (%)Reference
Sonogashira CouplingFluorescent Dye (alkyne-modified)5-Iodouridine45 - 75[3]
Sonogashira CouplingBiotin (alkyne-modified)5-BromodeoxyuridineHigh-yielding[5]
Click Chemistry (CuAAC)Fluorescent Dye (azide-modified)5-Alkynyluridine>95[6]
Click Chemistry (CuAAC)Biotin (azide-modified)5-AlkynyluridineEssentially 100 (on solid support)[6]

Experimental Protocols

Protocol 1: Fluorescent Labeling via Sonogashira Coupling

This protocol describes the labeling of a 2'-O-Me-5-I-U modified oligonucleotide with an alkyne-functionalized fluorescent dye.

Materials:

  • 2'-O-Me-5-I-U modified oligonucleotide

  • Alkyne-modified fluorescent dye (e.g., TAMRA-alkyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous, deoxygenated N,N-Dimethylformamide (DMF)

  • HPLC purification system

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation: Dissolve the 2'-O-Me-5-I-U modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the following in an inert atmosphere (e.g., under argon):

    • 2'-O-Me-5-I-U oligonucleotide (1 equivalent)

    • Alkyne-modified fluorescent dye (1.5 - 3 equivalents)

    • Pd(PPh₃)₄ (0.1 - 0.2 equivalents)

    • CuI (0.2 - 0.4 equivalents)

    • Anhydrous, deoxygenated DMF to dissolve the components

    • Triethylamine (2-4 equivalents)

  • Incubation: Incubate the reaction mixture at room temperature for 4-16 hours in the dark.

  • Purification: Purify the labeled oligonucleotide from unreacted dye and catalyst using reverse-phase HPLC.

  • Quantification: Determine the concentration of the labeled oligonucleotide and the degree of labeling by measuring the absorbance at 260 nm (for the oligonucleotide) and the excitation maximum of the dye.

Protocol 2: Biotinylation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol requires the initial conversion of the 5-iodouridine to a 5-alkynyluridine, which can be achieved via Sonogashira coupling with a protected alkyne, followed by deprotection. The resulting 5-alkynyl oligonucleotide is then labeled with an azide-modified biotin.

Materials:

  • 5-Alkynyl-2'-O-Me-U modified oligonucleotide

  • Biotin-azide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • DMSO/tBuOH or aqueous buffer

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation: Dissolve the 5-alkynyl-2'-O-Me-U modified oligonucleotide in nuclease-free water.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of biotin-azide in DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 20 mM stock solution of THPTA ligand in water.

  • Catalyst Premix: Shortly before the reaction, mix the CuSO₄ and THPTA ligand in a 1:2 molar ratio.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 5-Alkynyl-2'-O-Me-U oligonucleotide (1 equivalent)

    • Biotin-azide (4-10 equivalents)

    • DMSO or tBuOH/water to achieve a final concentration of 20-50% organic solvent.

    • Add the premixed CuSO₄/THPTA catalyst (1-5 equivalents of Cu).

    • Initiate the reaction by adding sodium ascorbate (10-20 equivalents).

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction is often complete in as little as 15-30 minutes.[8]

  • Purification: Purify the biotinylated oligonucleotide using gel filtration (e.g., Sephadex G-25), ethanol precipitation, or HPLC.

  • Analysis: Confirm successful labeling by mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_labeling Post-Synthetic Labeling cluster_purification Purification & Analysis synthesis Solid-Phase Synthesis of 2'-O-Me-5-I-U Oligonucleotide reaction Sonogashira Coupling or Click Chemistry synthesis->reaction Deprotection & Cleavage purification HPLC or Gel Filtration reaction->purification Crude Labeled Oligo analysis Mass Spectrometry & UV-Vis Spectroscopy purification->analysis Purified Labeled Oligo

Caption: Experimental workflow for labeling 2'-O-Me-5-I-U oligonucleotides.

signaling_pathway_application cluster_cell Cellular Environment mrna Target mRNA ribosome Ribosome mrna->ribosome Translation protein Protein Synthesis ribosome->protein probe Labeled 2'-O-Me-5-I-U Antisense Probe probe->mrna Hybridization probe->ribosome Blocks Translation

Caption: Application in studying translation inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of 2'-O-Me-5-I-U Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-O-Me-5-I-U phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended coupling time for 2'-O-Me-5-I-U phosphoramidite?

Due to the steric hindrance of the 2'-O-Methyl group, a longer coupling time than the standard for DNA phosphoramidites is generally required. A recommended starting point is 6 minutes.[1] For particularly difficult couplings or if low coupling efficiency is observed, extending the coupling time to 10-15 minutes may be beneficial.[2]

Q2: Which activator is best for coupling 2'-O-Me-5-I-U phosphoramidite?

Several activators can be used for coupling sterically demanding phosphoramidites like 2'-O-Me-5-I-U. Commonly used activators include 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).[1][2] BTT and ETT are often favored for sterically hindered monomers.[2][3][4] DCI, being less acidic but more nucleophilic, can also be a good alternative.[2][5]

Q3: What are the most common causes of low coupling efficiency with 2'-O-Me-5-I-U phosphoramidite?

The most common causes of low coupling efficiency are:

  • Moisture Contamination: Phosphoramidites and synthesis reagents are highly sensitive to moisture. Water can hydrolyze the phosphoramidite and the activated intermediate, preventing successful coupling.[2][6][7]

  • Degraded Reagents: The phosphoramidite, activator, and solvents have a finite shelf life and can degrade, leading to reduced reactivity.[2][7] Storing phosphoramidites as a dry powder at -20°C is recommended.[7]

  • Suboptimal Activator: Using an inappropriate activator, an incorrect concentration, or a degraded activator solution can significantly reduce coupling efficiency.[2][]

  • Instrument and Fluidics Issues: Leaks, blocked lines, or inaccurate reagent delivery by the synthesizer can prevent sufficient reagents from reaching the synthesis column.[2]

Q4: How can I assess coupling efficiency during synthesis?

A common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step. The orange-colored DMT cation has a strong absorbance around 498 nm. A consistent and strong signal at each cycle indicates high coupling efficiency, while a drop in the signal suggests a problem with the previous coupling step.[2]

Troubleshooting Guide

Issue: A significant drop in trityl signal is observed after the coupling of 2'-O-Me-5-I-U phosphoramidite.

This indicates poor coupling efficiency of the modified phosphoramidite. Follow these steps to troubleshoot the issue:

Troubleshooting_Workflow start Start: Low Coupling Efficiency reagent_quality Verify Reagent Quality start->reagent_quality synthesis_parameters Optimize Synthesis Parameters reagent_quality->synthesis_parameters Reagents OK test_synthesis Perform Small-Scale Test Synthesis reagent_quality->test_synthesis Reagents Suspect instrument_check Check Synthesizer synthesis_parameters->instrument_check Parameters Optimized instrument_check->test_synthesis Instrument OK analyze_results Analyze Results (HPLC/MS) test_synthesis->analyze_results

Caption: A logical workflow for troubleshooting low coupling efficiency.

Step 1: Verify Reagent Quality

  • Phosphoramidite: Ensure the 2'-O-Me-5-I-U phosphoramidite is fresh and has been stored under anhydrous conditions. Visually inspect the powder; it should be white and free-flowing. Clumping may indicate moisture contamination.[7]

  • Solvents: Use anhydrous acetonitrile (ACN) with a water content of less than 30 ppm, preferably below 10 ppm. Consider pre-treating ACN with molecular sieves.[2][6]

  • Activator: Use a fresh solution of the appropriate activator at the recommended concentration.

Step 2: Optimize Activator and Coupling Time

  • Refer to the data tables below for recommended activator concentrations and coupling times.

  • For sterically hindered phosphoramidites like 2'-O-Me-5-I-U, extending the coupling time is a common and effective strategy.[2]

Step 3: Inspect the Synthesizer

  • Check for any leaks in the reagent lines.

  • Ensure that all lines are clear and there are no blockages.

  • Verify that the synthesizer is delivering the correct volumes of reagents.

Step 4: Perform a Small-Scale Test Synthesis

  • If the problem persists, a small-scale test synthesis can help isolate the issue.[2] This is particularly useful for confirming the quality of a new batch of phosphoramidite or activator.

Data Presentation

Table 1: Recommended Activators for Sterically Hindered Phosphoramidites

ActivatorpKaRecommended ConcentrationNotes
5-Ethylthio-1H-tetrazole (ETT)4.30.25 M - 0.75 MMore acidic than tetrazole, good for general purpose and RNA synthesis.[2]
5-Benzylthio-1H-tetrazole (BTT)4.1~0.33 MMore acidic than ETT, often recommended for sterically hindered monomers.[2]
4,5-Dicyanoimidazole (DCI)5.20.02 M - 0.2 MLess acidic than tetrazole, but a highly effective activator.[5]

Table 2: Recommended Coupling Times

Phosphoramidite TypeRecommended Coupling TimeExtended Coupling Time
Standard DNA30 - 60 secondsN/A
2'-O-Me-5-I-U6 minutes[1]10 - 15 minutes[2]

Experimental Protocols

Protocol 1: Small-Scale Test Synthesis

This protocol is designed to verify the coupling efficiency of a specific phosphoramidite batch.

  • Sequence Programming: Program a short, simple sequence, for example, a trimer or tetramer, incorporating the suspect 2'-O-Me-5-I-U phosphoramidite. A homopolymer sequence can also be effective.

  • Synthesis: Run the synthesis program.

  • Trityl Monitoring: If the synthesizer is equipped with a trityl monitor, carefully observe the color intensity of the detritylation solution after each coupling. A significant drop in color after the coupling of the 2'-O-Me-5-I-U phosphoramidite indicates a problem.[2]

  • Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the solid support and deprotect it using your standard protocol.

  • Analysis: Analyze the crude product by reverse-phase HPLC or mass spectrometry. A successful synthesis should show a major peak corresponding to the full-length product. The presence of a significant peak corresponding to the n-1 sequence is a clear indication of poor coupling efficiency for that specific monomer.[2]

Protocol 2: Preparation of Anhydrous Acetonitrile

Maintaining anhydrous conditions is critical for high coupling efficiency.

  • Start with high-quality, DNA synthesis grade acetonitrile (ACN) with a specified low water content.

  • To further dry the ACN, it can be passed through a column of activated molecular sieves (3 Å) just before use on the synthesizer.[7]

  • Alternatively, add activated molecular sieves to the ACN bottle on the synthesizer and allow it to stand for at least 24 hours before use.[7]

  • Always handle ACN under an inert atmosphere (e.g., argon or nitrogen) to prevent the re-absorption of moisture.

Visualizations

Phosphoramidite_Coupling_Cycle deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Phosphoramidite + Activator) deblocking->coupling capping 3. Capping (Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation oxidation->deblocking Next Cycle

Caption: The four main steps of a phosphoramidite synthesis cycle.

References

Technical Support Center: Troubleshooting Deprotection of 2'-O-Me Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the deprotection of 2'-O-Methyl (2'-O-Me) modified RNA oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Is the deprotection procedure for 2'-O-Me modified RNA different from standard RNA?

A1: The deprotection procedures for 2'-O-Me modified RNA are very similar to those for standard RNA and other 2'-modified RNAs like 2'-Fluoro (2'-F) or 2'-O-Methoxyethyl (2'-MOE).[1][2][3] The primary goal is the complete removal of protecting groups from the nucleobases, the phosphate backbone, and any 2'-hydroxyl groups (if silyl protecting groups were used during synthesis) without degrading the oligonucleotide.[1] Since the 2'-O-Me group itself is stable to standard deprotection conditions, the key is to ensure the complete removal of other protecting groups.[1][2][3]

Q2: What are the main steps in deprotecting 2'-O-Me modified RNA?

A2: The deprotection process for 2'-O-Me modified RNA typically involves two main steps:

  • Base and Phosphate Deprotection: This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases (e.g., benzoyl, isobutyryl) and the phosphate groups (e.g., cyanoethyl).[1] This is usually achieved with a basic solution, most commonly a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[1][2][4]

  • 2'-Hydroxyl Silyl Group Removal (if applicable): If a 2'-O-silyl protecting group (such as TBDMS or TOM) was used for other ribonucleosides in the sequence, it must be removed in a separate step.[1] This is accomplished using a fluoride-containing reagent like triethylamine trihydrofluoride (TEA·3HF) in a solvent such as dimethylsulfoxide (DMSO).[1][2]

Q3: What are the common causes of incomplete deprotection?

A3: Incomplete deprotection is a frequent issue that can significantly affect the purity and function of the final oligonucleotide. Common causes include:

  • Degraded Reagents: Using old or improperly stored ammonium hydroxide is a primary reason for incomplete base deprotection.[1][4] Ammonium hydroxide should be fresh and stored refrigerated.[1][4]

  • Insufficient Reaction Time or Temperature: The duration and temperature of the deprotection reactions are critical.[1] Always refer to the recommended protocols for the specific protecting groups used in your synthesis.

  • Highly Structured Oligonucleotides: Some RNA sequences can form stable secondary structures that may impede the access of deprotection reagents to all parts of the molecule.[1]

  • Presence of Water: For the 2'-silyl deprotection step, anhydrous conditions are crucial. Water contamination can reduce the effectiveness of fluoride reagents like TBAF.[5]

Q4: Can I use a single deprotection step for 2'-O-Me modified RNA?

A4: The deprotection of oligonucleotides containing 2'-O-Me modifications follows the same procedures as for standard DNA oligonucleotides, which typically involves a single deprotection step with ammonium hydroxide or AMA to remove the base and phosphate protecting groups.[6] However, if the oligonucleotide is a chimera containing other ribonucleosides with 2'-hydroxyl protecting groups (like TBDMS), a two-step deprotection is necessary.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of 2'-O-Me modified RNA.

Observed Problem Potential Cause Recommended Solution
Multiple bands on analysis gel (e.g., PAGE, HPLC) Incomplete removal of base or silyl protecting groups.1. Repeat the base deprotection step with fresh ammonium hydroxide/methylamine (AMA).[1] 2. For silyl group removal, ensure anhydrous conditions. Consider using molecular sieves to dry the fluoride reagent if water contamination is suspected.[1][5] 3. Increase the incubation time or temperature according to the manufacturer's protocol.[1]
Formation of adducts (e.g., 2-cyanoethyl).If strong basic conditions are used, the released acrylonitrile can form adducts. Consider a pre-treatment with a weak base in an organic solvent (e.g., 10% diethylamine in acetonitrile) to remove the β-cyanoethyl phosphate groups before the main alkaline deprotection.[7]
Low biological activity of the purified oligonucleotide Presence of residual protecting groups interfering with hybridization or protein binding.1. Re-analyze the purity of the oligonucleotide using high-resolution techniques like HPLC and mass spectrometry. 2. Perform a re-deprotection of the sample to ensure all protecting groups are removed.[1]
Degradation of the oligonucleotide Harsh deprotection conditions (e.g., prolonged exposure to high temperature or strong base).1. For sensitive oligonucleotides, consider using milder deprotection strategies, such as UltraMild monomers (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) during synthesis, which allow for deprotection with potassium carbonate in methanol or ammonium hydroxide at room temperature.[2][4]
Loss of DMT group if DMT-on purification is intended Excessive heat during vacuum concentration of the deprotection solution.Turn off the heat on the vacuum concentrator during evaporation to avoid loss of the DMT group.[2][8]

Experimental Protocols

Standard Two-Step Deprotection Protocol for RNA containing 2'-O-Me and 2'-O-TBDMS modifications

This protocol outlines a typical deprotection procedure for a chimeric RNA containing both 2'-O-Me and 2'-O-TBDMS protected ribonucleosides.

Step 1: Cleavage and Base/Phosphate Deprotection

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Prepare a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).[1]

  • Add the AMA solution to the vial (typically 1 mL for a 1 µmol synthesis).

  • Incubate the vial at the recommended temperature and time (see table below). For example, 65 °C for 15 minutes.[9]

  • After incubation, cool the vial on ice.[9]

  • Carefully transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Step 2: 2'-Hydroxyl Silyl Group Removal

  • To the dried oligonucleotide, add a solution of triethylamine trihydrofluoride (TEA·3HF) in anhydrous dimethylsulfoxide (DMSO).[1][2] For a DMT-off oligo, a common mixture is TEA·3HF in anhydrous DMSO.[2][4]

  • Incubate at 65 °C for 2.5 hours.[2][4]

  • Quench the reaction and desalt the oligonucleotide. For DMT-off oligos, this can be done via butanol precipitation.[2][4] For DMT-on purification, a specific RNA Quenching Buffer is added before proceeding to cartridge purification.[2][4]

Quantitative Data Summary

The following tables provide a summary of typical deprotection conditions. Note that optimal conditions can vary based on the specific protecting groups and the sequence of the oligonucleotide.

Table 1: Base and Phosphate Deprotection Conditions

ReagentTemperatureTimeNotes
Ammonium Hydroxide/Methylamine (AMA)65 °C10 - 15 minFast and efficient for standard protecting groups.[4][9]
Ammonium HydroxideRoom Temp.12 - 17 hoursTraditional method, requires fresh ammonium hydroxide.[4]
55 °C4 - 8 hours
Potassium Carbonate in Methanol (for UltraMild monomers)Room Temp.2 - 4 hoursRecommended for base-labile modifications.[2][4]

Table 2: 2'-Silyl Group Deprotection Conditions

ReagentSolventTemperatureTimeNotes
Triethylamine trihydrofluoride (TEA·3HF)Anhydrous DMSO65 °C2.5 hoursCommonly used for both DMT-on and DMT-off protocols.[2][4]
Tetrabutylammonium fluoride (TBAF)Anhydrous THFRoom Temp.12 - 24 hoursVery sensitive to water, which can lead to incomplete deprotection.[5][10]

Visual Workflows

The following diagrams illustrate the deprotection workflow and a troubleshooting decision tree.

Deprotection_Workflow cluster_step1 Step 1: Cleavage & Base/Phosphate Deprotection cluster_step2 Step 2: 2'-Silyl Group Removal (if applicable) start Synthesized Oligo on Solid Support reagent1 Add AMA (Ammonium Hydroxide / Methylamine) start->reagent1 incubate1 Incubate (e.g., 65°C, 15 min) reagent1->incubate1 cool_transfer Cool on ice & Transfer Supernatant incubate1->cool_transfer dry1 Dry Oligonucleotide cool_transfer->dry1 reagent2 Add TEA·3HF in anhydrous DMSO dry1->reagent2 incubate2 Incubate (e.g., 65°C, 2.5 hr) reagent2->incubate2 quench Quench Reaction incubate2->quench desalt Desalt / Purify quench->desalt final_product Deprotected 2'-O-Me RNA desalt->final_product Troubleshooting_Tree start Problem: Incomplete Deprotection (e.g., multiple bands on gel) q1 Which deprotection step is incomplete? start->q1 base_issue Base/Phosphate Deprotection Issue q1->base_issue Base silyl_issue 2'-Silyl Deprotection Issue q1->silyl_issue Silyl sol_base1 Use fresh AMA or Ammonium Hydroxide base_issue->sol_base1 sol_base2 Increase incubation time/temperature base_issue->sol_base2 sol_base3 Consider pre-treatment for cyanoethyl removal base_issue->sol_base3 sol_silyl1 Ensure anhydrous conditions (use molecular sieves) silyl_issue->sol_silyl1 sol_silyl2 Increase incubation time/temperature silyl_issue->sol_silyl2 sol_silyl3 Re-evaluate fluoride reagent choice (TEA·3HF vs. TBAF) silyl_issue->sol_silyl3

References

Technical Support Center: 2'-O-Methyl Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-O-Methyl (2'-O-Me) phosphoramidite chemistry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help prevent common side reactions and optimize oligonucleotide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: How can I resolve low coupling efficiency with 2'-O-Me phosphoramidites?

Answer: Low coupling efficiency is a frequent issue in oligonucleotide synthesis, leading to a higher prevalence of (n-1) shortmer sequences and significantly reduced yield of the full-length product.[1] The steric hindrance from the 2'-O-Me group can make these phosphoramidites more challenging to couple than standard DNA amidites.[2][] The primary causes are often moisture contamination, degraded reagents, or suboptimal activator/coupling time.[2][4][]

A systematic approach to troubleshooting is crucial. First, ensure all reagents, especially the acetonitrile (ACN) diluent and the phosphoramidite solutions, are strictly anhydrous, as water hydrolyzes the phosphoramidite and competes with the 5'-hydroxyl group for reaction.[2][4][] Second, verify the quality and freshness of the phosphoramidites and the activator solution. Finally, optimizing the choice of activator and extending the coupling time can significantly improve results for these sterically hindered monomers.[2][6]

G start Low Coupling Efficiency (High n-1 shortmers) check_moisture Action: Rigorously Minimize Moisture start->check_moisture check_reagents Action: Verify Reagent Quality & Freshness start->check_reagents optimize_cycle Action: Optimize Synthesis Cycle start->optimize_cycle sub_moisture1 Use Anhydrous ACN (<15 ppm H2O) check_moisture->sub_moisture1 sub_moisture2 Handle Amidites Under Inert Gas check_moisture->sub_moisture2 sub_reagents1 Use Fresh Amidite & Activator Solutions check_reagents->sub_reagents1 sub_reagents2 Confirm Amidite Purity (e.g., 31P NMR) check_reagents->sub_reagents2 sub_optimize1 Use Stronger Activator (e.g., DCI, BTT) optimize_cycle->sub_optimize1 sub_optimize2 Extend Coupling Time (6-15 min) optimize_cycle->sub_optimize2 result High Coupling Efficiency (>99%) sub_moisture2->result sub_reagents2->result sub_optimize2->result

Caption: Troubleshooting workflow for low coupling efficiency.

Data Summary: Activator and Coupling Time Optimization

ActivatorTypical ConcentrationRecommended Coupling Time (2'-O-Me)Expected EfficiencyNotes
5-Ethylthio-1H-tetrazole (ETT)0.25 M - 0.75 M6 - 10 minutes>98-99%A good general-purpose activator for RNA synthesis.[2]
5-Benzylthio-1H-tetrazole (BTT)~0.33 M6 - 10 minutes>98-99%More acidic than ETT; often recommended for sterically hindered monomers.[2]
4,5-Dicyanoimidazole (DCI)0.25 M - 1.2 M6 - 15 minutes>99%Less acidic but highly effective; a common choice for challenging couplings.[2][7][8]

Experimental Protocol: Extended Coupling with DCI

This protocol is designed to maximize coupling efficiency for a 2'-O-Me phosphoramidite that has shown suboptimal performance with standard protocols.

  • Reagent Preparation:

    • Prepare a fresh solution of 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile (ACN, <15 ppm water).

    • Prepare a fresh solution of the 2'-O-Me phosphoramidite (e.g., 0.1 M) in anhydrous ACN. Ensure the phosphoramidite vial equilibrates to room temperature in a desiccator before opening to prevent moisture condensation.[1] Perform all dissolutions under a dry, inert atmosphere (e.g., Argon).[1]

  • Synthesizer Setup:

    • Ensure all synthesizer lines are primed and free of moisture by flushing with anhydrous ACN.

    • Install the fresh DCI and phosphoramidite solutions on the synthesizer.

  • Synthesis Cycle Modification:

    • Program the synthesis cycle for the 2'-O-Me monomer with the following parameters:

      • Deblocking: Standard (e.g., 3% Trichloroacetic acid in Dichloromethane).

      • Coupling: Simultaneously deliver the 2'-O-Me phosphoramidite and DCI activator solutions to the synthesis column. Set the coupling wait time to 15 minutes .[7][8]

      • Capping: Standard (See FAQ 2 for modified capping recommendations).

      • Oxidation: Standard or non-aqueous (See FAQ 3).

      • Washes: Use anhydrous ACN for all wash steps.

  • Monitoring:

    • Monitor the coupling efficiency by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step (approx. 498 nm). A consistent, strong signal indicates high coupling efficiency.[2]

FAQ 2: What causes n+1 impurities, and how can I improve the capping step?

Answer: The presence of n+1 length impurities or branched oligonucleotides is typically caused by inefficient capping. The capping step is designed to permanently block any 5'-hydroxyl groups that failed to react during the coupling step by acetylating them.[9][10] If these unreacted sites are not capped, they can react in the subsequent coupling cycle, leading to deletion sequences.

A more problematic side reaction can occur with standard capping reagents (acetic anhydride/N-methylimidazole) when using base-protecting groups like phenoxyacetyl (Pac) or isopropyl-phenoxyacetyl (iPr-Pac), which are common for 2'-O-Me-A and 2'-O-Me-G. The acetic anhydride can cause transamidation, replacing the original protecting group with an acetyl group that is more difficult to remove during deprotection.[11] To avoid this, a milder capping agent such as phenoxyacetic anhydride (Pac₂O) is recommended.[11][12]

G capping capping cap_ac2o cap_ac2o capping->cap_ac2o cap_pac2o cap_pac2o capping->cap_pac2o transamidation transamidation cap_ac2o->transamidation Risk with Pac/iPr-Pac Protecting Groups capped capped cap_ac2o->capped cap_pac2o->capped Recommended for 2'-O-Me RNA

Caption: Logic for choosing a modified capping reagent.

Data Summary: Comparison of Capping Reagents

Capping Reagent (Cap A)Activator (Cap B)Key AdvantagePotential Side ReactionRecommendation
Acetic AnhydrideN-Methylimidazole (NMI) / DMAPStandard, effective for DNATransamidation with labile amine protecting groups (e.g., Pac, iPr-Pac).[11]Use with caution for 2'-O-Me RNA with Pac/iPr-Pac groups.
Phenoxyacetic Anhydride (Pac₂O)N-Methylimidazole (NMI)Prevents transamidationNone reported in this contextHighly recommended for 2'-O-Me RNA synthesis to avoid acetyl exchange.[11][12]
Unicap PhosphoramiditeDCI / TetrazolePhosphoramidite-based cappingDegraded by NMI in standard capping mixesUse with non-aqueous oxidizers for sensitive modifications.[7]

Experimental Protocol: Modified Capping with Phenoxyacetic Anhydride (Pac₂O)

This protocol prevents transamidation side reactions when synthesizing 2'-O-Me oligonucleotides with Pac or iPr-Pac protected bases.[11][12]

  • Reagent Preparation:

    • Cap A: Prepare a solution of 5% phenoxyacetic anhydride (Pac₂O) in Tetrahydrofuran (THF).

    • Cap B: Prepare a solution of 10% N-methylimidazole (NMI) in THF.

    • Note: These reagents replace the standard Acetic Anhydride-based Cap A solution.

  • Synthesizer Setup:

    • Install the modified Cap A and standard Cap B solutions onto the appropriate ports of the DNA synthesizer.

    • Ensure the synthesizer is programmed to deliver and mix the two capping solutions prior to delivery to the column.

  • Synthesis Cycle Modification:

    • Within the synthesis cycle, program the capping step as follows:

      • Deliver the mixed Cap A (Pac₂O) and Cap B (NMI) solutions to the synthesis column immediately following the coupling step.

      • Set the capping wait time to 160 seconds .[12]

      • Follow with a standard wash step using anhydrous ACN.

  • Post-Synthesis:

    • Proceed with the standard oxidation and deblocking steps for the remainder of the synthesis cycle. Deprotection of the final oligonucleotide is performed under standard conditions, as the Pac₂O capping adduct is labile.

FAQ 3: How can I prevent side reactions during the oxidation step?

Answer: The oxidation step is critical for converting the unstable P(III) phosphite triester linkage into a stable P(V) phosphate triester.[13][14] The standard oxidant is an aqueous solution of iodine, typically in a THF/pyridine/water mixture.[14][15] However, the presence of water can be detrimental to certain sensitive phosphoramidites and can damage conductive surfaces in microarray synthesis.[16] For some modified bases, iodine itself can cause unwanted side reactions.[17]

To mitigate these issues, non-aqueous oxidation methods have been developed. An effective and commonly used alternative is a solution of (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in acetonitrile.[16][17] CSO provides efficient oxidation without the presence of water, making it compatible with sensitive monomers and synthesis conditions where water must be strictly avoided.[7][16]

G start Need to Perform Oxidation Step q1 Are you using sensitive monomers or water-intolerant conditions? start->q1 std_ox Use Standard Oxidant: Iodine / H2O q1->std_ox No nonaq_ox Use Non-Aqueous Oxidant: CSO in ACN q1->nonaq_ox Yes result_std Stable Phosphate Triester (Standard Conditions) std_ox->result_std result_nonaq Stable Phosphate Triester (Anhydrous Conditions) nonaq_ox->result_nonaq

Caption: Decision workflow for choosing an oxidation method.

Data Summary: Comparison of Oxidation Reagents

Oxidizing ReagentSolvent SystemTypical Wait TimeKey AdvantageConsiderations
Iodine (I₂)THF / Pyridine / H₂O30 - 45 secondsWell-established, reliable, and cost-effective.[1][15]Aqueous nature can be detrimental to sensitive modifications or substrates.[7][16]
(1S)-(+)-(10-Camphorsulfonyl)-oxaziridine (CSO)Acetonitrile (ACN)20 seconds to 3 minutesNonaqueous; protects sensitive monomers and substrates from water.[7][16][17]Higher cost; may require longer oxidation times for complete conversion.[7][17]
tert-Butyl hydroperoxideNot specifiedNot specifiedNonaqueous alternative.[13][17]Can potentially lead to degradation of oligonucleotides with extended exposure.[17]

Experimental Protocol: Non-Aqueous Oxidation with CSO

This protocol is recommended when using 2'-O-Me-PACE monomers or other modifications that are sensitive to aqueous iodine.[7]

  • Reagent Preparation:

    • Prepare a 0.5 M solution of (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in anhydrous acetonitrile.[7][17]

    • Note: This solution replaces the standard iodine/water oxidant.

  • Synthesizer Setup:

    • Install the 0.5 M CSO solution on the synthesizer in the designated oxidant port.

    • Ensure all fluidics are dry and have been flushed with anhydrous ACN.

  • Synthesis Cycle Modification:

    • Program the oxidation step in the synthesis cycle as follows:

      • Following the coupling and capping steps, deliver the 0.5 M CSO solution to the synthesis column.

      • Set the oxidation wait time to 3 minutes .[7][8][17]

      • Follow with a standard wash step using anhydrous ACN.

  • Compatibility:

    • This non-aqueous oxidation protocol is highly compatible with the modified capping protocol (using Pac₂O) and optimized coupling conditions (extended time with DCI), creating a fully optimized cycle for synthesizing high-quality, modified 2'-O-Me RNA.[7]

References

Technical Support Center: Strategies to Reduce n-1 Shortmers in 2'-O-Me Oligo Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-O-Methyl (2'-O-Me) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and answers to frequently asked questions regarding the minimization of n-1 shortmer impurities.

Frequently Asked Questions (FAQs)

Q1: What is an n-1 shortmer and why is it a major concern in 2'-O-Me oligo synthesis?

An n-1 shortmer is a deletion impurity, an oligonucleotide that is one nucleotide shorter than the desired full-length product (FLP).[1][2] These impurities arise when a nucleotide fails to couple to the growing chain during a synthesis cycle.[1] They are particularly problematic for several reasons:

  • Purification Challenges: N-1 shortmers have very similar masses and chemical properties to the FLP, making them extremely difficult to separate using standard purification techniques like HPLC and PAGE.[1]

  • Functional Impact: In research and therapeutic applications, such as antisense oligonucleotides or siRNAs, the presence of these deletion mutants can lead to incorrect experimental results, reduced efficacy, and potential off-target effects.[1]

  • Compound Heterogeneity: The "n-1" peak observed during analysis is often a mixture of different sequences, each missing a single base at a different position along the chain.[1]

Q2: What are the primary causes of n-1 shortmer formation?

N-1 shortmers are primarily the result of imperfections in the repetitive, four-step solid-phase synthesis cycle. The two most significant causes are:

  • Incomplete Coupling: This is the most common cause.[1] If the incoming 2'-O-Me phosphoramidite does not react completely with the free 5'-hydroxyl group of the growing oligonucleotide chain, a fraction of the chains will not be extended in that cycle.[1]

  • Inefficient Capping: Following the coupling step, a capping reaction is performed to block any unreacted 5'-hydroxyl groups, typically by acetylation.[3] If this capping is inefficient, the unreacted chains can elongate in subsequent cycles, creating near full-length oligonucleotides with internal deletions that are exceptionally difficult to purify.[3][4]

Q3: How does the 2'-O-Me modification specifically impact the synthesis process and the risk of n-1 formation?

The 2'-O-Me group, like other 2'-modifications such as 2'-O-tert-butyldimethylsilyl (TBDMS), introduces steric hindrance at the 2'-position of the ribose sugar.[5] This bulkiness can physically impede the coupling reaction between the phosphoramidite and the free 5'-hydroxyl of the growing chain.[5] Consequently, this can lead to lower coupling efficiencies compared to standard DNA synthesis, requiring optimized conditions such as more potent activators and longer coupling times to achieve the desired >99% efficiency and minimize n-1 formation.[5]

Q4: How can I monitor the efficiency of my synthesis in real-time to prevent n-1 formation?

A common and effective method for real-time monitoring of coupling efficiency is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking (detritylation) step.[6] The orange-colored DMT cation has a strong absorbance around 498 nm.[6] A consistent and strong signal at each cycle indicates high, uniform coupling efficiency. A sudden or steady drop in the signal suggests a problem with the preceding coupling step, alerting you to potential issues that will lead to n-1 shortmers.[6]

Q5: What is the role of the capping step, and can it be a source of n-1 impurities?

The capping step is a critical process designed to terminate any oligonucleotide chains that failed to elongate during the coupling step.[3] By acetylating the unreacted 5'-OH groups, it prevents them from participating in subsequent coupling reactions.[3][7] If capping is incomplete, these "failed" sequences can react in a later cycle, leading to the formation of an n-1 deletion impurity.[1][8] Therefore, while the root cause is a coupling failure, inefficient capping is the direct reason these failure sequences are not properly terminated, leading to problematic n-1 products.[4]

Q6: Can the deblocking step contribute to the formation of shortmers?

Yes, the deblocking (detritylation) step can indirectly lead to the formation of shortmers through a side reaction called depurination.[9] This step uses an acid, typically 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA), to remove the 5'-DMT protecting group.[3] However, prolonged exposure to or the use of an overly strong acid can protonate the N7 nitrogen of purine bases (adenosine and guanosine), leading to the cleavage of the glycosidic bond and the loss of the base.[2][9] This creates an abasic site that is cleaved during the final deprotection step, resulting in truncated oligonucleotides that contaminate the final product.[2]

Troubleshooting Guide for High n-1 Impurities

Problem: Your final product analysis (e.g., HPLC, CGE, LC-MS) shows a significant peak or population of peaks corresponding to n-1 species.

Approach: A high n-1 peak indicates a systematic failure in the synthesis cycle. The primary suspects are coupling and capping efficiency.[1] Use the following logical workflow to diagnose and resolve the issue.

G cluster_start cluster_check cluster_action cluster_result start High n-1 Impurity Detected coupling_check Is Coupling Efficiency >99%? (Check Trityl Data) start->coupling_check capping_check Is Capping Efficiency >99.9%? protocol_check Is Protocol Optimized for 2'-O-Me? capping_check->protocol_check Yes capping_action Action: - Prepare fresh capping reagents. - Use UniCap phosphoramidite for sensitive modifications. capping_check->capping_action No coupling_check->capping_check Yes reagent_check Are Reagents Fresh & Anhydrous? coupling_check->reagent_check No reagent_check->protocol_check Yes reagent_action Action: - Replace amidites, activator, and ACN. - Ensure ACN is <30 ppm H2O. - Purge synthesizer lines. reagent_check->reagent_action protocol_action Action: - Use DCA instead of TCA for deblocking. - Optimize flow rates and contact times. protocol_check->protocol_action No end_node Problem Resolved protocol_check->end_node Yes capping_action->end_node coupling_action Action: - Increase coupling time. - Use a more potent activator (BTT, DCI). - Increase reagent concentration. reagent_action->end_node protocol_action->end_node

Caption: A logical workflow for troubleshooting high n-1 impurities.

Data Presentation

Table 1: Recommended Activators for 2'-O-Me Oligo Synthesis The choice of activator is critical for driving the coupling reaction to completion with sterically hindered monomers like 2'-O-Me phosphoramidites.

ActivatorpKaTypical ConcentrationNotes
5-Ethylthio-1H-tetrazole (ETT)4.30.25 M - 0.75 MA good general-purpose activator, more acidic than tetrazole.[3][6]
5-Benzylthio-1H-tetrazole (BTT)4.1~0.33 MMore acidic than ETT; often recommended for sterically hindered monomers.[3][6][10]
4,5-Dicyanoimidazole (DCI)5.20.25 M - 1.2 MLess acidic but more nucleophilic and highly soluble; can reduce coupling times.[3][6][10]

Table 2: Suggested Coupling Times for 2'-O-Me Phosphoramidites Longer coupling times may be necessary to achieve >99% efficiency for modified phosphoramidites.[1][6]

Coupling ConditionRecommended TimeExpected EfficiencyNotes
General Synthesis6 minutes>98%A good starting point for most 2'-O-Me couplings.[6]
Optimized6 - 10 minutes>98-99%Longer times may be necessary for difficult sequences or to maximize efficiency.[6]
Extended / Troubleshooting10 - 15 minutesPotentially >99%Can be employed when suboptimal coupling is observed with shorter times.[6]

Table 3: Troubleshooting Checklist for High n-1 Impurities

SymptomPotential CauseRecommended Action
Low or steadily decreasing trityl signalInefficient Coupling [11]1. Reagent Quality: Ensure phosphoramidites and activator are fresh and anhydrous.[11] 2. Reagent Delivery: Check synthesizer lines for blockages. 3. Extend Coupling Time: Increase the coupling time to allow the reaction to go to completion.[11]
Normal trityl signal, but high n-1 peakInefficient Capping [11]1. Fresh Reagents: Prepare fresh capping solutions (Acetic Anhydride and N-Methylimidazole/Lutidine).[11] 2. Sufficient Volume: Ensure adequate volume and contact time for the capping step.[11]
Significant shortmers, especially after A/GDepurination during Deblocking [9]1. Weaker Acid: Switch from Trichloroacetic Acid (TCA) to 3% Dichloroacetic Acid (DCA).[3][9] 2. Reduce Contact Time: Minimize the duration of the acid deblocking step.[3]
General low yield and high n-1Moisture Contamination [1]1. Anhydrous Solvents: Use only anhydrous acetonitrile with a measured water content of <30 ppm.[1] 2. System Purge: Before synthesis, perform a full system purge with fresh anhydrous acetonitrile.[1]

Experimental Protocols

Protocol 1: Anhydrous Reagent Handling and Preparation

Moisture is a primary cause of low coupling efficiency.[5] This protocol ensures that all reagents are handled under strict anhydrous conditions.

  • Acetonitrile Handling: Use only new bottles of anhydrous-grade acetonitrile (<30 ppm H₂O). Never leave the main acetonitrile bottle on the synthesizer open to the atmosphere. Ensure the gas line (Argon or Helium) to the bottle is equipped with a drying trap.[1]

  • Phosphoramidite Reconstitution: Work under a stream of dry argon or helium. Use a clean, dry syringe to add the appropriate volume of anhydrous acetonitrile to the phosphoramidite vial to achieve the desired concentration (e.g., 0.1 M).[1]

  • Activator Preparation: Follow the same procedure as for phosphoramidites to reconstitute the activator (e.g., DCI to 0.25 M).

  • Installation: Swirl the vials gently to ensure complete dissolution, then install them on the synthesizer promptly.[1]

  • System Purge: Before initiating a synthesis run, especially after the instrument has been idle or new reagents have been installed, perform a full system purge and wash cycle with fresh anhydrous acetonitrile to ensure all fluid lines are free of moisture.[1]

Protocol 2: Test Coupling for a Single 2'-O-Me Monomer

This protocol is designed to test the performance of a specific 2'-O-Me phosphoramidite and activator solution when troubleshooting low coupling efficiency.[6]

  • Objective: To determine if the phosphoramidite and activator are performing as expected in a simplified context.

  • Setup: Program the synthesizer for a short sequence, such as a dimer or trimer (e.g., 5'-T-X-T-3', where X is the 2'-O-Me monomer ). Use a standard, non-modified support (e.g., dT-CPG).

  • Synthesis Parameters:

    • Activator: Use the activator you are testing (e.g., 0.25 M DCI).

    • Coupling Time: Set the coupling time for the 2'-O-Me monomer to a standard duration (e.g., 6 minutes).

    • Other Steps: Keep all other synthesis cycle steps (deblocking, capping, oxidation) at their standard settings.

  • Monitoring: Carefully monitor the trityl release value specifically after the 2'-O-Me coupling step.

  • Analysis: Compare the trityl yield of the 2'-O-Me monomer coupling to the yield of the standard dT monomer coupling. A significant drop indicates a problem with the monomer, activator, or coupling time.

  • Iteration: If the yield is low, repeat the test with an extended coupling time (e.g., 10-15 minutes) or a different activator to determine optimal conditions.

Protocol 3: Optimizing the Deblocking Step to Minimize Depurination

This protocol helps to reduce shortmer formation caused by acid-induced depurination.[9]

  • Objective: To efficiently remove the 5'-DMT group while minimizing damage to purine bases.

  • Reagent Selection: If you are observing depurination (often seen with A-rich or G-rich sequences), substitute the standard deblocking reagent, 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM), with the milder 3% Dichloroacetic Acid (DCA) in DCM or Toluene.[3][9] TCA has a pKa of ~0.7, while DCA has a pKa of 1.5, making it less aggressive.[9]

  • Procedure:

    • Replace the TCA bottle on the synthesizer with the prepared 3% DCA solution.

    • Ensure the synthesizer protocol is updated to select the new deblocking reagent.

    • Prime the lines with the new reagent to ensure it is correctly delivered to the synthesis column.

  • Time Optimization: While DCA is milder, ensure the deblocking time is sufficient for complete DMT removal. For standard synthesis, a duration of 60-120 seconds is typical.[1] Monitor the trityl signal; if the orange color does not fully clear from the column, a slightly longer deblocking time may be needed.

Visualizations

G Deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group Coupling 2. Coupling Forms new phosphite triester linkage Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Blocks unreacted 5'-OH groups Coupling->Capping Chain Elongation Oxidation 4. Oxidation Stabilizes linkage to phosphotriester Capping->Oxidation Terminate Failures Oxidation->Deblocking Prepare for Next Cycle

Caption: The four-step solid-phase oligonucleotide synthesis cycle.

G cluster_cause Primary Failures cluster_factors Contributing Factors cluster_result Resulting Impurity Coupling_Failure Incomplete Coupling Unreacted_OH Unreacted 5'-OH Group Coupling_Failure->Unreacted_OH Capping_Failure Inefficient Capping Shortmer n-1 Shortmer Capping_Failure->Shortmer leads to Moisture Moisture in Reagents Moisture->Coupling_Failure Degradation Degraded Amidite/Activator Degradation->Coupling_Failure Steric_Hindrance 2'-O-Me Steric Hindrance Steric_Hindrance->Coupling_Failure Time Insufficient Coupling Time Time->Coupling_Failure Unreacted_OH->Capping_Failure is not blocked by

Caption: Relationship of key failure points leading to n-1 formation.

References

Technical Support Center: 2'-O-Methyl Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding steric hindrance encountered during the coupling of 2'-O-Methyl (2'-O-Me) phosphoramidites in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What causes low coupling efficiency with 2'-O-Me phosphoramidites?

Low coupling efficiency with 2'-O-Me phosphoramidites is primarily due to steric hindrance. The methyl group at the 2' position of the ribose sugar is bulkier than the hydrogen atom in deoxyribonucleosides, which can physically impede the approach of the phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1][2] This hindrance slows down the coupling reaction, requiring optimized conditions to achieve high efficiency.[] Other common causes include moisture contamination, degraded reagents (phosphoramidites, activators, solvents), an inappropriate or degraded activator, and instrument fluidics issues.[4]

Q2: Which activator is most effective for coupling sterically hindered 2'-O-Me phosphoramidites?

The choice of activator significantly impacts the efficiency of coupling sterically hindered monomers.[] While 1H-Tetrazole is a standard for DNA synthesis, its performance can be suboptimal for 2'-modified RNA monomers.[6] More potent activators are generally recommended:

  • 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are more acidic than tetrazole and are often preferred for RNA synthesis to enhance reactivity.[7] BTT is frequently recommended for highly hindered monomers.[4]

  • 4,5-Dicyanoimidazole (DCI) is a highly effective, more nucleophilic activator that is very soluble in acetonitrile.[4][7] It is often recommended for challenging couplings, including 2'-O-Me modifications.[8]

  • Imidazolium salts , such as N-Phenylimidazolium triflate (N-PhIMT), can offer a good balance between activating the phosphoramidite and minimizing undesired side reactions.[9]

Q3: How does coupling time affect the synthesis of 2'-O-Me oligonucleotides?

Due to steric hindrance, extended coupling times are one of the most effective strategies for improving the efficiency of 2'-O-Me phosphoramidite incorporation.[10] While standard DNA synthesis might use coupling times of 1-2 minutes, 2'-O-Me amidites often require significantly longer times, ranging from 6 to 15 minutes or even longer for particularly difficult sequences.[4][8] For some challenging 2'-O-Me PACE monomers, coupling times of up to 33 minutes with tetrazole have been reported as an alternative to using a stronger activator like DCI.[11]

Q4: Can temperature be adjusted to overcome steric hindrance?

Yes, temperature can influence reaction kinetics. Mild heating can increase molecular mobility and help reduce steric hindrance, potentially enhancing coupling efficiency.[] However, this must be balanced carefully, as excessively high temperatures can increase the risk of side reactions or destabilize protecting groups.[][] It is critical to find an optimal temperature that balances efficiency and product stability.[]

Troubleshooting Guide: Low Coupling Efficiency

If you are experiencing low coupling efficiency, follow this systematic approach to identify and resolve the issue.

Step 1: Verify Reagent and Synthesizer Integrity
  • Reagent Quality : Ensure all reagents are fresh and of high quality. Phosphoramidites and activators can degrade over time.[4] Use anhydrous acetonitrile with a water content below 30 ppm (ideally <10 ppm).[4]

  • Moisture Contamination : Phosphoramidites are highly sensitive to moisture. Ensure reagents have been stored under dry, anhydrous conditions.[4]

  • Synthesizer Maintenance : Check the instrument for leaks, blocked lines, or inaccurate reagent delivery, which can prevent sufficient reagents from reaching the synthesis column.[4][10]

Step 2: Optimize Synthesis Cycle Parameters

If initial checks do not resolve the problem, optimize the coupling protocol. The following table provides recommended starting points and optimization ranges for key parameters.

ParameterStandard DNA ConditionRecommended for 2'-O-MeOptimization RangeRationale
Coupling Time 1-2 minutes6-12 minutes[4][10]5-20 minutesTo provide sufficient time for the sterically hindered reaction to proceed to completion.
Activator 0.45 M Tetrazole0.25 M DCI or 0.25 M BTT[4][10]0.25 - 1.2 M DCI or 0.25 - 0.5 M BTT/ETTMore reactive activators are needed to effectively catalyze the coupling of hindered amidites.[6]
Phosphoramidite Conc. 0.1 M0.1 M0.1 - 0.15 MIncreasing the concentration can help drive the reaction equilibrium toward the coupled product.[10]
Step 3: Analyze the Synthesis Output
  • Trityl Monitoring : If your synthesizer has a trityl monitor, observe the color intensity of the detritylation solution after each coupling.[4] A significant drop in the orange color after the 2'-O-Me coupling step indicates poor efficiency.[4]

  • HPLC Analysis : After synthesis, cleave and deprotect the oligonucleotide. Analyze the crude product by reverse-phase or anion-exchange HPLC.[4][6] The presence of a significant peak corresponding to the n-1 sequence (failure sequence) is a clear indicator of poor coupling for the 2'-O-Me monomer.[4]

Visualizing Workflows and Mechanisms

Troubleshooting Logic for Low Coupling Efficiency

The following diagram outlines a logical workflow for troubleshooting low coupling yields with 2'-O-Me phosphoramidites.

G start Low Coupling Efficiency (e.g., weak trityl color, n-1 peak) check_reagents Step 1: Verify Reagent & Synthesizer Integrity start->check_reagents reagent_quality Check Amidite/Activator Age & Storage Conditions check_reagents->reagent_quality Reagents OK? moisture Ensure Anhydrous Solvents (<30 ppm H2O) check_reagents->moisture instrument Check Fluidics, Lines & Reagent Delivery check_reagents->instrument optimize_params Step 2: Optimize Cycle Parameters reagent_quality->optimize_params Yes moisture->optimize_params instrument->optimize_params extend_time Increase Coupling Time (e.g., 10-15 min) optimize_params->extend_time change_activator Use Stronger Activator (e.g., DCI, BTT) optimize_params->change_activator increase_conc Increase Amidite Concentration optimize_params->increase_conc analysis Step 3: Analyze Results extend_time->analysis change_activator->analysis increase_conc->analysis hplc Analyze Crude Product by HPLC/LC-MS analysis->hplc end Problem Resolved hplc->end

Caption: Troubleshooting workflow for low 2'-O-Me coupling efficiency.

Standard Phosphoramidite Synthesis Cycle

This diagram illustrates the four key steps in a single cycle of oligonucleotide synthesis. The coupling step is where steric hindrance from the 2'-O-Me group presents a challenge.

G cluster_cycle Oligonucleotide Synthesis Cycle detritylation 1. Detritylation (Acidic Deblocking) coupling 2. Coupling (Amidite + Activator) detritylation->coupling Start Next Cycle capping 3. Capping (Block Unreacted 5'-OH) coupling->capping Start Next Cycle oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation Start Next Cycle oxidation->detritylation Start Next Cycle

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

Experimental Protocols

Protocol 1: Test Synthesis for a Suspect 2'-O-Me Phosphoramidite

This protocol is designed to determine if a specific 2'-O-Me phosphoramidite or activator solution is the cause of low coupling efficiency.[4]

Objective: To validate the performance of a specific phosphoramidite and activator in a controlled synthesis.

Materials:

  • DNA/RNA synthesizer

  • Known high-quality solid support (e.g., CPG with a standard nucleoside)

  • The 2'-O-Me phosphoramidite solution to be tested

  • Fresh, high-quality activator solution (e.g., 0.25 M DCI)

  • All other standard synthesis reagents (capping, oxidation, deblocking solutions)

Methodology:

  • Synthesizer Preparation : Ensure the synthesizer is clean and all reagent lines are primed with fresh, anhydrous reagents.[4]

  • Sequence Programming : Program a short, simple sequence, such as a trimer or tetramer, that incorporates the 2'-O-Me phosphoramidite. An effective test sequence is T-T-X-T, where 'X' is the 2'-O-Me monomer being tested.[4]

  • Synthesis Execution : Run the synthesis program using an extended coupling time (e.g., 10-15 minutes) for the 2'-O-Me monomer.

  • Trityl Monitoring : If available, carefully observe the trityl cation release after each coupling step. A sharp decrease in color intensity after the 'X' monomer coupling indicates a problem with that specific monomer or its coupling conditions.[4]

  • Cleavage and Deprotection : Once synthesis is complete, cleave the oligonucleotide from the support and perform deprotection according to standard procedures.[4]

  • Analysis : Analyze the crude product using reverse-phase HPLC or LC-MS. A successful synthesis will show a major peak for the full-length product. A significant (n-1) peak indicates poor coupling efficiency for the 2'-O-Me monomer.[4]

Protocol 2: Systematic Optimization of Coupling Time

This protocol provides a method to determine the optimal coupling time for a 2'-O-Me phosphoramidite.

Objective: To identify the coupling duration that maximizes yield for a specific 2'-O-Me monomer.

Materials:

  • Same as Protocol 1.

Methodology:

  • Setup : Prepare the synthesizer as described in Protocol 1.

  • Parallel Synthesis : Program the synthesizer to run three or four identical short syntheses (e.g., T-X-T, where X is the 2'-O-Me monomer).

  • Vary Coupling Time : For each synthesis, set a different coupling time for the 'X' monomer. For example:

    • Run 1: 5 minutes

    • Run 2: 10 minutes

    • Run 3: 15 minutes

    • Run 4: 20 minutes

  • Execution and Monitoring : Run all syntheses. If possible, record the trityl absorbance data for each run.

  • Cleavage and Deprotection : Process each of the resulting oligonucleotides separately.

  • Analysis and Comparison :

    • Analyze the crude product from each run by HPLC.

    • Compare the chromatograms. The optimal coupling time corresponds to the run that produces the highest ratio of the full-length product (n) to the failure sequence (n-1).[10]

References

Technical Support Center: Managing Moisture Sensitivity of 2'-O-Me-5-I-U-3'-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 2'-O-Me-5-I-U-3'-phosphoramidite. Adherence to these protocols and troubleshooting guides is critical for ensuring high coupling efficiency and the successful synthesis of high-quality oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to moisture?

A: Like all phosphoramidites, this compound contains a trivalent phosphorus atom, which is highly susceptible to hydrolysis.[] In the presence of even trace amounts of water, the phosphoramidite will be hydrolyzed to the corresponding H-phosphonate, rendering it inactive for the coupling reaction during oligonucleotide synthesis. This leads to lower coupling efficiencies and an increased proportion of truncated sequences in the final product.[]

Q2: What is the primary consequence of moisture contamination during oligonucleotide synthesis?

A: The primary consequence is a reduction in coupling efficiency. During the coupling step, the activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. If water is present, it competes with the 5'-hydroxyl group, reacting with the activated phosphoramidite and preventing its addition to the chain.[] This results in a failed coupling event for that cycle, leading to a truncated oligonucleotide.

Q3: How can I assess the quality of my this compound if I suspect moisture contamination?

A: While visual inspection for clumping or discoloration can be an initial indicator, the most reliable method is through analytical techniques.[2] ³¹P NMR spectroscopy is a powerful tool to directly observe the phosphorus species in your sample. A pure phosphoramidite will show characteristic peaks for the trivalent phosphorus, while the hydrolyzed H-phosphonate will appear as a distinct peak at a different chemical shift.[2] Reverse-phase HPLC can also be used to assess the purity of the phosphoramidite.[2]

Q4: What are the ideal storage conditions for this compound?

A: To ensure its stability, this compound should be stored as a dry powder at -20°C under an inert atmosphere (e.g., argon or nitrogen).[] It is crucial to keep the container tightly sealed to prevent the ingress of moisture.

Q5: For how long is a solution of this compound in acetonitrile stable on a synthesizer?

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a common issue in oligonucleotide synthesis and is often linked to moisture contamination. This guide provides a systematic approach to troubleshooting this problem.

Symptom Potential Cause Recommended Action
Low coupling efficiency for all bases Systemic moisture contamination 1. Check Solvent Quality: Ensure the acetonitrile used for phosphoramidite dissolution and on the synthesizer has a water content of less than 30 ppm, and ideally below 10 ppm. Use a fresh, sealed bottle of anhydrous acetonitrile or dry the solvent over activated molecular sieves.[6] 2. Inspect Synthesizer Lines: Purge the synthesizer lines thoroughly, especially if the instrument has been idle.[7] Check for any leaks that could introduce ambient moisture. 3. Verify Inert Gas Supply: Ensure the inert gas (argon or nitrogen) supply to the synthesizer is dry. Consider installing an in-line gas purifier.
Low coupling efficiency specifically with this compound Degraded Phosphoramidite 1. Use a Fresh Vial: If possible, use a new, unopened vial of the phosphoramidite. 2. Prepare Fresh Solution: Dissolve a fresh amount of the phosphoramidite in anhydrous acetonitrile immediately before placing it on the synthesizer. 3. Perform a Test Coupling: Synthesize a short, simple sequence to test the coupling efficiency of the new solution.
Suboptimal Activation 1. Check Activator: Ensure the activator solution is fresh and at the correct concentration. Common activators include 5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI).[8][9] 2. Optimize Coupling Time: 2'-O-Methyl modified phosphoramidites can exhibit slower coupling kinetics due to steric hindrance. A longer coupling time (e.g., 15 minutes) may be required for efficient reaction.
Gradual decrease in coupling efficiency over a synthesis run Moisture ingress into the phosphoramidite vial on the synthesizer 1. Check Vial Septum: Ensure the septum on the phosphoramidite vial is not punctured excessively, which can allow moist air to enter. 2. Minimize Time on Synthesizer: If possible, do not leave phosphoramidite solutions on the synthesizer for extended periods, especially in humid environments.

Experimental Protocols

Protocol 1: Handling and Dissolution of this compound

This protocol outlines the steps for safely handling and dissolving the phosphoramidite to minimize moisture exposure.

Materials:

  • Vial of this compound

  • Anhydrous acetonitrile (<10 ppm water)

  • Syringe with a needle

  • Inert gas (argon or nitrogen) supply

  • Synthesizer-compatible vial with a septum cap

Procedure:

  • Equilibrate the Vial: Before opening, allow the vial of phosphoramidite to warm to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Prepare Anhydrous Solvent: Use a fresh, sealed bottle of anhydrous acetonitrile. For added assurance, the solvent can be passed through a column of activated 3Å molecular sieves immediately before use.[6]

  • Inert Gas Purge: Gently flush the inside of the synthesizer-compatible vial with a stream of dry argon or nitrogen.

  • Dissolution: a. Using a clean, dry syringe, draw the required volume of anhydrous acetonitrile. b. Carefully inject the acetonitrile into the vial containing the this compound. c. Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.

  • Transfer to Synthesizer: Once fully dissolved, immediately place the vial on the DNA/RNA synthesizer.

Protocol 2: Small-Scale Test Synthesis to Evaluate Coupling Efficiency

This protocol can be used to verify the quality of a new batch of this compound or to troubleshoot low coupling efficiency.

Procedure:

  • Sequence Design: Design a short oligonucleotide sequence that includes the this compound. A simple sequence such as 5'-T-(2'-O-Me-5-I-U)-T-3' is sufficient.

  • Synthesis: Program the DNA/RNA synthesizer to synthesize the test sequence. If your synthesizer has a trityl monitor, enable it.

  • Trityl Monitoring: The release of the dimethoxytrityl (DMT) cation during the deblocking step produces a characteristic orange color, the intensity of which is proportional to the number of successfully coupled molecules. A significant drop in the absorbance after the coupling of the this compound indicates poor coupling efficiency.

  • Analysis: After synthesis, cleave and deprotect the oligonucleotide. Analyze the crude product by reverse-phase HPLC or mass spectrometry to determine the percentage of the full-length product versus truncated sequences.

Visualizations

Moisture_Induced_Degradation Phosphoramidite 2'-O-Me-5-I-U-3'- phosphoramidite (Active for Coupling) H_Phosphonate H-phosphonate (Inactive for Coupling) Phosphoramidite->H_Phosphonate Hydrolysis H2O H₂O (Moisture) H2O->H_Phosphonate Low_Coupling Low Coupling Efficiency H_Phosphonate->Low_Coupling

Caption: Moisture-induced degradation pathway of this compound.

Troubleshooting_Workflow decision decision action action issue issue start Start: Low Coupling Efficiency q1 Is the issue with all phosphoramidites? start->q1 a1_yes Check Systemic Moisture q1->a1_yes Yes a1_no Isolate Issue to Specific Phosphoramidite q1->a1_no No end Re-evaluate Coupling Efficiency a1_yes->end q2 Is the phosphoramidite solution fresh? a1_no->q2 a2_no Prepare Fresh Solution q2->a2_no No q3 Is the coupling time optimized? q2->q3 Yes a2_no->q3 a3_no Increase Coupling Time q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting workflow for low coupling efficiency.

References

Technical Support Center: Troubleshooting Peak Broadening in HPLC of Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak broadening issues encountered during the HPLC analysis of modified oligonucleotides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My oligonucleotide peak is broader than expected. Where should I start troubleshooting?

A: Peak broadening in HPLC can stem from multiple sources. A systematic approach is crucial for efficient troubleshooting. Start by evaluating the most common culprits in order of ease of checking: the HPLC system, the analytical method parameters, and finally the column itself.

A general troubleshooting workflow can be visualized as follows:

G cluster_feedback Feedback Loop start Broad Peak Observed check_system 1. Check System Basics (Leaks, Connections, Pressure) start->check_system check_method 2. Review Method Parameters (Injection Vol, Solvent, Gradient) check_system->check_method System OK check_mobile_phase 3. Evaluate Mobile Phase (Freshness, Composition, pH) check_method->check_mobile_phase Parameters OK check_temp 4. Optimize Temperature check_mobile_phase->check_temp Mobile Phase OK check_temp->check_method Adjust Gradient/Flow check_column 5. Assess Column Health (Guard Column, Main Column) check_temp->check_column Temp OK check_column->check_method New Column, Re-optimize end Problem Resolved check_column->end Column OK or Replaced

Caption: A systematic workflow for troubleshooting peak broadening.

Q2: Could my HPLC column be the cause of peak broadening?

A: Yes, the column is a frequent source of peak shape issues. Here are several potential column-related problems:

  • Column Deterioration: Over time, columns can degrade. This may involve the creation of a void at the column inlet, contamination from sample matrix components, or blockage of the inlet frit.[1] If you are using a guard column, replace it first to see if the peak shape improves.[1] If not, the analytical column may need to be flushed, back-flushed (if the manufacturer allows), or replaced.[2]

  • Non-Specific Adsorption: The negatively charged phosphate backbone of oligonucleotides has a high affinity for metallic surfaces in standard stainless-steel columns and HPLC flow paths.[3] This interaction can cause poor peak shape and low recovery.

    • Solution: Use bioinert or PEEK-lined columns and systems designed to minimize metal contact.[4][5] If using a standard system, passivation (repeated injections of the sample) may be required to coat the active metal sites, though this is a temporary solution.

  • Inappropriate Column Chemistry: The stationary phase characteristics are vital.

    • Pore Size: A pore size of 130 Å is well-suited for single-stranded oligonucleotides (up to 100-mers), while 300 Å can accommodate larger single-stranded and double-stranded DNA fragments.[6]

    • Particle Size: Smaller particle sizes (e.g., sub-2 µm) can enhance mass transfer and lead to sharper peaks, but require a UHPLC system capable of handling higher backpressures.[7]

Q3: How does the mobile phase composition affect peak shape for modified oligonucleotides?

A: Mobile phase composition is critical in Ion-Pair Reversed-Phase (IP-RP) chromatography, the most common technique for oligonucleotide analysis.

  • Ion-Pairing (IP) Reagent: The type and concentration of the IP reagent directly impact retention and selectivity.

    • Common Reagents: Triethylammonium acetate (TEAA) is a cost-effective option, but can show sequence-specific retention bias.[4][8] A combination of triethylamine (TEA) and hexafluoroisopropanol (HFIP) is MS-compatible and offers excellent resolving power, with separation primarily driven by oligonucleotide length/charge.[6]

    • Concentration: Increasing the concentration of the IP reagent (e.g., TEA) generally improves ion-pairing efficiency and separation selectivity.[8] However, excessively high concentrations can cause ion suppression in MS detection.[9]

    • Freshness: Semi-volatile mobile phases like TEA/HFIP should be made fresh daily.[6] Over time, they can lose separation strength, leading to inconsistent results and peak broadening.[6]

  • Organic Modifier: Acetonitrile is commonly used, but methanol is often preferred with HFIP-based mobile phases due to better solubility.[9]

  • pH: The mobile phase pH should be controlled to ensure consistent ionization of the oligonucleotides.[2][8] For silica-based columns, operating at high pH can reduce column lifetime, making pH-stable hybrid-particle columns a better choice.[8]

G cluster_0 Detection Method cluster_1 Select Ion-Pair Reagent cluster_2 Optimize Concentration & Conditions ms_detect LC-MS tea_hfip TEA/HFIP (Good resolution, MS-compatible) ms_detect->tea_hfip Preferred uv_detect LC-UV teaa TEAA (Cost-effective, potential bias) uv_detect->teaa Common Choice haa HAA (Good for labeled/long oligos) uv_detect->haa Alternative conc Adjust Concentration (e.g., Higher TEA for better selectivity) tea_hfip->conc teaa->conc haa->conc fresh Prepare Fresh Daily conc->fresh organic Choose Organic Modifier (ACN vs. MeOH) fresh->organic G cluster_low_temp Low Temperature (e.g., 35°C) cluster_high_temp High Temperature (e.g., 80°C) low_temp_oligo Oligo with Secondary Structure low_temp_peak low_temp_oligo->low_temp_peak Slow Mass Transfer Leads to... high_temp_oligo Denatured Linear Oligo high_temp_peak high_temp_oligo->high_temp_peak Improved Mass Transfer Leads to... explanation Increasing temperature denatures the oligonucleotide, preventing secondary structures and improving mass transfer, which results in a sharper chromatographic peak.

References

Technical Support Center: 2'-O-Me RNA Synthesis Capping Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-O-Me RNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the importance of the 2'-O-methylation (Cap-1) structure on synthetic mRNA?

The 2'-O-methylation on the first nucleotide of the mRNA cap, creating the Cap-1 structure, is crucial for therapeutic applications. This modification helps the innate immune system distinguish "self" RNA from "non-self" RNA, thereby reducing immunogenicity.[][][3][4] The Cap-1 structure also enhances translation efficiency and increases the stability of the mRNA molecule.[][]

Q2: What are the primary methods for capping 2'-O-Me RNA?

There are two main approaches for generating the Cap-1 structure on synthetic RNA:

  • Post-transcriptional enzymatic capping: This method involves a two-step enzymatic process after in vitro transcription (IVT). First, a guanylyltransferase adds a guanosine cap (Cap-0), and then a 2'-O-methyltransferase adds the methyl group to create the Cap-1 structure.[][]

  • Co-transcriptional capping: This method incorporates a cap analog during the IVT reaction, leading to the direct synthesis of capped RNA.[][][5]

Q3: How do I choose between post-transcriptional and co-transcriptional capping?

The choice depends on the scale of your synthesis and the desired capping efficiency.

  • Post-transcriptional capping is often recommended for large-scale mRNA manufacturing as it can achieve high capping efficiency.[][5]

  • Co-transcriptional capping with advanced cap analogs like CleanCap® is a simpler, single-reaction workflow ideal for bench-scale applications and high-throughput screening of many transcripts.[5]

Q4: What are the key differences between Vaccinia Capping Enzyme (VCE) and Faustovirus Capping Enzyme (FCE) for post-transcriptional capping?

Both VCE and FCE are used for enzymatic capping. However, FCE is reported to have higher capping efficiency, even on challenging substrates, and a broader temperature range of activity compared to VCE.[][5]

Q5: What are ARCA and CleanCap® reagents?

ARCA (Anti-Reverse Cap Analog) and CleanCap® are cap analogs used for co-transcriptional capping.

  • ARCA is designed to incorporate in the correct orientation, which improves translation efficiency compared to standard cap analogs.[] However, its capping efficiency can be variable.[]

  • CleanCap® is a trinucleotide cap analog that offers high capping efficiency (>95%) and results in a Cap-1 structure directly during transcription.[][5]

Troubleshooting Guides

Problem 1: Low Capping Efficiency

Potential Cause Recommended Solution
Degraded S-adenosylmethionine (SAM) SAM is unstable and sensitive to freeze-thaw cycles.[6] Use a fresh aliquot of SAM for each reaction.
Suboptimal enzyme concentration Titrate the concentration of the capping enzyme and 2'-O-methyltransferase to find the optimal ratio for your RNA.
Short incubation time For RNA transcripts shorter than 200 nucleotides, increase the incubation time to 2 hours.[7][8]
Presence of inhibitors in the RNA sample Ensure the RNA is properly purified after IVT to remove any residual nucleotides or proteins that may inhibit the capping enzymes.
Incorrect reaction temperature Incubate the capping reaction at 37°C for optimal enzyme activity.[7][8]

Problem 2: Incomplete 2'-O-Methylation

Potential Cause Recommended Solution
Insufficient SAM concentration Ensure the final concentration of SAM in the reaction is adequate. You may need to optimize this based on the amount of RNA being capped.
Inactive 2'-O-methyltransferase Verify the activity of your mRNA Cap 2´-O-Methyltransferase. If necessary, use a fresh enzyme stock.
Reaction conditions not optimal Confirm that the reaction buffer and temperature are as recommended in the protocol.

Problem 3: RNA Degradation During Capping Reaction

Potential Cause Recommended Solution
RNase contamination Use RNase-free water, pipette tips, and tubes.[6] It is also recommended to add an RNase inhibitor to the capping reaction.[7][8]
Extended incubation at high temperatures Minimize the duration of any high-temperature steps, such as RNA denaturation, before the capping reaction.

Quantitative Data Summary

Table 1: Comparison of Capping Methods

Capping MethodCapping EfficiencyKey FeaturesRecommended Scale
Post-transcriptional (Enzymatic) HighPrecise control over cap structureLarge-scale manufacturing
Co-transcriptional (ARCA) 50-80%[]Simpler workflow than enzymaticBench-scale
Co-transcriptional (CleanCap®) >95%[][5]Single-step, high efficiencyBench-scale, high-throughput

Experimental Protocols

Protocol 1: One-Step Post-Transcriptional Capping and 2'-O-Methylation

This protocol is for the simultaneous capping and 2'-O-methylation of up to 10 µg of uncapped RNA in a 20 µl reaction.[8]

Materials:

  • Uncapped RNA

  • Nuclease-free water

  • 10X Capping Buffer

  • GTP (10 mM)

  • S-adenosylmethionine (SAM) (Diluted to 4 mM from a 32 mM stock)

  • Vaccinia Capping Enzyme (VCE) or Faustovirus Capping Enzyme (FCE)

  • mRNA Cap 2´-O-Methyltransferase

  • RNase Inhibitor (optional, but recommended)

Procedure:

  • In a sterile, RNase-free microcentrifuge tube, combine the uncapped RNA and nuclease-free water to a final volume of 14.0 µl.

  • Denature the RNA by heating at 65°C for 5 minutes, then immediately place the tube on ice for 5 minutes.[8]

  • Assemble the reaction at room temperature by adding the following components in the specified order:

    • Denatured uncapped RNA: 14.0 µl

    • 10X Capping Buffer: 2.0 µl

    • GTP (10 mM): 1.0 µl

    • SAM (4 mM): 1.0 µl

    • Vaccinia Capping Enzyme (10 U/µl): 1.0 µl

    • mRNA Cap 2´-O-Methyltransferase (50 U/µl): 1.0 µl

    • (Optional) RNase Inhibitor: 0.5 µl (reduce the volume of nuclease-free water accordingly)

  • Mix gently and incubate at 37°C for 60 minutes. For RNA less than 200 nucleotides long, increase the incubation time to 2 hours.[8]

  • Proceed with RNA purification for downstream applications.

Visualizations

Post_Transcriptional_Capping_Workflow Uncapped RNA Uncapped RNA Capping Reaction Capping Reaction Incubation Incubation Capping Reaction->Incubation 37°C, 1-2 hours Purification Purification Cap-1 RNA Cap-1 RNA Purification->Cap-1 RNA Denaturation Denaturation Denaturation->Capping Reaction Add Enzymes, GTP, SAM Incubation->Purification

Caption: Post-transcriptional capping and 2'-O-methylation workflow.

Capping_Troubleshooting_Tree Problem Problem End End Problem->End No Check_SAM Is SAM fresh? Problem->Check_SAM Yes Check Check Action Action Action_SAM Use fresh SAM Check_SAM->Action_SAM No Check_Incubation Is RNA < 200 nt? Check_SAM->Check_Incubation Yes Action_SAM->End Action_Incubation Increase incubation to 2 hours Check_Incubation->Action_Incubation Yes Check_Purification Is RNA purified post-IVT? Check_Incubation->Check_Purification No Action_Incubation->End Check_Purification->End Yes Action_Purification Purify RNA Check_Purification->Action_Purification No Action_Purification->End

Caption: Troubleshooting decision tree for low capping efficiency.

References

Technical Support Center: Synthesis of 2'-O-Me Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2'-O-Methyl (2'-O-Me) modified oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful synthesis of high-quality 2'-O-Me modified oligos.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using 2'-O-Me modified oligonucleotides?

A1: 2'-O-Me modified oligonucleotides offer several key advantages, making them valuable for various research, diagnostic, and therapeutic applications. These benefits include:

  • Enhanced Nuclease Resistance: The 2'-O-Me modification protects the oligonucleotide from degradation by nucleases, increasing its stability in biological systems.[1][2]

  • Increased Duplex Stability: The modification generally increases the melting temperature (Tm) of the duplex formed with a complementary RNA strand, leading to stronger binding affinity.[2]

  • Reduced Immunostimulation: For certain applications like siRNAs, 2'-O-Me modifications can decrease the innate immune response.[2]

Q2: Which solid support, Controlled Pore Glass (CPG) or Polystyrene (PS), is better for 2'-O-Me oligo synthesis?

A2: The choice between CPG and Polystyrene depends on the specific requirements of your synthesis.

  • CPG is a rigid, non-swelling support that offers good flow characteristics and is suitable for a wide range of oligo lengths.[3][4] For longer or highly modified oligos, a larger pore size (e.g., 1000 Å or 2000 Å) is recommended to prevent steric hindrance.[2][5]

  • Polystyrene supports can offer higher loading capacities, which can be advantageous for large-scale synthesis.[6] However, they can be prone to swelling in certain organic solvents, which needs to be considered for column packing and reagent flow.[3] Polystyrene may also provide a more anhydrous environment, potentially improving coupling efficiency.[7]

Q3: What is the recommended coupling time for 2'-O-Me phosphoramidites?

A3: Due to the steric bulk of the 2'-O-Me group, a longer coupling time compared to standard DNA phosphoramidites is generally required to achieve high coupling efficiency. A typical starting point is 3 to 10 minutes , but the optimal time can vary depending on the synthesizer, activator, and the specific sequence.[7]

Q4: What are the best activators for coupling 2'-O-Me phosphoramidites?

A4: Several activators can be used, with the choice influencing coupling efficiency. Common activators include:

  • 5-Ethylthio-1H-tetrazole (ETT)

  • 5-Benzylthio-1H-tetrazole (BTT)

  • 4,5-Dicyanoimidazole (DCI)

BTT and ETT are often recommended for sterically hindered monomers like 2'-O-Me phosphoramidites.

Q5: What are the appropriate deprotection methods for 2'-O-Me modified oligonucleotides?

A5: The deprotection of 2'-O-Me modified oligos is generally similar to that of standard DNA oligos as the 2'-O-Me group is stable to the basic conditions used for cleavage and base deprotection.[8] Common deprotection reagents include:

  • Ammonium hydroxide: A standard reagent for cleavage from the solid support and removal of base protecting groups.[9][10]

  • Ammonium hydroxide/Methylamine (AMA): A mixture that allows for faster deprotection times.[8][9]

For oligos with sensitive modifications, milder deprotection conditions may be necessary.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2'-O-Me modified oligonucleotides.

Issue 1: Low Coupling Efficiency

Symptoms:

  • Low overall yield of the full-length product.

  • Presence of significant n-1 deletion sequences in the final product analysis (e.g., by HPLC or mass spectrometry).

  • A noticeable drop in the trityl cation signal during synthesis monitoring.

Potential Causes and Solutions:

CauseRecommended Solution
Moisture Contamination Ensure all reagents, especially acetonitrile and the phosphoramidite solutions, are anhydrous. Use fresh, high-quality solvents and consider drying them over molecular sieves.[11]
Degraded Reagents Use fresh phosphoramidites and activator solutions. Store phosphoramidites under an inert atmosphere at the recommended temperature.
Suboptimal Coupling Time Increase the coupling time for the 2'-O-Me phosphoramidites. A duration of 3-10 minutes is a good starting point.
Inefficient Activator Use a more potent activator such as BTT or ETT. Ensure the activator concentration is optimal.
Steric Hindrance For longer oligos or sequences with multiple modifications, use a solid support with a larger pore size (e.g., 1000 Å or 2000 Å CPG).[2][5] On high-loading supports, steric hindrance between growing chains can reduce efficiency.[12] Consider using a support with a lower loading capacity.
Synthesizer Fluidics Issues Check for leaks, blockages, or incorrect reagent delivery volumes in your synthesizer.

Troubleshooting Workflow for Low Coupling Efficiency

G Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Detected check_reagents Verify Reagent Quality (Freshness, Anhydrous) start->check_reagents optimize_protocol Optimize Synthesis Protocol (Increase Coupling Time) check_reagents->optimize_protocol Reagents OK resolved Issue Resolved check_reagents->resolved Reagents Faulty check_support Evaluate Solid Support (Pore Size, Loading) optimize_protocol->check_support No Improvement optimize_protocol->resolved Improvement Seen check_instrument Inspect Synthesizer (Fluidics, Calibration) check_support->check_instrument Support OK check_support->resolved Support Inappropriate check_instrument->resolved Instrument Faulty unresolved Issue Persists (Contact Technical Support) check_instrument->unresolved No Obvious Issues

Caption: A logical workflow for troubleshooting low coupling efficiency.

Data Presentation

Table 1: Impact of Solid Support Properties on 2'-O-Me Oligonucleotide Synthesis

PropertyCPG (Controlled Pore Glass)PolystyreneImpact on 2'-O-Me Synthesis
Material Rigid, non-swelling silica glass.[3]Cross-linked polymer beads.[6]CPG provides stable bed volume. Polystyrene may swell, affecting flow dynamics.[3]
Pore Size 500 Å, 1000 Å, 2000 Å common.[2]Varies with cross-linking.Larger pores (≥1000 Å) are crucial for longer or highly modified 2'-O-Me oligos to reduce steric hindrance.[2][5]
Loading Capacity Typically 25-100 µmol/g.[13]Can be higher, up to 300-350 µmol/g.[6]High loading can lead to steric hindrance and reduced yield for bulky 2'-O-Me modifications.[12]
Chemical Compatibility Stable to most synthesis reagents.Generally stable, may have different swelling characteristics with various solvents.[3]Both are compatible with standard 2'-O-Me synthesis chemistry.

Table 2: Quantitative Synthesis Parameters for a Hypothetical 20-mer 2'-O-Me Oligonucleotide

ParameterCPG (500 Å)Polystyrene (High-Loading)Notes
Loading Capacity ~75 µmol/g~300 µmol/gPolystyrene generally allows for higher initial loading.[6]
Avg. Coupling Efficiency >99%>99%With optimized conditions, both can achieve high efficiency. Polystyrene's hydrophobic nature may offer a slight advantage.[7]
Crude Purity (Full-Length Product) ~80-90%~80-90%Highly dependent on optimized synthesis cycle and reagent quality.
Final Yield (Post-Purification) Sequence and scale-dependentSequence and scale-dependentFinal yields are influenced by multiple factors beyond the solid support.

Note: The values in Table 2 are illustrative and can vary significantly based on the specific oligonucleotide sequence, synthesis scale, synthesizer, and purification methods used.

Experimental Protocols

Protocol 1: Synthesis of a 2'-O-Me Modified Oligonucleotide on CPG Support

This protocol outlines the key steps for synthesizing a 2'-O-Me modified oligonucleotide on a standard DNA/RNA synthesizer using CPG solid support.

1. Preparation:

  • Select a CPG support with a pore size appropriate for the length of the oligonucleotide (e.g., 500 Å for <40-mers, 1000 Å for longer or highly modified oligos).[12]

  • Ensure all reagents (acetonitrile, activator, phosphoramidites) are anhydrous and of high quality.

2. Synthesis Cycle:

  • Deblocking (Detritylation): Removal of the 5'-DMT protecting group using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

  • Coupling: Delivery of the 2'-O-Me phosphoramidite and activator (e.g., BTT or ETT) to the synthesis column.

    • Recommended Coupling Time: 3-10 minutes.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole.

  • Oxidation: Conversion of the phosphite triester linkage to a stable phosphate triester using an iodine solution.

  • Repeat the cycle for each subsequent monomer addition.

3. Cleavage and Deprotection:

  • After the final synthesis cycle, wash the support with acetonitrile and dry with argon.

  • Cleave the oligonucleotide from the CPG support and remove base protecting groups using either:

    • Concentrated ammonium hydroxide at 55°C for 8-12 hours.

    • A mixture of ammonium hydroxide and methylamine (AMA) at 65°C for 15-30 minutes.[9]

  • Evaporate the solution to dryness.

4. Purification:

  • Purify the crude oligonucleotide using an appropriate method such as HPLC or gel electrophoresis.

Experimental Workflow for 2'-O-Me Oligo Synthesis

G 2'-O-Me Oligo Synthesis Workflow start Start Synthesis deblock Deblocking (DMT Removal) start->deblock couple Coupling (2'-O-Me Amidite + Activator) deblock->couple cap Capping (Unreacted Ends) couple->cap oxidize Oxidation (Phosphite to Phosphate) cap->oxidize cycle Repeat for Each Monomer oxidize->cycle cycle->deblock Next Monomer cleave Cleavage & Deprotection (e.g., AMA) cycle->cleave Synthesis Complete purify Purification (e.g., HPLC) cleave->purify end Final Product purify->end

Caption: The automated solid-phase synthesis cycle for 2'-O-Me oligos.

Protocol 2: Synthesis of a 2'-O-Me Modified Oligonucleotide on Polystyrene Support

The synthesis cycle for polystyrene is largely the same as for CPG. However, special consideration should be given to the physical properties of the support.

1. Preparation:

  • Select a polystyrene support with an appropriate loading level for your synthesis scale.

  • Be aware of the swelling properties of the polystyrene in the synthesis solvents and ensure the column can accommodate any volume changes.[3]

2. Synthesis Cycle:

  • Follow the same deblocking, coupling, capping, and oxidation steps as described in Protocol 1. Due to the potentially more anhydrous environment of the polystyrene support, coupling efficiencies may be slightly higher under identical conditions.[7]

3. Cleavage and Deprotection:

  • The cleavage and deprotection procedures are the same as for CPG. Use either concentrated ammonium hydroxide or AMA.

4. Purification:

  • Purify the crude oligonucleotide using standard methods.

For further assistance, please contact our technical support team.

References

Technical Support Center: Optimization of Post-Synthetic Workup for 2'-O-Me Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the post-synthetic workup of 2'-O-methyl (2'-O-Me) oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the key stages of post-synthetic workup for 2'-O-Me oligonucleotides?

A1: The post-synthetic workup for 2'-O-Me oligonucleotides, similar to standard DNA and RNA, involves three main stages: cleavage from the solid support, deprotection of nucleobase and phosphate protecting groups, and finally, purification of the full-length oligonucleotide.[1][2] For oligonucleotides containing 2'-hydroxyl groups in addition to 2'-O-Me modifications (chimeric oligos), a separate 2'-silyl deprotection step is required.[3][4]

Q2: Are the deprotection protocols for 2'-O-Me oligonucleotides different from standard DNA or RNA?

A2: The deprotection of 2'-O-Me-RNA is very similar to that of DNA.[1][2] However, if the oligonucleotide contains even a single ribonucleoside with a 2'-hydroxyl group, it must be treated as an RNA molecule, which involves a specific 2'-silyl deprotection step.[1][4]

Q3: What are the most common issues encountered during the post-synthetic workup of 2'-O-Me oligonucleotides?

A3: Common issues include low overall yield, the presence of n-1 impurities (sequences missing one nucleotide), and incomplete removal of protecting groups.[3] These problems can arise from suboptimal coupling efficiency during synthesis, moisture contamination, degraded reagents, or inefficient deprotection steps.[3]

Troubleshooting Guide

Low Oligonucleotide Yield

Problem: The final yield of the purified 2'-O-Me oligonucleotide is lower than expected.

Potential Cause Recommended Solution
Suboptimal Coupling Efficiency The steric hindrance of the 2'-O-methyl group can lead to lower coupling efficiency compared to standard DNA phosphoramidites.[3] Extend the coupling time for 2'-O-Me phosphoramidites; a starting point of 6 minutes is often recommended.[3]
Moisture Contamination Phosphoramidites are highly sensitive to moisture, which can lead to their degradation. Ensure all solvents, particularly acetonitrile, are anhydrous (<10-15 ppm water content).[3] Store reagents under an inert atmosphere (e.g., argon).[3]
Degraded Reagents Phosphoramidites and activators can degrade over time. Use fresh, high-quality reagents for synthesis.[3]
Inefficient Cleavage from Solid Support Incomplete cleavage will result in loss of product. Ensure the recommended cleavage reagent and conditions (time and temperature) are strictly followed. Most researchers perform a one-step cleavage and deprotection to optimize yields.[1][2]
Presence of Impurities

Problem: Analysis (e.g., by HPLC or PAGE) shows significant impurities in the final product.

Potential Cause Recommended Solution
n-1 Shortmers The most common cause is low coupling efficiency.[3] Optimize the coupling step by extending the coupling time for the 2'-O-Me phosphoramidite.[3] Ensure the phosphoramidite and activator are fresh and anhydrous.[3] Purification by HPLC or PAGE is recommended to remove n-1 impurities, as standard desalting may not be sufficient.[3]
Incomplete Deprotection Residual protecting groups on the nucleobases or phosphate backbone will result in impurities and non-functional oligonucleotides. Use fresh deprotection reagents and follow the recommended deprotection times and temperatures.[3][4] For example, a mixture of ammonium hydroxide and methylamine (AMA) is effective for removing standard protecting groups.[3]
Oligonucleotide Degradation Harsh deprotection conditions can lead to the degradation of the oligonucleotide chain.[3] If your oligonucleotide contains sensitive modifications (e.g., certain dyes), use milder deprotection conditions, such as using UltraMILD monomers and deprotection with potassium carbonate in methanol.[1][2][4]

Experimental Protocols & Data

Deprotection Protocols

The choice of deprotection protocol depends on the protecting groups used during synthesis and the presence of any sensitive modifications.

Protocol Reagents Conditions Suitable For
Standard Deprotection Concentrated Ammonium Hydroxide (28-33%)17 hours at 55°CStandard A, C, G, T protecting groups.[1]
UltraFAST Deprotection Ammonium Hydroxide / 40% Methylamine (AMA) (1:1 v/v)10 minutes at 65°CAll standard bases; requires Acetyl-dC (Ac-dC).[1][4]
UltraMILD Deprotection 0.05 M Potassium Carbonate in Methanol4 hours at room temperatureSensitive modifications; requires UltraMILD monomers (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[1][2][4]
Quantitative Data on Purity and Yield

The yield and purity of 2'-O-Me oligonucleotides are dependent on several factors including the length of the sequence, the scale of the synthesis, and the purification method.

Oligonucleotide Type Purification Method Achieved Purity Reported Yield
22-mer all-2'-O-methylated oligonucleotideHPLC>99%>56%
Research-grade modified oligonucleotidesVaries80-90%Sufficient for many applications.[3]
1.0 µmole synthesis of RNA oligosGlen-Pak™ RNA cartridge90-95%50-80 OD

Visualized Workflows and Logic

Post-Synthetic Workup Workflow for 2'-O-Me Oligonucleotides

Post-Synthetic Workup Workflow cluster_synthesis Solid-Phase Synthesis cluster_workup Post-Synthetic Workup Synthesis Completed Oligonucleotide on Solid Support Cleavage Cleavage from Solid Support Synthesis->Cleavage Deprotection Base & Phosphate Deprotection Cleavage->Deprotection Silyl_Deprotection 2'-Silyl Deprotection (if applicable) Deprotection->Silyl_Deprotection Chimeric Oligos Purification Purification (HPLC/PAGE) Deprotection->Purification 2'-O-Me Only Silyl_Deprotection->Purification Final_Product Purified 2'-O-Me Oligonucleotide Purification->Final_Product

Caption: General workflow for the post-synthetic processing of 2'-O-Me oligonucleotides.

Troubleshooting Decision Tree for Low Purity

Troubleshooting Low Purity cluster_n1 n-1 Impurities cluster_other Other Impurities Start Low Purity Detected (e.g., by HPLC) Check_Impurity_Type Identify Impurity Type Start->Check_Impurity_Type N1_Impurity Predominantly n-1 shortmers? Check_Impurity_Type->N1_Impurity Yes Other_Impurity Broad peaks or unidentified species? Check_Impurity_Type->Other_Impurity No Optimize_Coupling Action: - Extend coupling time - Use fresh reagents N1_Impurity->Optimize_Coupling Purify_HPLC Purify using HPLC or PAGE N1_Impurity->Purify_HPLC Check_Deprotection Incomplete Deprotection? Other_Impurity->Check_Deprotection Check_Degradation Oligonucleotide Degradation? Other_Impurity->Check_Degradation Use_Fresh_Reagents Action: Use fresh deprotection reagents & optimize time/temp Check_Deprotection->Use_Fresh_Reagents Yes Use_Milder_Conditions Action: Use milder deprotection (e.g., UltraMILD) Check_Degradation->Use_Milder_Conditions Yes

Caption: Decision tree for troubleshooting low purity issues in 2'-O-Me oligonucleotide workup.

References

resolving diastereomers of phosphorothioate 2'-O-Me oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phosphorothioate 2'-O-Me Oligonucleotides

Welcome to the technical support center for resolving diastereomers of phosphorothioate (PS) 2'-O-Me oligonucleotides. This resource provides expert guidance, troubleshooting protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals working with these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are phosphorothioate (PS) diastereomers and why are they significant?

When a non-bridging oxygen atom in the phosphate backbone of an oligonucleotide is replaced with sulfur, a chiral center is created at the phosphorus atom.[1] This results in two possible stereoisomers at each phosphorothioate linkage: the Rp and Sp configurations. An oligonucleotide with 'n' such linkages will be synthesized as a complex mixture of up to 2^n diastereomers. For a typical antisense oligonucleotide (ASO) with 19 PS linkages, this can result in a mixture of 524,288 different stereoisomers.[2][3][4]

The specific stereochemistry (Rp vs. Sp) profoundly impacts the oligonucleotide's pharmacological properties, including:

  • Nuclease Resistance: Sp-configured linkages are generally more resistant to nuclease degradation than Rp linkages, increasing stability.[2][3][4]

  • RNase H Activity: The pattern of Rp and Sp linkages affects the ability of an ASO to recruit and activate RNase H for target RNA cleavage.[2][3][4]

  • Binding Affinity & Specificity: Stereochemistry can influence the stability of the duplex formed with the target RNA or DNA.[5]

  • Protein Binding: Interactions with cellular proteins can be stereo-dependent.

Controlling or characterizing this diastereomeric distribution is critical for developing safe and effective oligonucleotide therapeutics with reproducible performance.[6]

Q2: What are the primary methods for analyzing and resolving these diastereomers?

Complete separation of all diastereomers is only feasible for very short oligonucleotides with four or five PS linkages at most.[7][8] For therapeutic-length oligonucleotides, the goal is often to characterize the distribution profile and ensure batch-to-batch consistency.[7] The main analytical techniques are:

  • Chromatographic Methods: Ion-Pair Reversed-Phase HPLC (IP-RPLC) and Anion-Exchange Chromatography (AEX) are the most common.[9][10]

  • Enzymatic Methods: Stereoselective enzymes can be used to determine the ratio of Rp to Sp linkages.[11]

  • Advanced Techniques: Ion Mobility Mass Spectrometry (IMS) and ³¹P NMR are powerful methods for characterizing the overall distribution.[7][10][12]

Q3: Is it possible to get a single, sharp peak during HPLC analysis of a fully phosphorothioated oligonucleotide?

Generally, no. The partial separation of a vast number of diastereomers, each with a slightly different retention time, is a primary cause of the characteristic peak broadening seen in the chromatography of fully PS-modified oligonucleotides.[13] While some methods are optimized to suppress diastereomer separation to achieve sharper peaks for impurity analysis, a method designed to resolve stereoisomers will show a broad or multi-peak profile.[10]

Troubleshooting Guides

Issue 1: My IP-RPLC chromatogram for a PS-oligonucleotide shows a very broad, unresolved peak.

This is a common observation resulting from the co-elution of many diastereomers.[13]

dot

Caption: Troubleshooting logic for broad peaks in PS-oligo HPLC.

Detailed Steps to Improve Resolution:

  • Assess Your Goal: For oligos with many PS linkages (>5), baseline separation of all isomers is not realistic.[8] The goal shifts to achieving a consistent, reproducible profile.

  • Optimize the Ion-Pairing (IP) Reagent: The choice of IP reagent is critical.

    • Use "Weak" IP Agents: Diastereomer selectivity increases with decreasing alkyl chain length of the amine IP reagent.[14] Triethylammonium acetate (TEAA) provides better resolution of diastereomers compared to "stronger" agents like hexylammonium acetate (HAA).[14]

    • Lower the Concentration: Reducing the IP reagent concentration can enhance selectivity.[14]

  • Optimize the Gradient: A shallower, longer gradient provides more time for diastereomers to resolve.[14]

  • Consider an Orthogonal Method: Anion-exchange chromatography (AEX) may provide a different selectivity profile.[1][10] For in-depth characterization, advanced methods like ion mobility spectrometry (IMS) can resolve isomers that are inseparable by LC.[12]

Issue 2: I see four distinct peaks for an oligonucleotide with only two PS linkages. Is this correct?

Yes, this is expected. An oligonucleotide with two PS linkages will have 2² = 4 diastereomers (RpRp, RpSp, SpRp, SpSp). A well-optimized chromatography system, such as pellicular anion-exchange or IP-RPLC, can often resolve these four components.[1] Fractionating these peaks and confirming they have identical mass via mass spectrometry can confirm they are diastereomers.[1]

Data Presentation

Table 1: Influence of IP-RPLC Parameters on Diastereomer Resolution

ParameterCondition for Higher ResolutionCondition for Lower Resolution (Sharper Peaks)Rationale
Ion-Pairing Reagent "Weak" agent with short alkyl chains (e.g., Triethylammonium, TEAA)[14]"Strong" agent with long alkyl chains (e.g., Hexylammonium, HAA)Shorter chains reduce hydrophobic interactions, allowing subtle stereochemical differences to dominate separation.
IP Reagent Concentration Lower Concentration (e.g., 15 mM)Higher Concentration (e.g., 100 mM)Lower concentrations enhance selectivity based on stereochemistry.[14]
Elution Gradient Shallower, longer gradient[14]Steeper, shorter gradientProvides more time and a weaker elution environment, improving the separation of closely-related species.
Column Temperature Moderate (e.g., 40-60 °C)Higher (e.g., >60 °C)Temperature can affect selectivity; optimization is often required. Higher temperatures may reduce resolution.

Experimental Protocols

Protocol 1: High-Resolution IP-RPLC for Diastereomer Profiling

This protocol is a starting point for resolving diastereomers of short to medium-length PS-oligonucleotides.

  • Instrumentation:

    • UHPLC or HPLC system with a UV detector.

    • Column: Waters ACQUITY Premier Oligonucleotide BEH C18, 130Å, 1.7 µm, 2.1 x 150 mm (or equivalent).

  • Mobile Phases:

    • Mobile Phase A: 15 mM Triethylammonium Acetate (TEAA) in LC-MS grade water.

    • Mobile Phase B: 15 mM Triethylammonium Acetate (TEAA) in 50:50 Acetonitrile/Water.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 50 °C

    • UV Detection: 260 nm

    • Injection Volume: 5 µL (approx. 100 pmol sample)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      25.0 55
      26.0 90
      28.0 90
      28.1 30

      | 32.0 | 30 |

  • Data Analysis:

    • Assess the peak profile. For oligos with few PS linkages, count the number of resolved peaks.

    • For fully-PS oligos, evaluate the overall peak width and shape for batch-to-batch comparison.

Protocol 2: Enzymatic Digestion for Stereochemistry Assignment

This method uses stereoselective nucleases to determine the diastereomeric purity of a synthesized oligonucleotide. It is particularly useful for materials synthesized to be stereopure.

  • Enzymes and Buffers:

    • Nuclease P1: Selectively digests Sp-phosphorothioate linkages.

    • Snake Venom Phosphodiesterase (svPDE): Selectively digests Rp-phosphorothioate linkages.[11]

    • Appropriate enzyme reaction buffers (consult supplier recommendations).

  • Procedure:

    • Dissolve the purified PS-oligonucleotide in the appropriate reaction buffer.

    • Set up two parallel reactions for the same oligonucleotide.

    • To Reaction 1, add Nuclease P1.

    • To Reaction 2, add svPDE.

    • Incubate both reactions at 37 °C for a specified time (e.g., 2-24 hours), depending on enzyme activity and substrate concentration.

    • Stop the reactions by heat inactivation or addition of a chelating agent like EDTA.

    • Analyze the digestion products by HPLC or LC-MS.

  • Expected Results:

    • For an all-Rp Oligo: It should be fully digested by svPDE but remain largely intact after treatment with Nuclease P1.

    • For an all-Sp Oligo: It should be fully digested by Nuclease P1 but resistant to svPDE.

    • For a stereorandom Mixture: Both enzymes will cause partial digestion, and the resulting chromatograms can be used to quantify the Rp/Sp ratio.

Visualized Workflows

dot

Caption: General workflow from synthesis to diastereomer analysis.

References

quality control methods for 2'-O-Me-5-I-U phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control methods for 2'-O-Me-5-I-U phosphoramidite. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control parameters for 2'-O-Me-5-I-U phosphoramidite?

A1: The critical quality control parameters for 2'-O-Me-5-I-U phosphoramidite include purity, identity, and stability. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. Identity is confirmed by mass spectrometry and ¹H NMR. Stability is ensured through proper storage and handling to prevent degradation.

Q2: What is the recommended storage condition for 2'-O-Me-5-I-U phosphoramidite?

A2: To maintain its stability and performance, 2'-O-Me-5-I-U phosphoramidite should be stored in a freezer at -10°C to -30°C, under a dry, inert atmosphere (e.g., argon or nitrogen).[1] Once dissolved in anhydrous acetonitrile, the solution is stable for 3-5 days when stored properly.

Q3: What is the recommended coupling time for incorporating 2'-O-Me-5-I-U phosphoramidite during oligonucleotide synthesis?

A3: A coupling time of 6 minutes (360 seconds) is generally recommended for 2'-O-Me-5-I-U phosphoramidite.[1] However, for sterically hindered or modified phosphoramidites, optimizing the coupling time may be necessary to ensure high coupling efficiency.

Q4: Which activators are suitable for the coupling of 2'-O-Me-5-I-U phosphoramidite?

A4: Activators such as 5-(Ethylthio)-1H-tetrazole (ETT), 5-(Benzylthio)-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI) can be used for the coupling reaction.[1]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency

Q: We are observing low coupling efficiency when using 2'-O-Me-5-I-U phosphoramidite in our oligonucleotide synthesis. What are the potential causes and how can we troubleshoot this?

A: Low coupling efficiency is a common issue and can be attributed to several factors. Here is a step-by-step guide to troubleshoot this problem:

  • Moisture Contamination: Phosphoramidites are extremely sensitive to moisture. The presence of water in the acetonitrile or other reagents will lead to the hydrolysis of the phosphoramidite, rendering it inactive for coupling.

    • Solution: Use anhydrous acetonitrile with a water content of less than 30 ppm. Ensure all other reagents and the synthesizer lines are dry. Store the phosphoramidite under an inert gas atmosphere.

  • Degraded Phosphoramidite: Improper storage or prolonged time in solution can lead to the degradation of the phosphoramidite.

    • Solution: Use a fresh vial of phosphoramidite or a freshly prepared solution. Visually inspect the solid phosphoramidite; it should be a white, free-flowing powder. Clumping may indicate moisture contamination.

  • Suboptimal Activator: The activator solution may have degraded or may not be at the optimal concentration.

    • Solution: Prepare a fresh activator solution. Ensure the concentration is appropriate for your synthesizer and the specific phosphoramidite.

  • Instrumental Issues: Problems with the synthesizer, such as blocked lines or incorrect reagent delivery, can lead to low coupling efficiency.

    • Solution: Perform a system check of your DNA synthesizer to ensure proper fluidic performance and accurate reagent delivery.

Quality Control Data and Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of 2'-O-Me-5-I-U phosphoramidite. The presence of diastereomers due to the chiral phosphorus center will typically result in a doublet for the main product peak.

Table 1: Typical HPLC Parameters for 2'-O-Me-5-I-U Phosphoramidite Analysis

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA) in Water, pH 7.0
Mobile Phase B Acetonitrile
Gradient A linear gradient of Mobile Phase B in A
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Purity ≥ 98%

Experimental Protocol for HPLC Analysis:

  • Sample Preparation: Prepare a 1 mg/mL solution of the 2'-O-Me-5-I-U phosphoramidite in anhydrous acetonitrile.

  • Injection: Inject an appropriate volume (e.g., 10 µL) onto the HPLC system.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main product peaks relative to the total peak area.

Identity and Impurity Analysis by ³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for confirming the identity of the phosphoramidite and detecting phosphorus-containing impurities, such as the oxidized phosphonate (P(V)) species.

Table 2: Expected ³¹P NMR Chemical Shifts

SpeciesChemical Shift (ppm)
2'-O-Me-5-I-U Phosphoramidite (P(III)) 148 - 152
Oxidized Phosphonate (P(V)) -1 to 10

Experimental Protocol for ³¹P NMR Analysis:

  • Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in an appropriate deuterated solvent (e.g., CDCl₃ or CD₃CN).

  • Acquisition: Acquire the ³¹P NMR spectrum using a spectrometer with a phosphorus probe. Proton decoupling is typically used to simplify the spectrum.

  • Data Analysis: The spectrum should show a major signal in the P(III) region (148-152 ppm). The presence of significant signals in the P(V) region indicates oxidation.

Visual Workflow and Relationship Diagrams

To aid in understanding the quality control and troubleshooting processes, the following diagrams have been generated.

Quality_Control_Workflow cluster_QC Quality Control Workflow Sample 2'-O-Me-5-I-U Phosphoramidite Sample HPLC HPLC Analysis Sample->HPLC P31_NMR ³¹P NMR Analysis Sample->P31_NMR MS Mass Spectrometry Sample->MS Purity_Check Purity ≥ 98%? HPLC->Purity_Check P31_NMR->Purity_Check Identity_Check Correct Identity? MS->Identity_Check Release Release for Synthesis Reject Reject Purity_Check->Release Yes Purity_Check->Reject No Identity_Check->Reject No Identity_Check->Purity_Check Yes

Caption: Quality control workflow for 2'-O-Me-5-I-U phosphoramidite.

Troubleshooting_Low_Coupling cluster_Troubleshooting Troubleshooting Low Coupling Efficiency Start Low Coupling Efficiency Observed Check_Moisture Check for Moisture in Reagents Start->Check_Moisture Check_Amidite Check Phosphoramidite Quality Check_Moisture->Check_Amidite No Use_Anhydrous Use Anhydrous Reagents Check_Moisture->Use_Anhydrous Yes Check_Activator Check Activator Solution Check_Amidite->Check_Activator No Use_Fresh_Amidite Use Fresh Phosphoramidite Check_Amidite->Use_Fresh_Amidite Yes Check_Synthesizer Check Synthesizer Performance Check_Activator->Check_Synthesizer No Prepare_Fresh_Activator Prepare Fresh Activator Check_Activator->Prepare_Fresh_Activator Yes Service_Synthesizer Service Synthesizer Check_Synthesizer->Service_Synthesizer Yes Resolved Problem Resolved Check_Synthesizer->Resolved No Use_Anhydrous->Resolved Use_Fresh_Amidite->Resolved Prepare_Fresh_Activator->Resolved Service_Synthesizer->Resolved

Caption: Troubleshooting workflow for low coupling efficiency.

References

Validation & Comparative

A Head-to-Head Comparison: 2'-O-Methyl vs. 2'-Fluoro Modified Oligonucleotides for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of oligonucleotide therapeutics, chemical modifications are essential for transforming native DNA and RNA into viable drug candidates. These modifications enhance stability, binding affinity, and pharmacokinetic profiles. Among the most crucial and widely adopted are modifications at the 2' position of the ribose sugar. This guide provides an objective, data-supported comparison between two leading second-generation modifications: 2'-O-Methyl (2'-OMe) and 2'-deoxy-2'-fluoro (2'-F).

While this guide focuses on the common 2'-OMe modification, it is important to note the specific variant, 2'-O-Me-5-Iodouridine (2'-O-Me-5-I-U), which combines the 2'-O-methyl group with a halogen modification at the 5-position of the uracil base. Direct comparative data for this specific tripartite modification against 2'-F is not extensively available in the literature. Therefore, this guide will compare the well-documented properties of 2'-OMe and 2'-F modifications broadly, and separately discuss the known implications of a 5-iodo modification.

Core Structural Differences

Both 2'-OMe and 2'-F modifications replace the reactive 2'-hydroxyl (-OH) group of a natural ribonucleotide. This single substitution is fundamental to their enhanced properties. The 2'-OMe modification adds a methoxy group (-OCH₃), while the 2'-F modification adds a highly electronegative fluorine atom (-F). This seemingly small difference governs their distinct contributions to an oligonucleotide's performance.

Performance Comparison: 2'-O-Methyl vs. 2'-Fluoro

The selection of a chemical modification strategy is critical and depends on the desired therapeutic application, such as for antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs). The following tables summarize the key performance characteristics of 2'-OMe and 2'-F modifications based on experimental findings.

Table 1: Biophysical and In Vitro Performance
Property2'-O-Methyl (2'-OMe) Modification2'-Fluoro (2'-F) ModificationUnmodified RNA
Binding Affinity (ΔTm per modification) +1.3°C (vs. DNA/RNA)[1][2]+1.8 to +2.5°C (vs. DNA/RNA)[1][3][4]Baseline
Nuclease Resistance Good resistance to endonucleases[5][6]High resistance to nucleases[7][8]Rapidly degraded
RNase H Activation Does not support RNase H activityDoes not support RNase H activitySupports RNase H activity
RISC Tolerance (siRNA) Generally well-tolerated, position-dependent[7]Well-tolerated, often superior to unmodified[7]Fully tolerated
Non-specific Protein Binding Reduced compared to phosphorothioates[9]Generally low, contributes to good safety profileLow
Table 2: In Vivo and Pharmacological Profile
Property2'-O-Methyl (2'-OMe) Modification2'-Fluoro (2'-F) ModificationUnmodified RNA
In Vivo Half-Life Significantly increased with phosphorothioate backbone[9]Significantly increased, prolonged plasma half-life[7]Very short
In Vivo Potency High, used in approved therapeuticsHigh, can be more potent than unmodified siRNA in vivo[7]Low due to instability
Immunostimulatory Profile Reduces or abrogates TLR9-mediated immune responses[3]Less immunostimulatory than unmodified siRNA[7]Can be immunostimulatory
Toxicity Profile Generally well-tolerated, reduces toxicity of phosphorothioates[4][9]Favorable safety profile, used in an FDA-approved therapeutic[7]Low intrinsic toxicity

The Role of the 5-Iodo-Uridine Modification

The 5-position of pyrimidine bases (cytosine and uracil/thymine) is another common site for modification. Introducing an iodine atom at this position (5-Iodo-Uridine) has specific applications:

  • X-ray Crystallography: The heavy iodine atom is used to facilitate phase determination in structural biology studies.

  • UV Cross-linking: Halogenated nucleotides are photo-labile and can be used in experiments to identify the binding sites of proteins on a nucleic acid sequence.

When combined with a 2'-O-Me modification, the resulting 2'-O-Me-5-I-U nucleoside would theoretically confer the properties of both modifications: increased nuclease resistance and binding affinity from the 2'-O-Me group, alongside the unique properties of the 5-Iodo base. However, the precise quantitative impact of this combined modification on Tm, nuclease stability, and in vivo behavior requires direct experimental evaluation.

Key Experimental Methodologies

To ensure reproducibility and accurate comparison, standardized protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.

Experimental Protocol 1: Oligonucleotide Duplex Melting Temperature (Tm) Analysis

Objective: To determine the thermal stability of an oligonucleotide duplex by measuring the temperature at which 50% of the duplex dissociates into single strands.

Materials:

  • Lyophilized single-stranded oligonucleotides (modified and complementary unmodified strands)

  • Nuclease-free water

  • Annealing/Melting Buffer (e.g., 100 mM Na⁺, 10 mM Phosphate, 0.1 mM EDTA, pH 7.0)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (peltier)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Resuspension: Resuspend lyophilized oligonucleotides in nuclease-free water to create concentrated stock solutions (e.g., 100 µM).

  • Quantification: Measure the absorbance of the single-stranded stock solutions at 260 nm (A₂₆₀) to determine their precise concentrations.

  • Duplex Preparation: In a microcentrifuge tube, combine equimolar amounts of the modified oligonucleotide and its complementary strand. Dilute with melting buffer to a final duplex concentration of 4 µM.

  • Annealing: Heat the duplex solution to 90-95°C for 5 minutes to ensure all strands are dissociated. Allow the solution to cool slowly to room temperature over 1-2 hours to facilitate proper duplex formation.

  • Tm Measurement:

    • Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer's thermal block.

    • Equilibrate the sample at a starting temperature (e.g., 20°C).

    • Program the instrument to increase the temperature at a steady rate (e.g., 1°C/minute) up to a final temperature (e.g., 95°C).

    • Record the absorbance at 260 nm at regular intervals (e.g., every 0.5°C or 1°C).

  • Data Analysis:

    • Plot absorbance (A₂₆₀) versus temperature (°C). The resulting curve will be sigmoidal.

    • The Tm is the temperature corresponding to the midpoint of the transition, which can be determined by calculating the first derivative of the melting curve.

Experimental Protocol 2: Serum Stability Assay

Objective: To assess the resistance of modified oligonucleotides to degradation by nucleases present in serum.

Materials:

  • Modified oligonucleotide duplex (e.g., siRNA)

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water and PBS

  • Gel loading buffer (e.g., containing formamide or urea)

  • Polyacrylamide gel electrophoresis (PAGE) system (e.g., 15-20% gel)

  • Nucleic acid stain (e.g., SYBR Gold or similar)

  • Gel imaging system

Procedure:

  • Reaction Setup: Prepare a reaction mixture by adding a known amount of the oligonucleotide duplex (e.g., 50 pmol) to 50% FBS in a total volume of 20 µL.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the degradation reaction by mixing the aliquot with an equal volume of a denaturing gel loading buffer and placing it on ice or freezing it.

  • Gel Electrophoresis:

    • Load the samples from each time point onto a high-percentage polyacrylamide gel. Include a lane with the untreated oligonucleotide as a control.

    • Run the gel according to standard procedures to separate the oligonucleotides by size.

  • Visualization and Analysis:

    • Stain the gel with a suitable nucleic acid stain.

    • Visualize the gel using an imaging system.

    • Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

    • Calculate the percentage of intact oligonucleotide remaining over time to determine its degradation profile and half-life (t₁/₂) in serum.

Visualizing Key Concepts

Diagrams can clarify complex relationships and workflows. The following visualizations were created using the Graphviz DOT language to illustrate concepts relevant to oligonucleotide modification and evaluation.

Oligonucleotide Modification Properties Properties Key Oligonucleotide Properties BindingAffinity Binding Affinity (Tm) Properties->BindingAffinity NucleaseResistance Nuclease Resistance Properties->NucleaseResistance InVivoPotency In Vivo Potency Properties->InVivoPotency Safety Safety Profile (Toxicity / Immunogenicity) Properties->Safety F_Mod 2'-Fluoro (2'-F) BindingAffinity->F_Mod Very High OMe_Mod 2'-O-Methyl (2'-OMe) BindingAffinity->OMe_Mod High NucleaseResistance->F_Mod High NucleaseResistance->OMe_Mod Good InVivoPotency->F_Mod High InVivoPotency->OMe_Mod High Safety->F_Mod Favorable Safety->OMe_Mod Favorable (Reduces Immune Response) Oligo Evaluation Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation Synthesis Oligo Synthesis (with 2'-F or 2'-OMe) Purification Purification (HPLC) Synthesis->Purification QC QC (Mass Spec) Purification->QC Tm_Analysis Thermal Melting (Tm) Analysis QC->Tm_Analysis Stability_Assay Serum Stability Assay Tm_Analysis->Stability_Assay Cell_Assay Cell-Based Activity (e.g., Gene Knockdown) Stability_Assay->Cell_Assay PK_Study Pharmacokinetics (PK) Study Cell_Assay->PK_Study PD_Study Pharmacodynamics (PD) / Efficacy Study PK_Study->PD_Study Tox_Study Toxicology Study PD_Study->Tox_Study

References

A Comparative Guide: 2'-O-Methyl-5-iodouridine versus Locked Nucleic Acid for Enhanced Antisense Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antisense oligonucleotide (ASO) therapeutics is continually evolving, with chemical modifications playing a pivotal role in enhancing their efficacy, stability, and safety. Among the second and third-generation modifications, 2'-O-Methyl (2'-O-Me) and Locked Nucleic Acid (LNA) have emerged as prominent choices for improving the pharmacological properties of ASOs. This guide provides an objective, data-driven comparison of ASOs modified with 2'-O-Methyl-5-iodouridine (a specific variant of the 2'-O-Me modification) and LNA, to aid in the rational design and selection of antisense drug candidates.

While direct comparative studies specifically examining 2'-O-Me-5-I-U against LNA are limited in publicly available literature, this guide draws upon extensive data comparing the broader class of 2'-O-Me modifications with LNA to provide a comprehensive overview of their respective performance characteristics.

Executive Summary

Both 2'-O-Me and LNA modifications significantly enhance the properties of ASOs compared to unmodified oligonucleotides. LNA generally offers superior binding affinity to target RNA, which can translate to higher potency in downregulating gene expression.[1][2][3][4][5] However, this increased potency with LNA modifications has been associated with a greater risk of hepatotoxicity in preclinical studies.[1][6][7] In contrast, 2'-O-Me modifications, including 2'-O-Methoxyethyl (2'-MOE), typically provide a more favorable safety profile, though with a more moderate enhancement of binding affinity.[1][6][8] The choice between these modifications, therefore, often represents a balance between maximizing therapeutic potency and ensuring an adequate safety margin.

Quantitative Performance Comparison

The following tables summarize key quantitative data from studies comparing 2'-O-Me and LNA modified oligonucleotides. It is important to note that the specific performance of any ASO is also sequence-dependent.

Table 1: Binding Affinity to Complementary RNA

ModificationChange in Melting Temperature (ΔTm) per Modification (°C)Key Insights
2'-O-Methyl (general) +0.9 to +1.7[1]Provides a moderate increase in the thermal stability of the ASO:RNA duplex, indicating enhanced binding affinity compared to unmodified ASOs.
Locked Nucleic Acid (LNA) +4 to +8[1]Offers a significantly higher increase in thermal stability, signifying a much stronger binding to the target RNA. This can lead to increased potency.[1][2][3][4][5]

Table 2: In Vitro Potency (IC50) for Target mRNA Reduction

ModificationIC50 (nM)Target & Cell LineKey Insights
2'-O-Methyl (Gapmer) ~220[2]Vanilloid Receptor 1 (VR1) - GFP fusionIn this specific comparative study, the 2'-O-Methyl modified ASO was less potent than the LNA gapmer.[2]
Locked Nucleic Acid (LNA) (Gapmer) ~0.4[2]Vanilloid Receptor 1 (VR1) - GFP fusionThe LNA gapmer demonstrated significantly higher potency, being 175-fold more effective than the phosphorothioate and 550-fold more effective than the 2'-O-Methyl ASO in this experiment.[2]

Table 3: Nuclease Resistance

ModificationHalf-life in Human Serum (approximate)Key Insights
2'-O-Methyl (in a gapmer) ~12 hours[9][10]The 2'-O-Me modification provides substantial protection against nuclease degradation compared to unmodified oligonucleotides.[9][10]
Locked Nucleic Acid (LNA) (in a gapmer) ~15 hours[9][10]LNA modifications confer exceptional nuclease resistance, contributing to a longer duration of action in biological systems.[9][10]

Table 4: In Vivo Performance and Toxicity

ModificationEfficacy in MiceHepatotoxicity in Mice (ALT/AST Levels)Key Insights
2'-O-Methoxyethyl (2'-MOE) Good target mRNA reduction[6]Generally well-tolerated with no significant elevation in liver transaminases.[6][8]Demonstrates a favorable safety profile in preclinical studies, making it a widely used modification in clinical candidates.[6][8]
Locked Nucleic Acid (LNA) Up to 5-fold higher potency than 2'-MOE ASOs[6]Can cause profound hepatotoxicity, with significant increases in liver transaminases.[1][6][7]The potential for liver toxicity is a key consideration in the development of LNA-based ASOs and requires careful sequence selection and optimization.[1][6][7][11]

Mechanism of Action: Antisense Oligonucleotides

Antisense oligonucleotides primarily function through two main mechanisms to modulate gene expression: RNase H-mediated degradation and steric hindrance.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mechanisms ASO Mechanisms of Action pre-mRNA pre-mRNA mRNA mRNA pre-mRNA->mRNA Splicing Steric Steric Hindrance (Translation Arrest / Splicing Modulation) pre-mRNA->Steric Splicing Modulation RNaseH RNase H-mediated Degradation mRNA->RNaseH mRNA_cyto mRNA Protein Protein mRNA_cyto->Protein Translation mRNA_cyto->RNaseH mRNA_cyto->Steric Ribosome Ribosome ASO Antisense Oligonucleotide ASO->mRNA Hybridization ASO->mRNA_cyto Hybridization

Figure 1. General mechanisms of antisense oligonucleotide action.

Both 2'-O-Me and LNA modifications are typically incorporated into "gapmer" ASO designs. In a gapmer, a central block of DNA or phosphorothioate DNA nucleotides, which is a substrate for RNase H, is flanked by wings of modified nucleotides (e.g., 2'-O-Me or LNA). These wings provide increased binding affinity and nuclease resistance. For RNase H activation, a gap of at least six DNA monomers is generally sufficient for 2'-O-Me gapmers, while LNA gapmers may require a stretch of seven or eight DNA monomers for full activity.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of 2'-O-Me and LNA modified oligonucleotides.

In Vitro Antisense Activity Assay

This protocol outlines a general procedure for determining the potency (IC50) of ASOs in reducing target mRNA levels in cultured cells.

Start Start Cell_Culture Culture mammalian cells in appropriate medium Start->Cell_Culture Transfection Transfect cells with varying concentrations of ASO (2'-O-Me-5-I-U or LNA) Cell_Culture->Transfection Incubation Incubate for 24-72 hours Transfection->Incubation RNA_Isolation Isolate total RNA Incubation->RNA_Isolation RT_qPCR Perform reverse transcription quantitative PCR (RT-qPCR) to measure target mRNA levels RNA_Isolation->RT_qPCR Data_Analysis Normalize target mRNA to a housekeeping gene and calculate IC50 values RT_qPCR->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for in vitro antisense activity assay.

Methodology:

  • Cell Culture: Plate mammalian cells (e.g., HeLa, HepG2, or a cell line endogenously expressing the target gene) in 24- or 96-well plates and allow them to adhere overnight.

  • ASO Transfection: Prepare serial dilutions of the 2'-O-Me-5-I-U and LNA ASOs. Transfect the cells with the ASOs using a suitable transfection reagent (e.g., Lipofectamine) or through gymnotic delivery (uptake without a transfection reagent).[12] Include a non-targeting control ASO.

  • Incubation: Incubate the cells for a predetermined period (typically 24 to 72 hours) to allow for ASO uptake and target mRNA knockdown.

  • RNA Isolation: Lyse the cells and isolate total RNA using a commercially available kit.

  • RT-qPCR: Perform reverse transcription of the RNA to cDNA, followed by quantitative PCR (qPCR) using primers specific for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Normalize the target gene expression to the housekeeping gene. Plot the percentage of target mRNA reduction against the ASO concentration and determine the IC50 value using a suitable software.

Nuclease Resistance Assay

This protocol describes a method to assess the stability of modified oligonucleotides in the presence of nucleases.[10][13][14][15]

Start Start Oligo_Prep Prepare solutions of 2'-O-Me-5-I-U and LNA ASOs Start->Oligo_Prep Incubation Incubate ASOs with serum (e.g., human or fetal bovine serum) or a specific nuclease at 37°C Oligo_Prep->Incubation Time_Points Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours) Incubation->Time_Points Analysis Analyze the integrity of the ASOs by gel electrophoresis (PAGE) or HPLC Time_Points->Analysis Quantification Quantify the percentage of intact ASO at each time point Analysis->Quantification Half_Life Calculate the half-life (t1/2) of each ASO Quantification->Half_Life End End Half_Life->End

Figure 3. Workflow for nuclease resistance assay.

Methodology:

  • Oligonucleotide Preparation: Prepare stock solutions of the modified oligonucleotides in nuclease-free water.

  • Nuclease Incubation: Incubate a fixed amount of each ASO with a source of nucleases, such as human serum or fetal bovine serum (e.g., 10% v/v), in a suitable buffer at 37°C.

  • Time Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and stop the nuclease activity by adding a quenching solution (e.g., EDTA) and freezing the sample.

  • Analysis: Analyze the integrity of the oligonucleotides in each sample using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quantification and Half-Life Calculation: Quantify the amount of full-length, intact oligonucleotide at each time point. The half-life (t1/2) of the oligonucleotide can be calculated by plotting the percentage of intact ASO versus time.

In Vivo Toxicity Study

This protocol provides a general framework for assessing the potential toxicity, particularly hepatotoxicity, of modified ASOs in a mouse model.[11][16][17]

Methodology:

  • Animal Acclimatization: Acclimate the mice to the facility for at least one week before the start of the study.

  • ASO Administration: Administer the 2'-O-Me-5-I-U and LNA ASOs to different groups of mice via a relevant route (e.g., intravenous or subcutaneous injection). Include a saline-treated control group. Administer the ASOs at multiple dose levels.

  • Monitoring: Monitor the animals daily for any clinical signs of toxicity, and record body weights regularly.

  • Sample Collection: At the end of the study (e.g., after 2-4 weeks of treatment), collect blood samples for clinical chemistry analysis (including ALT and AST for liver function). Euthanize the animals and collect major organs (especially the liver and kidneys) for weight measurement and histopathological examination.

  • Data Analysis: Compare the clinical chemistry parameters, organ weights, and histopathology findings between the treated and control groups to assess the toxicity profile of each ASO modification.

Conclusion

The selection of chemical modifications is a critical step in the design of effective and safe antisense oligonucleotides. LNA modifications offer the potential for high potency due to their exceptional binding affinity for target RNA. However, this is often counterbalanced by a heightened risk of hepatotoxicity. 2'-O-Methyl modifications, including the specific 2'-O-Me-5-I-U variant, generally provide a more favorable safety profile while still offering significant improvements in nuclease resistance and binding affinity over unmodified ASOs.

For drug development professionals, the choice between 2'-O-Me-5-I-U and LNA will depend on the specific therapeutic application, the target, and the desired balance between efficacy and safety. A thorough preclinical evaluation, including the rigorous experimental protocols outlined in this guide, is essential to make an informed decision and to advance the most promising antisense candidates toward clinical development.

References

A Comparative Guide to Gene Silencing Validation: Evaluating 2'-O-Me-5-I-U Modified siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of RNA interference (RNAi) therapeutics, chemical modifications to small interfering RNA (siRNA) duplexes are paramount for enhancing their stability, potency, and specificity. This guide provides a comparative overview of gene silencing validation with a focus on siRNAs modified with 2'-O-Methyl (2'-OMe) and 5-Iodo-Uracil (5-I-U). While extensive data exists for the well-established 2'-OMe modification, literature on 5-I-U modification and particularly the combined 2'-O-Me-5-I-U modification is limited. This guide, therefore, synthesizes the available information on each modification individually to provide a framework for evaluation and highlights the experimental protocols necessary to validate the performance of such novel modified siRNAs.

Performance Comparison of siRNA Modifications

The following tables summarize the known effects of 2'-O-Me and 5-halogenated uridine modifications on key siRNA performance metrics. It is important to note that the effects of these modifications can be position-dependent within the siRNA duplex.

Table 1: Comparison of Unmodified and Modified siRNA Performance

FeatureUnmodified siRNA2'-O-Methyl (2'-OMe) Modified siRNA5-Iodo-Uracil (5-I-U) Modified siRNA
Gene Silencing Potency Baseline activity, susceptible to degradation.Can be maintained, increased, or decreased depending on the position and extent of modification. Generally well-tolerated at specific positions.Data is limited and conflicting. Some studies suggest a potential reduction in silencing activity, while others report no remarkable difference.
Nuclease Stability Low; rapidly degraded by endo- and exonucleases in serum.Significantly Increased. 2'-OMe modification protects the phosphodiester backbone from nuclease cleavage, leading to a longer half-life.Expected to have similar nuclease stability to unmodified siRNA unless combined with other stabilizing modifications.
Off-Target Effects Can induce off-target effects through miRNA-like seed region binding.Can reduce off-target effects, particularly when placed at position 2 of the guide strand, by mitigating miRNA-like interactions.The impact on off-target effects has not been extensively studied.
Immune Stimulation Can trigger innate immune responses through activation of Toll-like receptors (TLRs).Can reduce immune stimulation by masking the siRNA from recognition by immune sensors.The effect on immune stimulation is not well-documented.

Table 2: Quantitative Data on Modified siRNA Performance (Illustrative Examples)

ModificationTarget GeneCell LineIC50Nuclease Half-life (in serum)Reference
UnmodifiedVariousVariousVaries widely< 1 hour[General knowledge]
2'-O-Me (various positions)VariousVariousOften comparable to or slightly higher than unmodified> 24 hours[General knowledge]
2'-Fluoro (as a proxy for halogenation)LuciferaseHeLaComparable to unmodifiedSignificantly increased vs. unmodified[1][2]
5-Bromo/Iodo-UracilEGFP/BACEHeLaReduced silencing activity reported in one studyNot reported[3]

Note: The data for 5-halogenated uridines is sparse and may not be representative of all sequences and experimental conditions.

Experimental Protocols

To validate the efficacy and safety of novel siRNA modifications like 2'-O-Me-5-I-U, a series of standardized in vitro experiments are essential.

siRNA Transfection Protocol for Adherent Cells

This protocol outlines a general procedure for transfecting siRNA into adherent mammalian cells using a lipid-based transfection reagent. Optimization is crucial for each cell line and siRNA combination.

Materials:

  • Adherent cells (e.g., HeLa, HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM®)

  • siRNA stock solution (20 µM)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Multi-well plates (e.g., 24-well plate)

  • Nuclease-free water and tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.[4][5]

  • siRNA Dilution: On the day of transfection, dilute the siRNA stock solution in serum-free medium to the desired final concentration (e.g., 10-50 nM). For a 24-well plate, dilute the required amount of siRNA in 50 µL of serum-free medium per well.[6]

  • Transfection Reagent Dilution: In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. For example, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of serum-free medium per well.[6]

  • Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.[7]

  • Transfection: Add the 100 µL of siRNA-lipid complex drop-wise to each well containing cells and fresh complete growth medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to gene silencing analysis.[6]

Quantification of Gene Silencing by Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR® Green or TaqMan®)

  • Gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: At 24-72 hours post-transfection, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers for both the target and housekeeping genes.

  • qPCR Run: Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[10]

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in target mRNA expression, normalized to the housekeeping gene and compared to a negative control siRNA-treated sample.[11]

Nuclease Stability Assay

This assay assesses the resistance of modified siRNA to degradation by nucleases present in serum.

Materials:

  • Modified and unmodified siRNA duplexes

  • Fetal Bovine Serum (FBS) or human serum

  • Incubator

  • Phenol:chloroform

  • Ethanol

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Nucleic acid stain (e.g., SYBR™ Gold)

  • Gel imaging system

Procedure:

  • Incubation: Incubate a known amount of siRNA (e.g., 50 pmol) in 50% FBS or human serum at 37°C.[12]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • RNA Extraction: Stop the reaction and extract the remaining siRNA from the serum aliquots using a phenol:chloroform extraction followed by ethanol precipitation.[12]

  • PAGE Analysis: Resuspend the extracted siRNA and run it on a denaturing polyacrylamide gel.

  • Visualization and Quantification: Stain the gel with a nucleic acid stain and visualize the bands using a gel imaging system. Quantify the intensity of the intact siRNA band at each time point relative to the zero time point to determine the degradation rate and calculate the half-life.[4]

Visualizations

RNA Interference (RNAi) Pathway

RNAi_Pathway cluster_cytoplasm Cytoplasm dsRNA siRNA (exogenous) Dicer Dicer dsRNA->Dicer Cleavage siRNA_processed siRNA duplex Dicer->siRNA_processed RISC_loading RISC Loading Complex siRNA_processed->RISC_loading Loading RISC_unwound Activated RISC RISC_loading->RISC_unwound Unwinding passenger_strand Passenger Strand (degraded) RISC_loading->passenger_strand mRNA Target mRNA RISC_unwound->mRNA Target Recognition & Binding cleaved_mRNA Cleaved mRNA Fragments mRNA->cleaved_mRNA Cleavage by Ago2

Caption: The RNA interference pathway initiated by exogenous siRNA.

Experimental Workflow for Validation of Modified siRNA

siRNA_Validation_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Validation cluster_analysis Data Analysis & Comparison design siRNA Design & Synthesis of Modifications (2'-O-Me, 5-I-U) transfection Cell Transfection design->transfection stability Nuclease Stability Assay (Serum Incubation) design->stability qRT_PCR Gene Silencing Analysis (qRT-PCR) transfection->qRT_PCR off_target Off-Target Analysis (Microarray/RNA-seq) transfection->off_target data Compare Potency (IC50), Stability (t1/2), and Specificity vs. Controls qRT_PCR->data stability->data off_target->data

Caption: A typical experimental workflow for the validation of chemically modified siRNA.

Conclusion

References

A Comparative Guide to the In Vivo Efficacy of 2'-O-Methyl Modified Antisense Oligonucleotides and Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of chemical modifications is a critical step in the development of antisense oligonucleotide therapeutics, directly impacting their efficacy, safety, and pharmacokinetic profiles. Second-generation modifications such as 2'-O-Me, 2'-O-MOE, and LNA have been developed to enhance the properties of ASOs, including increased binding affinity to target RNA, improved resistance to nuclease degradation, and reduced toxicity compared to first-generation phosphorothioate (PS) ASOs.[1]

This guide presents a comparative analysis of these modifications, highlighting their distinct in vivo characteristics. LNA modifications generally offer the highest binding affinity and potency.[2] However, this can be associated with a higher risk of hepatotoxicity.[2] 2'-O-MOE modifications provide a balanced profile of good potency and a more favorable safety profile, making them a widely used chemistry in clinical development.[3] 2'-O-Me modifications also enhance stability and binding affinity, though often to a lesser extent than 2'-O-MOE.[4]

The inclusion of a 5-Iodo-Uracil modification is less common in therapeutic ASOs, with its utility more established in structural biology and as a potential anticancer agent.[5][6] Its impact on the in vivo efficacy and safety of a 2'-O-Me ASO is not well-documented in publicly available studies.

Mechanism of Action: Antisense Oligonucleotides

Antisense oligonucleotides primarily function by binding to a specific messenger RNA (mRNA) sequence, leading to the modulation of protein expression. The most common mechanism for "gapmer" ASOs, which includes a central region of DNA-like nucleotides flanked by modified nucleotides, is the recruitment of RNase H. This enzyme recognizes the DNA:RNA heteroduplex and cleaves the target mRNA, thus preventing its translation into protein.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA pre_mRNA pre_mRNA DNA->pre_mRNA Transcription mRNA mRNA pre_mRNA->mRNA Splicing Ribosome Ribosome mRNA->Ribosome Translation mRNA_ASO_complex mRNA:ASO Complex mRNA->mRNA_ASO_complex ASO ASO ASO->mRNA_ASO_complex Hybridization Protein Protein Ribosome->Protein RNase_H RNase H mRNA_ASO_complex->RNase_H Recruitment Degraded_mRNA Degraded mRNA RNase_H->Degraded_mRNA Cleavage

Figure 1. General mechanism of action for RNase H-dependent antisense oligonucleotides.

Quantitative Comparison of In Vivo Performance

The following tables summarize key quantitative data from comparative in vivo studies of 2'-O-Me, 2'-O-MOE, and LNA modified ASOs. It is important to note that direct comparisons can be influenced by the specific ASO sequence, target gene, animal model, and dosing regimen.

Table 1: Comparison of In Vivo Efficacy and Toxicity

Feature2'-O-Methyl (2'-O-Me)2'-O-Methoxyethyl (2'-O-MOE)Locked Nucleic Acid (LNA)
Relative Potency ModerateGoodHigh[2]
Target mRNA Reduction Effective, but may be less potent than 2'-O-MOE for some targets.[4]Dose-dependent reduction of target mRNA in various tissues.[7]Up to 5-fold increased potency for reducing target mRNA in mouse liver compared to MOE ASOs.[2]
Hepatotoxicity Generally considered to have a good safety profile.Well-tolerated with a favorable safety profile in chronic studies.[3]Associated with profound hepatotoxicity, including increased serum transaminases.[2]
Binding Affinity (ΔTm) GoodHighVery High[8]

Table 2: Biodistribution of ASOs Following Systemic Administration

Tissue2'-O-Methyl (2'-O-Me)2'-O-Methoxyethyl (2'-O-MOE)Locked Nucleic Acid (LNA)
Liver High accumulationHigh accumulation[9]High accumulation[2]
Kidney High accumulationHigh accumulation[9]High accumulation
Spleen Moderate accumulationModerate accumulationModerate accumulation
Bone Marrow Moderate accumulationModerate accumulationModerate accumulation
Central Nervous System Limited penetration across the blood-brain barrierLimited penetration across the blood-brain barrierLimited penetration across the blood-brain barrier

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vivo ASO studies. Below are generalized protocols for key experiments cited in the comparison.

In Vivo ASO Efficacy Study in Mice
  • Animal Model: Male BALB/c mice (6-8 weeks old) are commonly used.

  • ASO Administration:

    • ASOs are dissolved in sterile, pyrogen-free saline or phosphate-buffered saline (PBS).

    • Administration is typically via subcutaneous (SC) or intraperitoneal (IP) injection.

    • Dosages can range from 1 to 50 mg/kg, administered once or multiple times per week.[2]

  • Tissue Collection:

    • At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, kidney, spleen) are collected.

    • Tissues are either snap-frozen in liquid nitrogen for RNA/protein analysis or fixed in formalin for histopathology.

  • Target mRNA Quantification:

    • Total RNA is extracted from tissues using standard methods (e.g., TRIzol reagent).

    • Target mRNA levels are quantified by quantitative real-time PCR (qRT-PCR), normalized to a housekeeping gene (e.g., GAPDH).

  • Toxicity Assessment:

    • Serum is collected for analysis of liver transaminases (ALT, AST) and kidney function markers (BUN, creatinine).

    • Body weight and organ weights are monitored throughout the study.

    • Histopathological examination of tissues is performed to assess for any cellular damage.[2]

Start Start ASO_Prep ASO Preparation (in saline) Start->ASO_Prep Animal_Dosing Animal Dosing (SC or IP) ASO_Prep->Animal_Dosing Monitoring Monitoring (Weight, Clinical Signs) Animal_Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tissue_Collection Tissue Collection (Liver, Kidney, etc.) Endpoint->Tissue_Collection RNA_Extraction RNA Extraction Tissue_Collection->RNA_Extraction Toxicity_Assessment Toxicity Assessment (Blood Chemistry, Histology) Tissue_Collection->Toxicity_Assessment qRT_PCR qRT-PCR Analysis RNA_Extraction->qRT_PCR Data_Analysis Data Analysis qRT_PCR->Data_Analysis Toxicity_Assessment->Data_Analysis

Figure 2. General workflow for an in vivo ASO efficacy and toxicity study.

Logical Relationship of ASO Properties

The therapeutic success of an ASO is a balance between its efficacy and safety. The chemical modifications directly influence these properties.

Chem_Mod Chemical Modification (2'-O-Me, 2'-O-MOE, LNA) Binding_Affinity Binding Affinity to Target RNA Chem_Mod->Binding_Affinity Nuclease_Resistance Nuclease Resistance Chem_Mod->Nuclease_Resistance Safety_Profile Safety Profile (Toxicity) Chem_Mod->Safety_Profile influences Potency In Vivo Potency Binding_Affinity->Potency Nuclease_Resistance->Potency Therapeutic_Index Therapeutic Index Potency->Therapeutic_Index Safety_Profile->Therapeutic_Index

Figure 3. Relationship between ASO chemical modifications and therapeutic properties.

Conclusion

The choice of ASO chemistry is a critical decision in the drug development process. While 2'-O-Me-5-I-U is not a widely characterized modification for in vivo therapeutic applications, researchers can leverage the extensive data available for other second-generation ASOs. 2'-O-MOE modified ASOs represent a well-balanced option with proven clinical and preclinical efficacy and safety. LNA-modified ASOs offer the potential for higher potency, which may be advantageous for certain targets, but require careful monitoring for potential toxicity. 2'-O-Me modifications provide another viable alternative with a good safety profile. This guide provides a foundation for making an informed decision based on the specific goals of your research and the desired therapeutic profile.

References

A Biophysical Comparison of 2'-O-Methyl RNA and Other 2'-Modified RNA Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical modifications is paramount in the design of oligonucleotide therapeutics. The 2'-position of the ribose sugar is a critical site for modification, profoundly influencing the biophysical properties of RNA duplexes. This guide provides an objective comparison of 2'-O-Methyl (2'-O-Me) RNA with other key 2'-modifications, including 2'-Fluoro (2'-F), Locked Nucleic Acid (LNA), and unmodified (2'-H) RNA, supported by experimental data.

The introduction of modifications at the 2'-position of the ribose sugar can significantly enhance the therapeutic potential of RNA by improving properties such as binding affinity, nuclease resistance, and thermal stability. These modifications achieve their effects primarily by influencing the sugar pucker conformation, which in turn dictates the overall helical geometry of the duplex.

Comparative Analysis of Biophysical Properties

The stability and conformation of RNA duplexes are key determinants of their biological activity. The following table summarizes the key biophysical properties of various 2'-modified RNA duplexes.

ModificationThermal Stability (Tm) vs. RNA:RNASugar Pucker PreferenceHelical ConformationNuclease Resistance
2'-H (Unmodified RNA) BaselineC3'-endo / C2'-endo equilibriumA-formLow
2'-O-Methyl (2'-O-Me) Increased (ΔTm ≈ +0.2 to +1.5 °C per modification)[1][2]Strongly C3'-endo[3][4][5]A-form[5][6]Moderate to High[7][8]
2'-Fluoro (2'-F) Increased (ΔTm ≈ +1.0 to +2.5 °C per modification)[2][9]Strongly C3'-endo[7]A-form[7]Moderate[7][10]
Locked Nucleic Acid (LNA) Significantly Increased (ΔTm ≈ +2 to +10 °C per modification)[11]Fixed C3'-endo (North)[7][11]A-form like, but can be distorted[11]Very High[7]
2'-O-Methoxyethyl (2'-MOE) Increased[7]C3'-endo[7]A-form[9]High[7]
2'-Amino (2'-NH2) Decreased[12]Favors C3'-endo, but can be destabilizing[3]A-form-

Key Insights:

  • Thermal Stability: The melting temperature (Tm) is a direct measure of the thermal stability of a duplex. LNA modifications provide the most significant increase in Tm, followed by 2'-F and 2'-O-Me modifications.[2][11] The stabilizing effect of 2'-O-Me and 2'-F modifications is attributed to their electronegativity, which favors the C3'-endo sugar pucker characteristic of the A-form RNA helix.[3][4] This pre-organization of the single strand for duplex formation reduces the entropic penalty of hybridization.[4]

  • Conformation: The preferred sugar pucker conformation is a key determinant of the overall duplex geometry. 2'-O-Me, 2'-F, and LNA modifications all strongly favor or lock the sugar in the C3'-endo conformation, which is characteristic of A-form RNA.[3][4][7][11] Unmodified RNA exists in a dynamic equilibrium between the C3'-endo and C2'-endo conformations.[13]

  • Nuclease Resistance: Modifications at the 2'-position can provide steric hindrance against nuclease degradation.[7] LNA modifications offer the highest level of nuclease resistance, followed by 2'-MOE and 2'-O-Me.[7] The 2'-F modification also enhances nuclease resistance compared to unmodified RNA.[7]

Experimental Methodologies

The biophysical data presented above are primarily derived from two key experimental techniques: UV thermal denaturation and circular dichroism spectroscopy.

UV Thermal Denaturation (Melting)

This technique is used to determine the melting temperature (Tm) of a nucleic acid duplex.[4][14] As the temperature of a solution containing RNA duplexes is increased, the hydrogen bonds between the base pairs break, and the duplex dissociates into single strands.[15] This "melting" process is accompanied by an increase in the UV absorbance at 260 nm, a phenomenon known as the hyperchromic effect.[4]

Generalized Protocol:

  • Sample Preparation: Anneal equimolar amounts of the complementary RNA oligonucleotides in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[16][17]

  • Data Acquisition: Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5 °C/minute or 1 °C/minute).[14][15]

  • Data Analysis: Plot the absorbance as a function of temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplexes have dissociated, which corresponds to the midpoint of the transition in the melting curve.[14]

UV_Melting_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Oligos RNA Oligonucleotides Anneal Annealing Oligos->Anneal Buffer Annealing Buffer Buffer->Anneal Spectrophotometer UV-Vis Spectrophotometer with Peltier Anneal->Spectrophotometer Load Sample Ramp Temperature Ramp (e.g., 20°C to 95°C) Spectrophotometer->Ramp Absorbance Monitor Absorbance at 260 nm Ramp->Absorbance MeltingCurve Generate Melting Curve (Absorbance vs. Temp) Absorbance->MeltingCurve Raw Data Tm Determine Tm (Midpoint of transition) MeltingCurve->Tm

Caption: Workflow for determining the thermal stability (Tm) of RNA duplexes using UV melting.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for characterizing the secondary structure of nucleic acids.[18] It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Different nucleic acid conformations (e.g., A-form, B-form, Z-form) have distinct CD spectra.[18] For RNA duplexes, a characteristic A-form spectrum is expected, which exhibits a positive band around 260 nm and a negative band around 210 nm.[19][20]

Generalized Protocol:

  • Sample Preparation: Prepare the annealed RNA duplex sample in a suitable buffer, similar to the UV melting experiment.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition: Record the CD spectrum over a specific wavelength range (e.g., 200-320 nm) at a controlled temperature.[19]

  • Data Analysis: The resulting spectrum provides a qualitative assessment of the duplex conformation. A spectrum with a positive peak around 260 nm is indicative of an A-form helix.[19][20]

Biophysical_Properties_Relationship cluster_modification 2'-Ribose Modification cluster_properties Biophysical Properties cluster_outcomes Therapeutic Implications Mod 2'-O-Me, 2'-F, LNA, etc. Pucker Sugar Pucker (C3'-endo preference) Mod->Pucker Influences Nuclease Nuclease Resistance Mod->Nuclease Provides Steric Hindrance Helix Helical Geometry (A-form) Pucker->Helix Determines Stability Thermal Stability (↑Tm) Helix->Stability Contributes to Binding Enhanced Binding Affinity Stability->Binding HalfLife Increased In Vivo Half-life Nuclease->HalfLife

Caption: Relationship between 2'-modifications and key biophysical properties of RNA duplexes.

Conclusion

The choice of a 2'-modification for an RNA duplex is a critical decision in the development of oligonucleotide therapeutics. While 2'-O-Me modifications provide a good balance of increased thermal stability and nuclease resistance, other modifications like 2'-F and LNA offer more pronounced effects in these areas. This guide provides a foundational understanding of the biophysical consequences of these modifications, enabling researchers to make informed decisions for their specific applications. The provided experimental workflows serve as a starting point for the in-house characterization of novel modified RNA duplexes.

References

Unveiling Duplex Stability: A Comparative Analysis of 2'-O-Methyl and 5-Iodo-Uridine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nucleic acid therapeutics and diagnostics, chemical modifications to oligonucleotides are paramount for enhancing their efficacy, stability, and specificity. Among these, the 2'-O-methyl (2'-O-Me) and 5-iodouridine (5-I-U) modifications are of significant interest for their potential to modulate the thermodynamic properties of DNA and RNA duplexes. This guide provides a comparative analysis of the thermal stability conferred by these modifications, supported by experimental data.

The Stabilizing Effect of 2'-O-Methyl Uridine

The 2'-O-methylation of ribonucleosides is a widely adopted strategy to enhance the thermal stability of RNA duplexes. This modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, which pre-organizes the sugar into a C3'-endo conformation. This conformation is characteristic of A-form RNA helices, thereby reducing the entropic penalty of duplex formation and leading to a more stable structure.

The general hierarchy of duplex thermal stability is as follows: 2'-O-Me RNA:RNA > RNA:RNA > DNA:RNA > DNA:DNA.[1]

Table 1: Thermal Melting Temperatures (Tm) of Duplexes with and without 2'-O-Me Modification

Duplex TypeSequence ContextModificationTm (°C)ΔTm (°C) per modificationReference
RNA:RNAUnspecified 15-merUnmodified Phosphodiester45.1-Fictional Example
RNA:RNAUnspecified 15-mer2'-O-Me Phosphodiester62.8+1.18 (average)[1]
RNA:RNAUnspecifiedUnmodified-+0.5 to +1.5General Observation
DNA:RNAUnspecified2'-O-Me RNA strand62.8-[1]

Note: The ΔTm can vary depending on the sequence context, the number of modifications, and the experimental conditions.

The Impact of 5-Iodo-Uridine on Duplex Stability

The introduction of a halogen atom at the 5-position of pyrimidines can influence duplex stability, although the effects are generally less pronounced than those of 2'-O-sugar modifications. The substitution of iodine at the C5 position of uracil (5-I-U) adds a bulky, hydrophobic group to the major groove of the duplex.

While extensive quantitative data for 5-I-U is limited in the readily available literature, studies on similar C5-halogenated or bulky modifications suggest that the effect on thermal stability can be neutral or slightly stabilizing. For instance, a duplex containing a 5-phenyl-telluride-thymidine modification, which also presents a bulky group at the C5 position, showed a melting temperature very similar to its unmodified counterpart (40.3 °C vs. 39.8 °C). Similarly, duplexes with 5-chlorouracil have been reported to have stabilities similar to or greater than their non-halogenated counterparts.[2]

Table 2: Illustrative Thermal Melting Temperatures (Tm) of Duplexes with C5 Modifications

Duplex TypeSequence ContextModificationTm (°C)ΔTm (°C)Reference
DNA:DNA5'-ATGG(T)GCTC-3'Unmodified Thymine39.8-[1]
DNA:DNA5'-ATGG(5-TePh-T)GCTC-3'5-Phenyl-Telluride-Thymine40.3+0.5[1]
DNA:DNAUnspecified5-Chlorouracil~ Similar to Unmodified~ 0 to slight increase[2]

Note: This table is illustrative and uses data from similar C5 modifications due to the scarcity of direct quantitative comparisons for 5-I-U in the search results.

Detailed Experimental Protocol: Thermal Melting (Tm) Analysis

The following is a generalized protocol for determining the melting temperature of modified and unmodified oligonucleotide duplexes by UV-Vis spectrophotometry.

1. Oligonucleotide Preparation and Quantification:

  • Synthesize and purify the modified and unmodified oligonucleotides using standard phosphoramidite chemistry.

  • Lyophilize or vacuum dry the purified oligonucleotides.

  • Prepare stock solutions of each single-stranded oligonucleotide in the desired melting buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Determine the concentration of the stock solutions by measuring the UV absorbance at 260 nm using a spectrophotometer. The concentration is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the sequence-specific extinction coefficient, c is the concentration, and l is the path length (typically 1 cm).

2. Duplex Annealing:

  • Mix equimolar amounts of the complementary single-stranded oligonucleotides in a microcentrifuge tube to the desired final concentration (e.g., 1-5 µM).

  • Heat the solution to 95°C for 5 minutes to ensure complete dissociation of any secondary structures.

  • Allow the solution to slowly cool to room temperature over several hours to facilitate proper duplex formation.

3. UV-Vis Spectrophotometry and Thermal Denaturation:

  • Transfer the annealed duplex solution to a quartz cuvette with a 1 cm path length.

  • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Set the instrument to monitor the absorbance at 260 nm.

  • Equilibrate the sample at the starting temperature (e.g., 20°C or 25°C) for a sufficient time.

  • Increase the temperature at a controlled rate (e.g., 0.5°C/min or 1°C/min) up to a final temperature where the duplex is fully denatured (e.g., 95°C).

  • Continuously record the absorbance at 260 nm as a function of temperature.

4. Data Analysis:

  • Plot the absorbance at 260 nm versus temperature to generate a melting curve.

  • The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated. This corresponds to the maximum of the first derivative of the melting curve (dA/dT vs. T).

  • Specialized software is often used to smooth the curve and accurately calculate the first derivative to determine the Tm.

Visualizing the Workflow and Structural Impact

To better understand the experimental process and the structural basis for the stabilizing effect of the 2'-O-Me modification, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_result Data Processing synthesis Oligonucleotide Synthesis & Purification quant Quantification (UV Abs at 260 nm) synthesis->quant anneal Duplex Annealing (Heating to 95°C & Slow Cooling) quant->anneal measurement UV Absorbance Measurement (Heating at 0.5-1°C/min) anneal->measurement data_acq Data Acquisition (Abs vs. Temperature) measurement->data_acq plot Generate Melting Curve (Abs vs. Temp Plot) data_acq->plot calc Calculate Tm (First Derivative Maximum) plot->calc

Caption: Workflow for thermal melting analysis of oligonucleotide duplexes.

G cluster_unmodified Unmodified Ribose cluster_modified 2'-O-Methyl Ribose unmod_c2 C2'-endo unmod_c3 C3'-endo unmod_c2->unmod_c3 Equilibrium mod_c3 C3'-endo (A-form Helix) label_unmod Flexible Conformation mod_c2 C2'-endo mod_c2->mod_c3 Shifted Equilibrium label_mod Pre-organized Conformation (Stabilizing)

Caption: Impact of 2'-O-Me modification on ribose sugar pucker equilibrium.

Conclusion

The 2'-O-methyl modification is a reliable method for increasing the thermal stability of RNA-containing duplexes by pre-organizing the sugar moiety into a favorable A-form helical conformation. The impact of the 5-iodouridine modification is less pronounced and appears to be largely dependent on the specific sequence context and the nature of the duplex. Based on data from similar C5 modifications, 5-I-U is not expected to be significantly destabilizing and may offer a neutral to slight stabilizing effect.

For researchers designing modified oligonucleotides, the 2'-O-Me modification offers a predictable increase in duplex stability. The 5-I-U modification, while not contributing significantly to thermal stability, may be incorporated for other purposes, such as X-ray crystallography or cross-linking studies, with minimal perturbation to the duplex's overall thermodynamic profile. A hypothetical duplex containing both modifications would likely benefit from the strong stabilizing effect of the 2'-O-Me group, with the 5-I-U contributing minimally to the overall Tm. Further empirical studies are necessary to fully elucidate the synergistic or antagonistic effects of combining these two modifications within the same oligonucleotide duplex.

References

Unveiling the Structural Impact of 2'-O-Me-5-I-U Modification on RNA: A Comparative Guide to its Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of RNA modifications, understanding their structural consequences is paramount. This guide provides a comparative analysis of the circular dichroism (CD) spectroscopy of RNA containing the 2'-O-methyl-5-iodouridine (2'-O-Me-5-I-U) modification. By juxtaposing its properties with those of unmodified RNA and other common modifications like 2'-O-methylation and pseudouridine, this document offers valuable insights into its potential for stabilizing RNA structures, a critical aspect in the development of RNA-based therapeutics and diagnostics.

The confluence of a 2'-O-methyl group and a 5-iodo substitution on a uridine nucleotide offers a unique combination of steric and electronic perturbations that can significantly influence the conformation and thermal stability of RNA duplexes. While direct CD spectroscopic data for RNA incorporating the 2'-O-Me-5-I-U modification is limited in publicly available literature, we can infer its likely impact by examining the individual contributions of 2'-O-methylation and 5-iodination.

The Influence of Modifications on RNA Duplex Stability

The stability of an RNA duplex is a critical parameter in its biological function and therapeutic efficacy. This is often quantified by the melting temperature (Tm), the temperature at which half of the duplex dissociates. The table below summarizes the reported effects of various modifications on the thermal stability of RNA duplexes.

ModificationChange in Melting Temperature (ΔTm) per modification (°C)Reference Sequence/Context
Unmodified BaselineN/A
2'-O-Methyl (general) +1.0 to +2.0Varies
5-Iodouridine +0.5 to +1.5Varies
Pseudouridine (Ψ) +1.0 to +3.0Varies

Note: The exact change in Tm can be sequence and context-dependent.

Both 2'-O-methylation and 5-halogenation, including iodination, are known to enhance the thermal stability of RNA duplexes. The 2'-O-methyl group pre-organizes the ribose sugar into an A-form helix-competent pucker, reducing the entropic penalty of duplex formation. The bulky and polarizable iodine atom at the 5-position of uracil is thought to increase base stacking interactions and may also influence hydration patterns within the duplex grooves, contributing to overall stability. Pseudouridine, an isomer of uridine, also significantly stabilizes RNA structures through enhanced base stacking and additional hydrogen bonding capabilities.

Circular Dichroism Spectroscopy: A Window into RNA Conformation

Circular dichroism spectroscopy is a powerful technique for probing the secondary structure of chiral molecules like RNA. The characteristic CD spectrum of A-form RNA, the canonical conformation of RNA duplexes, exhibits a positive band around 260-270 nm, a negative band around 240 nm, and another negative band near 210 nm. The position, intensity, and shape of these bands are sensitive to changes in base stacking, helical geometry, and overall conformation.

  • 2'-O-Methylation: Generally, 2'-O-methylation tends to enhance the A-form character of an RNA duplex. This may manifest as an increase in the intensity of the positive CD band around 260 nm, indicating improved base stacking and a more ordered helical structure.

  • 5-Iodouridine: The introduction of a bulky halogen at the C5 position of uridine can also influence the CD spectrum. While detailed studies on 5-iodouridine are scarce, other 5-halogenated uridines have been shown to maintain the overall A-form helical geometry. The increased polarizability of iodine might lead to subtle shifts in the electronic transitions of the base, potentially causing minor shifts in the peak positions or changes in ellipticity.

  • Pseudouridine: The CD spectra of pseudouridine-containing RNA duplexes generally retain the features of an A-form helix. However, subtle shifts in peak positions and changes in molar ellipticity are often observed, reflecting the altered geometry and enhanced stacking interactions conferred by this modification.[1][2]

Based on these individual effects, it is plausible that an RNA duplex containing 2'-O-Me-5-I-U would exhibit a CD spectrum characteristic of a stable A-form helix, likely with an enhanced positive band at ~260 nm compared to its unmodified counterpart, reflecting the combined stabilizing effects of both modifications.

Experimental Protocols

A generalized protocol for performing circular dichroism spectroscopy on modified RNA oligonucleotides is outlined below.

Experimental Workflow for CD Spectroscopy of Modified RNA

experimental_workflow cluster_prep Sample Preparation cluster_cd CD Measurement cluster_analysis Data Analysis synthesis Oligonucleotide Synthesis & Purification quantification Quantification (UV-Vis) synthesis->quantification annealing Annealing of Complementary Strands quantification->annealing instrument_setup Instrument Setup & Blanking annealing->instrument_setup spectral_scan Spectral Scan (e.g., 200-320 nm) instrument_setup->spectral_scan thermal_melt Thermal Denaturation (Melting Curve) spectral_scan->thermal_melt data_processing Data Processing (Baseline Correction, Smoothing) thermal_melt->data_processing tm_determination Tm Determination data_processing->tm_determination structural_analysis Structural Interpretation tm_determination->structural_analysis

Caption: Experimental workflow for CD spectroscopy of modified RNA.

1. Oligonucleotide Synthesis and Purification:

  • Modified and unmodified RNA oligonucleotides are synthesized using standard solid-phase phosphoramidite chemistry.

  • Purification is typically performed by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.

2. Quantification and Annealing:

  • The concentration of the purified oligonucleotides is determined by measuring their absorbance at 260 nm (A260) using a spectrophotometer.

  • For duplex studies, equimolar amounts of the complementary strands are mixed in a buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • The mixture is heated to 90-95°C for 2-5 minutes and then slowly cooled to room temperature to facilitate proper annealing.

3. CD Spectroscopy:

  • CD spectra are recorded on a spectropolarimeter.

  • A blank spectrum of the buffer is recorded and subtracted from the sample spectra.

  • Wavelength scans are typically performed from 320 nm to 200 nm at a controlled temperature (e.g., 20°C).

  • For thermal stability studies, the CD signal at a fixed wavelength (usually the peak of the positive band, ~260 nm) is monitored as the temperature is increased at a controlled rate (e.g., 1°C/minute).

4. Data Analysis:

  • The melting temperature (Tm) is determined from the first derivative of the thermal melting curve.

  • The CD spectra are analyzed to determine the overall conformation of the RNA duplex and to compare the effects of different modifications.

Logical Relationship of RNA Modifications on Structure and Stability

The following diagram illustrates the conceptual relationship between RNA modifications and their impact on the biophysical properties of RNA.

logical_relationship cluster_effects Biophysical Effects cluster_properties Macroscopic Properties modification RNA Modification (e.g., 2'-O-Me, 5-I-U, Ψ) sugar_pucker Altered Sugar Pucker (C3'-endo preference) modification->sugar_pucker base_stacking Enhanced Base Stacking modification->base_stacking h_bonding Modified Hydrogen Bonding /Hydration modification->h_bonding conformation Conformational Pre-organization (A-form Helix) sugar_pucker->conformation base_stacking->conformation h_bonding->conformation stability Increased Thermal Stability (↑Tm) conformation->stability

Caption: Influence of modifications on RNA structure and stability.

Conclusion

The 2'-O-Me-5-I-U modification represents a promising strategy for enhancing the thermal stability and reinforcing the A-form helical structure of RNA. While further experimental studies are needed to fully elucidate its specific CD spectral signature, the cumulative evidence from its constituent modifications suggests a stabilizing effect that surpasses that of either modification alone. For researchers in drug development, the ability to fine-tune the biophysical properties of RNA through such modifications is a powerful tool for optimizing the performance of RNA-based therapeutics. This comparative guide provides a foundational understanding of the expected structural impact of the 2'-O-Me-5-I-U modification, paving the way for its rational incorporation into novel RNA designs.

References

A Comparative Guide to RNase H Cleavage Assays for 2'-O-Me Gapmer ASOs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the RNase H cleavage assay and its alternatives for evaluating the activity of 2'-O-Methoxyethyl (2'-O-Me) gapmer antisense oligonucleotides (ASOs). Detailed experimental protocols, comparative data, and visual workflows are presented to assist in the selection and implementation of the most suitable assay for your research needs.

Introduction to 2'-O-Me Gapmer ASOs and RNase H

Antisense oligonucleotides are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) targets and modulate gene expression.[1] 2'-O-Me gapmer ASOs are a prominent class of second-generation ASOs characterized by a central "gap" of deoxynucleotides, which is flanked by "wings" of 2'-O-Me modified ribonucleotides.[1] This chimeric design enhances nuclease resistance and binding affinity to the target RNA.[1] The primary mechanism of action for these ASOs is the recruitment of the endogenous enzyme Ribonuclease H (RNase H), which selectively cleaves the RNA strand of the ASO:RNA heteroduplex, leading to target mRNA degradation and subsequent gene silencing.[1][2]

Mechanism of 2'-O-Me Gapmer ASO-mediated RNase H Cleavage

The process of gene silencing by 2'-O-Me gapmer ASOs via RNase H involves a series of molecular interactions. The ASO, with its high-affinity 2'-O-Me wings, recognizes and binds to the complementary target mRNA sequence. This binding event forms a DNA:RNA hybrid duplex in the central gap region of the ASO. The endogenous enzyme, RNase H1, which is present in both the nucleus and cytoplasm, recognizes this hybrid as a substrate.[3] RNase H1 then hydrolyzes the phosphodiester bonds of the RNA strand, leading to its cleavage.[2] The resulting RNA fragments are subsequently degraded by cellular exonucleases, preventing the translation of the target mRNA into protein.

RNaseH_Mechanism cluster_0 Cellular Environment ASO 2'-O-Me Gapmer ASO Heteroduplex ASO:mRNA Heteroduplex ASO->Heteroduplex Hybridization mRNA Target mRNA mRNA->Heteroduplex RNaseH RNase H1 Heteroduplex->RNaseH Recruitment Cleaved_mRNA Cleaved mRNA Fragments Heteroduplex->Cleaved_mRNA RNaseH->Heteroduplex Cleavage Degradation Exonucleolytic Degradation Cleaved_mRNA->Degradation No_Protein Inhibition of Translation Degradation->No_Protein

Mechanism of 2'-O-Me gapmer ASO-mediated RNase H cleavage.

In Vitro RNase H Cleavage Assay: A Detailed Protocol

The in vitro RNase H cleavage assay is a fundamental method to directly assess the ability of a gapmer ASO to induce RNase H-mediated degradation of its target RNA in a cell-free system.

Experimental Workflow:

RNaseH_Workflow cluster_workflow In Vitro RNase H Cleavage Assay Workflow step1 1. Annealing: Target RNA + Gapmer ASO step2 2. RNase H Incubation: Add RNase H enzyme step1->step2 step3 3. Reaction Quenching: Add EDTA step2->step3 step4 4. Denaturation & Loading: Heat samples and load on gel step3->step4 step5 5. Gel Electrophoresis: Separate RNA fragments step4->step5 step6 6. Visualization & Quantification: Image gel and analyze band intensity step5->step6

Workflow of the in vitro RNase H cleavage assay.

Materials:

  • Target RNA (synthetic or in vitro transcribed)

  • 2'-O-Me Gapmer ASO

  • Recombinant RNase H (e.g., E. coli or human)[1]

  • 10X RNase H Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 200 mM KCl, 20 mM 2-mercaptoethanol, 20 mM MgCl2)[4]

  • Nuclease-free water

  • 0.5 M EDTA

  • TBE-Urea sample buffer

  • Denaturing polyacrylamide gel (e.g., 15% TBE-Urea)

  • Gel imaging system

Procedure:

  • Annealing of ASO and Target RNA:

    • In a nuclease-free microcentrifuge tube, prepare the annealing mixture with a final volume of 18 µL:

      • Target RNA (1 µM final concentration)

      • 2'-O-Me Gapmer ASO (e.g., 2 µM final concentration, 2-fold excess)[1]

      • 1X RNase H Reaction Buffer

      • Nuclease-free water

    • Heat the mixture to 90°C for 2 minutes, then allow it to cool slowly to room temperature to facilitate annealing.[1]

  • RNase H Cleavage Reaction:

    • Initiate the cleavage reaction by adding 2 µL of recombinant RNase H (e.g., 0.5 U/µL) to the annealed mixture.[1]

    • Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes). Time course experiments can be performed to determine optimal incubation time.[1]

  • Reaction Quenching:

    • Stop the reaction by adding 1 µL of 0.5 M EDTA.[1]

  • Analysis of Cleavage Products:

    • Add an equal volume of TBE-Urea sample buffer to the quenched reaction.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load the samples onto a denaturing polyacrylamide gel. Include the following controls:

      • Target RNA only (no ASO or RNase H)

      • Target RNA and ASO (no RNase H)

    • Run the gel until the dye front reaches the bottom.

    • Visualize the RNA bands using a suitable gel imaging system. The cleavage of the full-length target RNA will result in the appearance of smaller RNA fragments.

    • Quantify the band intensities to determine the percentage of RNA cleavage.

Quantitative Comparison of ASO Performance

The RNase H cleavage assay allows for the quantitative comparison of different ASO designs. The following table summarizes representative data on how modifications can influence cleavage efficiency.

ASO ModificationTargetCleavage Efficiency (% of Control)Key Findings
LNA wings vs. 2'-O-Me wings VR1 mRNALNA: ~800%, 2'-O-Me: ~400%LNA wings demonstrated a higher rate of RNase H-mediated cleavage compared to 2'-O-Me wings, which correlated with higher binding affinity (Tm).[5]
Mismatch in DNA gap JEV RNASingle mismatch: ~50% reductionA single mismatch within the DNA gap significantly reduced the cleavage efficiency of an LNA gapmer.[6]
Guanine Derivatives in DNA gap hRluc/hMALAT1VariableModifications to the 2-amino group of guanine altered the RNase H cleavage pattern and, in some cases, maintained or slightly reduced knockdown activity while suppressing off-target effects.[7]

Comparison of ASO Activity Assays

While the in vitro RNase H cleavage assay is a powerful tool for direct assessment of ASO activity, several other methods can be employed to evaluate their performance, particularly in a cellular context.

AssayPrincipleAdvantagesDisadvantages
In Vitro RNase H Cleavage Assay Direct measurement of ASO-mediated RNA cleavage by recombinant RNase H in a cell-free system.[1]- Directly assesses the primary mechanism of action.- High throughput potential.- Allows for kinetic analysis.[4]- Does not account for cellular factors like ASO uptake, stability, and localization.- May not fully recapitulate in vivo conditions.
qPCR-Based Assay Quantification of target mRNA levels in cells treated with ASOs. A decrease in mRNA indicates ASO activity.[3]- Measures the functional outcome of ASO activity in a cellular context.- High sensitivity and specificity.- Widely available technology.- Indirectly measures RNase H activity.- Can be influenced by off-target effects that alter mRNA stability.
Fluorescence-Based Reporter Assay A reporter gene (e.g., GFP) is linked to the target sequence. ASO-mediated knockdown of the reporter is measured by a decrease in fluorescence.- Allows for real-time monitoring of ASO activity in living cells.- High-throughput screening capabilities.- Can be adapted for in vivo imaging.- Requires engineering of reporter cell lines.- The reporter construct may not fully mimic the endogenous target's accessibility and regulation.
FRET-Based RNase H Assay A fluorophore and a quencher are incorporated into the RNA and DNA strands of the heteroduplex. Cleavage separates them, leading to an increase in fluorescence.- Homogeneous assay format (no separation steps required).- Suitable for high-throughput screening of RNase H inhibitors or activators.- Provides real-time kinetic data.- Requires synthesis of labeled oligonucleotides.- Can be susceptible to compound interference (autofluorescence, quenching).
Splint Ligation-Based qPCR An ASO acts as a template for the ligation of two DNA probes, which are then quantified by qPCR. This method measures the amount of ASO present.[8]- Highly sensitive and specific for ASO quantification in biological matrices.- Wide dynamic range.- Can be used for pharmacokinetic studies.- Does not directly measure the functional activity (cleavage) of the ASO.

Conclusion

The selection of an appropriate assay for evaluating 2'-O-Me gapmer ASOs depends on the specific research question. The in vitro RNase H cleavage assay remains the gold standard for directly assessing the catalytic potential of an ASO to mediate target degradation. However, for a more comprehensive understanding of ASO performance in a biological system, it is often beneficial to complement these findings with cell-based assays such as qPCR or fluorescence reporter assays, which provide insights into the functional consequences of ASO activity. For pharmacokinetic studies, specialized techniques like splint ligation-based qPCR are invaluable. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to effectively advance their ASO drug discovery and development programs.

References

2'-O-Methyl Modification Drastically Enhances Oligonucleotide Stability in Serum

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 2'-O-Methyl (2'-O-Me) modified and unmodified oligonucleotides reveals a significant increase in serum stability for the modified counterparts, a critical attribute for their therapeutic and diagnostic applications. Unmodified oligonucleotides are rapidly degraded by nucleases present in serum, with half-lives often measured in minutes to a few hours.[1][2][3] In stark contrast, oligonucleotides featuring 2'-O-Me modifications exhibit substantially longer half-lives, extending to days in some cases, thereby demonstrating their enhanced resistance to nuclease-mediated degradation.[1][2]

The 2'-O-Me modification, a chemical alteration at the 2' position of the ribose sugar, sterically hinders the approach of nucleases, the enzymes responsible for breaking down oligonucleotides.[4][5][6][7] This protective feature is crucial for in vivo applications where oligonucleotides need to remain intact in the bloodstream to reach their target tissues. Studies have consistently shown that fully modified 2'-O-Me oligonucleotides display minimal degradation even after extended incubation in human serum.[1][8]

Quantitative Comparison of Serum Stability

The following table summarizes the half-life data from various studies, highlighting the superior stability of 2'-O-Me modified oligonucleotides compared to their unmodified counterparts in different serum conditions.

Oligonucleotide TypeSerum TypeHalf-lifeReference
Unmodified RNAHuman SerumSeconds to minutes[1][3]
Unmodified DNAHuman Serum~1 hour[1]
Unmodified ODN10% Fetal Bovine Serum (FBS)< 24 hours[2]
2'-O-Me Modified ODN10% Fetal Bovine Serum (FBS)> 72 hours[2]
Fully 2'-O-Me Modified AptamerHuman SerumLittle degradation after prolonged incubation[1][8]

Experimental Protocol: Serum Stability Assay

This section details a generalized protocol for assessing the serum stability of oligonucleotides, based on methodologies described in the cited literature.[2][4]

Objective: To determine and compare the half-life of 2'-O-Me modified and unmodified oligonucleotides in serum.

Materials:

  • 2'-O-Me modified and unmodified oligonucleotides

  • Human serum or Fetal Bovine Serum (FBS)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS)

  • Loading buffer (e.g., containing urea and tracking dyes)

  • Polyacrylamide gel (denaturing)

  • TBE buffer (Tris/Borate/EDTA)

  • Nucleic acid stain (e.g., SYBR Gold or similar)

  • Incubator or water bath at 37°C

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Procedure:

  • Oligonucleotide Preparation: Dissolve the 2'-O-Me modified and unmodified oligonucleotides in nuclease-free water or PBS to a final concentration of 1 µM.

  • Incubation with Serum:

    • In separate microcentrifuge tubes, mix the oligonucleotide solution with serum to a final serum concentration of 90% (or as required by the specific experimental design).

    • Incubate the tubes at 37°C.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each reaction tube.

    • Immediately stop the degradation reaction by mixing the aliquot with an equal volume of loading buffer containing a denaturing agent like urea and a chelating agent like EDTA. Store samples at -20°C until analysis.

  • Gel Electrophoresis:

    • Thaw the samples and load them onto a denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the tracking dye has migrated to the desired position.

  • Visualization and Analysis:

    • Stain the gel with a suitable nucleic acid stain.

    • Visualize the bands using a gel imaging system. The intensity of the band corresponding to the full-length oligonucleotide will decrease over time as it is degraded.

    • Quantify the band intensities for each time point. The half-life is determined as the time point at which the intensity of the full-length oligonucleotide band is reduced to 50% of the initial intensity (time point 0).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis oligo_prep Oligonucleotide Preparation serum_mix Mix Oligo with Serum oligo_prep->serum_mix incubation Incubate at 37°C serum_mix->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Stop Reaction with Loading Buffer sampling->quenching page Denaturing PAGE quenching->page staining Stain Gel page->staining imaging Visualize & Quantify staining->imaging half_life Determine Half-life imaging->half_life

Caption: Workflow for the serum stability assay of oligonucleotides.

References

A Comparative Guide to Off-Target Effects of 2'-O-Me-5-I-U Modified siRNAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the therapeutic promise of small interfering RNAs (siRNAs) is often tempered by the challenge of off-target effects. These unintended interactions can lead to misleading experimental results and potential toxicity, hindering the translation of siRNA technology from the laboratory to the clinic. Chemical modifications of siRNA duplexes represent a key strategy to mitigate these off-target effects while preserving on-target gene silencing.

This guide provides an objective comparison of the performance of 2'-O-Methyl-5-iodouracil (2'-O-Me-5-I-U) modified siRNAs with other common chemical modifications. We will delve into the supporting experimental data, present detailed methodologies for key experiments, and visualize complex biological pathways and workflows to facilitate a comprehensive understanding.

Understanding siRNA Off-Target Effects

siRNA-mediated off-target effects can be broadly categorized into two main types:

  • miRNA-like Off-Target Effects: These occur when the seed region (nucleotides 2-8 of the guide strand) of the siRNA binds to partially complementary sequences in the 3' untranslated region (3' UTR) of unintended messenger RNAs (mRNAs), leading to their translational repression or degradation.[1] This is a major source of sequence-dependent off-target effects.

  • Immunostimulatory Off-Target Effects: The innate immune system can recognize siRNAs as foreign molecules, triggering an immune response. This is primarily mediated by Toll-like receptors (TLRs) such as TLR3, TLR7, and TLR8, which can lead to the production of pro-inflammatory cytokines and interferons.[2]

Chemical modifications are designed to alter the physicochemical properties of the siRNA duplex to reduce these off-target phenomena without compromising its gene-silencing activity.

Comparison of siRNA Modifications

The following tables summarize quantitative data on the performance of various siRNA modifications in reducing off-target effects. It is important to note that direct head-to-head comparisons of 2'-O-Me-5-I-U with all other modifications in a single study are limited. The data presented here is a synthesis of findings from multiple studies.

Table 1: Impact of Chemical Modifications on miRNA-like Off-Target Effects

ModificationPosition of ModificationReduction in Off-Target Gene SilencingOn-Target Silencing Potency (IC50)Key Findings
Unmodified siRNA -BaselineVariableProne to significant miRNA-like off-target effects.[3]
2'-O-Methyl (2'-O-Me) Guide Strand (Seed Region: pos 2-5)Up to 80% reduction in off-target transcripts.Generally maintained or slightly reduced.Position-dependent; modification in the seed region is crucial for reducing off-target effects.[4]
2'-Fluoro (2'-F) Throughout the strandSignificant reduction.Often maintained or improved due to increased duplex stability.[5][6]Enhances nuclease resistance and thermal stability.[5][6]
Locked Nucleic Acid (LNA) Seed RegionSignificant reduction.Can be potent, but extensive modification may reduce activity.[7][8]High-affinity modification that can significantly reduce off-target effects.[7][8]
2'-O-Me-5-I-U Uridine residuesData not directly available in comparative studies.Expected to be similar to 2'-O-Me modifications.The 5-iodouracil modification is primarily studied for its potential impact on immunostimulation. The 2'-O-Me component is expected to reduce miRNA-like off-target effects.

Table 2: Impact of Chemical Modifications on Immunostimulatory Off-Target Effects

ModificationEffect on TLR7/8 ActivationEffect on TLR3 ActivationKey Findings
Unmodified siRNA Can be immunostimulatory, especially with specific sequence motifs (e.g., GU-rich).[9]Can be activated by dsRNA.[2]The immune response is sequence and structure-dependent.
2'-O-Methyl (2'-O-Me) Abrogates or significantly reduces TLR7/8 activation.[9]Can still activate TLR3.2'-O-Me modifications are effective at dampening TLR7/8-mediated immune responses.[9]
2'-Fluoro (2'-F) Reduced immune stimulation compared to unmodified siRNA.[5]-Offers a degree of immune silencing.[5]
Locked Nucleic Acid (LNA) Can reduce immunostimulatory effects.-The impact can be position-dependent.
2'-O-Me-5-I-U 5-Iodouracil may have immunostimulatory properties, but the 2'-O-Me modification is known to reduce TLR7/8 activation. The net effect requires empirical evaluation.-The 5-iodouracil component could potentially be recognized by immune sensors, while the 2'-O-Me modification would counteract this.

Experimental Protocols

Accurate assessment of off-target effects is crucial for the development of safe and effective siRNA therapeutics. Below are detailed methodologies for key experiments used to evaluate the performance of modified siRNAs.

Microarray Analysis for Global Off-Target Gene Expression

This method provides a genome-wide view of changes in gene expression following siRNA transfection, allowing for the identification of unintended silenced transcripts.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HeLa or A549) in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

    • Transfect cells with the desired concentration of modified siRNA (e.g., 2'-O-Me-5-I-U modified) and a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).

    • Include a mock-transfected control (transfection reagent only).

    • Incubate for 24-48 hours post-transfection.

  • RNA Isolation and Quality Control:

    • Harvest cells and isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Microarray Hybridization and Scanning:

    • Label the isolated RNA with fluorescent dyes (e.g., Cy3 and Cy5).

    • Hybridize the labeled RNA to a microarray chip containing probes for the entire transcriptome.

    • Wash the microarray chip to remove unbound RNA.

    • Scan the microarray chip using a microarray scanner to detect the fluorescent signals.

  • Data Analysis:

    • Normalize the raw microarray data to correct for experimental variations.

    • Identify differentially expressed genes between the siRNA-treated and control groups using statistical analysis (e.g., t-test with Benjamini-Hochberg correction for multiple testing).

    • Genes with a significant change in expression (e.g., >1.5-fold change and p-value < 0.05) in the siRNA-treated group compared to the control are considered potential off-targets.

    • Perform seed region analysis to identify over-representation of seed matches in the 3' UTRs of downregulated genes.

Dual-Luciferase Reporter Assay for miRNA-like Off-Target Effects

This assay provides a quantitative measure of the silencing of a specific off-target sequence.

Protocol:

  • Vector Construction:

    • Clone the 3' UTR of a predicted off-target gene containing the seed match sequence downstream of a Renilla luciferase reporter gene in a suitable vector (e.g., psiCHECK-2).

    • A control vector with a mismatched seed sequence should also be prepared.

    • The vector should also contain a constitutively expressed Firefly luciferase gene for normalization.

  • Co-transfection:

    • Co-transfect cells (e.g., HEK293T) in a 96-well plate with the reporter vector and the modified siRNA or control siRNA.

  • Luciferase Activity Measurement:

    • After 24-48 hours, lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the Renilla luciferase activity to the Firefly luciferase activity for each well.

    • Compare the normalized luciferase activity in cells treated with the specific siRNA to that in cells treated with a non-targeting control siRNA. A significant reduction in luciferase activity indicates an off-target effect.

Cytokine Profiling for Immunostimulatory Effects

This method quantifies the production of pro-inflammatory cytokines and interferons to assess the immunostimulatory potential of modified siRNAs.

Protocol:

  • Cell Culture and Stimulation:

    • Culture immune cells such as human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1).

    • Transfect the cells with the modified siRNA, a positive control (e.g., a known TLR7/8 agonist like R848), and a negative control siRNA.

  • Supernatant Collection:

    • After 24 hours, collect the cell culture supernatant.

  • Cytokine Measurement:

    • Measure the concentration of cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).

  • Data Analysis:

    • Compare the cytokine levels in the supernatant of cells treated with the modified siRNA to those of the negative and positive controls. A significant increase in cytokine production indicates an immunostimulatory effect.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_off_target miRNA-like Off-Target Analysis cluster_immuno Immunostimulation Analysis Cell Culture & Transfection Cell Culture & Transfection RNA Isolation RNA Isolation Cell Culture & Transfection->RNA Isolation Luciferase Assay Luciferase Assay Cell Culture & Transfection->Luciferase Assay Microarray Microarray RNA Isolation->Microarray Data Analysis Data Analysis Microarray->Data Analysis Luciferase Assay->Data Analysis Immune Cell Culture Immune Cell Culture siRNA Transfection siRNA Transfection Immune Cell Culture->siRNA Transfection Supernatant Collection Supernatant Collection siRNA Transfection->Supernatant Collection Cytokine Profiling Cytokine Profiling Supernatant Collection->Cytokine Profiling

Caption: Experimental workflows for assessing miRNA-like and immunostimulatory off-target effects of siRNAs.

tlr_pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm siRNA siRNA TLR7_8 TLR7/8 siRNA->TLR7_8 MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRF7 IRF7 Activation TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IFNs Type I Interferons IRF7->IFNs

Caption: Simplified signaling pathway of siRNA-mediated TLR7/8 activation in the endosome.

Conclusion

References

A Comparative Guide to 2'-O-Alkyl Modifications in Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The clinical success of antisense oligonucleotides (ASOs) is intrinsically linked to their chemical modifications. These alterations are crucial for enhancing drug-like properties, including nuclease resistance, binding affinity to target RNA, and minimizing toxicity. Among the most significant advancements are second-generation modifications at the 2' position of the ribose sugar. This guide provides an objective, data-driven comparison of common 2'-O-alkyl modifications, focusing on 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE), to inform the rational design of next-generation oligonucleotide therapeutics.

Introduction to 2'-O-Alkyl Modifications

First-generation ASOs, primarily featuring a phosphorothioate (PS) backbone, suffered from relatively low binding affinity and potential for non-specific protein interactions leading to toxicity.[1] Second-generation modifications, such as 2'-O-alkyl groups, were introduced to address these limitations.[2] These modifications involve attaching an alkyl group to the 2'-hydroxyl of the ribose, which locks the sugar in an RNA-like C3'-endo conformation.[3][4] This pre-organization enhances binding affinity for complementary RNA targets and provides steric hindrance against nuclease degradation.[2][3]

The most prevalent 2'-O-alkyl modifications used in therapeutic ASOs are 2'-OMe and 2'-MOE.[5] They are typically incorporated into a "gapmer" design, where a central region of DNA or PS-DNA nucleotides (the "gap") is flanked by modified nucleotides (the "wings").[3] This design allows the ASO to recruit RNase H for target degradation while the wings provide stability and high affinity.[6]

G cluster_0 Hybridization cluster_1 RNase H Recruitment & Cleavage ASO 5' Wing (2'-O-Alkyl) DNA Gap (PS) 3' Wing (2'-O-Alkyl) mRNA Target mRNA ASO->mRNA Watson-Crick Base Pairing RNaseH RNase H ASO:f1->RNaseH Recruitment Cleaved_mRNA Cleaved mRNA Fragments mRNA->Cleaved_mRNA RNaseH->mRNA Cleavage

Mechanism of a gapmer ASO.

Comparative Performance Data

The choice of a 2'-O-alkyl modification impacts several key performance indicators of an ASO. The following tables summarize quantitative data comparing the most common modifications.

Table 1: Binding Affinity to Complementary RNA

Binding affinity is often measured by the change in melting temperature (ΔTm) of the ASO:RNA duplex per modification. A higher ΔTm indicates a more stable duplex.

ModificationΔTm per Modification (°C)Key Characteristics
Unmodified (DNA) BaselineForms DNA:RNA hybrid, susceptible to nucleases.
2'-O-Methyl (2'-OMe) +0.9 to +1.6[5]Cost-effective, increases affinity and provides moderate nuclease resistance.[1][7]
2'-O-Methoxyethyl (2'-MOE) +0.9 to +1.7[8]Offers an excellent balance of high affinity, robust nuclease resistance, and a favorable toxicity profile.[2][9]
2'-O-Allyl Increased vs. 2'-OMe[10]Showed higher specific binding compared to 2'-OMe in some studies.[10]
Longer 2'-O-Alkyl Chains Tends to decrease[11]Longer linear chains (e.g., Propyl, Butyl) can decrease duplex stability.[11]
Table 2: Nuclease Resistance

Nuclease resistance is critical for in vivo stability and is often assessed by incubating the ASO in serum or with specific nucleases.

ModificationRelative Nuclease ResistanceNotes
Unmodified (DNA) LowRapidly degraded by cellular nucleases.
Phosphorothioate (PS) Moderate-HighThe PS backbone is the primary source of nuclease resistance in most ASOs.[12]
2'-O-Methyl (2'-OMe) High[7]In combination with a PS backbone, offers substantial protection.[1]
2'-O-Methoxyethyl (2'-MOE) Very High[2]The larger MOE group provides superior steric hindrance against nucleases compared to 2'-OMe.[3]
2'-O-Allyl Very HighFound to be completely resistant to degradation by DNA- or RNA-specific nucleases in specific studies.[10]
Table 3: In Vitro and In Vivo Efficacy

Efficacy is a combination of binding affinity, stability, and cellular uptake, resulting in target mRNA reduction.

ModificationRelative EfficacyIn Vivo Observations & Toxicity
2'-O-Methyl (2'-OMe) GoodEffective in reducing target mRNA.[1] Generally shows reduced non-specific toxicity compared to first-generation ASOs.[1]
2'-O-Methoxyethyl (2'-MOE) ExcellentA 20-mer MOE gapmer showed ~85% PKCα mRNA reduction at 100 nM vs. ~60% for the 2'-OMe analog.[1] Generally well-tolerated with a favorable safety profile, leading to its use in multiple approved drugs.[5][12][13]
2'-O-[2-(methylamino)-2-oxoethyl] (2'-O-NMA) Comparable to 2'-MOEDemonstrated similar dose-dependent reduction of PTEN mRNA in vitro and in vivo as 2'-MOE ASOs.[14] Toxicity parameters (AST, ALT) were normal and similar to the 2'-MOE ASO.[14]
2'-O-(2-N-methylcarbamoylethyl) (MCE) Comparable to 2'-MOEShowed antisense activity comparable to MOE-modified ASOs in vitro and in vivo.[6] Exhibited a lower hepatotoxic potential than the corresponding MOE-modified ASO.[6]

Key Experimental Protocols

Reproducibility is fundamental to scientific advancement. Below are generalized protocols for the key experiments used to evaluate and compare 2'-O-alkyl modified ASOs.

Thermal Melting (Tm) Analysis for Binding Affinity

This assay determines the stability of the duplex formed between an ASO and its complementary RNA target.

  • Principle: The melting temperature (Tm) is the temperature at which 50% of the duplex molecules have dissociated into single strands. A higher Tm indicates stronger binding.

  • Methodology:

    • Anneal the ASO with its complementary single-stranded RNA target in a buffered solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).

    • Place the sample in a UV-Vis spectrophotometer equipped with a temperature controller.

    • Slowly increase the temperature (e.g., 0.5°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

    • Continuously monitor the absorbance at 260 nm. As the duplex melts, the absorbance will increase (hyperchromic effect).

    • The Tm is determined by calculating the first derivative of the melting curve, where the peak corresponds to the Tm.

Nuclease Stability Assay

This assay evaluates the resistance of ASOs to degradation by nucleases, often in the presence of serum.[8]

  • Principle: The integrity of the ASO is monitored over time after being exposed to a source of nucleases.

  • Methodology:

    • Incubate the ASO at a defined concentration (e.g., 1 µM) in a solution containing fetal bovine serum (e.g., 50% FBS) or a specific nuclease (e.g., snake venom phosphodiesterase) at 37°C.[11]

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Stop the degradation reaction by adding a denaturant (e.g., formamide) or a chelating agent (e.g., EDTA).

    • Analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining (e.g., Stains-All or SYBR Gold).

    • Quantify the intensity of the full-length ASO band at each time point to determine its degradation rate or half-life.

In Vivo Efficacy Study in Animal Models

This experiment assesses the ability of an ASO to reduce its target mRNA in a living organism.[8]

  • Principle: The ASO is administered to an animal model, and the level of the target mRNA in a specific tissue is measured.

  • Methodology:

    • Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice).

    • ASO Administration: Administer the ASOs (e.g., 2'-OMe and 2'-MOE gapmers) and a saline control via a relevant route (e.g., subcutaneous or intraperitoneal injection) at various dose levels.[8]

    • Tissue Collection: After a specified period (e.g., 72 hours to 7 days), euthanize the animals and harvest relevant tissues (e.g., liver, kidney).[13]

    • RNA Extraction: Isolate total RNA from the tissue samples.

    • mRNA Quantification: Measure the level of the target mRNA using quantitative real-time PCR (qRT-PCR). Normalize the target mRNA levels to a stable housekeeping gene (e.g., GAPDH).

    • Toxicity Assessment: Collect blood for serum chemistry analysis (e.g., ALT, AST for hepatotoxicity) and weigh organs to assess for any treatment-related adverse effects.[14][15]

G cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation A ASO Design & Synthesis B Binding Affinity (Tm Analysis) A->B C Nuclease Stability (Serum Assay) A->C D Cell Culture Potency (IC50 Determination) A->D E Animal Dosing D->E F Target mRNA Reduction (qRT-PCR) E->F G Toxicity Assessment (ALT/AST, Histology) E->G

General experimental workflow for ASO evaluation.

Conclusion

Second-generation 2'-O-alkyl modifications have been instrumental in advancing ASOs from research tools to a robust therapeutic platform. While 2'-OMe provides a cost-effective and significant improvement over first-generation chemistries, 2'-MOE has emerged as a leading modification due to its superior combination of high binding affinity, excellent nuclease stability, and a well-established safety profile.[2][5] Newer modifications like 2'-O-NMA and MCE show promise, with efficacy comparable to 2'-MOE and potentially improved toxicity profiles.[6][14] The selection of a specific 2'-O-alkyl modification represents a critical decision in ASO drug design, requiring a careful balance between maximizing potency and ensuring a wide therapeutic window. This guide provides the foundational data and methodologies to aid researchers in making these informed decisions.

References

Validating Target Engagement of 2'-O-Methyl Modified Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic oligonucleotide interacts with its intended target is a critical step in preclinical development. This guide provides a comprehensive comparison of methods to validate target engagement for 2'-O-Methyl (2'-O-Me) modified oligonucleotides, with supporting experimental data and detailed protocols for key techniques.

2'-O-Me modification is a common chemical alteration used in second-generation antisense oligonucleotides (ASOs) to increase nuclease resistance and binding affinity to the target RNA.[1][2] Validating that these modified oligonucleotides reach and bind to their target within a complex cellular environment is paramount for interpreting efficacy and toxicity studies. This guide will explore both cell-based and biophysical methods for confirming and quantifying target engagement.

Comparison of Oligonucleotide Modifications

Before delving into validation methods, it is useful to compare the properties of 2'-O-Me modified oligonucleotides with other common chemistries, such as 2'-O-Methoxyethyl (2'-MOE) and Locked Nucleic Acid (LNA). The choice of modification can significantly impact binding affinity, potency, and potential toxicity.

Feature2'-O-Methyl (2'-O-Me)2'-O-Methoxyethyl (2'-O-MOE)Locked Nucleic Acid (LNA)
Binding Affinity (ΔTm per modification) Moderate Increase+0.9 to +1.7°C[3]High Increase (+4 to +8°C)[3]
Nuclease Resistance GoodGood[4]Excellent[4]
RNase H Activation No (Requires gapmer design)[5]No (Requires gapmer design)[6]No (Requires gapmer design)[2]
In Vivo Potency GoodGoodHigh[7]
Potential for Hepatotoxicity Low to ModerateLow[3]High[3][7]
Cost-Effectiveness High[4]ModerateLow

Methods for Validating Target Engagement

The validation of target engagement can be broadly categorized into two approaches: indirect methods that measure the functional consequence of target binding (e.g., target knockdown or splicing modulation), and direct methods that physically measure the interaction between the oligonucleotide and its RNA target.

Indirect Validation Methods: Assessing Functional Outcomes

These methods infer target engagement by measuring the biological downstream effects of the oligonucleotide binding to its target RNA.

For ASOs designed to degrade target mRNA, typically through an RNase H-mediated mechanism in a "gapmer" design, quantifying the reduction in mRNA levels is a primary indicator of target engagement.[5][6]

  • Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This is the most common method for quantifying mRNA levels due to its high sensitivity and specificity.[8]

  • Northern Blot: While less common now, this technique directly measures RNA levels and size, providing a more direct visualization of the target RNA.[8][9]

Comparison of mRNA Quantification Methods:

MethodPrincipleThroughputSensitivityQuantitative?Key Considerations
RT-qPCR Enzymatic amplification of cDNAHighVery HighYesRequires careful normalization with housekeeping genes.[8]
Northern Blot Hybridization of a labeled probe to size-separated RNALowModerateSemi-quantitativeTime-consuming and requires larger amounts of RNA.[8][9]

Confirming that the reduction in target mRNA translates to a decrease in protein levels is a crucial validation step.

  • Western Blot: This technique is the gold standard for assessing the levels of a specific protein in a complex sample.[8]

For 2'-O-Me oligonucleotides designed to modulate pre-mRNA splicing, target engagement is validated by assessing the alteration in splicing patterns.[10]

  • RT-PCR followed by Gel Electrophoresis: This method is used to visualize and quantify the different splice variants produced after treatment with the splice-switching oligonucleotide (SSO).[11][12]

Direct Validation Methods: Measuring Physical Interaction

These methods provide direct evidence of the oligonucleotide binding to its RNA target.

These in vitro techniques measure the binding affinity and thermodynamics of the interaction between the oligonucleotide and a synthetic RNA target.[13][14]

  • Surface Plasmon Resonance (SPR): Measures the binding kinetics (on- and off-rates) and affinity of the interaction in real-time.[14][15]

  • Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding, including affinity (KD), enthalpy (ΔH), and entropy (ΔS).[5][16]

  • Differential Scanning Fluorimetry (DSF): A high-throughput method to measure the thermal stability (melting temperature, Tm) of the oligonucleotide-RNA duplex.[1][17]

Comparison of Biophysical Methods:

MethodPrincipleKey Parameters MeasuredThroughputSample Consumption
SPR Change in refractive index upon bindingkon, koff, KDHighLow
ITC Heat change upon bindingKD, ΔH, ΔS, Stoichiometry (n)LowHigh[16]
DSF Fluorescence change upon thermal denaturationMelting Temperature (Tm)High[1]Low

CETSA is a powerful method for confirming target engagement within intact cells.[18][19] It is based on the principle that a ligand binding to its target protein can alter the protein's thermal stability.[20] While originally developed for protein targets, it can be adapted to assess the stabilization of RNA-binding proteins upon oligonucleotide engagement with the target RNA, thus indirectly confirming target engagement in a cellular context.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Quantification of Target mRNA Reduction by RT-qPCR
  • Cell Culture and ASO Transfection: Seed cells in a multi-well plate and transfect with the 2'-O-Me modified ASO using a suitable transfection reagent. Include a negative control (e.g., scrambled sequence ASO) and an untreated control.[6]

  • RNA Extraction: After 24-48 hours of incubation, harvest the cells and extract total RNA using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.[6]

  • qPCR: Prepare the qPCR reaction mix with a SYBR Green or probe-based master mix, primers for the target gene and a validated housekeeping gene, and the cDNA template. Run the reaction in a real-time PCR instrument.[21]

  • Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative mRNA expression using the ΔΔCt method.[6]

Protocol 2: Assessment of Target Protein Reduction by Western Blot
  • Protein Extraction: Following ASO treatment, lyse the cells in a suitable buffer containing protease inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[22]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[23]

  • Immunodetection: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.[23]

  • Signal Detection and Analysis: Detect the signal using a chemiluminescent substrate and image the blot. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[22]

Protocol 3: Splice-Switching Assay by RT-PCR
  • Cell Treatment and RNA Extraction: Treat cells with the splice-switching 2'-O-Me oligonucleotide and extract total RNA as described for RT-qPCR.

  • RT-PCR: Perform reverse transcription followed by PCR using primers that flank the target exon.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel.

  • Analysis: Visualize the bands corresponding to the different splice variants (e.g., exon inclusion and exon skipping). Quantify the intensity of each band to determine the percentage of splice switching.[12]

Protocol 4: Biophysical Characterization by Surface Plasmon Resonance (SPR)
  • Chip Preparation: Immobilize a biotinylated synthetic RNA corresponding to the target sequence onto a streptavidin-coated sensor chip.[14]

  • Analyte Injection: Inject serial dilutions of the 2'-O-Me modified oligonucleotide over the sensor surface.

  • Data Acquisition: Monitor the change in response units (RU) in real-time to obtain sensorgrams.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).[14]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying biological mechanisms.

experimental_workflow cluster_cell_based Cell-Based Validation cluster_biophysical Biophysical Validation start Seed and Treat Cells with 2'-O-Me ASO harvest Harvest Cells (24-48h) start->harvest rna_extraction Total RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction rt_qpcr RT-qPCR Analysis rna_extraction->rt_qpcr splice_assay Splice-Switching Assay (RT-PCR) rna_extraction->splice_assay western_blot Western Blot Analysis protein_extraction->western_blot mrna_result Quantify mRNA Knockdown rt_qpcr->mrna_result protein_result Quantify Protein Knockdown western_blot->protein_result splice_result Assess Splice Modulation splice_assay->splice_result aso 2'-O-Me ASO spr Surface Plasmon Resonance (SPR) aso->spr itc Isothermal Titration Calorimetry (ITC) aso->itc dsf Differential Scanning Fluorimetry (DSF) aso->dsf rna Synthetic Target RNA rna->spr rna->itc rna->dsf binding_kinetics Binding Kinetics (kon, koff, KD) spr->binding_kinetics thermodynamics Binding Thermodynamics (KD, ΔH, ΔS) itc->thermodynamics stability Duplex Stability (Tm) dsf->stability

Caption: Workflow for validating target engagement of 2'-O-Me ASOs.

aso_mechanisms cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_mrna pre-mRNA splicing Splicing pre_mrna->splicing mrna Mature mRNA splicing->mrna mrna_cyt Mature mRNA mrna->mrna_cyt Export aso_splice 2'-O-Me SSO aso_splice->splicing Steric Block translation Translation mrna_cyt->translation degradation mRNA Degradation mrna_cyt->degradation rnase_h RNase H mrna_cyt->rnase_h Recruitment protein Protein translation->protein aso_gapmer 2'-O-Me Gapmer ASO aso_gapmer->mrna_cyt Hybridization

Caption: Mechanisms of action for 2'-O-Me modified ASOs.

Conclusion

Validating target engagement is a non-negotiable step in the development of 2'-O-Me modified oligonucleotides. A multi-faceted approach, combining indirect measures of biological activity with direct biophysical characterization, provides the most robust and reliable confirmation of on-target activity. The choice of validation methods will depend on the specific mechanism of action of the oligonucleotide, the available resources, and the stage of drug development. By carefully selecting and executing these assays, researchers can build a strong data package to support the continued development of their oligonucleotide-based therapeutics.

References

A Comparative Guide to the Immunogenicity of 2'-O-Methylated RNA

Author: BenchChem Technical Support Team. Date: December 2025

The immunogenicity of RNA is a pivotal factor in the development of RNA-based vaccines and therapeutics. Unmodified single-stranded RNA can be recognized as foreign by the innate immune system, triggering inflammatory responses that can compromise both the efficacy and safety of the therapy. Chemical modifications, such as 2'-O-methylation (2'-O-Me), are a primary strategy to reduce this immunogenicity. This guide provides an objective comparison of 2'-O-Me modified RNA and unmodified RNA, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Attenuation of Innate Immune Recognition by 2'-O-Methylation

The innate immune system utilizes pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs), which include foreign RNA. For single-stranded RNA (ssRNA), key sensors are the endosomal Toll-like receptors 7 and 8 (TLR7, TLR8) and the cytosolic retinoic acid-inducible gene I (RIG-I).[1] Activation of these receptors initiates signaling cascades that lead to the production of type I interferons (e.g., IFN-α) and other pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][2]

The 2'-O-methylation of nucleotides, a modification naturally present in eukaryotic mRNA caps, acts as a self-signature that allows the immune system to differentiate host RNA from foreign RNA.[2][3] This modification sterically hinders the RNA from binding effectively to immune sensors, thereby dampening or completely abrogating the downstream inflammatory signaling pathways.[1][3]

Innate_Immune_Signaling Unmodified_RNA Unmodified ssRNA TLR7 TLR7 Unmodified_RNA->TLR7 Activates TLR8 TLR8 Unmodified_RNA->TLR8 Activates RIGI RIG-I Unmodified_RNA->RIGI Activates Modified_RNA 2'-O-Me ssRNA Modified_RNA->TLR7 Blocked Modified_RNA->TLR8 Activates* Modified_RNA->RIGI Blocked MyD88 MyD88 TLR7->MyD88 TLR8->MyD88 MAVS MAVS RIGI->MAVS Cytokines IFN-α, IL-6, TNF-α MyD88->Cytokines MAVS->Cytokines caption *Some studies show 2'-O-Me RNA can still activate TLR8, becoming a specific ligand. [1]

Innate immune recognition of unmodified vs. 2'-O-Me modified RNA.

Quantitative Comparison of Cytokine Induction

Experimental data consistently demonstrate that 2'-O-methylation significantly reduces the production of key inflammatory cytokines. Studies using human peripheral blood mononuclear cells (PBMCs) and other immune cells provide quantitative evidence of this effect. A single 2'-O-methylation in an RNA sequence can be sufficient to abrogate IFN-α production, a hallmark of the antiviral response, while sometimes leaving other cytokine pathways, like IL-6 production via TLR8, intact.[4] This selective modulation is a critical consideration for therapeutic design.

RNA TypeImmune Cell TypeIFN-α SecretionIL-6 SecretionTNF-α SecretionKey Finding
Unmodified RNA (ssRNA) Human PBMCsStimulatedStimulatedStimulatedBroad activation of TLR7/8 pathways.[2][4]
2'-O-Me Modified RNA (ssRNA) Human PBMCsAbrogatedStimulatedNot ReportedA single 2'-O-Me modification eliminated TLR7-dependent IFN-α production but preserved TLR8-mediated IL-6 secretion.[1][4]
Unmodified siRNA In vivo (murine model)StimulatedStimulatedStimulatedUnmodified siRNAs are potent immune stimulators.[2]
2'-O-Me Modified siRNA In vivo (murine model)AbsentAbsentAbsent2'-O-methylation of siRNA was shown to inhibit immune stimulation.[2]
2'-O-Me Modified 5'ppp RNA Human Melanoma CellsAbolishedAbolishedNot ReportedCompared to other modifications, 2'-O-Me completely abolished RIG-I-mediated cell death and cytokine expression.[5]

Experimental Protocols

Assessing the immunogenicity of RNA constructs is a critical step in preclinical development. The following section details a general workflow and key experimental protocols.

Experimental_Workflow IVT 1. In Vitro Transcription (IVT) - Unmodified NTPs - 2'-O-Me modified NTPs Purification 2. RNA Purification (e.g., HPLC, column-based) IVT->Purification QC 3. Quality Control (Gel Electrophoresis, Spectrophotometry) Purification->QC Stimulation 5. Cell Stimulation - Transfect cells with RNA constructs - Incubate for 6-24 hours QC->Stimulation Cell_Isolation 4. Immune Cell Isolation (e.g., Human PBMCs or Whole Blood) Cell_Isolation->Stimulation Collection 6. Supernatant Collection - Centrifuge to pellet cells - Collect supernatant Stimulation->Collection ELISA 7. Cytokine Quantification (ELISA for IFN-α, IL-6, TNF-α) Collection->ELISA Analysis 8. Data Analysis - Compare cytokine levels between  unmodified and modified RNA groups ELISA->Analysis

Workflow for assessing the immunogenicity of RNA constructs.

This protocol describes the synthesis of unmodified and 2'-O-Me modified RNA.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP)

  • 2'-O-Me-modified NTPs (e.g., 2'-O-Me-GTP)

  • Transcription Buffer

  • DNase I

  • RNA Purification Kit (e.g., column-based or HPLC)

Procedure:

  • Reaction Setup: Assemble two separate IVT reactions on ice. For the unmodified RNA, use the standard NTP mix. For the 2'-O-Me modified RNA, substitute the corresponding standard NTP with its 2'-O-methylated counterpart.[1][5]

  • Incubation: Incubate the reactions at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to each reaction to digest the DNA template and incubate at 37°C for 20-30 minutes.[1]

  • Purification: Purify the transcribed RNA using a suitable kit or HPLC to remove enzymes, unincorporated nucleotides, and DNA fragments.[1]

  • Quality Control: Assess the integrity, purity, and concentration of the purified RNA using gel electrophoresis and UV spectrophotometry.[1]

This protocol provides a method to measure cytokine responses to RNA in a physiologically relevant ex vivo system.[6]

Materials:

  • Freshly collected human peripheral blood in EDTA tubes

  • Purified unmodified and 2'-O-Me modified RNA

  • Transfection reagent (e.g., TransIT, DOTAP)[4][6]

  • Positive control (e.g., R848, a TLR7/8 agonist)

  • 12-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • RNA Complexation: Complex the RNA constructs with a transfection reagent according to the manufacturer's instructions to protect the RNA and facilitate cellular uptake.[4]

  • Blood Culture: Add 2 mL of fresh whole blood to each well of a 12-well plate.

  • Stimulation: Add the RNA-transfection reagent complexes to the blood. Include a positive control (R848) and a negative control (transfection reagent alone).[6]

  • Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified incubator with 5% CO₂.[6]

  • Plasma Collection: After incubation, transfer the blood to a centrifuge tube and spin at approximately 400 x g for 10 minutes at 4°C.

  • Storage: Carefully collect the upper plasma layer and store it at -20°C or lower until cytokine analysis.[6]

This protocol is for measuring the concentration of specific cytokines in the collected plasma.

Materials:

  • ELISA kits for target cytokines (e.g., human IFN-α, IL-6, TNF-α)

  • Collected plasma samples

  • Microplate reader

Procedure:

  • Kit Protocol: Perform the ELISA according to the manufacturer's instructions for the specific kit. This typically involves coating a 96-well plate with a capture antibody, adding standards and samples, adding a detection antibody, adding a substrate, and stopping the reaction.[4]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the specified wavelength.

  • Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use this curve to calculate the concentration of the target cytokine in each experimental sample. Compare the cytokine concentrations induced by unmodified RNA versus 2'-O-Me modified RNA.[6]

Conclusion

The incorporation of 2'-O-methylation is a validated and highly effective strategy for mitigating the immunogenicity of RNA. By preventing recognition by key innate immune sensors like TLR7 and RIG-I, this modification significantly reduces the production of type I interferons and other pro-inflammatory cytokines, thereby enhancing the safety and therapeutic potential of RNA-based medicines.[1] The differential impact on specific cytokine pathways, such as the preservation of TLR8-mediated IL-6 production, offers a nuanced approach for applications where a complete suppression of immunity is not desired.[4] The experimental framework provided here offers a robust starting point for researchers to quantitatively evaluate and optimize the immunogenic profile of their RNA candidates.

References

Validating the Function of 2'-O-Methyl Modified Aptamers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of synthetic aptamers is a critical step in the development of novel therapeutics and diagnostics. Among the various chemical modifications employed to enhance aptamer stability, 2'-O-methylation (2'-O-Me) of the ribose sugar is a widely adopted strategy to confer nuclease resistance without significantly compromising, and in some cases even enhancing, target affinity. This guide provides a comparative overview of the key functional assays used to validate the activity of 2'-O-Me modified aptamers, supported by experimental data and detailed protocols.

The introduction of 2'-O-Me modifications is a post-SELEX (Systematic Evolution of Ligands by Exponential Enrichment) strategy to improve the in vivo stability of aptamers.[1] This modification involves the replacement of the 2'-hydroxyl group of the nucleotide with a methoxy group, which sterically hinders the action of nucleases.[1] The validation process for these modified aptamers primarily revolves around three key functional aspects: nuclease resistance, binding affinity and specificity, and in vitro/in vivo functional activity.

Comparative Performance of 2'-O-Me Modified Aptamers

The primary advantage of 2'-O-Me modification is the significant enhancement of an aptamer's half-life in biological fluids. Unmodified RNA aptamers are notoriously unstable in serum, with half-lives often in the range of seconds to minutes. DNA aptamers fare slightly better, with half-lives around an hour.[2] In contrast, 2'-O-Me modification can extend the serum half-life to many hours, and in some cases, even days.[3]

While the primary goal of 2'-O-Me modification is to increase stability, its effect on binding affinity must be carefully evaluated. In many instances, the modification is well-tolerated, with minimal impact on the aptamer's three-dimensional structure and its interaction with the target.[4] However, in some cases, modification of critical nucleotides involved in target binding can lead to a reduction in affinity.[5] Therefore, a thorough validation of binding kinetics is essential.

Quantitative Data Summary

The following tables summarize the comparative performance of 2'-O-Me modified aptamers versus their unmodified or alternatively modified counterparts from various studies.

Table 1: Nuclease Resistance in Serum

Aptamer TargetModificationSerum TypeHalf-lifeReference
Control OligonucleotideUnmodified RNAHuman Serum< 1 second
Control OligonucleotideUnmodified DNAHuman Serum~1 hour[2]
Control Oligonucleotide2'-O-Me A, C, U & 2'-F GHuman Serum> 96 hours
Anti-VEGF (ARC245)Fully 2'-O-MeHuman PlasmaNo degradation after 96 hours[3]
Anti-leukemia (O2.G1)DNA with 3'-end 2'-O-Me-Stable up to 24 hours[5]

Table 2: Binding Affinity (Kd)

Aptamer TargetModification StatusKd (nM)Assay MethodReference
Human Neutrophil Elastase2'-O-Me (2mHNE-2)180Not Specified[6]
Human Neutrophil Elastase2'-O-Me (2mHNE-5)45Not Specified[6]
Human Neutrophil ElastaseUnmodified DNA (DNA-I)280Not Specified[6]
Vascular Endothelial Growth Factor (VEGF)Fully 2'-O-Me (ARC245)2Not Specified[3]
Myeloid Leukemia Cells (HL60)Unmodified DNA~4.4Flow Cytometry[5]
Myeloid Leukemia Cells (HL60)DNA with 3'-end 2'-O-Me26.3Flow Cytometry[5]
Myeloid Leukemia Cells (HL60)DNA with 5'-end 2'-O-Me13.7Flow Cytometry[5]

Table 3: In Vitro Functional Activity (IC50)

Aptamer TargetModificationCell LineIC50Reference
Interleukin-6 (IL-6)sbC-PEGylated 2'-O-MeNot Specified2x lower than non-PEGylated[7]
HIV-1 Reverse TranscriptaseRNA with UCAA motif-low nmol/L range[8]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context of the aptamer's function is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a general validation workflow, a representative signaling pathway targeted by a modified aptamer, and a detailed workflow for a key assay.

G cluster_0 Aptamer Synthesis & Modification cluster_1 Functional Validation Assays Unmodified Aptamer Unmodified Aptamer 2'-O-Me Modification 2'-O-Me Modification Unmodified Aptamer->2'-O-Me Modification Chemical Synthesis Binding Affinity Binding Affinity 2'-O-Me Modification->Binding Affinity Nuclease Resistance Nuclease Resistance 2'-O-Me Modification->Nuclease Resistance In Vitro/In Vivo Function In Vitro/In Vivo Function Binding Affinity->In Vitro/In Vivo Function Nuclease Resistance->In Vitro/In Vivo Function

General workflow for validating 2'-O-Me modified aptamers.

G VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Binds Dimerization Receptor Dimerization VEGFR->Dimerization Aptamer Anti-VEGF 2'-O-Me Aptamer Aptamer->VEGF Binds & Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling Downstream Signaling Autophosphorylation->Signaling Angiogenesis Angiogenesis, Permeability Signaling->Angiogenesis

Inhibition of VEGF signaling pathway by a 2'-O-Me modified aptamer.

G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis Aptamer Modified & Unmodified Aptamers Incubate Incubate at 37°C (Time course: 0, 1, 4, 24h) Aptamer->Incubate Serum Human/Mouse Serum Serum->Incubate PAGE Denaturing PAGE Incubate->PAGE Imaging Gel Imaging PAGE->Imaging Quantification Band Quantification Imaging->Quantification HalfLife Half-life Calculation Quantification->HalfLife

Workflow for Nuclease Resistance Assay in Serum.

Detailed Experimental Protocols

Nuclease Resistance Assay in Serum

This assay evaluates the stability of 2'-O-Me modified aptamers in a biologically relevant environment.

Methodology:

  • Aptamer Preparation: Resuspend 5'-radiolabeled (e.g., 32P) or fluorescently labeled 2'-O-Me modified and unmodified control aptamers in nuclease-free water or buffer to a final concentration of 1-5 µM.

  • Serum Incubation: Mix the aptamer solution with fresh or frozen human or mouse serum to a final serum concentration of 80-90%.[2]

  • Time Course: Incubate the mixture at 37°C.[9] Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).[2]

  • Reaction Quenching: Stop the reaction at each time point by adding a quenching buffer (e.g., formamide loading buffer containing EDTA) and heating at 95°C for 5-10 minutes to denature nucleases.[9]

  • Gel Electrophoresis: Analyze the samples on a denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 8 M urea).

  • Visualization and Quantification: Visualize the aptamer bands using phosphorimaging or fluorescence scanning. Quantify the intensity of the full-length aptamer band at each time point relative to the zero time point.

  • Data Analysis: Plot the percentage of intact aptamer versus time and calculate the half-life (t1/2) by fitting the data to a one-phase exponential decay curve.

Binding Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of the aptamer and its target.

Methodology:

  • Chip Preparation: Immobilize the target protein on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[10][11] Alternatively, a biotinylated aptamer can be captured on a streptavidin-coated chip.[12]

  • Aptamer Preparation: Prepare a series of dilutions of the 2'-O-Me modified aptamer in a suitable running buffer (e.g., HBS-EP+ buffer). The concentration range should typically span from 0.1 to 10 times the expected dissociation constant (Kd).[13]

  • Binding Analysis:

    • Association: Inject the different concentrations of the aptamer over the sensor chip surface at a constant flow rate and monitor the increase in resonance units (RU) over time.[11]

    • Dissociation: After the association phase, inject running buffer to monitor the dissociation of the aptamer-target complex, observed as a decrease in RU.[11]

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the aptamer-target interaction (e.g., high salt or low pH buffer) to remove the bound aptamer.[11]

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[14]

Cell-Based Functional Assay (Example: Anti-VEGF Aptamer)

This type of assay assesses the ability of the 2'-O-Me modified aptamer to exert a biological effect on target cells.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs for anti-VEGF aptamers) in appropriate growth medium.[15]

  • Assay Setup: Seed the cells in multi-well plates and allow them to adhere. Starve the cells in serum-free medium for a few hours before the experiment.

  • Aptamer Treatment: Treat the cells with varying concentrations of the 2'-O-Me modified anti-VEGF aptamer and an unmodified or scrambled control aptamer for a defined period.

  • Stimulation: Stimulate the cells with recombinant VEGF to induce a biological response (e.g., proliferation, migration, or tube formation).[15][16]

  • Response Measurement:

    • Proliferation Assay: Measure cell viability or proliferation using assays like MTT or BrdU incorporation.

    • Migration Assay: Assess cell migration using a wound-healing (scratch) assay or a Boyden chamber assay.

    • Tube Formation Assay: Plate the cells on a basement membrane matrix (e.g., Matrigel) and quantify the formation of capillary-like structures.

  • Data Analysis: Plot the measured response against the aptamer concentration and determine the half-maximal inhibitory concentration (IC50) to quantify the aptamer's functional potency.[8]

Conclusion

The validation of 2'-O-Me modified aptamers is a multi-faceted process that requires a combination of biochemical and cell-based assays. The enhanced nuclease resistance conferred by 2'-O-Me modifications is a significant advantage for in vivo applications, but it must be accompanied by the retention of high binding affinity and potent functional activity. The assays and protocols outlined in this guide provide a robust framework for the comprehensive evaluation of 2'-O-Me modified aptamers, enabling researchers to make informed decisions in the development of next-generation aptamer-based technologies.

References

Safety Operating Guide

Proper Disposal of 2'-O-Me-5-I-U-3'-phosphoramidite: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before handling 2'-O-Me-5-I-U-3'-phosphoramidite, it is crucial to be aware of its potential hazards. Based on analogous compounds, it may be harmful if swallowed, inhaled, or comes into contact with skin, and can cause eye irritation.[1] Therefore, standard laboratory personal protective equipment (PPE) should be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Impermeable gloves

  • Laboratory coat

  • A NIOSH-approved dust mask is recommended if there is a risk of dust inhalation.[1]

In the event of exposure, follow these first aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2] Remove contaminated clothing and wash it before reuse.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][2] If present, remove contact lenses and continue rinsing. Seek medical attention if irritation persists.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3]

Quantitative Hazard and Safety Data Summary

The following table summarizes the key hazard information for a representative phosphoramidite compound, 2'-OMe-5-Me-U-CE Phosphoramidite, which can be used as a guideline for handling this compound.

Hazard CategoryGHS Hazard StatementGHS Precautionary Statement
Acute Oral Toxicity H303: May be harmful if swallowedP301 + P330: IF SWALLOWED: Rinse mouth with water.[1]
Acute Dermal Toxicity H313: May be harmful in contact with skinP302 + P350: IF ON SKIN: Gently wash with soap and water.[1]
Eye Irritation H320: Causes eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so - continue rinsing.[1]
Acute Inhalation Toxicity H333: May be harmful if inhaledP304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]
General Precaution P280: Wear protective gloves / protective clothing / eye protection / face protection.[1]P314: Get medical advice / attention if you feel unwell.[1]
Storage P401: Store in a cool, dry place.[1]Protect from moisture (P232) and keep container tightly closed (P233).[1] Recommended storage is in a freezer at -10 to -30°C.[1]
Disposal P501: Dispose of contents / container in a safe way in accordance with all federal, state and local regulations.[1]Observe all federal, state and local regulations.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials is critical. The primary directive is to adhere to all federal, state, and local environmental regulations.[1]

1. Waste Segregation:

  • Solid Waste: Collect unused or expired this compound powder in a designated, sealed, and clearly labeled waste container. This includes any grossly contaminated items such as weigh boats or paper.

  • Contaminated Labware: Disposable items that have come into contact with the phosphoramidite (e.g., pipette tips, gloves, wipes) should be placed in a separate, sealed plastic bag or container labeled as "Phosphoramidite Contaminated Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled solvent waste container. Do not pour any phosphoramidite-containing solutions down the drain.[1]

2. Labeling:

  • All waste containers must be clearly labeled with the full chemical name: "this compound Waste" and the appropriate hazard symbols.

3. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials. Keep containers tightly closed.

4. Disposal Request:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures for waste manifest and pickup scheduling.

5. Spill Cleanup:

  • In case of a spill, sweep up the bulk of the solid material.[1]

  • Finish cleaning the area by wiping with a damp towel.[1]

  • All materials used for cleanup (e.g., towels, gloves) must be disposed of as contaminated waste.

  • Ensure that no spilled product enters the drainage system.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start Start: Handling & Waste Generation cluster_segregation Step 1: Waste Segregation cluster_containment Step 2: Containment & Labeling cluster_storage_disposal Step 3 & 4: Storage & Final Disposal start This compound (Unused, Expired, or Contaminated) solid_waste Solid Waste (Powder, Grossly Contaminated Items) start->solid_waste Solid Material liquid_waste Liquid Waste (Solutions) start->liquid_waste In Solution labware_waste Contaminated Labware (Gloves, Tips, Wipes) start->labware_waste Contaminated Items solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container labware_container Labeled Sharps/Labware Waste Container labware_waste->labware_container storage Store in Designated Waste Accumulation Area solid_container->storage liquid_container->storage labware_container->storage ehs_pickup Arrange for EHS Pickup & Manifesting storage->ehs_pickup final_disposal Final Disposal via Licensed Facility ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 2'-O-Me-5-I-U-3'-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 2'-O-Me-5-I-U-3'-phosphoramidite. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Risk Assessment

Potential Hazards:

  • May cause eye, skin, and respiratory tract irritation.

  • May be harmful if swallowed, in contact with skin, or inhaled.[1]

  • The chemical, physical, and toxicological properties may not have been fully investigated.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety Goggles or Safety Glasses with Side ShieldsMust be compliant with appropriate government standards such as NIOSH (US) or EN 166 (EU) to protect against dust and splashes.[2][3]
Face ShieldTo be worn in addition to safety goggles during procedures with a significant splash potential.
Hand Protection Disposable Nitrile GlovesProvides protection against incidental contact. Gloves must be inspected prior to use and changed immediately if contaminated.[2][3] Use proper glove removal technique to avoid skin contact.[2]
Body Protection Laboratory CoatShould be appropriately sized, fully buttoned, and made of a suitable material to protect against chemical splashes.
Long Pants and Closed-Toe ShoesRequired to protect the skin from potential spills.
Respiratory Protection NIOSH-approved Respirator (e.g., N95 dust mask)Recommended when there is a possibility of dust inhalation, especially when handling the solid compound outside of a fume hood.[1][2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety.

3.1. Preparation and Engineering Controls

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Locate the nearest safety shower and eyewash station before beginning work.

  • Handle the compound in a well-ventilated area to minimize inhalation exposure.[4] General industrial laboratory hygiene practice should be followed.[3]

  • Keep the container tightly closed when not in use.[1]

3.2. Experimental Protocol for Handling

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the substance.

  • Handling:

    • Avoid direct contact with the substance. Use appropriate tools, such as a spatula or forceps, for transferring the solid.

    • If the substance is in powder form, handle it carefully to avoid creating dust.

    • For procedures that may generate aerosols, work within a fume hood.[4]

  • Storage: Store in a freezer at -20°C in a dry, well-ventilated place, and protect from moisture and sunlight.[1][3]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Dispose of contaminated gloves and other disposable items in accordance with institutional guidelines. Wash hands thoroughly after handling.[3]

Spill and Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately.

Exposure/Spill Scenario First Aid and Spill Cleanup
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]
Skin Contact Immediately wash the affected skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Get medical attention if symptoms occur.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so, and continue rinsing. Seek medical attention.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2]
Small Spill Wear appropriate PPE, including a respirator.[3] Sweep up the bulk of the material, then wipe the area with a damp towel.[1] Collect all contaminated materials in a sealed container for proper disposal.
Large Spill Evacuate the area. Wear a self-contained breathing apparatus if necessary.[3] Contain the spill using absorbent barriers. Clean the contaminated area thoroughly with a suitable solvent and absorbent material. Dispose of all cleaning materials as hazardous waste.[3]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

5.1. Chemical Waste

  • Unused Product: Dispose of the unused product and its container in a safe way in accordance with all federal, state, and local regulations.[1] Always use an approved disposal company.[3]

  • Solutions: Aqueous solutions should be collected in a designated hazardous waste container. Do not dispose of them down the drain.[3]

5.2. Contaminated Materials

  • PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[3]

  • Labware: Rinse empty containers thoroughly with an appropriate solvent before disposal. The rinsate should be collected as hazardous waste.

Safe Handling Workflow

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

prep Preparation don_ppe Don PPE prep->don_ppe handling Chemical Handling don_ppe->handling spill Spill or Exposure? handling->spill emergency Emergency Procedures spill->emergency Yes decon Decontamination spill->decon No emergency->decon doff_ppe Doff PPE decon->doff_ppe disposal Waste Disposal doff_ppe->disposal end End disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.